molecular formula C12H11NO4 B1348266 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid CAS No. 303121-10-0

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1348266
CAS No.: 303121-10-0
M. Wt: 233.22 g/mol
InChI Key: FRMATZBTAXOKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMATZBTAXOKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349456
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51726-50-2, 303121-10-0
Record name 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51726-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 303121-10-0) is a heterocyclic organic compound built upon the privileged 4-quinolone-3-carboxylic acid scaffold. This core structure is foundational to a wide array of clinically significant antibacterial agents, and its derivatives are actively investigated for diverse therapeutic applications, including antitumor and antiviral activities.[1] The strategic placement of an ethoxy group at the 6-position and a carboxylic acid at the 3-position modulates the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of its chemical and physical properties, spectroscopic signature, synthesis, and biological relevance, offering field-proven insights for its application in research and drug development.

Core Chemical and Physical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and absorption, which are critical considerations in experimental design and drug formulation.

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
CAS Number 303121-10-0[2][3][4]
Molecular Formula C₁₂H₁₁NO₄[2][5][6]
Molecular Weight 233.22 g/mol [5]
Melting Point ~285°C[2]
Boiling Point 418.1°C at 760 mmHg (Predicted)[5]
Density 1.349 g/cm³ (Predicted)[5]
Appearance Solid (Form may vary)N/A
Solubility and Stability

Due to the presence of the carboxylic acid and the quinolone ring system, this compound is expected to be poorly soluble in water. Its solubility is significantly enhanced in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common vehicles for in vitro biological assays.[7] For long-term integrity, the compound should be stored in a dry, sealed environment at room temperature.[6]

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is classically achieved via the Gould-Jacobs reaction. This robust and versatile method involves two primary stages: the initial condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.

Conceptual Synthesis Workflow

The causality behind this workflow is rooted in fundamental organic chemistry principles. The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group of DEEM. The subsequent intramolecular cyclization is a thermally-induced electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring, followed by elimination to yield the aromatic quinoline core. The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis Aniline 4-Ethoxyaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 6-Ethoxy-4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 High Temp. (e.g., Dowtherm A) FinalProduct 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Intermediate2->FinalProduct Base or Acid Hydrolysis

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

Experimental Protocol: A Self-Validating System
  • Condensation: Equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate are heated (typically ~120°C) until the reaction is complete, often monitored by TLC. This step forms the key enamine intermediate. The removal of ethanol byproduct drives the reaction to completion.

  • Cyclization: The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C. This high thermal energy is required to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the heterocyclic ring.[8]

  • Hydrolysis: The resulting ethyl ester (Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate) is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to precipitate the final product.[9] The purity of the final product can be validated by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel compound or for quality control, a combination of NMR, IR, and MS is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly diagnostic.

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 10-13 ppm.[10] Its breadth is due to hydrogen bonding and exchange. This signal disappears upon a D₂O shake.

    • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (7-9 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution.

    • Quinolone Proton: The proton at the C2 position often appears as a distinct singlet further downfield in the aromatic region.

    • Ethoxy Group (-OCH₂CH₃): This group will present as a quartet (for the -CH₂-) around 4.0-4.3 ppm and a triplet (for the -CH₃) around 1.3-1.5 ppm.

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): The carbonyl carbon signal appears in the range of 165-185 ppm.[10][11]

    • Quinolone Carbonyl (C=O): The C4 carbon, which is part of the keto-enol tautomer, will also be in the downfield region.

    • Aromatic Carbons: Signals for the carbons of the quinoline ring will be found between 110-150 ppm.

    • Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon will be around 60-70 ppm, while the -CH₃ carbon will be upfield, around 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[12]

  • O-H Stretch: A very broad and strong absorption band is characteristic of the carboxylic acid O-H group, spanning from 2500 to 3300 cm⁻¹.[11][13] This broadness is a direct result of extensive hydrogen bonding in the solid state, forming dimers.

  • C=O Stretch: An intense, sharp peak will be observed for the carbonyl stretch of the carboxylic acid, typically in the 1710-1760 cm⁻¹ region.[11][13] The exact position is sensitive to conjugation and hydrogen bonding.

  • C-O Stretch: A band corresponding to the C-O single bond stretch of the carboxylic acid and the ethoxy group will appear in the 1210-1320 cm⁻¹ region.[13]

  • Aromatic C=C Stretches: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the quinoline ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (233.22 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₁₂H₁₁NO₄.

Chemical Reactivity and Biological Significance

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore. Its biological activity is often attributed to its ability to chelate metal ions and interact with enzymatic targets.

Biological_Significance cluster_apps Potential Therapeutic Applications Core 4-Quinolone-3-carboxylic Acid Scaffold Target 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Core->Target Modulator 6-Ethoxy Group Modulator->Target App1 Antibacterial Target->App1 (Fluoroquinolones) App2 Antitumor Target->App2 App3 Anti-HIV Target->App3 (Integrase Inhibition) App4 Antioxidant Target->App4

Caption: The relationship between the core scaffold and its potential applications.

Mechanism of Action Insights

Derivatives of this scaffold are known to exert their effects through various mechanisms:

  • Antibacterial: Fluoroquinolones, which share this core, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14]

  • Antitumor: Some quinolone derivatives have shown potential to inhibit tumor growth, although the specific mechanisms are diverse and under investigation.[15]

  • Antioxidant: The hydroxyquinoline structure is known to scavenge free radicals, suggesting potential antioxidant properties.[15][16]

  • Enzyme Inhibition: The structure is amenable to modification to create potent and specific enzyme inhibitors for various targets.[15]

The ethoxy group at the 6-position primarily influences the molecule's lipophilicity, which can enhance cell membrane permeability and alter interactions with hydrophobic pockets in target proteins.

Conclusion

This compound is a valuable chemical entity characterized by its stable heterocyclic core and versatile functional groups. Its synthesis is well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. As a derivative of a privileged medicinal scaffold, it serves as a critical building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. [Link]

  • This compound Price. (n.d.). Chemsrc.com. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. (n.d.). Otto Chemie Pvt. Ltd. [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2019). ResearchGate. [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2021). National Institutes of Health. [Link]

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal. [Link]

  • Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. (2010). ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). [Link]

  • 4-Quinolone-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of such molecules are paramount, governing their behavior in biological systems, influencing formulation strategies, and ultimately determining their therapeutic potential. This technical guide, designed for the discerning researcher, provides a comprehensive exploration of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven methodologies for characterization.

I. Molecular Identity and Structural Elucidation

This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid class of compounds. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 303121-10-0[1][2]
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Chemical Structure See Figure 1

Figure 1: Chemical Structure of this compound

Gould_Jacobs cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product aniline 4-Ethoxyaniline condensation Condensation aniline->condensation malonate Diethyl Ethoxymethylenemalonate malonate->condensation cyclization Thermal Cyclization condensation->cyclization Intermediate saponification Saponification cyclization->saponification product 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid saponification->product

Key stages of the Gould-Jacobs synthesis pathway.

II. Physicochemical Properties

A comprehensive understanding of the physicochemical properties is critical for anticipating a compound's behavior in various experimental and physiological settings.

A. Physical State and Appearance

This compound is typically a solid at room temperature. [3]Its color can vary depending on its purity, with aged or impure samples potentially exhibiting a yellowish or brownish hue, a common characteristic of quinoline derivatives. [4]

B. Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity. For this compound, a melting point of 285°C has been reported by a commercial supplier. [2]

C. Solubility Profile

The solubility of a compound is a key determinant of its bioavailability and suitability for various formulations. Quinoline-4-carboxylic acids generally exhibit pH-dependent solubility. [5]They are more soluble in polar solvents, a property enhanced by the presence of the carboxylic acid group which can participate in hydrogen bonding.

Experimental Protocol for Solubility Determination:

  • Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, and acetonitrile).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate vials for each solvent.

  • Equilibration: Add a known volume of each solvent to the respective vials. The mixtures are then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Expected Solubility Behavior:

Based on the structure, it is anticipated that the solubility will be low in non-polar organic solvents and higher in polar organic solvents and aqueous solutions, particularly at basic pH where the carboxylic acid is deprotonated, forming a more soluble salt.

D. Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, as well as a weakly basic quinoline nitrogen, suggests that this compound will have multiple pKa values.

Experimental Protocol for pKa Determination via Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or acetonitrile for compounds with low aqueous solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titration vessel should be maintained at a constant temperature.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands. For quinoline derivatives, these bands are typically observed in the range of 200-400 nm. The exact position and intensity of the absorption maxima will be influenced by the substituents and the solvent polarity. Carboxylic acids generally exhibit an absorption maximum around 210 nm. [6] Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a double-beam spectrophotometer, with the pure solvent as a reference.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H and C=C bonds. The O-H stretch of the carboxylic acid will likely appear as a very broad band in the region of 3300-2500 cm⁻¹. [7]The C=O stretch of the carboxylic acid is expected as an intense band between 1760-1690 cm⁻¹. [7] Predicted IR Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (carboxylic acid)1760 - 1690
C=C stretch (aromatic)1600 - 1450
C-O stretch (ether & carboxylic acid)1320 - 1000
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the ethoxy group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the carboxylic acid proton, which is typically downfield (around 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-185 ppm.

IV. Stability Profile

Understanding the stability of a drug candidate is a regulatory requirement and crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol:

Forced degradation studies should be conducted under various stress conditions as per ICH guidelines.

Figure 3: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) stock->base oxidation Oxidation (e.g., 3% H₂O₂) stock->oxidation thermal Thermal Stress (e.g., 60-80°C) stock->thermal photochemical Photochemical Stress (ICH Q1B guidelines) stock->photochemical hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photochemical->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization

A typical workflow for conducting forced degradation studies.

  • Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: The solid compound and its solution are exposed to high temperatures.

  • Photostability: The compound is exposed to light according to ICH Q1B guidelines, using a combination of cool white fluorescent and near-UV lamps.

The degradation products are then analyzed using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for identification.

V. Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. The outlined experimental protocols are designed to yield the critical data necessary for advancing a compound through the drug discovery and development pipeline. A thorough understanding of these properties is not merely an academic exercise but a fundamental prerequisite for the rational design of safe and effective medicines.

VI. References

  • Solubility of Things. Quinoline-4-carboxylic acid. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • ResearchGate. Gould–Jacobs reaction. [Link]

  • Wikipedia. Quinoline. [Link]

  • Oregon State University. NMR Chemical Shifts. [Link]

  • PubChem. 6-Methoxyquinoline-3-carboxylic acid. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • PubChem. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. [Link]

  • Sciencemadness Wiki. Quinoline. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]

  • Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Stenutz. 4-hydroxyquinoline-3-carboxylic acid. [Link]

  • PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChem. 4-Quinolone-3-carboxylic acid. [Link]

  • ResearchGate. UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

Sources

An In-depth Technical Guide to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS: 303121-10-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Quinolone Derivative

This guide delves into the technical intricacies of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a molecule situated within the broader, pharmacologically significant class of 4-hydroxyquinoline-3-carboxylic acids. While its siblings and cousins in this chemical family have seen extensive investigation for their potent antibacterial and antitumor activities, this particular derivative has emerged in a rather unexpected context: the modulation of taste perception. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, and known biological applications, offering a foundational resource for researchers exploring its potential in both pharmaceutical and food science domains.

Physicochemical Properties and Structural Elucidation

This compound presents as a stable organic molecule with the fundamental quinoline scaffold, decorated with functional groups that dictate its chemical behavior and potential biological interactions.

PropertyValueSource(s)
CAS Number 303121-10-0[1][2]
Molecular Formula C₁₂H₁₁NO₄[2]
Molecular Weight 233.22 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 285°C[2]

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Modified Gould-Jacobs Approach

The primary route to synthesizing this compound is through the well-established Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization to form the quinoline ring system. The resulting ester is then saponified to yield the final carboxylic acid.

A key piece of evidence for this synthetic pathway is found in patent CN102933081A, which identifies 4-ethoxyaniline and diethyl ethoxymethylenemalonate as the starting materials for the synthesis of the ethyl ester precursor.[3]

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from established procedures for the Gould-Jacobs reaction on similar substrates.

Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

G start_materials 4-Ethoxyaniline + Diethyl ethoxymethylenemalonate condensation Condensation (100-120°C, 1-2h) start_materials->condensation cyclization Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether, ~250°C, 30-60 min) condensation->cyclization intermediate Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate cyclization->intermediate

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Methodology:

  • Condensation: In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the 4-ethoxyaniline is consumed.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30-60 minutes to facilitate the intramolecular cyclization.

  • Upon cooling, the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, may precipitate and can be isolated by filtration.

Step 2: Saponification to this compound

G intermediate Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate saponification Saponification (10-20% aq. NaOH, reflux, 1-2h) intermediate->saponification acidification Acidification (e.g., HCl) saponification->acidification final_product This compound acidification->final_product

Sources

Synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a thorough analysis of the characterization of the target molecule and its intermediates. Designed for researchers, scientists, and professionals in the field of drug development, this guide aims to deliver not only a practical synthetic methodology but also the underlying scientific principles that govern the experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with diverse and potent biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, form the cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological properties including antibacterial, anticancer, antimalarial, and anti-inflammatory effects.[2][3] The versatility of the quinoline ring system, which allows for extensive functionalization, enables the fine-tuning of its physicochemical and biological properties, making it a highly attractive template for the design of novel drug candidates.[4]

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The ethoxy group at the 6-position and the carboxylic acid at the 3-position offer key handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This guide focuses on the practical and theoretical aspects of its synthesis via the Gould-Jacobs reaction, a classical yet highly effective approach.[5][6]

The Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent saponification to yield the desired 4-hydroxyquinoline-3-carboxylic acid.[6][7] The reaction is particularly effective for anilines bearing electron-donating groups.[6]

The overall synthetic pathway can be dissected into three key stages:

  • Condensation: The reaction is initiated by a nucleophilic attack of the amine nitrogen of 4-ethoxyaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the intermediate, diethyl ((4-ethoxyanilino)methylene)malonate.[6]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating at high temperatures. This step is typically the most demanding, often requiring a high-boiling solvent such as diphenyl ether or mineral oil to achieve the necessary temperature for the ring closure.[5] The cyclization is followed by the elimination of another molecule of ethanol to form the aromatic quinoline ring system, yielding ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide or potassium hydroxide, followed by acidification.[8]

Visualizing the Reaction Mechanism

The following diagram illustrates the mechanistic steps of the Gould-Jacobs reaction for the synthesis of this compound.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification 4-Ethoxyaniline 4-Ethoxyaniline Intermediate_1 Diethyl ((4-ethoxyanilino)methylene)malonate 4-Ethoxyaniline->Intermediate_1 + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Intermediate_2 Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 Heat (e.g., Diphenyl ether) - EtOH Final_Product This compound Intermediate_2->Final_Product 1. NaOH, H2O/EtOH 2. H+

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
4-Ethoxyaniline137.18≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)216.23≥98%Sigma-Aldrich
Diphenyl ether170.21≥99%Sigma-Aldrich
Sodium hydroxide (NaOH)40.00≥97%Fisher Scientific
Ethanol (EtOH)46.07AnhydrousVWR
Hydrochloric acid (HCl)36.4637%J.T. Baker
Ethyl acetate (EtOAc)88.11ACS GradeFisher Scientific
Hexanes-ACS GradeFisher Scientific
Synthesis Workflow

The synthesis is performed in three distinct stages as outlined below.

Synthesis_Workflow Start Start Step1 Step 1: Condensation (Formation of Diethyl ((4-ethoxyanilino)methylene)malonate) Start->Step1 Step2 Step 2: Thermal Cyclization (Formation of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate) Step1->Step2 Step3 Step 3: Saponification (Formation of this compound) Step2->Step3 Purification Purification and Characterization Step3->Purification End Final Product Purification->End

Sources

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Conrad-Limpach synthesis, a classic yet highly relevant named reaction, provides a robust and versatile method for the construction of this important heterocyclic motif. Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[1][3] This in-depth technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, intended for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanism, explores the critical parameters that govern its success, offers detailed experimental protocols, and discusses its strategic application in the synthesis of medicinally relevant compounds.

The Strategic Importance of 4-Hydroxyquinolines in Drug Discovery

The quinoline nucleus, and particularly its 4-hydroxy substituted derivatives (which exist in tautomeric equilibrium with 4-quinolones), is a cornerstone of modern pharmacology.[4][5] The structural rigidity of the quinoline ring system, combined with the hydrogen bonding capabilities of the 4-hydroxy group and the potential for diverse substitution patterns, allows for fine-tuning of physicochemical properties and target engagement. Notable examples of drugs containing the quinoline core underscore its therapeutic significance. For instance, the fluoroquinolone antibiotics, a major class of antibacterial agents, are derivatives of 4-quinolones.[1][2] Furthermore, quinoline derivatives have been instrumental in the fight against malaria, with compounds like chloroquine and mefloquine being historical mainstays of treatment. The versatility of the 4-hydroxyquinoline scaffold continues to inspire the development of novel therapeutic agents targeting a range of diseases, including HIV, cancer, and inflammatory disorders.[1]

The Conrad-Limpach Synthesis: A Mechanistic Deep Dive

The Conrad-Limpach synthesis is fundamentally a two-stage process: the initial formation of a β-aminoacrylate (an enamine) intermediate, followed by a high-temperature thermal cyclization to afford the 4-hydroxyquinoline product.[6]

Stage 1: Formation of the β-Aminoacrylate Intermediate

The synthesis commences with the reaction of an aniline with a β-ketoester. This initial step is a classic example of nucleophilic addition to a carbonyl group. The nitrogen atom of the aniline attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to a tetrahedral intermediate.[1] Subsequent dehydration, often facilitated by a catalytic amount of acid, yields the β-aminoacrylate.[1]

Kinetic vs. Thermodynamic Control: The Conrad-Limpach/Knorr Divergence

A crucial aspect of this initial stage is the regioselectivity of the aniline's attack. The β-ketoester possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to around 100 °C), the reaction is under kinetic control. The more reactive ketone carbonyl is preferentially attacked by the aniline, leading to the formation of the β-aminoacrylate.[1][7] This intermediate is the precursor to the desired 4-hydroxyquinoline.

  • Knorr Quinoline Synthesis Pathway (Thermodynamic Control): At higher temperatures (around 140 °C or above), the reaction shifts to thermodynamic control.[1][8] Under these conditions, the initial attack on the ketone is reversible. The less reactive but thermodynamically more stable product is formed through the attack of the aniline on the ester carbonyl, leading to a β-ketoanilide. This β-ketoanilide, upon cyclization, yields a 2-hydroxyquinoline, the product of the Knorr quinoline synthesis.[1][8]

Understanding this temperature-dependent bifurcation is paramount for selectively synthesizing the desired quinoline isomer.

Stage 2: Thermal Cyclization and Aromatization

The second stage of the Conrad-Limpach synthesis is the high-temperature cyclization of the β-aminoacrylate intermediate. This step is the rate-determining step and requires significant thermal energy, typically in the range of 250 °C.[1][6] The high temperature is necessary to overcome the energy barrier associated with the intramolecular electrophilic attack of the enamine on the aromatic ring of the aniline moiety, which transiently disrupts its aromaticity.[9]

The mechanism of this cyclization involves an electrocyclic ring closure.[1] Following the ring closure, elimination of an alcohol molecule (from the original ester group) and a series of proton transfers lead to the formation of the final 4-hydroxyquinoline product.[1] The final step involves a keto-enol tautomerization, with the quinolone form often being the predominant tautomer in the solid state and in solution.[1][10]

The entire mechanistic sequence can be visualized as follows:

Conrad_Limpach_Mechanism cluster_stage1 Stage 1: β-Aminoacrylate Formation (Kinetic Control) cluster_stage2 Stage 2: Thermal Cyclization & Aromatization cluster_tautomerism Tautomerization Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate + β-Ketoester (Attack at Ketone) BetaKetoester β-Ketoester BetaKetoester->Tetrahedral_Intermediate Beta_Aminoacrylate β-Aminoacrylate (Enamine) Tetrahedral_Intermediate->Beta_Aminoacrylate - H₂O (Acid Catalysis) Cyclized_Intermediate Cyclized Intermediate Beta_Aminoacrylate->Cyclized_Intermediate ~250 °C (Electrocyclic Ring Closure) Hydroxyquinoline 4-Hydroxyquinoline Cyclized_Intermediate->Hydroxyquinoline - ROH (Aromatization) Quinolone 4-Quinolone Hydroxyquinoline_Taut 4-Hydroxyquinoline (Enol) Quinolone->Hydroxyquinoline_Taut Keto-Enol Tautomerism

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Optimizing the Reaction: Key Parameters and Their Impact

The success and efficiency of the Conrad-Limpach synthesis are highly dependent on careful control of the reaction conditions.

The Critical Role of Temperature

As previously discussed, temperature is the primary determinant of regioselectivity in the initial condensation step. For the synthesis of 4-hydroxyquinolines, the first step should be conducted under kinetic control at lower temperatures. The subsequent cyclization, however, necessitates high temperatures, typically around 250 °C, to drive the reaction to completion.[1] Insufficient temperature during cyclization will result in low yields or failure of the reaction.

Solvent Selection: The Key to High Yields

Early iterations of the Conrad-Limpach synthesis were often performed without a solvent, leading to modest yields, often below 30%.[1] The use of a high-boiling, inert solvent is crucial for achieving high yields in the thermal cyclization step.[1][11] The solvent serves several purposes: it ensures efficient and uniform heat transfer, prevents decomposition of the starting materials and products at high temperatures, and facilitates the reaction by maintaining a homogeneous solution.

Commonly used high-boiling solvents include:

  • Mineral Oil: Inexpensive, but can be difficult to remove during workup.[9]

  • Diphenyl Ether: Effective, but solid at room temperature and has an unpleasant odor.[9]

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient to handle than diphenyl ether, but it is more expensive and also has an odor.[9]

Studies have shown a clear correlation between the boiling point of the solvent and the yield of the 4-hydroxyquinoline product, with optimal yields generally achieved with solvents boiling above 250 °C.[9]

Table 1: Effect of Different Solvents on the Yield of a Conrad-Limpach Reaction [12]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24065
2,6-di-tert-butylphenol25365
Dowtherm A25770
The Role of Acid Catalysis

The Conrad-Limpach reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] A catalytic amount of acid is often added in the first step to facilitate the formation of the Schiff base/enamine intermediate.[1]

Experimental Protocol: A Step-by-Step Guide

The following is a representative two-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach synthesis.

Step 1: Synthesis of the β-Aminoacrylate Intermediate
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aniline (1.0 equivalent) and the β-ketoester (1.0-1.1 equivalents).

  • Solvent and Catalyst: The reaction can be performed neat or in a suitable solvent like ethanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the aniline starting material indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, if a solvent was used, remove it under reduced pressure. The resulting β-aminoacrylate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
  • Reactant Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude β-aminoacrylate intermediate from the previous step.

  • Solvent Addition: Add a high-boiling point solvent (e.g., Dowtherm A or mineral oil) in a quantity sufficient to ensure good stirring.

  • Inert Atmosphere: Flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to approximately 250 °C with vigorous stirring.

  • Reaction Time: Maintain this temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to dissolve the high-boiling point solvent.

    • Collect the solid product by filtration.

    • Wash the solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

    • Dry the product to obtain the crude 4-hydroxyquinoline.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Conrad_Limpach_Workflow cluster_step1 Step 1: β-Aminoacrylate Formation cluster_step2 Step 2: Thermal Cyclization start1 Combine Aniline and β-Ketoester add_catalyst Add Acid Catalyst start1->add_catalyst react_rt Stir at Room Temperature add_catalyst->react_rt monitor1 Monitor by TLC react_rt->monitor1 workup1 Remove Solvent (if any) monitor1->workup1 intermediate Crude β-Aminoacrylate workup1->intermediate start2 Add High-Boiling Solvent intermediate->start2 heat Heat to ~250 °C under Inert Atmosphere start2->heat monitor2 Monitor by TLC heat->monitor2 cool Cool to Room Temperature monitor2->cool precipitate Precipitate and Filter Product cool->precipitate purify Recrystallize precipitate->purify final_product Pure 4-Hydroxyquinoline purify->final_product

Caption: A generalized experimental workflow for the Conrad-Limpach synthesis.

Conclusion

The Conrad-Limpach synthesis remains a highly valuable and frequently employed method for the preparation of 4-hydroxyquinolines. Its enduring utility lies in its operational simplicity, the ready availability of starting materials, and its adaptability to a wide range of substrates. A thorough understanding of the reaction mechanism, particularly the factors governing the initial kinetic versus thermodynamic control and the critical parameters of the high-temperature cyclization, is essential for its successful implementation. For medicinal chemists and drug development professionals, mastery of the Conrad-Limpach synthesis provides a powerful tool for accessing the medicinally privileged 4-hydroxyquinoline scaffold, thereby enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • 4-Quinolone. (2023). In Wikipedia. Retrieved from [Link]

  • Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • Williams, J. D., Gu, S., & Peet, N. P. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

  • Csonka, O., Szabó, N., Sinka, G., & Svastits, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • El-Faham, A., Dahl, T. A., & Funn, A. S. (2016). Tautomerism of 4-Hydroxy-4(1H) quinolon. Journal of Chemical Research, 40(12), 701-705. [Link]

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry, 80(23), 11953–11964. [Link]

  • The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. (2015). Request PDF. Retrieved from [Link]

  • Wozniak, K., & Kaczmarek, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Csonka, O., Szabó, N., Sinka, G., & Svastits, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2021). ResearchGate. Retrieved from [Link]

  • Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. (2022). ResearchGate. Retrieved from [Link]

  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. (2022). ResearchGate. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022). MDPI. Retrieved from [Link]

  • The Chemistry of 4-Hydroxyquinolines. (1946). Chemical Reviews. Retrieved from [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. (2019). ResearchGate. Retrieved from [Link]

  • Conrad-Limpach reaction. (2022). ResearchGate. Retrieved from [Link]

Sources

The Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of compounds with diverse and potent biological activities. Among these, quinoline-3-carboxylic acids and their derivatives have emerged as a particularly fruitful area of research and development, yielding critical therapeutic agents across multiple disease areas. While historically renowned for their antibacterial prowess, the therapeutic potential of this chemical class extends far beyond infectious diseases, encompassing anticancer and anti-inflammatory applications. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline-3-carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of their molecular interactions and therapeutic implications. We will delve into the canonical antibacterial mechanism targeting bacterial topoisomerases, and then expand our focus to the more recently elucidated anticancer and anti-inflammatory activities, providing a holistic view of this versatile chemical entity.

I. The Antibacterial Powerhouse: Inhibition of Bacterial Type II Topoisomerases

The most well-established and clinically significant mechanism of action for a subset of quinoline-3-carboxylic acids, the fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival, as they modulate DNA topology during replication, transcription, and repair.[3]

A. The Ternary Complex: A Molecular Trap

Fluoroquinolones exert their bactericidal effect by stabilizing a transient intermediate in the topoisomerase catalytic cycle.[4] The process unfolds as follows:

  • Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to bacterial DNA, creating a gate for another segment of DNA to pass through.

  • DNA Cleavage: The enzyme introduces a transient double-strand break in the DNA backbone.

  • Quinolone Intercalation: The quinoline-3-carboxylic acid molecule intercalates into the cleaved DNA at the site of the break, forming a stable ternary complex with the enzyme and the DNA.[3][5] This interaction is crucial for the drug's activity.

  • Inhibition of Re-ligation: The presence of the quinolone molecule prevents the re-ligation of the broken DNA strands, effectively trapping the enzyme on the DNA.[1]

  • Cellular Consequences: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[6][7]

The differential targeting of DNA gyrase and topoisomerase IV contributes to the spectrum of activity of different fluoroquinolones. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[6]

A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B Binding C Transient Double-Strand Break B->C Catalysis E Stable Ternary Complex (Quinolone-Enzyme-DNA) B->E D Quinolone-3-Carboxylic Acid C->D Intercalation C->E D->E F Inhibition of DNA Re-ligation E->F G Chromosome Fragmentation F->G H Inhibition of DNA Replication & Transcription G->H I Bacterial Cell Death H->I A Quinoline-3-Carboxylic Acid Derivative B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Inhibition of Protein Kinase CK2 A->D E Inhibition of DHODH A->E F Inhibition of other DNA-modifying enzymes A->F G Cancer Cell Death B->G H Inhibition of Cancer Cell Proliferation C->H D->H E->H F->H

Figure 2: Overview of the anticancer mechanisms of quinoline-3-carboxylic acids.

III. Modulating the Immune Response: Anti-inflammatory Activity

Emerging evidence suggests that certain quinoline-3-carboxylic acid derivatives possess potent anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory conditions. [5][8]

A. Downregulation of T-cell Function

Mechanistic studies have indicated that some substituted quinoline carboxylic acids can downregulate T-cell function. [8]This immunomodulatory effect may contribute to their anti-inflammatory and antiarthritic properties observed in preclinical models. [8]

B. Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are also believed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. [9]NF-κB is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs. [9]

IV. Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to elucidate the mechanisms of action of quinoline-3-carboxylic acids.

A. DNA Gyrase Supercoiling Assay

This assay is fundamental for assessing the inhibitory activity of compounds against DNA gyrase. [10][11] Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled DNA migrates faster than the relaxed form in an agarose gel. Inhibitors of DNA gyrase will prevent this supercoiling.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate buffer.

  • Inhibitor Addition: Add the test compound (quinoline-3-carboxylic acid derivative) at various concentrations to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by the presence of relaxed DNA in the lanes containing the inhibitor.

A Relaxed Plasmid DNA + DNA Gyrase + ATP B Add Test Compound A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands E->F G Analyze Inhibition of Supercoiling F->G

Figure 3: Workflow for the DNA gyrase supercoiling assay.
B. Topoisomerase IV Decatenation Assay

This assay is used to determine the inhibitory effect of compounds on topoisomerase IV. [10][11] Principle: Topoisomerase IV decatenates (unlinks) interlinked circular DNA molecules (catenanes). Inhibitors of topoisomerase IV will prevent this decatenation, leaving the catenated DNA intact.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and the appropriate buffer.

  • Inhibitor Addition: Add the test compound at various concentrations. Include positive and negative controls.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

  • Reaction Termination: Stop the reaction.

  • Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on an agarose gel. Catenated DNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as distinct bands of circular and linear DNA.

  • Visualization and Analysis: Visualize the DNA and assess the inhibition of decatenation.

C. In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of quinoline-3-carboxylic acids against specific kinases like CK2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human CK2), a specific substrate peptide, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction to allow for phosphorylation.

  • Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated phosphate using a scintillation counter or other appropriate detection method.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

V. Concluding Remarks and Future Perspectives

The quinoline-3-carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From their well-established role as potent antibacterial agents targeting bacterial topoisomerases to their emerging potential in oncology and inflammatory diseases through the modulation of key cellular pathways and enzymes, these compounds continue to be a focal point of medicinal chemistry research. A thorough understanding of their multifaceted mechanisms of action is paramount for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future research will undoubtedly uncover new targets and applications for quinoline-3-carboxylic acids, solidifying their place in the modern pharmacopeia.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • Sperber, K., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Retrieved from [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 28-44.
  • El-Gaby, M. S., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

  • Wang, Q. F., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. Retrieved from [Link]

  • Mitscher, L. A., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Retrieved from [Link]

  • Kulkarni, S., & Gundu, R. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

  • Abdel-Gawad, M. A., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

Sources

biological activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 4-hydroxyquinoline-3-carboxylic acid scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet underexplored, derivative: this compound. While direct experimental data on this compound is limited, this document synthesizes the extensive research on its structural analogs to build a robust, predictive profile of its likely biological activities. By examining established Structure-Activity Relationships (SAR), we will explore its potential as an antiproliferative, antibacterial, and antimalarial agent. This guide provides not only the mechanistic rationale for these predicted activities but also detailed experimental protocols for their validation, serving as a comprehensive resource for researchers aiming to investigate this promising molecule.

Introduction: The Prominence of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

Quinolines and their derivatives are heterocyclic aromatic compounds that have provided a rich source of drug discovery leads for over a century. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, is of significant interest. The serendipitous discovery of its antibacterial effect as a by-product in chloroquine synthesis paved the way for the development of the entire class of fluoroquinolone antibiotics.[1] This scaffold's unique electronic and structural features, particularly the hydrogen bonding capabilities of the 4-hydroxy group and the metal-chelating potential of the 3-carboxylic acid, allow it to interact with a variety of biological targets.[2]

This compound (CAS: 303121-10-0) is a derivative distinguished by an ethoxy substitution at the 6-position of the benzo ring. This modification is predicted to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement.

Molecular Synthesis and Characterization

The synthesis of the 4-hydroxyquinoline core is reliably achieved via the Gould-Jacobs reaction. This methodology is favored due to the commercial availability of diverse aniline precursors and its consistent yields.

Synthesis Pathway: The Gould-Jacobs Reaction

The reaction proceeds in two main stages: initial condensation of an aniline with an ethoxymethylenemalonate ester to form an enamine intermediate, followed by thermal cyclization to yield the quinolone ring system. Subsequent hydrolysis of the ester at the 3-position affords the final carboxylic acid.

Gould_Jacobs_Synthesis Aniline p-Phenetidine (4-Ethoxyaniline) Intermediate Enamine Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Ester Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate Cyclization->Ester Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Ester->Hydrolysis Product 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Product

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Detailed Synthetic Protocol
  • Step 1: Enamine Formation: Equimolar amounts of 4-ethoxyaniline (p-phenetidine) and diethyl ethoxymethylenemalonate are combined and heated (typically ~100-120 °C) with stirring for 1-2 hours until the theoretical amount of ethanol is distilled off.

  • Step 2: Thermal Cyclization: The resulting enamine intermediate is added to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) and heated to approximately 250 °C for 15-30 minutes. Upon cooling, the cyclized product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.[3]

  • Step 3: Saponification: The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 1-2 hours until a clear solution is obtained.

  • Step 4: Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of ~2-3. The final product, this compound, precipitates as a solid and is collected by filtration, washed with water, and dried.

Postulated Biological Activities and Mechanisms of Action

Based on extensive SAR studies of related quinoline carboxylic acids, we can postulate several key biological activities for the 6-ethoxy derivative.

Antiproliferative and Anticancer Activity

A primary mechanism for the anticancer effects of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[4]

  • Mechanism of Action: DHODH Inhibition DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a validated target for anticancer therapy.[4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. The carboxylic acid moiety at the C3/C4 position is critical for binding within the enzyme's active site.[4][5]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multi-step Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA Inhibitor 6-Ethoxy-4-hydroxyquinoline -3-carboxylic acid Inhibitor->Dihydroorotate INHIBITS

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

Antibacterial Activity

The quinolone core is famously associated with antibacterial action through the inhibition of bacterial type II topoisomerases.

  • Mechanism of Action: Topoisomerase Inhibition DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria) are essential enzymes that manage DNA topology during replication.[5] Quinolones stabilize the covalent complex formed between the enzyme and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. The 3-carboxylic acid group is considered essential for this activity, likely through coordinating with a magnesium ion in the active site.[2][5]

Topoisomerase_Inhibition cluster_process DNA Replication DNA_Gyrase DNA Gyrase/ Topoisomerase IV Cleaved_Complex Gyrase-DNA 'Cleavable Complex' DNA_Gyrase->Cleaved_Complex Binds & Cleaves DNA Bacterial DNA Religation DNA Re-ligation & Replication Continues Cleaved_Complex->Religation DSB Double-Strand Breaks & Cell Death Cleaved_Complex->DSB Blocked Inhibitor Quinolone Compound Inhibitor->Cleaved_Complex Stabilizes

Sources

Unveiling the Therapeutic Potential of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a compelling scaffold in medicinal chemistry. Our focus is to move beyond generalized biological activities and delve into specific, actionable protein targets, providing a robust framework for initiating a drug discovery program. We will dissect the scientific rationale for target selection, present detailed experimental protocols for validation, and offer insights grounded in practical application.

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The 4-hydroxyquinoline-3-carboxylic acid moiety is a well-established pharmacophore, forming the core of numerous bioactive compounds. This structural class has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, potent anticancer effects. The therapeutic versatility of these compounds stems from their ability to interact with a variety of key biological macromolecules. Our focus, this compound, possesses the key structural features that suggest a strong potential for targeted therapeutic intervention. This guide will primarily focus on its potential as an anticancer agent by exploring its likely interactions with key metabolic enzymes that are critical for cancer cell proliferation and survival.

Primary Therapeutic Target Hypothesis: Dihydroorotate Dehydrogenase (DHODH)

A compelling body of evidence points towards Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target for quinoline carboxylic acid derivatives.

The Rationale: Targeting the Pyrimidine Biosynthesis Pathway

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidines for the synthesis of DNA and RNA. Consequently, the inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the suppression of tumor growth. This makes DHODH a highly attractive and validated target for cancer therapy.

Structure-activity relationship (SAR) studies of quinoline-based DHODH inhibitors have revealed critical insights. The carboxylic acid moiety at the 3-position of the quinoline ring is crucial for activity, forming key interactions within the enzyme's binding pocket. Furthermore, substitutions on the quinoline core, such as the ethoxy group at the 6-position in our lead compound, can significantly influence potency and selectivity.

Visualizing the Pathway: De Novo Pyrimidine Biosynthesis

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate_cytosol Orotate UMP UMP Orotate_cytosol->UMP UMPS Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH DHODH Dihydroorotate_mito->DHODH Orotate_mito->Orotate_cytosol Transport DHODH->Orotate_mito This compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid This compound->DHODH

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Validation Workflow for DHODH Inhibition

A tiered approach is recommended to robustly validate the inhibition of DHODH by this compound.

DHODH_Validation_Workflow Enzymatic_Assay Tier 1: Enzymatic Assay (DHODH Inhibition) Cellular_Assay Tier 2: Cellular Proliferation Assay (e.g., MTT or SRB) Enzymatic_Assay->Cellular_Assay Confirm in vitro activity Target_Engagement Tier 3: Target Engagement Assay (CETSA) Cellular_Assay->Target_Engagement Confirm cellular potency Rescue_Experiment Tier 4: Uridine Rescue Experiment Target_Engagement->Rescue_Experiment Confirm on-target effect

Caption: A tiered experimental workflow for validating DHODH inhibition.

Tier 1: DHODH Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on purified DHODH enzyme activity and to calculate its IC50 value.

  • Methodology: A common method is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

      • Substrate: L-Dihydroorotic acid.

      • Electron Acceptor: DCIP.

      • Enzyme: Recombinant human DHODH.

      • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Assay Procedure:

      • In a 96-well plate, add assay buffer, DHODH enzyme, and varying concentrations of the test compound.

      • Incubate for a pre-determined time to allow for compound-enzyme interaction.

      • Initiate the reaction by adding L-dihydroorotic acid and DCIP.

      • Monitor the decrease in absorbance at 600 nm over time using a plate reader.

    • Data Analysis:

      • Calculate the rate of reaction for each compound concentration.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality and Insights: A direct inhibition in this cell-free system provides strong evidence that the compound interacts with the enzyme. The IC50 value is a critical parameter for assessing potency and guiding further optimization.

Tier 2: Cellular Proliferation Assay (MTT or SRB)

  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines known to be dependent on de novo pyrimidine synthesis.

  • Methodology: The MTT assay measures the metabolic activity of cells, while the SRB assay measures total cellular protein.

  • Choosing Between MTT and SRB:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This assay is a good indicator of metabolic activity.

    • SRB (Sulforhodamine B): A fluorescent dye that binds to basic amino acids of cellular proteins. It provides a measure of total biomass. The SRB assay is generally considered more robust, less prone to interference from compounds that affect cellular metabolism, and has a better linearity with cell number. For initial cytotoxicity screening, the SRB assay is often preferred.

  • SRB Assay Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

    • Measurement: Read the absorbance at approximately 515 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

  • Causality and Insights: A potent GI50 value in cancer cell lines suggests that the compound's enzymatic activity translates to a functional cellular effect.

Tier 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To provide direct evidence of target engagement by demonstrating that this compound binds to and stabilizes DHODH in intact cells.

  • Methodology: CETSA is based on the principle that ligand binding increases the thermal stability of a protein.

  • Protocol:

    • Cell Treatment: Treat intact cancer cells with the test compound or vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of soluble DHODH in each sample using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response experiments can also be performed to determine the cellular EC50 for target engagement.

  • Causality and Insights: CETSA provides a definitive link between the compound and its intended target within the complex cellular environment, confirming that the compound reaches and binds to DHODH in a biologically relevant context.

Tier 4: Uridine Rescue Experiment

  • Objective: To confirm that the observed cytotoxicity is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

  • Methodology: Exogenous uridine can bypass the need for DHODH activity by feeding into the pyrimidine salvage pathway.

  • Protocol:

    • Perform a cellular proliferation assay (as in Tier 2) with the test compound.

    • In a parallel experiment, co-treat the cells with the test compound and an excess of uridine.

  • Data Analysis: Compare the cytotoxicity of the compound in the presence and absence of uridine.

Secondary Therapeutic Target Hypothesis: Dehydrogenase Enzymes

Beyond DHODH, the 4-hydroxyquinoline-3-carboxylic acid scaffold has been shown to inhibit other dehydrogenase enzymes, presenting additional or alternative therapeutic avenues.

The Rationale: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. Two key enzymes in cancer metabolism are Malate Dehydrogenase (MDH) and Lactate Dehydrogenase (LDH).

  • Malate Dehydrogenase (MDH): MDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle. Inhibition of MDH can disrupt cellular energy production and redox balance.

  • Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of pyruvate and lactate. In many cancers, LDH-A is upregulated, leading to increased lactate production even in the presence of oxygen (the Warburg effect). This metabolic shift is crucial for maintaining a high glycolytic rate and for tumor progression.

Experimental Validation of MDH and LDH Inhibition

Similar to the DHODH workflow, a combination of enzymatic and cellular assays should be employed.

  • Enzymatic Assays: Spectrophotometric assays are available to measure the activity of both MDH and LDH by monitoring the change in NADH absorbance at 340 nm.

  • Cellular Assays: The impact of MDH or LDH inhibition on cancer cell metabolism can be assessed by measuring changes in lactate production, oxygen consumption rates, and cellular ATP levels.

Summary of Potential Therapeutic Targets and Key Validation Parameters

Target EnzymeRationaleKey Validation AssaysCritical Parameters
Dihydroorotate Dehydrogenase (DHODH) Inhibition of de novo pyrimidine synthesis, crucial for cancer cell proliferation.Enzymatic Inhibition Assay, Cellular Proliferation Assay (SRB/MTT), Cellular Thermal Shift Assay (CETSA), Uridine RescueIC50, GI50, Thermal Shift (ΔTm), Reversal of cytotoxicity with uridine
Malate Dehydrogenase (MDH) Disruption of TCA cycle and cellular redox balance.Enzymatic Inhibition Assay, Cellular Metabolic AssaysIC50, Changes in cellular respiration and ATP levels
Lactate Dehydrogenase (LDH) Inhibition of glycolysis and the Warburg effect.Enzymatic Inhibition Assay, Lactate Production AssayIC50, Reduction in extracellular lactate

Conclusion and Future Directions

This guide has outlined a scientifically rigorous approach to investigate the therapeutic potential of this compound. The strong evidence for DHODH as a primary target, supported by the broader activity of the quinoline carboxylic acid class against other dehydrogenases, provides a solid foundation for a drug discovery program. The detailed experimental workflows and protocols presented herein offer a clear path for target validation, from initial enzymatic screening to confirming on-target activity in a cellular context.

Future work should focus on executing this experimental plan to generate robust data on the potency and selectivity of this compound against these key metabolic enzymes. Positive results would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies, with the ultimate goal of translating this promising chemical scaffold into a novel therapeutic agent.

References

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Sh-Heftey, M. E., Nehybova, T., Haile, A., Wang, H., Lv, W., Zhang, G., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 5162–5186. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Sh-Heftey, M. E., Nehybova, T., Haile, A., Wang, H., Lv, W., Zhang, G., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 5162–5186. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10(7), 580-590. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Sh-Heftey, M. E., Nehybova, T., Haile, A., Wang, H., Lv, W., Zhang, G., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 5162–5186. [Link]

  • Madak, J. T., Cuthbertson, C. R., Miyata, Y., Sh-Heftey, M. E., Nehybova, T., Haile, A., Wang, H., Lv, W., Zhang, G., & Larsen, S. D. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 5162–5186. [Link]

  • Al-Mugren, K. S. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and SARS-CoV-2 Inhibitors. Molecules, 27(22), 7858. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved January 12, 2026, from [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov's Page.
  • Al-Mugren, K. S. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and SARS-CoV-2 Inhibitors. Molecules, 27(22), 7858. [Link]

  • Coats, E. A., Shah, K. J., Milstein, S. R., Genther, C. S., Nene, D. M., Roesener, J., Schmidt, J., Pleiss, M., Wagner, E., & Baker, J. K. (1982). 4-hydroxyquinoline-

The Lynchpin of Quinolone Synthesis: A Technical Guide to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a pivotal intermediate in the synthesis of quinolone-based active pharmaceutical ingredients (APIs). As a senior application scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles and strategic considerations that underpin its synthesis, characterization, and application in pharmaceutical development.

Introduction: The Significance of the Quinolone Scaffold

The 4-quinolone-3-carboxylic acid motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds. Its derivatives form the basis of the globally significant fluoroquinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitutions on the quinolone ring system are critical in defining the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.

This compound (CAS No: 303121-10-0) is a key building block in the construction of these complex APIs. The ethoxy group at the 6-position is a crucial feature that influences the electronic and steric properties of the molecule, ultimately impacting the biological activity of the final API. Understanding the synthesis and control of this intermediate is therefore fundamental to the successful development of numerous quinolone-based therapeutics.

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development, formulation, and quality control.

PropertyValueSource
CAS Number 303121-10-0[1][2]
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
Appearance Typically an off-white to pale yellow solid
Boiling Point 418.1°C at 760 mmHg (Predicted)[3]
Density 1.349 g/cm³ (Predicted)[3]

The structure of this compound features a bicyclic quinolone core. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the keto (4-quinolone) form generally predominating.[4][5]

Synthesis Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[4][5] This thermal cyclization process provides a robust route to the desired scaffold from readily available starting materials.

Mechanism and Rationale

The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: An aromatic amine (in this case, p-phenetidine, also known as 4-ethoxyaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution reaction where the amine displaces the ethoxy group of DEEM to form a key intermediate, diethyl 2-((4-ethoxyphenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically 240-260°C), often in a high-boiling point solvent like diphenyl ether. This initiates an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the benzene ring, leading to the formation of the quinoline ring system and elimination of ethanol.

  • Saponification: The resulting ethyl ester is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

The choice of the Gould-Jacobs reaction is strategic. It is highly effective for anilines bearing electron-donating groups, such as the ethoxy group in p-phenetidine, which activates the aromatic ring for the cyclization step.[4] The high temperature required for cyclization is a critical parameter that must be carefully controlled to prevent degradation and maximize yield.[6]

Gould_Jacobs_Reaction Figure 1: Gould-Jacobs Reaction Pathway cluster_reactants Reactants p_phenetidine p-Phenetidine (4-Ethoxyaniline) intermediate Diethyl 2-((4-ethoxyphenylamino) methylene)malonate p_phenetidine->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate cyclization_product Ethyl 6-Ethoxy-4-hydroxyquinoline -3-carboxylate intermediate->cyclization_product Thermal Cyclization (~250°C, -EtOH) final_product 6-Ethoxy-4-hydroxyquinoline -3-carboxylic acid cyclization_product->final_product Saponification (1. NaOH, 2. H+)

Caption: Figure 1: The synthetic route to the target intermediate via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture gently to 100-110°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. The ethanol byproduct can be removed by distillation.

  • Step 2: Cyclization. The crude intermediate from Step 1 is added portion-wise to a flask containing a high-boiling solvent (e.g., diphenyl ether) preheated to 250°C. Maintain the temperature for 30-60 minutes. The cyclization product, Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate, will often precipitate upon cooling.

  • Step 3: Purification of the Ester. Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product fully. Filter the solid, wash with hexane, and dry. The crude ester can be recrystallized from a suitable solvent like ethanol or toluene if necessary.

  • Step 4: Saponification. Suspend the purified ester in ethanol and add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for 1-2 hours until a clear solution is formed, indicating complete hydrolysis.

  • Step 5: Isolation of the Carboxylic Acid. Cool the reaction mixture and slowly acidify with concentrated hydrochloric acid to a pH of 2-3. The final product, this compound, will precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

Role as a Pharmaceutical Intermediate: Gateway to Fluoroquinolones

This compound is a crucial precursor for the synthesis of advanced fluoroquinolone antibiotics. While direct synthesis examples for a marketed drug from this specific ethoxy derivative are proprietary, its structural analogue, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is a well-documented intermediate for drugs like Amifloxacin .[7][8] The synthetic logic applied to the fluoro analogue is directly translatable to the ethoxy compound.

The transformation from the intermediate to a final API typically involves several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group is often converted to a more reactive derivative, such as an acid chloride or an active ester, to facilitate amide bond formation.

  • Amidation: The activated acid is reacted with a carefully chosen amine-containing side chain. In the case of many fluoroquinolones, this is a substituted piperazine ring (e.g., N-methylpiperazine for Amifloxacin).[7] This side chain is a primary determinant of the drug's antibacterial spectrum and pharmacokinetic profile.

  • Further Modifications: Depending on the target API, additional steps such as N-alkylation or other functional group interconversions may be necessary.

API_Synthesis Figure 2: General API Synthesis Pathway start_intermediate 6-Ethoxy-4-hydroxyquinoline -3-carboxylic acid activated_acid Activated Intermediate (e.g., Acid Chloride) start_intermediate->activated_acid Activation (e.g., SOCl₂) final_api Quinolone API (e.g., Amifloxacin Analogue) activated_acid->final_api Amidation side_chain Amine Side Chain (e.g., N-Methylpiperazine) side_chain->final_api

Caption: Figure 2: A generalized pathway from the intermediate to a final quinolone API.

Analytical and Quality Control: Ensuring Purity and Identity

Robust analytical methods are critical to ensure the quality, purity, and consistency of any pharmaceutical intermediate, forming a self-validating system for the manufacturing process.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for monitoring the progress of the synthesis.[9]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and an organic solvent. More polar compounds elute first.

  • Typical Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometry at a wavelength where the quinolone chromophore has strong absorbance (typically around 254 nm and 330 nm).

    • Acceptance Criteria: The purity should typically be ≥98%, with specific limits placed on known impurities (e.g., unreacted starting materials) and any single unknown impurity.

Structural Confirmation (Spectroscopy)

Spectroscopic methods provide unambiguous confirmation of the intermediate's chemical structure.

  • ¹H NMR Spectroscopy: Proton NMR is used to confirm the presence and connectivity of all hydrogen atoms in the molecule. Key expected signals include:

    • Aromatic protons on the quinoline ring system.

    • A characteristic downfield singlet for the vinyl proton at the C2 position.

    • A quartet and a triplet corresponding to the ethoxy group.

    • A very broad, downfield singlet (often >12 ppm) for the carboxylic acid proton.[10][11]

  • ¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by identifying all unique carbon environments. The carbonyl carbons of the quinolone and the carboxylic acid will have characteristic downfield shifts (>160 ppm).[10]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

QC_Workflow Figure 3: Quality Control Workflow sample Intermediate Sample (Post-Synthesis) hplc HPLC Analysis (Purity Assay) sample->hplc nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms decision Release or Reprocess? hplc->decision nmr->decision ms->decision pass Meets Specification (Release for next step) decision->pass Pass fail Out of Specification (Investigate/Reprocess) decision->fail Fail

Sources

use of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in Agrochemical Synthesis

Abstract

The quinoline scaffold is a privileged structure in medicinal and agrochemical research, conferring a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of advanced agrochemicals. We will explore its physicochemical properties, detail a robust synthetic pathway, and present its application in the development of potent fungicides and coccidiostats. This document is intended for researchers and scientists in drug development and agrochemical synthesis, offering field-proven insights, step-by-step protocols, and an examination of the structure-activity relationships that govern the efficacy of its derivatives.

Introduction: The Quinoline Scaffold in Modern Agriculture

Quinoline and its derivatives are heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][3] In agriculture, this versatile scaffold has been instrumental in the development of a new generation of pesticides, herbicides, and fungicides.[2][3] The ability of the quinoline ring system to interact with various biological targets makes it a valuable starting point for discovering novel active ingredients.[2] Specifically, 4-hydroxyquinoline-3-carboxylic acid derivatives have been a focal point of research, leading to compounds with significant antifungal and antiparasitic properties.[4][5] this compound serves as a crucial building block, offering multiple points for chemical modification to fine-tune biological activity, selectivity, and physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the core molecule's properties is fundamental for its application in synthesis. The ethoxy group at the 6-position and the carboxylic acid at the 3-position are key features that influence its reactivity and the properties of its downstream derivatives.

PropertyValueReference
CAS Number 303121-10-0[6]
Molecular Formula C₁₂H₁₁NO₄[7][8]
Molecular Weight 233.22 g/mol [7][8]
Density 1.349 g/cm³[7]
Boiling Point 418.1°C at 760 mmHg[7]
Appearance Typically a solidN/A
Storage Sealed in a dry place at room temperature[8]

Synthesis of this compound

The most common and efficient method for constructing the 4-hydroxyquinoline-3-carboxylate core is a Gould-Jacobs type reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization.

The causality behind this experimental choice lies in its reliability and the ready availability of the starting materials. The reaction proceeds in two key stages:

  • Condensation: 4-ethoxyaniline reacts with diethyl ethoxymethylenemalonate (EMME). The nucleophilic amino group of the aniline attacks the electrophilic carbon of the enol ether of EMME, displacing the ethoxy group to form an enamine intermediate. This step is typically performed under mild heating to facilitate the reaction without promoting premature cyclization.

  • Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically 240-260°C) in a high-boiling point solvent like diphenyl ether. This intramolecular cyclization, a form of aromatic substitution, forms the quinoline ring. The high temperature is necessary to overcome the activation energy for the ring-closing step.

  • Saponification: The resulting ethyl ester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-((4-ethoxyphenyl)amino)acrylate

  • In a 250 mL round-bottom flask, combine 4-ethoxyaniline (13.7 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Heat the mixture with stirring at 100-110°C for 2 hours. The reaction can be monitored by TLC to confirm the consumption of the starting aniline.

  • Allow the mixture to cool to room temperature. The resulting crude enamine, a viscous oil or low-melting solid, can be used directly in the next step without further purification.

Step 2: Cyclization to Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate

  • In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, heat 150 mL of diphenyl ether to 250°C.

  • Slowly add the crude enamine from Step 1 to the hot diphenyl ether over 30 minutes. Maintain the temperature between 245-255°C during the addition.

  • After the addition is complete, continue heating at 250°C for an additional hour.

  • Allow the reaction mixture to cool to below 100°C and add 200 mL of hexane to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with hexane (2 x 50 mL) and dry to obtain the crude ethyl ester.

Step 3: Saponification to this compound

  • Suspend the crude ethyl ester from Step 2 in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

  • Reflux the mixture for 1 hour, during which the solid should dissolve.

  • Cool the resulting solution to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate to a pH of 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven at 60°C.

Visualization of Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A 4-Ethoxyaniline C Enamine Intermediate A->C Heat (110°C) B Diethyl Ethoxymethylenemalonate B->C Heat (110°C) D Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate C->D High Temp (250°C) Diphenyl Ether E 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid D->E 1. NaOH, EtOH/H2O 2. HCl

Caption: Synthesis workflow for this compound.

Application in Agrochemical Synthesis: Fungicide Development

This compound is a versatile intermediate primarily used to create fungicides and coccidiostats.[4] The carboxylic acid group at the C3 position is an excellent handle for derivatization, most commonly through esterification or amidation, to produce the final active ingredients.

Case Study: Synthesis of a Quinoline-based Fungicide

In this example, we describe the esterification of the core molecule to produce a hypothetical fungicidal agent, illustrating a common derivatization strategy. The choice of the alcohol for esterification is critical and is typically determined through extensive structure-activity relationship (SAR) studies to optimize efficacy, selectivity, and plant uptake.

Experimental Protocol: Esterification
  • Suspend this compound (2.33 g, 10 mmol) in methanol (50 mL).

  • Carefully add boron trifluoride-diethyl ether complex (BF₃·OEt₂, 2.5 mL) to the suspension. The choice of BF₃·OEt₂ as a catalyst is due to its effectiveness in promoting esterification under relatively mild conditions, minimizing side reactions.

  • Reflux the mixture with stirring for 1.5 to 2 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent like ethanol or dimethylformamide to obtain the pure methyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

Visualization of Derivatization

G A 6-Ethoxy-4-hydroxy- quinoline-3-carboxylic acid B Esterification (e.g., Methanol, BF3·OEt2) A->B C Amidation (e.g., Amine, Coupling Agent) A->C D Ester Derivative (Fungicide/Coccidiostat) B->D E Amide Derivative (Fungicide/Coccidiostat) C->E G cluster_membrane Fungal Cell Membrane mem_norm Normal Integrity mem_disrupt Disrupted Integrity leakage Leakage of Cellular Contents mem_disrupt->leakage Increases Permeability fungicide Quinoline Fungicide fungicide->mem_disrupt Intercalation death Fungal Cell Death leakage->death

Caption: Proposed mechanism of action for quinoline-based fungicides.

Structure-Activity Relationship (SAR) Insights

Optimizing the agrochemical activity of derivatives from this compound involves systematic modifications to its structure:

  • C3-Position: The nature of the ester or amide group at this position significantly impacts lipophilicity and, consequently, the compound's ability to penetrate the fungal cell wall and membrane. Longer alkyl chains on the ester can increase lipophilicity, which is often correlated with higher activity, up to a certain point. [9]* C6-Ethoxy Group: The ethoxy group contributes to the overall electronic and steric profile of the molecule. Modifications at this position can influence binding to the target site.

  • C4-Hydroxy Group: This group is often crucial for activity, potentially participating in hydrogen bonding with the biological target. It exists in tautomeric equilibrium with the 4-quinolone form, and this feature is a key part of the pharmacophore for many quinoline-based bioactives.

Conclusion and Future Perspectives

This compound is a high-value intermediate that provides a robust platform for the synthesis of novel agrochemicals. Its straightforward synthesis and versatile derivatization potential have enabled the development of effective fungicides and coccidiostats. Future research will likely focus on creating a broader library of derivatives, exploring different substituents on the quinoline ring, and developing compounds with enhanced systemic movement in plants and more favorable environmental profiles. The unique mechanisms of action associated with quinoline-based compounds ensure their continued importance in the ongoing challenge of managing crop diseases and overcoming pesticide resistance. [2]

References

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
  • Quinoline-Based Antifungals. (2010). Current Medicinal Chemistry.
  • Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025). Applied Biochemistry and Biotechnology.
  • Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats. (1969).
  • Chemistry of Quinolines and their Agrochemical Potential. (n.d.).
  • Quinoline-Based Antifungals. (2010). Bentham Science Publishers.
  • Quinoline-based antifungals. (n.d.). PubMed.
  • 6-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid. (n.d.).
  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). PubMed.
  • This compound Price
  • 6-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID. (n.d.). ChemicalBook.
  • Quinoline, quinazoline, and cinnoline fungicides. (1989).
  • UNITED STATES P
  • This compound. (n.d.). Achmem.

Sources

structural analogs of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Introduction: The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are ubiquitous in natural products and synthetic compounds, exhibiting a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] At the heart of many of these compounds lies the 4-hydroxyquinoline-3-carboxylic acid core. The parent compound of the topic, this compound, belongs to this important class.

The 4-hydroxy (or 4-oxo) tautomer, combined with the C3-carboxylic acid, creates a unique electronic and structural environment. This arrangement is crucial for the chelation of divalent metal ions, a potential mechanism for the biological activity of some derivatives, and provides key hydrogen bonding points for interaction with biological targets like enzymes and receptors.[4] This guide provides a technical overview of the , focusing on the rationale for their design, common synthetic strategies, and methodologies for their biological evaluation.

Caption: Core structure of this compound.

Part 1: Rationale for Analog Design & Strategic Modifications

The development of structural analogs is driven by the need to optimize a lead compound's properties. For the this compound scaffold, the goals of analog design typically include:

  • Enhancing Potency: Increasing the affinity for a specific biological target.

  • Improving Selectivity: Minimizing off-target effects to reduce toxicity. For example, designing compounds that are more active against cancer cells than non-cancerous cells.[5]

  • Modulating Physicochemical Properties: Adjusting solubility, lipophilicity (LogP), and pKa to improve absorption, distribution, metabolism, and excretion (ADMET) profiles.

  • Exploring Structure-Activity Relationships (SAR): Systematically modifying the structure to understand which functional groups are essential for biological activity.

The quinoline core offers several key positions for modification, each providing a vector to tune the molecule's properties.

Caption: Key positions for strategic modification on the quinoline scaffold.

Part 2: Synthesis of Key Structural Analog Classes

The synthesis of quinoline-3-carboxylic acid derivatives often begins with established named reactions to form the core, followed by functional group interconversions.

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.

  • Step 1 (Condensation): To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

  • Step 2 (Cyclization): Add the crude enamine to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 240-260 °C for 30-60 minutes.

  • Cool the reaction mixture, which typically results in the precipitation of the quinoline ester product.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry.

  • Step 3 (Hydrolysis): Suspend the ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux until the solid dissolves completely.

  • Cool the solution to room temperature and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2-3.

  • Collect the precipitated carboxylic acid product by filtration, wash with water, and dry to yield the final 4-hydroxyquinoline-3-carboxylic acid analog.[6]

Synthesis via Vilsmeier-Haack Intermediates

The Vilsmeier-Haack reaction provides a versatile entry point to 2-chloroquinoline-3-carbaldehydes from acetanilides.[7] These intermediates are highly valuable as the chloro and aldehyde groups can be readily transformed into a wide variety of functionalities.

Vilsmeier_Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Rxn (POCl3, DMF) Acetanilide->Vilsmeier Intermediate 2-Chloroquinoline- 3-carbaldehyde Vilsmeier->Intermediate Oxidation Oxidation (e.g., AgNO3) Intermediate->Oxidation Acid 2-Chloroquinoline- 3-carboxylic Acid Oxidation->Acid Derivatization Further Derivatization Acid->Derivatization Amidation, Substitution (C2), etc.

Caption: Synthetic workflow starting from Vilsmeier-Haack intermediates.

  • Step 1 (Vilsmeier-Haack): Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 4-6 eq) to ice-cold N,N-dimethylformamide (DMF).

  • Add the substituted acetanilide (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours until TLC indicates consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the 2-chloroquinoline-3-carbaldehyde.

  • Filter, wash with water, and dry the crude product.[7]

  • Step 2 (Oxidation): Suspend the carbaldehyde (1.0 eq) in an alkaline medium (e.g., aqueous NaOH/ethanol).

  • Add a solution of silver nitrate (AgNO₃, 1.1 eq) and stir at room temperature. The reaction progress is often indicated by the formation of a silver mirror or black precipitate.

  • After completion, filter the reaction mixture to remove silver salts.

  • Acidify the filtrate with HCl to precipitate the 2-chloroquinoline-3-carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.[8]

Derivatization of the 3-Carboxylic Acid

The carboxylic acid at the C3 position is a prime handle for creating analogs such as esters and amides. Quinoline-3-carboxamides, in particular, have been investigated as inhibitors of targets like the Platelet-Derived Growth Factor Receptor (PDGFR).[9]

  • Suspend the quinoline-3-carboxylic acid (1.0 eq) in a dry, aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) or HATU (1.1 eq) and an activating agent like HOBt (1.1 eq).

  • Add a base, such as triethylamine (TEA, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter off any solid byproducts (e.g., DCU if using DCC).

  • Perform an aqueous workup by washing the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

Part 3: Biological Evaluation & Mechanistic Insights

A systematic evaluation of newly synthesized analogs is critical to determine their biological activity and establish SAR.

Antiproliferative and Cytotoxicity Assays

Many quinoline derivatives are explored for their potential as anticancer agents.[4][5] A primary step is to assess their ability to inhibit cancer cell growth and determine their toxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Kinase Inhibition Assays

Derivatives of 3-quinoline carboxylic acid have shown promise as inhibitors of protein kinases, such as Protein Kinase CK2, which is implicated in cancer cell proliferation and survival.[11][12]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based system like ADP-Glo™), and a specific peptide substrate for the kinase.[12]

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Enzyme Initiation: Add the purified recombinant kinase (e.g., human CK2 holoenzyme) to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution or denaturing buffer).

  • Detection: The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: In an ADP-Glo™ assay, a reagent is added to deplete remaining ATP, followed by a second reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

  • Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control and calculate the IC₅₀ value.

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor Binds & Activates P1 Downstream Kinase 1 (e.g., CK2) Receptor->P1 Activates P2 Substrate Protein P1->P2 Phosphorylates P2_P Phosphorylated Substrate Protein Response Cellular Response (Proliferation, Survival) P2_P->Response Inhibitor Quinoline Analog (Kinase Inhibitor) Inhibitor->P1 Inhibits

Caption: Inhibition of a kinase signaling pathway by a quinoline analog.

Part 4: Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for various biological activities.

Modification Position/Type Example Substituent/Analog Class Observed Biological Effect Reference
Position 2 Amino group (-NH₂)Increased inhibitory activity against Protein Kinase CK2.[8][11]
Position 2 Chloro group (-Cl)Serves as a key synthetic intermediate; analogs often show weak to moderate antibacterial activity.[7]
Position 3 Carboxamide (-CONH-R)Can confer activity against specific targets like PDGFR; activity is dependent on the nature of the 'R' group.[9]
Position 3 Thioether linkageIntroduction of a thioether quinoline moiety to a coumarin-3-carboxylic acid scaffold resulted in potent antibacterial activity.[13]
Position 6/7 Electron-donating groups (e.g., -OCH₃, -OC₂H₅)Can influence antibacterial activity, with electron-donating groups sometimes being favorable.[7]
Core Modification Tetrazolo[1,5-a]quinolineFound to be among the most active inhibitors of Protein Kinase CK2.[8][11]

Conclusion and Future Directions

The this compound core and its related analogs represent a fertile ground for the discovery of new therapeutic agents. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and physicochemical properties. Key findings indicate that modifications at the C2, C3, and benzene ring positions are particularly effective in modulating activity against targets such as protein kinases and bacteria.

Future research in this area will likely focus on leveraging computational methods, such as molecular docking and in silico ADMET prediction, to guide the design of more potent and selective analogs.[5][11] Furthermore, exploring novel bioisosteric replacements for the carboxylic acid and expanding the diversity of substituents on the quinoline core could lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles. The development of these analogs, supported by robust synthetic protocols and comprehensive biological evaluation, continues to be a promising strategy in modern drug discovery.

References

  • Gureev, M. A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link][11][12]

  • Gureev, M. A., et al. (2016). Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link][8]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link][13]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1591-1601. [Link][5]

  • Govender, K., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link][7]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7277. [Link][4]

  • Belloli, S., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International, 44(6), 443-450. [Link][14]

  • ResearchGate (n.d.). Quinoline analog anti-malarial marketed drugs. [Link][2]

  • ResearchGate (n.d.). Evaluation of three quinoline carboxamide derivatives as potential radioligands for the in vivo PET imaging of neurodegeneration. [Link][15]

  • PubChem (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link][16]

  • Ukr. Khim. Zh. (1998). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link][17]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. [Link][1]

  • Neuroquantology (2022). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. [Link][9]

  • Wang, C., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11631-11640. [Link][3]

  • ResearchGate (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link][18]

  • Bohdan, A., et al. (2021). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 45(4), 773-787. [Link]

  • Lőrinczi, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296. [Link][19]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link][6]

Sources

An In-depth Technical Guide to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold

This compound belongs to the broader class of 4-quinolone-3-carboxylic acids, a privileged scaffold in medicinal chemistry. This core structure is present in numerous bioactive molecules and serves as a versatile starting point for the design of combinatorial libraries aimed at discovering new drugs.[1] The 4-quinolone-3-carboxylic acid motif is most famously associated with the quinolone class of antibiotics, which have been in clinical use since 1962 for a wide range of bacterial infections.[1]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable diversity of biological activities, including antitumor, anti-HIV, and anti-inflammatory properties.[1][2] This multifaceted bioactivity underscores the importance of the 4-quinolone-3-carboxylic acid scaffold as a foundational element in the development of new therapeutic agents for a variety of diseases. This compound, with its specific substitution pattern, represents a key intermediate and a potential pharmacophore for the exploration of novel chemical space within this important class of compounds.

Synthesis of this compound: The Gould-Jacobs Reaction

The primary and most established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 6-ethoxy substituted compound, is the Gould-Jacobs reaction. This versatile reaction provides a straightforward route to the quinoline core from readily available starting materials.

Reaction Mechanism and Rationale

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal cyclization to form the quinoline ring system, and subsequent hydrolysis of the ester to yield the final carboxylic acid.

The selection of p-phenetidine (4-ethoxyaniline) as the starting aniline derivative is the key determinant for the 6-ethoxy substitution pattern on the final quinoline ring. The ethoxy group at the para-position of the aniline directs the cyclization to form the desired isomer.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical procedure for the synthesis of this compound via the Gould-Jacobs reaction.

Step 1: Condensation of p-Phenetidine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine p-phenetidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A.

  • The solution is heated to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Upon cooling to room temperature, the ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate product will precipitate. The addition of a non-polar solvent like hexane can aid in complete precipitation.

  • The solid product is collected by filtration and washed with a cold non-polar solvent.

Step 3: Saponification (Ester Hydrolysis)

  • The dried ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • The mixture is heated to reflux for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.

  • After cooling, the reaction mixture is acidified with a concentrated acid, such as hydrochloric acid, to precipitate the this compound.

  • The final product is collected by filtration, washed with cold water, and dried.

Synthesis Workflow Diagram

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification p_phenetidine p-Phenetidine condensation Heat (100-130°C) p_phenetidine->condensation deem Diethyl Ethoxymethylenemalonate deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization High-Boiling Solvent Reflux (~250°C) intermediate->cyclization ester_product Ethyl 6-Ethoxy-4-hydroxyquinoline- 3-carboxylate cyclization->ester_product hydrolysis NaOH, Reflux ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid acidification->final_product

Caption: Gould-Jacobs synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for guiding further drug development efforts.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄[3]
Molecular Weight 233.22 g/mol [3]
CAS Number 303121-10-0[4]
Appearance Solid-
Storage Sealed in dry, room temperature[3]

Biological Activities and Therapeutic Potential

While specific in-depth biological studies on this compound are limited in the publicly available literature, the broader class of 4-quinolone-3-carboxylic acids has been extensively investigated, revealing a wide range of therapeutic applications. The data from these related compounds provide a strong rationale for the investigation of this compound and its derivatives.

Anticancer Activity

The 4-oxoquinoline-3-carboxamide scaffold, a close derivative of the carboxylic acid, has been the subject of significant research in the development of novel anticancer agents.[5] Studies have shown that certain derivatives exhibit potent cytotoxic activity against various cancer cell lines, including colon, gastric, and breast cancer.[5][6] The proposed mechanism of action for some of these compounds involves the inhibition of mammalian topoisomerase II, a critical enzyme in DNA replication and a well-established target for cancer chemotherapy.[5] Furthermore, some quinoline derivatives have shown selectivity for cancer cells over normal cells, a highly desirable characteristic for minimizing side effects.[5] The acidic nature of the tumor microenvironment may enhance the uptake and activity of quinoline-3-carboxylic acids, leading to selective antiproliferative effects.[7]

Antimicrobial Activity

The most well-established therapeutic application of the 4-quinolone-3-carboxylic acid scaffold is in the field of antibacterials.[1] The core structure is fundamental to the activity of fluoroquinolone antibiotics.[8] While this compound itself is not a marketed antibiotic, it serves as a valuable precursor for the synthesis of more complex quinolone derivatives with potential antimicrobial properties.[9][10] The mechanism of action of quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Anti-inflammatory Activity

Recent studies have highlighted the potential of quinoline derivatives as anti-inflammatory agents.[2] Certain quinoline-related carboxylic acids have demonstrated significant anti-inflammatory effects in cellular models, such as reducing the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli.[11] The structural resemblance of some carboxyquinolines to nonsteroidal anti-inflammatory drugs (NSAIDs) suggests that they may act on similar pathways, such as the cyclooxygenase (COX) enzymes.[12]

Potential Mechanism of Action: A Focus on Enzyme Inhibition

Based on the known biological activities of the 4-quinolone-3-carboxylic acid class, a primary mechanism of action for this compound and its derivatives is likely through enzyme inhibition. The planar heterocyclic ring system and the strategically positioned carboxylic acid and hydroxyl groups can facilitate interactions with the active sites of various enzymes.

Potential enzyme targets could include:

  • Topoisomerases: As seen in anticancer and antibacterial quinolones.

  • Kinases: Many heterocyclic compounds are known to be kinase inhibitors.

  • Dehydrogenases: Some 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting dehydrogenase enzymes.[13]

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic Acid Derivative Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Kinase Kinase Compound->Kinase Inhibition Dehydrogenase Dehydrogenase Compound->Dehydrogenase Inhibition DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage Signal_Transduction Altered Signal Transduction Kinase->Signal_Transduction Metabolism Inhibition of Cellular Respiration Dehydrogenase->Metabolism

Caption: Potential mechanisms of action for this compound derivatives.

Role in Drug Discovery and Development

Given the current state of research, the primary role of this compound in drug discovery is as a key synthetic intermediate or scaffold. Its straightforward synthesis and the presence of multiple functional groups (carboxylic acid, hydroxyl, and the quinoline nitrogen) make it an ideal starting point for the generation of diverse chemical libraries.

A Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_derivatization Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Synthesis of 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid derivatization Chemical Derivatization (e.g., amidation, esterification, N-alkylation) start->derivatization library Diverse Library of Quinolone Derivatives derivatization->library screening High-Throughput Screening (e.g., anticancer, antimicrobial, anti-inflammatory assays) library->screening hits Identification of 'Hit' Compounds screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar adme ADME/Tox Profiling sar->adme lead Optimized Lead Compound adme->lead preclinical preclinical lead->preclinical Preclinical Development

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a synthetically accessible compound that belongs to a class of heterocyclic structures with immense therapeutic potential. While direct biological data for this specific molecule is not extensively documented, the well-established and diverse activities of the 4-quinolone-3-carboxylic acid scaffold provide a strong impetus for its further investigation. Its primary value currently lies in its utility as a versatile building block for the synthesis of novel derivatives with potential applications in oncology, infectious diseases, and inflammatory disorders. Future research focused on the direct biological evaluation of this compound and the systematic exploration of its chemical space is warranted and holds the promise of yielding new and effective therapeutic agents.

References

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Available at: [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available at: [Link]

  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Available at: [Link]

Sources

Spectroscopic Data of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics. The compound 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 303121-10-0) is a functionalized derivative belonging to this important class of heterocyclic compounds. Its structural features—a carboxylic acid at the 3-position, a 4-hydroxy group, and an ethoxy substituent on the benzene ring—suggest its potential as a key intermediate in the synthesis of novel bioactive molecules.

Accurate structural characterization is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of molecular identity and purity. This guide explains the theoretical basis for the expected spectroscopic data of the title compound and provides field-proven protocols for its empirical verification.

Molecular Structure and Inherent Tautomerism

The nominal structure of this compound implies a hydroxyl group at the C4 position. However, within the quinoline family, such compounds predominantly exist in their more stable keto-enol tautomeric form, specifically as a 4-quinolone. This equilibrium is critical as it fundamentally alters the electronic and structural environment, which is directly reflected in the spectroscopic data. The dominant 4-quinolone tautomer features an N-H bond and a C4-carbonyl, which are key identifiers.

Caption: The 4-quinolone tautomer is the predominant form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal distinct signals for each chemically non-equivalent proton. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the observation of exchangeable protons (N-H and COOH).

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 12.0-13.0 ppm region.[3] This signal will disappear upon the addition of D₂O due to proton exchange.

  • Amide Proton (-NH-): The proton on the nitrogen in the 4-quinolone ring is also expected to be downfield, likely appearing as a broad singlet around 11.0-12.0 ppm , which would also be exchangeable with D₂O.

  • Aromatic Protons: The quinoline ring system contains four aromatic protons.

    • H2: This proton is adjacent to the nitrogen and the C3-carboxyl group, making it highly deshielded. It should appear as a singlet around 8.5-8.8 ppm .

    • H5, H7, H8: These protons on the benzo- portion of the ring will show characteristic aromatic region signals between 7.0-8.0 ppm . Their specific shifts and coupling patterns (doublets and doublets of doublets) depend on their relationship to the electron-donating ethoxy group.

  • Ethoxy Protons (-O-CH₂-CH₃): This group will give rise to two signals:

    • A quartet around 4.0-4.2 ppm for the methylene protons (-CH₂-), split by the adjacent methyl group.

    • A triplet around 1.3-1.5 ppm for the methyl protons (-CH₃), split by the adjacent methylene group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH12.0 - 13.0Broad Singlet1H
-NH11.0 - 12.0Broad Singlet1H
H28.5 - 8.8Singlet1H
H5, H7, H87.0 - 8.0Multiplets (d, dd)3H
-O-CH₂ -CH₃4.0 - 4.2Quartet (q)2H
-O-CH₂-CH₃ 1.3 - 1.5Triplet (t)3H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the downfield region. The carboxylic acid carbonyl (C=O) typically appears between 165-175 ppm , while the C4-quinolone carbonyl is expected around 175-185 ppm .[3]

  • Aromatic & Olefinic Carbons: The eight carbons of the quinoline ring system will resonate between 100-150 ppm . Carbons attached to heteroatoms (C4, C6, C8a, C4a) will have distinct shifts. 2D NMR (HSQC/HMBC) would be essential for definitive assignment.

  • Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon (-CH₂-) will be further downfield (60-65 ppm ) due to its attachment to oxygen, while the terminal methyl carbon (-CH₃) will be upfield (14-16 ppm ).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH165 - 175
C4 (Quinolone C=O)175 - 185
C2, C3, C4a, C5, C6, C7, C8, C8a100 - 150
-O-C H₂-CH₃60 - 65
-O-CH₂-C H₃14 - 16
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic N-H and COOH protons, which might be broadened or exchanged in protic solvents like methanol-d₄.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic and ethoxy spin systems.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton and assigning quaternary carbons.[2]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex but highly informative. The compound's tendency to form hydrogen-bonded dimers will significantly influence the spectrum.[4]

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][6]

  • N-H Stretch: A moderate absorption around 3100-3000 cm⁻¹ corresponding to the N-H stretch of the 4-quinolone tautomer is anticipated.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹ ), while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹ ).

  • C=O Stretches: This is a critical region. Two distinct, strong carbonyl absorptions are predicted:

    • Carboxylic acid C=O stretch: ~1720-1690 cm⁻¹ .

    • Quinolone C4=O stretch: ~1660-1640 cm⁻¹ . The lower frequency is due to conjugation and hydrogen bonding.

  • C=C/C=N Ring Stretches: Multiple bands in the 1620-1450 cm⁻¹ region will correspond to the stretching vibrations of the quinoline aromatic system.

  • C-O Stretches: Strong bands corresponding to the C-O single bond stretches of the ethoxy group (aryl-alkyl ether) and the carboxylic acid are expected in the 1300-1100 cm⁻¹ region.

Experimental Protocol: FT-IR Analysis (Solid State)
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Predicted Mass Spectrum (ESI)
  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 234.0761 (calculated for C₁₂H₁₂NO₄⁺). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 232.0615 (calculated for C₁₂H₁₀NO₄⁻).

  • Key Fragmentation Pathways: Tandem MS (MS/MS) of the [M+H]⁺ precursor ion would likely reveal characteristic losses. The fragmentation of quinoline carboxylic acids often begins with the loss of small, stable molecules from the carboxylic acid group.[7][8]

    • Loss of H₂O: A primary loss of water (18 Da) from the protonated carboxylic acid group is common, leading to an acylium ion at m/z 216.06 .

    • Loss of CO₂: Decarboxylation (loss of 44 Da) is a hallmark of carboxylic acids, yielding a fragment at m/z 190.08 .

    • Subsequent Fragmentation: Further fragmentation of the quinoline ring could involve the loss of CO (28 Da) or ethylene from the ethoxy group (28 Da).

G Figure 2: Predicted ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z = 234.07 frag1 [M+H - H₂O]⁺ m/z = 216.06 parent->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z = 190.08 parent->frag2 - CO₂ frag3 [M+H - H₂O - CO]⁺ m/z = 188.07 frag1->frag3 - CO

Caption: Key fragmentation steps for the protonated molecule.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Chromatography: Inject the sample into a liquid chromatography system (e.g., using a C18 column) to separate it from any impurities before it enters the mass spectrometer.

  • Mass Spectrometry: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Tandem MS (MS/MS): Select the precursor ion (m/z 234.07) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate and analyze the product ions in the second mass analyzer.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is a strong chromophore.

Predicted UV-Vis Absorption

The spectrum is expected to show multiple absorption bands characteristic of polycyclic aromatic heterocyclic compounds.[9]

  • π→π Transitions:* Strong absorptions corresponding to π→π* transitions are expected. Given the extended conjugation and the presence of auxochromic groups (-OH, -OEt), two main absorption maxima (λ_max) are predicted:

    • One band in the 250-280 nm range.

    • A second, longer-wavelength band in the 330-360 nm range.

  • Solvatochromism: The exact position of these bands may shift depending on the polarity of the solvent (solvatochromism).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution (typically in the micromolar range) such that the maximum absorbance is between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200-600 nm, using the pure solvent as a blank reference. Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The structural characterization of this compound is a multi-faceted process requiring the integrated application of several spectroscopic techniques. NMR spectroscopy provides the fundamental skeletal framework and atom connectivity. IR spectroscopy confirms the presence and chemical environment of key functional groups, particularly the carboxylic acid dimer and the 4-quinolone system. High-resolution mass spectrometry validates the molecular formula and reveals plausible fragmentation pathways. Finally, UV-Visible spectroscopy characterizes the electronic nature of the conjugated π-system. The predictive data and protocols outlined in this guide provide a robust, self-validating framework for researchers to confidently confirm the structure and purity of this valuable chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. [online] Available at: [7]

  • Dolejš, L. & Vokoun, J. (1978). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [online] Available at: [8]

  • Mohamed, T.A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [online] Available at: [Link][11]

  • Silva, A.M.S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [online] Available at: [Link][1]

  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. [online] Available at: [10]

  • ProQuest. (2021). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [online] Available at: [Link][12]

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. [online] Available at: [Link][13]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [online] Available at: [Link][3][5]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [online] Available at: [Link][2]

  • Gould, R.G. & Jacobs, W.A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [online] Available at: [Link][14]

  • Horváth, A., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [online] Available at: [Link][15]

  • Royal Society of Chemistry. The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. [online] Available at: [Link][9]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [online] Available at: [Link][4]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive suite of analytical methods for the characterization of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. As a quinoline derivative, this compound holds potential significance in pharmaceutical development, necessitating robust and reliable analytical techniques for its identification, quantification, and stability assessment. This document details optimized protocols for chromatography (HPLC-UV, LC-MS/MS), spectroscopy (FT-IR, NMR), and thermal analysis (TGA/DSC). Furthermore, it presents a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure prevalent in many biologically active molecules and pharmaceutical agents. The precise characterization of such compounds is a critical step in drug discovery and development, ensuring purity, confirming identity, and establishing stability profiles. Inaccurate or incomplete characterization can compromise research outcomes and lead to significant delays in the development pipeline.

This application note is designed to serve as a practical guide for scientists. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations. The methods described herein are designed to be self-validating systems, providing the trustworthiness required for quality control and regulatory submissions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development, particularly for chromatography.

PropertyValue / PredictionSource / Rationale
Chemical Structure Chemical Structure of this compound-
CAS Number 303121-10-0[1]
Molecular Formula C₁₂H₁₁NO₄[2]
Molecular Weight 233.22 g/mol [2]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid and quinoline nitrogen offer some polarity, but the bicyclic aromatic system reduces aqueous solubility. Experimental verification is required.
Predicted pKa ~4-5 (Carboxylic Acid), ~5-6 (Quinoline N)Estimated based on typical values for aromatic carboxylic acids and the quinoline ring system. The electron-withdrawing nature of the quinoline ring may lower the pKa of the carboxylic acid.

Chromatographic Analysis

Chromatography is the cornerstone for separating the target analyte from impurities and determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the method of choice due to the compound's moderate polarity. A C18 stationary phase provides effective separation based on hydrophobicity.

Rationale for Method Choices:

  • Column: A C18 column is a versatile, robust choice for separating compounds with aromatic character.

  • Mobile Phase: An acidified aqueous mobile phase (e.g., with formic or phosphoric acid) is crucial. It suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The extended conjugation of the quinoline ring system is expected to produce a strong UV absorbance, making UV detection highly sensitive for this compound. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal monitoring wavelength.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (initial conditions).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA Detector, 220-400 nm (Monitor at λmax)
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

LC-MS provides unambiguous identification by furnishing molecular weight and fragmentation data.

Rationale for Method Choices:

  • Ionization: Electrospray Ionization (ESI) is ideal for polar, ionizable molecules. Positive mode is selected as the quinoline nitrogen is readily protonated to form a stable [M+H]⁺ ion.

  • Analysis: Tandem MS (MS/MS) is used to generate a characteristic fragmentation pattern by colliding the parent ion with an inert gas. This pattern serves as a fingerprint for structural confirmation.

Experimental Protocol:

  • Instrumentation: LC system coupled to a tandem quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC conditions as described in Section 3.1. Using a volatile buffer like formic acid is mandatory for MS compatibility.[3]

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

    • Expected Precursor Ion [M+H]⁺: m/z 234.07

    • Collision Gas: Argon

    • Optimization: Infuse a standard solution to optimize collision energy for generating key fragment ions. The fragmentation will likely involve losses from the ethoxy and carboxylic acid groups.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique to confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Vibrational Bands:

Wavenumber (cm⁻¹)AssignmentRationale
3300-2500 (broad)O-H stretch (Carboxylic Acid)Broadened due to strong intermolecular hydrogen bonding.[4][5]
~3000 (weak)N-H stretch (Quinolinone tautomer)The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolinone form.
~1720-1690 (strong)C=O stretch (Carboxylic Acid)Characteristic strong absorption for the carbonyl group.[4]
~1650 (strong)C=O stretch (Quinolinone)Carbonyl of the quinolinone tautomer.
~1600, 1500, 1450C=C / C=N stretches (Aromatic Rings)Skeletal vibrations of the quinoline ring system.
~1320-1210C-O stretch (Carboxylic Acid / Ether)Stretching vibrations for the ether linkage and C-O of the acid.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[6]

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the compound and the fact that it does not exchange with the acidic O-H and N-H protons, allowing for their observation.

  • Experiments: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full assignment.

  • Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityRationale
-COOH> 12Broad singletDeshielded, exchangeable carboxylic acid proton.
-NH-~11-12Broad singletDeshielded proton of the quinolinone tautomer.
H2~8.5SingletProton on the pyridine ring, adjacent to nitrogen.
H5, H7, H8~7.0-8.0Doublets / MultipletsProtons on the benzene portion of the quinoline ring.
O-CH₂-CH₃~4.1QuartetMethylene protons of the ethoxy group, split by the methyl group.
O-CH₂-CH₃~1.4TripletMethyl protons of the ethoxy group, split by the methylene group.
  • Predicted ¹³C NMR Chemical Shifts: Aromatic carbons are expected in the 110-150 ppm range, the quinolinone carbonyl around 175 ppm, and the carboxylic acid carbonyl around 165 ppm. The ethoxy carbons would appear upfield (~64 ppm for the CH₂ and ~15 ppm for the CH₃).[7]

Thermal Analysis

Thermal analysis provides information on the stability and decomposition profile of the material.[8]

Protocol:

  • Instrumentation: Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • TGA Method:

    • Sample Size: 5-10 mg in an alumina or platinum pan.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10°C/min from 30°C to 600°C.

    • Expected Result: A TGA thermogram showing mass loss as a function of temperature. Decomposition may occur via decarboxylation (loss of CO₂), with a theoretical mass loss of ~18.9%.[9]

  • DSC Method:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10°C/min from 30°C to a temperature below the decomposition onset observed in TGA.

    • Expected Result: A DSC thermogram showing endothermic events (e.g., melting) or exothermic events (e.g., decomposition).[10]

Analytical Method Validation Framework

To ensure an analytical method is fit for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R2).[11][12][13][14] The validation process is informed by the method development and risk assessment activities described in ICH Q14.[15][16][17][18]

Method_Validation_Workflow cluster_ATP Analytical Target Profile (ATP) cluster_Development Method Development & Risk Assessment (ICH Q14) cluster_Validation Method Validation (ICH Q2(R2)) ATP Define Method Requirements: Assay, Purity, Identification Dev Select Technique (e.g., HPLC) Optimize Parameters Assess Risks (e.g., pH, Temp) ATP->Dev Val_Start Validation Protocol Dev->Val_Start Specificity Specificity / Selectivity Val_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (DL/QL) Precision->Limits Robustness Robustness Limits->Robustness Val_Report Validation Report Robustness->Val_Report

Caption: Workflow for Analytical Method Validation based on ICH Q14 and Q2(R2).

Validation Protocols (for HPLC Assay Method)
  • Specificity: Analyze blank (diluent), placebo, and spiked samples. The analyte peak should have no interference at its retention time, and peak purity analysis (via PDA) should pass.

  • Linearity: Prepare at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[19]

  • Accuracy: Analyze samples spiked with a known amount of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.[19]

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard preparation. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should be ≤ 2.0%.

  • Robustness: Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. The system suitability criteria must still be met.[19]

Conclusion

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures a thorough understanding of the molecule's identity, purity, structure, and stability. Adherence to the outlined validation protocols, grounded in ICH guidelines, will ensure that the data generated is reliable, reproducible, and suitable for the stringent requirements of pharmaceutical research and development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 12, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. Retrieved January 12, 2026, from [Link]

  • Quality-by-Design-for-Pharma. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 12, 2026, from [Link]

  • Drug Development & Delivery. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. Retrieved January 12, 2026, from [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. Retrieved January 12, 2026, from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 12, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 12, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved January 12, 2026, from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved January 12, 2026, from [Link]

  • International Council for Harmonisation. (2022, March 24). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved January 12, 2026, from [Link]

  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Retrieved January 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved January 12, 2026, from [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved January 12, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Retrieved January 12, 2026, from [Link]

  • Digital Commons @ University of Puget Sound. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved January 12, 2026, from [Link]

  • MDPI. (n.d.). Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents. Retrieved January 12, 2026, from [Link]

  • NISCAIR Online Periodicals Repository. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 6-ethoxy-2-hydroxy-3-quinolinecarbaldehyde. Retrieved January 12, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Retrieved January 12, 2026, from [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. Retrieved January 12, 2026, from [Link]

  • DSpace@UvA. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved January 12, 2026, from [Link]

Sources

Application Note: Elucidating the Structure of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the structural characterization of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Quinolone derivatives are a significant class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals.[1] Accurate structural determination is therefore a critical step in drug discovery and development. This document outlines the fundamental principles, a comprehensive experimental protocol, and an in-depth analysis of the expected ¹H NMR spectrum, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: The Significance of 4-Quinolone-3-Carboxylic Acids

The 4-quinolone-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the fluoroquinolone class of antibiotics.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[2] The subject of this note, this compound, possesses key functional groups—an ethoxy group, a hydroxyl group, and a carboxylic acid—that can significantly modulate its physicochemical and pharmacological properties.

¹H NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. It provides precise information on the electronic environment of each proton, their connectivity, and the overall molecular architecture.[2] This guide will walk through the process of acquiring and interpreting the ¹H NMR spectrum of this specific quinolone derivative.

Foundational Principles of ¹H NMR for Quinolone Derivatives

The ¹H NMR spectrum yields four critical pieces of information for structural analysis:

  • Number of Signals: Indicates the number of chemically non-equivalent protons in the molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[3]

  • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[4]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the magnetic influence of neighboring non-equivalent protons. The multiplicity follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[5]

For quinoline derivatives, the aromatic protons are particularly informative. Their chemical shifts and coupling constants are sensitive to the nature and position of substituents.[6] Furthermore, the molecule's tendency for π-π stacking and dipole-dipole interactions in solution can lead to concentration-dependent chemical shifts, a factor that must be considered during sample preparation.[6]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

This protocol is designed to yield a high-quality, interpretable spectrum. The self-validating nature of this procedure lies in the systematic steps to ensure sample purity, appropriate solvent selection, and optimal instrument parameters.

Materials and Equipment
  • Analyte: this compound (Purity >97%)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Workflow for Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of the analyte B 2. Dissolve in ~0.7 mL of DMSO-d6 A->B C 3. Add TMS (if not already in solvent) B->C D 4. Transfer to NMR tube C->D E 5. Insert sample into spectrometer F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum F->G H 8. Set appropriate spectral width and acquisition time G->H I 9. Fourier transform the FID J 10. Phase and baseline correct the spectrum I->J K 11. Calibrate the spectrum to TMS (0 ppm) J->K L 12. Integrate all signals K->L

Caption: Experimental workflow for ¹H NMR analysis.

Rationale for Experimental Choices
  • Solvent Selection (DMSO-d₆): this compound has low solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is an excellent choice due to its ability to dissolve polar, acidic, and hydroxyl-containing compounds.[7] Crucially, it allows for the observation of exchangeable protons (the -OH and -COOH protons), which would be lost in solvents like D₂O.[8]

  • Concentration: A concentration of 5-10 mg/0.7 mL is recommended to obtain a good signal-to-noise ratio while minimizing potential concentration-dependent shifts that can arise from intermolecular interactions in quinoline systems.[6]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz) is crucial for resolving the complex splitting patterns expected in the aromatic region of the spectrum, providing more detailed structural information.

Spectral Interpretation and Data Analysis

Molecular Structure and Proton Assignments

G cluster_labels Proton Labels img H2 H-2 H5 H-5 H7 H-7 H8 H-8 OCH2 -OCH2- CH3 -CH3 OH4 4-OH COOH 3-COOH

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for each proton in this compound, assuming DMSO-d₆ as the solvent.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
-COOH 12.0 - 13.0Broad Singlet1HCarboxylic acid protons are highly deshielded and typically appear as broad signals in this region.[8]
4-OH 10.0 - 11.0Broad Singlet1HPhenolic hydroxyl protons are also significantly deshielded and often appear as broad singlets.
H-2 ~8.9Singlet1HThis proton is adjacent to the quinoline nitrogen and is deshielded. It has no adjacent proton neighbors, hence a singlet.
H-8 ~7.9Doublet1HOrtho to the quinoline nitrogen and deshielded. It is coupled to H-7, appearing as a doublet.
H-7 ~7.5Doublet of Doublets1HCoupled to both H-8 and H-5, resulting in a doublet of doublets.
H-5 ~7.3Doublet1HThis proton is ortho to the electron-donating ethoxy group, experiencing a slight upfield shift. It appears as a doublet due to coupling with H-7.
-OCH₂- ~4.1Quartet2HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons.
-CH₃ ~1.4Triplet3HThe terminal methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons.
Detailed Justification of Predictions
  • Aromatic Region (H-5, H-7, H-8): The base chemical shifts for the protons on the benzene ring of the quinoline system are influenced by the substituents. The 6-ethoxy group is an electron-donating group, which tends to shield the ortho (H-5, H-7) and para (H-8, relative to the oxygen) positions, shifting them slightly upfield compared to the unsubstituted 4-hydroxyquinoline.[9] H-8 is expected to be the most downfield of this group due to its proximity to the electron-withdrawing heterocyclic ring.

  • Heterocyclic Ring (H-2): The H-2 proton is situated between the nitrogen atom and the C-3 position bearing the carboxylic acid. Both are electron-withdrawing, leading to significant deshielding and a downfield chemical shift.

  • Ethoxy Group (-OCH₂CH₃): The chemical shifts for the ethoxy group are characteristic. The methylene protons (-OCH₂-) are directly attached to the deshielding oxygen atom, placing them around 4.1 ppm. The methyl protons (-CH₃) are further away and appear in the typical aliphatic region around 1.4 ppm. Their respective quartet and triplet splitting patterns are unambiguous identifiers of an ethoxy group.

  • Exchangeable Protons (-COOH, 4-OH): The carboxylic acid and hydroxyl protons are acidic and readily exchange. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they typically appear as broad singlets.[8][10] Their presence can be confirmed by a D₂O exchange experiment, where these peaks would disappear from the spectrum.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By carefully preparing the sample in DMSO-d₆ and acquiring a high-resolution spectrum, one can expect to observe distinct signals for the aromatic, heterocyclic, ethoxy, hydroxyl, and carboxylic acid protons. The predicted chemical shifts, integrations, and splitting patterns detailed in this note provide a robust framework for the analysis of the experimental data. This application note serves as a practical guide for researchers, ensuring the accurate and efficient structural elucidation of this important class of compounds.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Link

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Link

  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines. Link

  • PubChem. 4-Quinolone-3-carboxylic acid. Link

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Link

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Link

  • ChemicalBook. 6-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID. Link

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Link

  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid 97%. Link

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Link

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Link

  • The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Link

  • Achmem. This compound. Link

  • Matrix Scientific. 6-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid. Link

  • Chemsrc.com. This compound Price. Link

  • ChemicalBook. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Link

  • YouTube. How to Interpret Integration in the 1H NMR (O Chem). Link

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Link

  • eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. Link

  • University College London. Chemical shifts. Link

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Link

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Link

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Link

  • Stenutz. 4-hydroxyquinoline-3-carboxylic acid. Link

  • Simson Pharma Limited. 4-Hydroxyquinoline-3-carboxylic acid. Link

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Link

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Link

Sources

Application Notes and Protocols for the Purification of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in a wide range of therapeutic agents. The purity of this compound is paramount for its use in further synthetic steps and biological assays, as even minor impurities can lead to erroneous results and undesirable side effects. This document provides a comprehensive guide to the purification of this compound, detailing various techniques and the scientific rationale behind them.

Understanding the Compound and Potential Impurities

A robust purification strategy begins with an understanding of the target molecule's properties and the likely impurities from its synthesis. This compound is an acidic, heterocyclic compound. A common synthetic route to this class of molecules is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][2]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: p-phenetidine (4-ethoxyaniline) and diethyl ethoxymethylenemalonate (DEEMM) or similar malonic esters.

  • Intermediates: The acyclic condensation product of p-phenetidine and DEEMM.

  • Byproducts: Compounds arising from side reactions or incomplete cyclization.

  • Residual Solvents: High-boiling point solvents like diphenyl ether, often used in the cyclization step.[3]

  • Salts: Inorganic salts from pH adjustments during workup.

Purification Strategy Overview

The purification of this compound can be approached using several techniques, either individually or in combination. The choice of method depends on the nature and quantity of the impurities present.

Purification_Workflow Crude_Product Crude 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction To remove neutral and basic impurities Recrystallization Recrystallization Crude_Product->Recrystallization Direct purification if impurities are minor Acid_Base_Extraction->Recrystallization For further purification of the solid Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If recrystallization is insufficient Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Chromatography_Process Start Start Prepare_Column Prepare Stationary Phase (e.g., Silica Gel) Start->Prepare_Column Load_Sample Load Crude Sample Prepare_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Identify pure fractions Evaporate_Solvent Evaporate Solvent Combine_Pure->Evaporate_Solvent End Purified Product Evaporate_Solvent->End

Sources

Application Notes and Protocols for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is a member of this versatile class of compounds, presenting a unique substitution pattern that suggests potential for targeted biological activity. These application notes provide a comprehensive guide for the utilization of this compound in cell culture, offering insights into its putative mechanism of action and detailed protocols for its investigation.

While specific data on this compound is emerging, the broader family of 4-hydroxyquinoline-3-carboxylic acid derivatives has been explored for various therapeutic applications, including the inhibition of cellular respiration and antibacterial effects.[4][5] Notably, many small molecule inhibitors of prolyl hydroxylases, key enzymes in the hypoxia-inducible factor (HIF) pathway, feature a similar structural motif. This suggests that this compound may function as an inhibitor of HIF prolyl hydroxylases, a mechanism with significant therapeutic implications in oncology and ischemic diseases.[6][7][8]

These protocols are designed to be a robust starting point for researchers to explore the efficacy and mechanism of this compound in various in vitro models.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
CAS Number 303121-10-0[9][10]
Molecular Formula C12H11NO4[11][12]
Molecular Weight 233.22 g/mol [10][11]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO[13]
Storage Store at -20°C, protected from light and moisture

Stock Solution Preparation (10 mM):

  • Accurately weigh 2.33 mg of this compound.

  • Dissolve the compound in 1 mL of anhydrous DMSO.

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C.

Note: The carboxylic acid moiety can impact solubility and permeability.[14][15] While DMSO is a common solvent, for specific cell lines, it is advisable to test the tolerance to the final DMSO concentration in the culture medium.

Proposed Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

The structural similarity of this compound to known HIF prolyl hydroxylase (PHD) inhibitors suggests a plausible mechanism of action centered on the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][7]

The HIF Pathway

Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6][8] In hypoxic conditions, or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][16]

Diagram of the HIF Signaling Pathway

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding O2 O₂ O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid PHD_inhibited PHD Compound->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE HIF1_complex->HRE Binding TargetGenes Target Genes (VEGF, GLUT1, etc.) HRE->TargetGenes Transcription Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with compound or vehicle control C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT or resazurin reagent E->F G Incubate for 2-4 hours F->G H Measure absorbance or fluorescence G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability and cytotoxicity.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2) [3][17]* Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of HIF-1α Stabilization

This protocol directly assesses the compound's ability to inhibit PHD activity by measuring the accumulation of HIF-1α. [7] Workflow for Western Blot Analysis of HIF-1α

Western_Blot_Workflow A Seed cells in a 6-well plate B Treat cells with compound at various concentrations and time points A->B C Lyse cells and collect protein B->C D Determine protein concentration (BCA assay) C->D E Prepare samples for SDS-PAGE D->E F Run SDS-PAGE and transfer to a membrane E->F G Block the membrane F->G H Incubate with primary antibodies (HIF-1α, β-actin) G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect signal using chemiluminescence I->J K Analyze band intensities J->K Luciferase_Assay_Workflow A Co-transfect cells with HRE-luciferase and control reporter plasmids B Seed transfected cells into a 96-well white plate A->B C Treat cells with the compound B->C D Incubate for 16-24 hours C->D E Lyse cells D->E F Measure luciferase activity E->F G Normalize firefly luciferase to control luciferase activity F->G

Caption: Workflow for HRE Luciferase Reporter Assay.

Materials:

  • HEK293T or other easily transfectable cell line

  • HRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 16-24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in HRE activity relative to the vehicle control.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves. *[18] Handling: Avoid inhalation of dust and contact with skin and eyes. H[19]andle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[18][19]### Troubleshooting

IssuePossible CauseSolution
Low Cell Viability in Vehicle Control High DMSO concentrationEnsure the final DMSO concentration is non-toxic to your cell line (typically <0.5%).
No HIF-1α Stabilization Observed Compound concentration is too low or incubation time is too shortPerform a dose-response and time-course experiment. Ensure the cell line is responsive.
High Variability in Luciferase Assay Inconsistent transfection efficiencyOptimize the transfection protocol. Normalize to a co-transfected control reporter.
Compound Precipitation in Media Poor solubilityPrepare fresh dilutions from the DMSO stock for each experiment. Do not store working solutions in aqueous media.

Conclusion

This compound represents a promising research compound with the potential to modulate the HIF pathway. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its biological activity and mechanism of action in a variety of cell-based assays. By carefully following these guidelines and adapting them to specific experimental needs, scientists can effectively explore the therapeutic potential of this novel quinoline derivative.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2014). BioMed Research International. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents. (2024). International Journal of Research Publication and Reviews. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology. [Link]

  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. (2022). International Journal of Molecular Sciences. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2018). Molecules. [Link]

  • A Novel Prolyl Hydroxylase Inhibitor Protects Against Cell Death After Hypoxia. (2016). Cell Transplantation. [Link]

  • HIF prolyl hydroxylase inhibition increases cell viability and potentiates dopamine release in dopaminergic cells. (2010). Journal of Neurochemistry. [Link]

  • Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. University of Oxford. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2014). Current Medicinal Chemistry. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2018). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2009). Biological and Pharmaceutical Bulletin. [Link]

  • This compound Price. Chemsrc.com. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2013). Journal of Medicinal Chemistry. [Link]

  • Carboxylic acid (bio)isosteres in drug design. (2013). ChemMedChem. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules. [Link]

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]

  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2020). Molecules. [Link]

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. PubChem. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling for Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] The therapeutic potential of these heterocyclic compounds necessitates a thorough evaluation of their cytotoxic effects to identify promising drug candidates and understand their mechanisms of action.[4][5] This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth overview and detailed protocols for key cell-based assays to accurately assess the cytotoxicity of quinoline derivatives.

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities.[1] These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[6]

This document provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives. It also offers insights into the causality behind experimental choices and guidance on data interpretation and troubleshooting to ensure the generation of robust and reproducible results.

Section 1: Assessment of Metabolic Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7][8] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan, which can be quantified by spectrophotometry.[1][8] This assay is a fundamental first step in screening for the cytotoxic effects of quinoline derivatives.[9]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Quinoline Derivatives A->B Allow cell attachment C Incubate B->C Treatment period D Add MTT Reagent C->D E Incubate D->E Formazan formation F Add Solubilization Solution E->F Dissolve formazan crystals G Read Absorbance F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Quinoline derivatives

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM)[10]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilization solution

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10] Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate.[11][12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere.[8][12]

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) into each well to dissolve the purple formazan crystals.[8][12] Allow the plate to stand overnight in the incubator if necessary to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the compound concentration.[1]

Troubleshooting and Considerations for Quinoline Derivatives:
  • Interference from Test Compounds: Colored quinoline derivatives can interfere with absorbance readings.[13] It is crucial to include control wells with the compound in the absence of cells to correct for background absorbance.[13]

  • Incomplete Solubilization: Poor dissolution of formazan crystals can lead to inaccurate results.[11] Ensure adequate mixing and consider using a plate shaker.[13]

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can lead to variability. It is recommended to fill the peripheral wells with sterile PBS or medium to maintain humidity.[11]

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

Section 2: Assessment of Membrane Integrity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, making it a reliable indicator of cell lysis.[15][16] This assay is particularly useful for quantifying necrosis and late-stage apoptosis.[15]

Diagram: LDH Assay Principle

LDH_Principle cluster_cell Cell cluster_medium Culture Medium Healthy Healthy Cell (Intact Membrane) LDH retained Damaged Damaged Cell (Compromised Membrane) LDH released LDH Released LDH Damaged->LDH Release Reaction Lactate + NAD+ -> Pyruvate + NADH LDH->Reaction Color NADH + Tetrazolium Salt -> Formazan (Color) Reaction->Color

Caption: Principle of the LDH cytotoxicity assay.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Quinoline derivatives

  • Human cancer cell line

  • Appropriate cell culture medium

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives as described in the MTT assay protocol (Protocol 1, steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[1]

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[16]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490-520 nm) using a microplate reader.[15]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] x 100

Advantages and Considerations:
  • High-Throughput Screening: The LDH assay is a simple, no-wash method suitable for high-throughput screening.[14]

  • Kinetic Analysis: The bioluminescent version of the LDH assay is highly sensitive and allows for repeated sampling from the same well over time to perform kinetic studies of cytotoxicity.[17]

  • Mechanism of Cell Death: While the LDH assay is excellent for detecting membrane damage, it does not distinguish between necrosis and late-stage apoptosis.[15]

Section 3: Detection of Apoptosis

Many anticancer drugs, including quinoline derivatives, induce programmed cell death, or apoptosis.[6][18][19] Therefore, assays that specifically detect and quantify apoptosis are crucial for elucidating the mechanism of action of these compounds.[20]

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a widely used method for detecting early and late-stage apoptosis.[21][22] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect this event.[21] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic or necrotic cells.[23]

Diagram: Annexin V/PI Staining Principle

AnnexinV_PI Healthy Healthy Cell (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Healthy->EarlyApop PS externalization LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) EarlyApop->LateApop Membrane permeabilization Necrotic Necrotic (Annexin V-, PI+)

Caption: Distinguishing cell populations with Annexin V/PI staining.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Quinoline derivatives

  • Human cancer cell line

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[24]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Data Interpretation:

The results from flow cytometry will allow for the quantification of four cell populations:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in apoptosis.[25] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[26] Assays that measure the activity of these caspases provide a specific and sensitive method for detecting apoptosis.[27]

Protocol 4: Caspase-Glo® 3/7 Assay

This is a luminescent "add-mix-measure" assay that is ideal for high-throughput screening.[28] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which in turn generates a luminescent signal.[28]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

  • Quinoline derivatives

  • Human cancer cell line

  • White-walled 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline derivatives in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of active caspase-3/7 in the sample.

Section 4: Data Presentation and Interpretation

Summarizing quantitative data in a clear and structured format is essential for comparing the cytotoxic effects of different quinoline derivatives.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]
BAPPNHepG2 (Liver)3.3[29]
BAPPNHCT-116 (Colon)23[29]
BAPPNMCF-7 (Breast)3.1[29]
BAPPNA549 (Lung)9.96[29]

Conclusion

The accurate assessment of cytotoxicity is a critical step in the development of quinoline derivatives as potential therapeutic agents. The assays described in this guide provide a robust framework for evaluating the effects of these compounds on cell viability and for elucidating their mechanisms of action. By carefully selecting the appropriate assays, optimizing experimental conditions, and correctly interpreting the data, researchers can effectively identify and characterize promising quinoline-based drug candidates.

References

Sources

Application Notes and Protocols: Antimicrobial Screening of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the antimicrobial screening of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a novel quinolone derivative. As the emergence of antimicrobial resistance continues to pose a significant threat to global health, the evaluation of new chemical entities for antibacterial and antifungal properties is of paramount importance. These application notes offer detailed, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein are designed for researchers, scientists, and drug development professionals, providing not only procedural instructions but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The protocols include the agar disk diffusion method for initial screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC). Additionally, guidelines for selecting appropriate microbial strains, quality control procedures, and data interpretation are presented.

Introduction: The Rationale for Screening Novel Quinolones

Quinolones are a class of synthetic broad-spectrum antimicrobial agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3][4] This targeted action disrupts bacterial cell division, ultimately leading to cell death. The core structure of quinolones offers a versatile scaffold for chemical modification, allowing for the development of new derivatives with potentially enhanced activity, expanded spectra, or improved pharmacological properties.

This compound is a quinolone derivative with a chemical structure that suggests potential antimicrobial activity. However, to date, its efficacy against clinically relevant microbial pathogens has not been extensively documented in publicly available literature. Therefore, a systematic and standardized screening approach is necessary to elucidate its antimicrobial profile.

This guide provides a robust framework for the initial in vitro evaluation of this compound, adhering to internationally recognized standards to ensure the generation of reliable and comparable data. The successful identification of antimicrobial properties in this novel quinolone could pave the way for further preclinical and clinical development.

Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is achieved by measuring the concentration of the compound required to inhibit the growth of the microorganism. The two most widely accepted methods for this purpose are the agar disk diffusion test and the broth microdilution test.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method used for preliminary screening. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will be observed around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC).[5][6][7]

  • Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[8][9] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

The protocols outlined in this document are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in the development of standards for antimicrobial susceptibility testing.[1][2][4][10]

Experimental Workflow

The antimicrobial screening of this compound will follow a two-tiered approach, beginning with a qualitative primary screen followed by a quantitative determination of inhibitory concentrations.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of This compound Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay (Determine MIC) Compound_Prep->Broth_Microdilution Strain_Prep Culture and Standardize Test Microorganisms Strain_Prep->Disk_Diffusion Strain_Prep->Broth_Microdilution QC_Prep Prepare Quality Control Strains QC_Prep->Disk_Diffusion QC_Prep->Broth_Microdilution Disk_Diffusion->Broth_Microdilution If active Data_Analysis Measure Zones of Inhibition and Determine MIC values Disk_Diffusion->Data_Analysis Broth_Microdilution->Data_Analysis Interpretation Interpret Results based on CLSI Guidelines Data_Analysis->Interpretation

Caption: Experimental workflow for antimicrobial screening.

Materials and Reagents

Test Compound
  • This compound (purity ≥ 95%)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Microbial Strains

A panel of clinically relevant and standard laboratory strains should be used to assess the antimicrobial spectrum of the test compound.

Table 1: Recommended Microbial Strains for Antimicrobial Screening

MicroorganismATCC No.Gram StainRationale
Staphylococcus aureus25923PositiveCommon cause of skin and soft tissue infections
Enterococcus faecalis29212PositiveImportant nosocomial pathogen
Escherichia coli25922NegativeCommon cause of urinary tract infections
Pseudomonas aeruginosa27853NegativeOpportunistic pathogen, often multidrug-resistant
Candida albicans90028N/A (Fungus)Common cause of opportunistic fungal infections

Note: The listed ATCC strains are recommended as quality control strains for antimicrobial susceptibility testing by the CLSI.[3][11][12][13]

Culture Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Sabouraud Dextrose Agar (SDA) and Broth (for C. albicans)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Sterile paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Detailed Protocols

Preparation of Test Compound Stock Solution

Rationale: A high-concentration stock solution is prepared in a solvent that is readily miscible with the culture medium and has minimal intrinsic antimicrobial activity at the final concentration used in the assay. DMSO is a common choice for this purpose.

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C.

Protocol 1: Agar Disk Diffusion Assay

Reference: CLSI document M02, "Performance Standards for Antimicrobial Disk Susceptibility Tests".[14]

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL for bacteria.[5][7][15]

  • Inoculation of Agar Plates: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. b. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5][7]

  • Application of Disks: a. Aseptically apply sterile paper disks (6 mm) to the surface of the inoculated agar plate. b. Pipette a specific volume (e.g., 10 µL) of the test compound stock solution onto each disk. A range of concentrations should be tested. c. Apply a disk impregnated with the positive control antibiotic and a disk with the solvent (DMSO) as a negative control. d. Ensure the disks are in firm contact with the agar surface.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours (24-48 hours for C. albicans at 30°C).

  • Data Collection and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers. b. A zone of inhibition around the test compound disk indicates antimicrobial activity. The solvent control should show no zone of inhibition.

Protocol 2: Broth Microdilution for MIC Determination

Reference: CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[16]

  • Preparation of Microtiter Plates: a. Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL, prepared by diluting the stock solution in CAMHB) to well 1. c. Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 5.2.1. b. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final concentration of the test compound will range from 128 µg/mL to 0.25 µg/mL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[8][9] c. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Quality Control

Rationale: Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. This is achieved by testing standard reference strains with known susceptibility patterns in parallel with the test compound.[3][12][13]

  • For each batch of tests, the selected ATCC quality control strains (Table 1) should be tested against a relevant positive control antibiotic (e.g., Ciprofloxacin for E. coli ATCC 25922).

  • The resulting zone diameters or MIC values must fall within the acceptable ranges specified in the most current CLSI M100 document.[1][2]

  • If the quality control results are out of range, the test results for the novel compound are considered invalid, and the entire assay must be repeated.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Example of Agar Disk Diffusion Results

MicroorganismTest Compound (Concentration)Zone of Inhibition (mm)Positive Control (Drug, Conc.)Zone of Inhibition (mm)
Staphylococcus aureus100 µ g/disk 18Ciprofloxacin (5 µg)25
Escherichia coli100 µ g/disk 15Ciprofloxacin (5 µg)30
Pseudomonas aeruginosa100 µ g/disk 0Ciprofloxacin (5 µg)28
Candida albicans100 µ g/disk 12Fluconazole (25 µg)22

Table 3: Example of Broth Microdilution Results

MicroorganismMIC of Test Compound (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureus80.5 (Ciprofloxacin)
Escherichia coli160.25 (Ciprofloxacin)
Pseudomonas aeruginosa>1281 (Ciprofloxacin)
Candida albicans322 (Fluconazole)

Interpretation: The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on clinical breakpoints established by bodies like the CLSI.[6][9][17][18][19] As this compound is a novel compound, clinical breakpoints will not be available. Therefore, the initial assessment will be based on the observed MIC values. A lower MIC value indicates greater potency. The activity of the test compound can be compared to that of the positive control antibiotics to provide a preliminary indication of its potential efficacy.

Mechanism of Action (Hypothesized)

As a quinolone derivative, this compound is hypothesized to exert its antimicrobial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.

Quinolone_MoA Quinolone 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Topoisomerase Bacterial DNA Gyrase & Topoisomerase IV Quinolone->Topoisomerase Binds to Complex Ternary Complex (Quinolone-Enzyme-DNA) Quinolone->Complex DNA Bacterial DNA Topoisomerase->DNA Acts on Topoisomerase->Complex DNA->Complex Replication_Block Blocks DNA Replication Fork Complex->Replication_Block DSB Induces Double-Strand Breaks Complex->DSB Cell_Death Bacterial Cell Death Replication_Block->Cell_Death DSB->Cell_Death

Caption: Hypothesized mechanism of action for quinolone derivatives.

By forming a stable ternary complex with the enzyme and the bacterial DNA, quinolones trap the enzymes in the process of cleaving DNA, preventing the subsequent re-ligation step.[1] This leads to an accumulation of double-strand DNA breaks and the stalling of replication forks, which are lethal events for the bacterial cell.[4] The ethoxy and carboxylic acid moieties on the quinolone ring are expected to influence the compound's binding affinity to the target enzymes and its pharmacokinetic properties.

Conclusion

The protocols detailed in these application notes provide a standardized and robust framework for the initial antimicrobial screening of this compound. By adhering to CLSI guidelines and incorporating appropriate quality control measures, researchers can generate reliable and reproducible data to accurately assess the antimicrobial potential of this novel compound. The identification of significant in vitro activity would warrant further investigation, including studies on the mechanism of action, cytotoxicity, and in vivo efficacy, which are critical steps in the drug development pipeline.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed. [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. [Link]

  • CLSI and MIC Interpretation Tips and Tricks. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Re-Exploring the Intermediate Interpretive Category. CLSI. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

Sources

Application Notes and Protocols for the Comprehensive Evaluation of Anticancer Activity in Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of quinoline-based compounds for anticancer activity, designed for researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Quinoline Scaffold in Oncology

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its synthetic versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery.[1] In oncology, numerous quinoline-based compounds have been successfully developed into clinically approved drugs, such as bosutinib, lenvatinib, and cabozantinib, which primarily function as kinase inhibitors.[2][3]

The anticancer mechanisms of quinoline derivatives are remarkably diverse. They range from intercalating with DNA and inhibiting topoisomerase enzymes to disrupting tubulin polymerization and modulating key signaling pathways that govern cell proliferation, survival, and angiogenesis.[1][2][4] This multifaceted activity underscores the importance of a systematic and comprehensive evaluation pipeline to identify promising lead compounds and elucidate their mechanisms of action.

This guide provides a structured framework for the preclinical assessment of novel quinoline compounds, detailing a logical progression from initial in silico predictions and in vitro cytotoxicity screening to mechanistic assays and foundational in vivo efficacy models. Each protocol is presented with an emphasis on the underlying scientific principles and the inclusion of critical controls to ensure data integrity and reproducibility.

Part 1: Foundational Assessment: In Silico & Cytotoxicity Screening

Before committing to resource-intensive wet lab experiments, a preliminary assessment using computational tools and broad cytotoxicity screening is invaluable. This initial phase helps prioritize compounds with favorable drug-like properties and potent antiproliferative activity.

Protocol 1: In Silico ADMET and Drug-Likeness Prediction

Principle of the Assay: Computational (in silico) models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5] These predictions, alongside an evaluation of "drug-likeness" based on physicochemical properties (e.g., Lipinski's Rule of Five), help to identify candidates with a higher probability of success in later-stage development by flagging potential liabilities like poor oral bioavailability or high toxicity early on.[6][7][8]

Methodology:

  • Obtain Compound Structure: Generate the 2D or 3D structure of the quinoline compound in a suitable format (e.g., SMILES, SDF).

  • Select Web-Based Tools: Utilize freely available and validated platforms such as SwissADME and pkCSM.[6][7]

  • Input Structure: Submit the compound's structure to the selected web server.

  • Analyze Parameters: Evaluate the key output parameters:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.

    • Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's Rule, and other drug-likeness scores.

    • Pharmacokinetics (ADME): Predicted Caco-2 permeability (intestinal absorption), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) enzyme inhibition, and predicted clearance.[8]

    • Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, and other potential toxicities.[9]

  • Prioritize Candidates: Select compounds that exhibit a balanced profile of predicted potency, drug-likeness, and low toxicity for progression to in vitro testing.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11][12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000–10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls:

    • Vehicle Control: Treat cells with the highest concentration of DMSO used in the compound dilutions.

    • Untreated Control: Treat cells with culture medium only (represents 100% viability).

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_untreated_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The IC₅₀ values obtained from the MTT assay should be tabulated for clear comparison across different cell lines and compounds.

Compound IDTarget Cell LineIC₅₀ (µM) after 48hSelectivity Index (SI)*
QN-001 MCF-7 (Breast Cancer)7.58.0
A549 (Lung Cancer)12.24.9
HFF-1 (Normal Fibroblast)60.0-
QN-002 MCF-7 (Breast Cancer)2.147.6
A549 (Lung Cancer)4.522.2
HFF-1 (Normal Fibroblast)>100-
Cisplatin MCF-7 (Breast Cancer)5.83.4
(Control)A549 (Lung Cancer)3.16.5
HFF-1 (Normal Fibroblast)20.0-

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[14]

Part 2: Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates potent cytotoxicity, the next critical step is to understand how it kills cancer cells. The following protocols investigate common mechanisms associated with anticancer agents: induction of apoptosis and disruption of the cell cycle.

General Experimental Workflow

The overall process for evaluating a quinoline compound follows a logical pipeline from initial screening to in-depth mechanistic studies and finally to in vivo validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Preclinical Validation in_silico In Silico ADMET & Drug-Likeness mtt In Vitro Cytotoxicity (MTT Assay) in_silico->mtt Prioritize Candidates apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Potent Compounds cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle pathway Target Identification (e.g., Kinase Assay) mtt->pathway in_vivo In Vivo Efficacy (Xenograft Model) apoptosis->in_vivo Confirmed MoA cell_cycle->in_vivo pathway->in_vivo

Caption: General experimental workflow for anticancer assessment.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle of the Assay: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[15][16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised, staining the DNA. Flow cytometry is used to quantify the number of cells in each state (live, early apoptotic, late apoptotic/necrotic).[17][18]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate and incubate overnight.

    • Treat cells with the quinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

    • Include an untreated control and a positive control (e.g., staurosporine or etoposide).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use FITC signal (e.g., FL1 channel) to detect Annexin V and PI signal (e.g., FL2 or FL3 channel) to detect PI.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (often considered artifacts or primary necrosis).

G cluster_quadrants Flow Cytometry Quadrant Analysis start Treat cells with Quinoline Compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow q3 Viable (Annexin V-/PI-) q1 Late Apoptotic/ Necrotic (Annexin V+/PI+) q2 Early Apoptotic (Annexin V+/PI-) q4 Necrotic (Annexin V-/PI+)

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle of the Assay: Many anticancer agents exert their effect by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from dividing.[2] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining permeabilized cells with PI, the amount of DNA per cell can be quantified using flow cytometry. Cells in the G0/G1 phase have a normal (2N) DNA content, cells in the G2/M phase have double the DNA content (4N), and cells in the S phase (DNA synthesis) have an intermediate amount of DNA.[19]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed 1-2 x 10⁶ cells in a 6-well plate and incubate overnight.

    • Treat cells with the quinoline compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.

    • Include an untreated control.

  • Cell Harvesting:

    • Harvest cells as described in the apoptosis protocol.

    • Wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[20]

    • Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.[20]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples using a flow cytometer, collecting the fluorescence signal from the PI (e.g., FL2 channel).

    • Generate a histogram of cell count versus fluorescence intensity.

  • Data Interpretation:

    • The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content). The second, smaller peak represents cells in the G2/M phase (4N DNA content). The area between these two peaks represents cells in the S phase.

    • Specialized software (e.g., ModFit, FlowJo) is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.[20] An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest.

G cluster_hist Histogram Interpretation cluster_key start Treat & Harvest Cells fix Fix with cold 70% Ethanol start->fix stain Stain with PI & RNase A fix->stain flow Analyze by Flow Cytometry stain->flow hist Generate DNA Content Histogram flow->hist hist_img key G0/G1 Peak (2N DNA) S Phase (Intermediate) G2/M Peak (4N DNA)

Caption: Workflow for cell cycle analysis using PI staining.

Potential Signaling Pathways Targeted by Quinoline Compounds

Many quinoline derivatives achieve their anticancer effects by inhibiting protein kinases, which are critical nodes in signaling pathways that control cell growth and survival.[3][4][21]

G cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response EGFR EGFR (Receptor Kinase) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Kinase Inhibitor Quinoline->Akt Inhibition

Caption: Simplified PI3K/Akt pathway, a common target for quinoline kinase inhibitors.

Part 3: In Vivo Efficacy Evaluation

After demonstrating promising in vitro activity and elucidating a potential mechanism of action, the next step is to evaluate the compound's efficacy in a living organism.[22] The human tumor xenograft model is a widely used preclinical model for this purpose.[23]

Protocol 5: Human Tumor Xenograft Model in Immunocompromised Mice

Principle of the Assay: Human cancer cells are implanted into immunocompromised mice (e.g., nude or NOD/SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[24] This allows the human cells to grow into a solid tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time compared to a vehicle-treated control group.[23][24]

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) in a sterile environment for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest cancer cells from culture that have shown sensitivity to the quinoline compound in vitro.

    • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

    • Inject approximately 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment:

    • Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the quinoline compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Vehicle Control Group: Administer the vehicle (the solvent used to dissolve the compound, e.g., corn oil with 2% DMSO) on the same schedule.

    • Positive Control Group (Optional): Treat with a standard-of-care chemotherapy agent for that cancer type.

  • Data Collection:

    • Continue to measure tumor volume and body weight for each mouse throughout the study (e.g., for 21-28 days). Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze for statistical significance using appropriate tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-stage process for evaluating the anticancer potential of novel quinoline compounds. By progressing from in silico analysis to in vitro cytotoxicity, mechanistic studies, and finally in vivo efficacy, researchers can build a strong data package to support further development. Positive results from this pipeline can lead to more advanced preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies in higher species, and the investigation of combination therapies to enhance efficacy and overcome potential resistance mechanisms.

References

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Garg, M., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Gherardini, L., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 19(33), 5638-5653. [Link]

  • Tolmachev, D., et al. (2002). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Biochemical and Biophysical Research Communications, 294(1), 65-71. [Link]

  • Wang, L., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(13), e1511. [Link]

  • George, J., & Saber, M. (2017). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 7(2), 188-197. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102945. [Link]

  • Eble, M. J., & Feyer, P. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 183(11), 591-593. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • ResearchGate. Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. [Link]

  • Sharma, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1999. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Pommier, Y., et al. (2016). Topoisomerases as Anticancer Targets. Nature Reviews Cancer, 16(9), 556-570. [Link]

  • ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

  • Kumar, V., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 99-106. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • ResearchGate. (2020). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • Afzal, O., et al. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1537-1557. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(12), 2269. [Link]

  • Creative Biolabs. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. [Link]

  • Stolarczyk, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (2025). Druglikeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Kumar, A., et al. (2011). Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Pharmaceutical Sciences, 73(2), 224-227. [Link]

  • Wesołowska, O., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences, 23(19), 11842. [Link]

  • Palluotto, F., et al. (2016). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. European Journal of Medicinal Chemistry, 107, 1-13. [Link]

  • Abnous, K., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31227-31251. [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. [Link]

  • Singh, A., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 57, 1782-1793. [Link]

  • Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. [Link]

  • ResearchGate. In vitro cell viability assay of (A) all synthesized... [Link]

  • Szymańska, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1047. [Link]

Sources

Application Notes and Protocols: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1] Its rigid, planar structure, coupled with the potential for diverse functionalization, makes it an ideal starting point for the development of small molecule kinase inhibitors.[2] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[4]

This technical guide details the application of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid as a key building block for the synthesis of a novel class of kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the interpretation of results in the context of a drug discovery workflow.

Rationale for the Use of this compound

The choice of this compound as a foundational scaffold is predicated on several key features:

  • Synthetic Tractability: The quinoline core can be efficiently synthesized via established methods such as the Gould-Jacobs reaction.[5][6][7] The carboxylic acid at the 3-position provides a convenient handle for further derivatization, most commonly through amide bond formation.[8]

  • Structural Rigidity: The bicyclic nature of the quinoline scaffold provides a rigid framework that can reduce the entropic penalty of binding to the kinase active site, potentially leading to higher affinity inhibitors.

  • Hydrogen Bonding Potential: The 4-hydroxy group and the quinoline nitrogen can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many potent kinase inhibitors.

  • Tunable Physicochemical Properties: The ethoxy group at the 6-position enhances the lipophilicity of the molecule, which can be advantageous for cell permeability and oral bioavailability. This position, along with others on the quinoline ring, can be further modified to fine-tune the structure-activity relationship (SAR) and pharmacokinetic properties of the final compounds.[9]

Experimental Section: Synthesis of Kinase Inhibitors

The synthesis of kinase inhibitors from this compound can be approached in a straightforward, two-step process: synthesis of the quinoline core followed by diversification via amide coupling.

Part 1: Synthesis of this compound

The Gould-Jacobs reaction provides a reliable method for the synthesis of the 4-hydroxyquinoline scaffold.[5][10]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Ethoxyaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: To the crude condensation product, add 10 volumes of diphenyl ether. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.[9] A high-boiling point solvent is crucial for this step.

  • Hydrolysis: After cooling the reaction mixture, carefully add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Acidification and Isolation: Cool the mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The desired this compound will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Synthesis of a Kinase Inhibitor Library via Amide Coupling

The carboxylic acid of the scaffold is readily converted to a diverse library of amides, which is a common strategy in kinase inhibitor design to explore the solvent-exposed region of the ATP-binding site.[6]

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Activation: To a solution of this compound (1 equivalent) in DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with DCM or ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.[11]

Biological Evaluation of Synthesized Inhibitors

A systematic workflow is essential for the biological characterization of newly synthesized compounds. This typically involves initial biochemical screening, followed by cell-based assays to confirm on-target activity and assess cellular potency.

Biochemical Kinase Assays

Biochemical assays are the first step in determining the inhibitory activity of the synthesized compounds against the target kinase.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitors can penetrate the cell membrane and engage the target kinase in a physiological context.[11][12]

Protocol 4: Cellular Target Engagement and Pathway Inhibition Assay

Materials:

  • Cancer cell line with activated target kinase signaling (e.g., a cell line overexpressing Src)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against the phosphorylated form of the kinase or a downstream substrate (e.g., anti-phospho-Src (Tyr416))

    • Primary antibody against the total protein (e.g., anti-Src)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor compounds for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal. This will demonstrate the dose-dependent inhibition of the target kinase activity in the cells.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Biological Activity of Exemplary 6-Ethoxy-4-hydroxyquinoline-3-carboxamide Derivatives

Compound IDR Group (Amine)Src IC₅₀ (nM)Cellular p-Src Inhibition (IC₅₀, nM)
EHQC-001 3,4-Dichloroaniline50250
EHQC-002 4-Morpholinoaniline25150
EHQC-003 3-(Trifluoromethyl)aniline120600

Note: The data presented in this table is hypothetical and for illustrative purposes, based on published SAR for similar quinoline-based kinase inhibitors.

The SAR from such a table can guide the next round of synthesis. For instance, the data above might suggest that electron-donating and more polar groups at the para-position of the aniline ring are favorable for activity.

Visualizing the Workflow and Biological Context

Diagrams are essential for communicating complex workflows and biological pathways.

Kinase_Inhibitor_Development_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start This compound amide_coupling Amide Coupling (Protocol 2) start->amide_coupling library Inhibitor Library amide_coupling->library biochemical_assay Biochemical Kinase Assay (Protocol 3) library->biochemical_assay cell_based_assay Cell-Based Assay (Protocol 4) biochemical_assay->cell_based_assay sar_analysis SAR Analysis cell_based_assay->sar_analysis sar_analysis->amide_coupling Iterative Design pk_profiling Pharmacokinetic Profiling sar_analysis->pk_profiling Lead Compound Selection in_vivo_studies In Vivo Efficacy Studies pk_profiling->in_vivo_studies candidate Clinical Candidate in_vivo_studies->candidate

Caption: Workflow for the development of kinase inhibitors.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) Src->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor 6-Ethoxy-4-hydroxyquinoline- 3-carboxamide Derivative Inhibitor->Src Inhibition

Caption: Simplified kinase signaling pathway.

Pharmacokinetic Profiling

Promising lead compounds should be subjected to pharmacokinetic (PK) studies to assess their drug-like properties.[13]

Protocol 5: Preliminary In Vitro Pharmacokinetic Profiling

1. Metabolic Stability:

  • Incubate the compound with liver microsomes (human and rodent) and measure the rate of metabolism over time by LC-MS/MS. This provides an estimate of hepatic clearance.

2. Plasma Protein Binding:

  • Determine the fraction of the compound bound to plasma proteins using methods such as equilibrium dialysis or ultrafiltration. High plasma protein binding can affect the free drug concentration and efficacy.

3. Permeability:

  • Assess the permeability of the compound across a Caco-2 cell monolayer, which is an in vitro model of the intestinal barrier. This helps to predict oral absorption.

4. Solubility:

  • Measure the thermodynamic and kinetic solubility of the compound in relevant buffers. Poor solubility can be a major hurdle for oral drug development.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The synthetic accessibility of this scaffold, combined with the potential for diverse functionalization at the 3-position, allows for the rapid generation of compound libraries for biological screening. The systematic application of the biochemical and cell-based assays outlined in this guide will enable the identification of potent and selective kinase inhibitors with the potential for further development as therapeutic agents. The iterative process of design, synthesis, and testing is fundamental to the successful discovery of new medicines, and the this compound scaffold provides a robust starting point for such endeavors.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Saeed, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of medicinal chemistry, 44(23), 3965-3977. [Link]

  • Sajja, E., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1076-1081. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246-275. [Link]

  • Luo, Y., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta pharmaceutica Sinica. B, 10(12), 2326–2339. [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 25(4), 937. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]

  • Koga, H., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57-63. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal research reviews, 21(5), 382-396. [Link]

Sources

Application Notes and Protocols for the Synthesis of Antiviral Agents from 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Research

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This structural motif is present in numerous FDA-approved drugs, including agents with antimalarial, antibacterial, and anticancer properties.[1] In the realm of virology, quinoline derivatives have demonstrated significant potential, exhibiting activity against a diverse array of viruses such as Zika virus, enterovirus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1] The planar, aromatic nature of the quinoline ring allows for crucial hydrophobic and π-π stacking interactions with viral proteins and nucleic acids, thereby inhibiting viral replication and other essential functions.[2]

This application note provides a comprehensive guide to the synthesis of novel antiviral candidates starting from 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid . This particular starting material is of significant interest due to the presence of multiple functional handles—a carboxylic acid, a phenolic hydroxyl group, and an ethoxy substituent—that can be strategically modified to generate a diverse chemical library for antiviral screening. The 4-hydroxyquinoline core, which exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone), is a key pharmacophore in many biologically active compounds.[3]

We will detail the synthesis of the core scaffold, provide robust protocols for its derivatization into esters and amides, present data on the antiviral activity of analogous compounds, and discuss potential mechanisms of action that can be targeted.

PART 1: Synthesis of the Core Scaffold

The foundational step is the synthesis of the this compound scaffold itself. The most classical and effective method for this is the Gould-Jacobs reaction .[4][5] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system.

For our target molecule, the synthesis begins with p-phenetidine (4-ethoxyaniline).

Conceptual Workflow for Scaffold Synthesis

A p-Phenetidine C Condensation (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Intermediate: Diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate C->D E Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) D->E F Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate E->F G Saponification (NaOH, H₂O/EtOH) F->G H Final Product: This compound G->H

Caption: Gould-Jacobs reaction workflow for the synthesis of the target scaffold.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[5][6]

Step 1: Condensation of p-Phenetidine with DEEM

  • In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).

  • Heat the mixture with stirring at 110-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-(((4-ethoxyphenyl)amino)methylene)malonate can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude intermediate from Step 1.

  • Add a high-boiling solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Saponification (Hydrolysis)

  • Suspend the ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the suspension to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 3-4 with 2N hydrochloric acid (HCl).

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

PART 2: Synthesis of Antiviral Derivatives

The carboxylic acid at the 3-position is an ideal handle for derivatization to generate libraries of amides and esters. These modifications can significantly alter the compound's physicochemical properties, such as solubility, cell permeability, and ability to interact with biological targets.

Protocol 2: General Procedure for Amide Synthesis

Amide coupling is a robust reaction for generating diverse derivatives. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents) or EDC (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) as solvent

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Protocol 3: General Procedure for Ester Synthesis

Esterification can be achieved under various conditions. A common and mild method involves the use of a carbodiimide coupling agent, such as DCC (N,N'-Dicyclohexylcarbodiimide), with a catalytic amount of DMAP (4-Dimethylaminopyridine).

Materials:

  • This compound

  • Desired alcohol (1.5 equivalents)

  • DCC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) as solvent

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.

PART 3: Antiviral Activity & Structure-Activity Relationship (SAR)

While specific antiviral data for derivatives of this compound is not extensively published, the broader class of quinoline-3-carboxamides and -carboxylates has shown significant promise against a range of viruses. The following table summarizes representative data for analogous compounds to guide derivative selection and screening.

Compound ClassDerivative/SubstituentTarget VirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Quinoline-3-Carboxamide 1-ethyl-7-(4-pyridinyl)HSV-2Plaque Reduction~1-5>100>20-100[7]
Quinoline-3-Carboxamide N-Aryl/AlkylBoHV-5Plaque Reduction6.01239206[8]
Quinoline-3-Carboxylate Ethyl 2-arylSARS-CoV-2Plaque Assay10-20>50>2.5-5[8][9]
Quinoline Analogue DiarylpyrazolylDengue Virus (DENV-2)-0.81>20>24[10]
Quinoline Analogue N-arylmethyliminoethylZika Virus-0.8>20>25[10]

Key Structure-Activity Relationship (SAR) Insights:

  • Amide/Ester Substituents: The nature of the group attached to the amide nitrogen or ester oxygen is critical. Bulky, aromatic, and heterocyclic groups are often explored to probe interactions with hydrophobic pockets in viral enzymes.

  • N-1 Position of the Quinoline Ring: Alkylation or arylation at the N-1 position of the 4-quinolone tautomer can significantly enhance antiviral potency, as seen in many anti-herpetic and anti-HIV agents.

  • Substituents on the Benzo Ring: The 6-ethoxy group of the parent scaffold is an electron-donating group. The electronic nature and position of substituents on this ring can modulate the molecule's overall properties and target engagement.

PART 4: Potential Mechanisms of Antiviral Action

Quinoline derivatives can inhibit viral replication through multiple mechanisms. The specific mechanism is dependent on both the virus and the exact chemical structure of the inhibitor. Based on studies of related compounds, derivatives of this compound could potentially act through one of the following pathways.

Inhibition of Viral Enzymes

Many antiviral quinolines function by directly inhibiting essential viral enzymes.

  • RNA-Dependent RNA Polymerase (RdRp): For RNA viruses like SARS-CoV-2, the RdRp is a prime target. Quinoline derivatives can bind to this enzyme, halting the replication of the viral genome.[11]

  • Proteases: Viral proteases (e.g., SARS-CoV-2 main protease, Mpro) are crucial for processing viral polyproteins into functional units. Quinoline-based inhibitors can fit into the active site of these enzymes, blocking their function.[8][9]

  • Neuraminidase: For influenza virus, quinoline-triazole hybrids have been shown to inhibit neuraminidase, an enzyme critical for the release of new virions from infected cells.[12]

cluster_0 Viral Replication Cycle Polyprotein Viral Polyprotein Protease Viral Protease (e.g., Mpro) Polyprotein->Protease Cleavage FunctionalProteins Functional Viral Proteins Protease->FunctionalProteins Replication Genome Replication FunctionalProteins->Replication Inhibitor Quinoline Derivative (Protease Inhibitor) Inhibitor->Protease Inhibition

Caption: Mechanism of a quinoline-based viral protease inhibitor.

Disruption of Host-Virus Interactions

Instead of targeting viral components, some quinolines interfere with host pathways that the virus hijacks for its own replication.

  • Inhibition of Autophagy: Viruses like Zika can exploit the host cell's autophagy process to enhance their replication. Quinoline derivatives have been shown to inhibit this process, thereby reducing viral load.[3]

  • Interference with Viral Entry: Chloroquine, a well-known quinoline, is thought to inhibit some viruses by increasing the pH of endosomes, which prevents the pH-dependent fusion of the virus with the host cell membrane.

This dual potential to target both viral and host factors makes the quinoline scaffold a highly versatile starting point for the development of broad-spectrum antiviral agents with a potentially higher barrier to the development of resistance.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel antiviral agents. Its synthesis via the Gould-Jacobs reaction is well-established. The presence of a carboxylic acid allows for straightforward derivatization into a wide array of amides and esters using standard coupling protocols. The resulting compounds, based on the known activities of related quinoline derivatives, have a high potential for activity against a range of clinically relevant viruses. The exploration of this chemical space, guided by the structure-activity relationships and mechanistic insights discussed, provides a fertile ground for the discovery of next-generation antiviral therapeutics.

References

  • Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. (2025). RSC Advances. [Link]

  • Chaudhary, S., et al. (2023). Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells. Biomedicine & Pharmacotherapy, 167, 115598. [Link]

  • Zhao, L., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Omega, 6(45), 30346–30355. [Link]

  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Heliyon, 7(5), e07021. [Link]

  • El-Sawy, E. R., et al. (2024). Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. Bioorganic Chemistry, 145, 107234. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Klapkötke, T. M., & Stierstorfer, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6432. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Mittal, R. K., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665. [Link]

  • Sharma, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(3), 1033. [Link]

  • Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Research Square. [Link]

  • Aboul-Enein, H. Y., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Mittal, R. K., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665. [Link]

  • Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]

  • Wentland, M. P., et al. (1997). Antiviral properties of 3-quinolinecarboxamides: a series of novel non-nucleoside antiherpetic agents. Bioorganic & Medicinal Chemistry Letters, 7(20), 2637-2642. [Link]

  • Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27(4), 1599–1634. [Link]

  • Al-Shabib, N. A., et al. (2022). Potential Antiviral Action of Alkaloids. Viruses, 14(2), 274. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

Sources

Application Notes and Protocols for the Development of Fluorescent Probes with Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

In the landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1] Among the vast array of fluorogenic scaffolds, quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds.[2] This is due to their inherent photophysical properties, structural rigidity, and amenability to synthetic modification.[3][4] The quinoline core, a fusion of a benzene and a pyridine ring, provides a robust platform for developing probes with high quantum yields and excellent chemical stability.[2][4]

Specifically, the quinoline-3-carboxylic acid moiety serves as an exceptionally versatile starting point. The carboxylic acid group at the 3-position provides a convenient chemical handle for synthetic elaboration, allowing for the attachment of various recognition units and modulating groups.[5] This modularity enables the rational design of probes tailored for specific applications, from detecting metal ions and reactive oxygen species to imaging subcellular organelles like lysosomes and lipid droplets.[6] These probes have demonstrated significant utility in the early diagnosis of diseases such as cancer and neurodegenerative disorders.[2][6][7] This guide provides a comprehensive overview of the principles, synthesis, characterization, and application of fluorescent probes derived from quinoline-3-carboxylic acids.

Section 1: Foundational Principles of Quinoline Fluorescence Sensing

The ability of a quinoline-based probe to report on its environment or the presence of an analyte stems from several key photophysical mechanisms. Understanding these principles is critical for the rational design of effective probes.

  • Photoinduced Electron Transfer (PET): Often referred to as a "through-space" mechanism, PET is a primary method for designing "turn-on" fluorescent sensors. In the "off" state, a receptor with a high-energy non-bonding electron pair (like a nitrogen or sulfur atom) is positioned near the quinoline fluorophore.[8] Upon excitation, this receptor can donate an electron to the excited fluorophore, quenching its fluorescence. When the target analyte binds to the receptor, it lowers the energy of the non-bonding electron pair, preventing this electron transfer and restoring, or "turning on," the fluorescence.[8]

  • Intramolecular Charge Transfer (ICT): This mechanism involves a molecule with distinct electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated system. The quinoline ring can act as an effective electron acceptor.[4] Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The emission properties of ICT probes are often highly sensitive to the polarity of their environment (solvatochromism), making them excellent sensors for viscosity or for monitoring binding events that alter the local environment.[4][6]

  • Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for detecting metal ions. Many quinoline derivatives, particularly those with nearby hydroxyl or amino groups, exhibit weak fluorescence on their own.[9] This is because other processes, like photoinduced electron transfer or vibrational relaxation, dominate. Upon chelation with a metal ion, the molecule's conformation becomes more rigid, which reduces non-radiative decay pathways. This conformational restriction enhances the fluorescence intensity, providing a clear "turn-on" signal for the metal ion.[9]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In certain quinoline derivatives, such as 8-hydroxyquinoline, an intramolecular proton transfer can occur in the excited state, providing a non-radiative decay pathway that quenches fluorescence.[9] When a metal ion binds and chelates the molecule, it blocks this proton transfer, forcing the molecule to relax via fluorescence and leading to a significant "turn-on" response.[9]

Section 2: Synthesis and Photophysical Characterization

The modular nature of quinoline-3-carboxylic acid allows for a streamlined synthetic approach to generate a diverse library of fluorescent probes.[10] A general and robust strategy involves the activation of the carboxylic acid followed by amide coupling to a desired recognition moiety.

Protocol 2.1: General Synthesis of a Quinoline-3-Carboxamide Probe

This protocol describes a two-step synthesis using N-hydroxysuccinimide (NHS) to activate the carboxylic acid for subsequent coupling with an amine-containing recognition unit (e.g., a metal chelator, a targeting ligand).[5]

Causality: The use of coupling reagents like EDC and NHS creates a highly reactive NHS-ester intermediate.[5] This intermediate is more susceptible to nucleophilic attack by the primary amine of the recognition moiety than the original carboxylic acid, enabling the efficient formation of a stable amide bond under mild conditions.

G cluster_synthesis General Synthetic Workflow Start Quinoline-3-Carboxylic Acid Reagents1 EDC, NHS (Coupling Reagents) Anhydrous DMF Start->Reagents1 Step 1: Activation Intermediate NHS-Activated Quinoline Ester (Reactive Intermediate) Reagents1->Intermediate Reagents2 Amine-Containing Recognition Moiety (R-NH2) Base (e.g., DIPEA) Intermediate->Reagents2 Step 2: Coupling Product Final Quinoline Probe (Quinoline-3-carboxamide) Reagents2->Product Purify Purification (Column Chromatography) Product->Purify End Characterized Probe Purify->End

Caption: General workflow for synthesizing quinoline-3-carboxamide probes.

Materials & Equipment:

  • Quinoline-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing recognition moiety (R-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Round-bottom flasks, magnetic stirrer, argon/nitrogen supply

  • Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the activated ester by thin-layer chromatography (TLC).

  • Coupling: In a separate flask, dissolve the amine-containing recognition moiety (R-NH₂, 1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Add the solution from step 4 to the reaction mixture from step 3.

  • Stir the final reaction mixture at room temperature overnight (12-18 hours).

  • Workup & Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final probe.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol 2.2: Photophysical Characterization

Once synthesized and purified, the probe's fundamental photophysical properties must be determined.

Materials & Equipment:

  • Synthesized quinoline probe

  • Spectroscopic grade solvents (e.g., acetonitrile, DMSO, PBS buffer)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in DMSO or a suitable organic solvent.

  • Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in the desired solvent system for analysis.

  • UV-Vis Absorption:

    • Record the absorption spectrum of the working solution using the spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission:

    • Using the spectrofluorometer, set the excitation wavelength to the determined λ_abs.

    • Record the emission spectrum. Identify the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Stokes Shift: Calculate the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima (Stokes Shift = λ_em - λ_abs). A larger Stokes shift is generally desirable to minimize self-absorption.[11]

    • Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength (typically < 0.1), and η is the refractive index of the solvent.

Section 3: Application in Metal Ion Detection

Quinoline-based probes are highly effective for detecting metal ions crucial in biological and environmental systems.[12] The following protocol outlines a general method for using a custom quinoline-3-carboxamide probe for the selective detection of a target metal ion, such as Cu²⁺, in a buffered aqueous solution.[13]

G cluster_sensing Chelation-Enhanced Fluorescence (CHEF) Mechanism Probe_Off Quinoline Probe (Low Fluorescence) Analyte Target Metal Ion (e.g., Cu²⁺) Probe_Off->Analyte Binding/ Chelation Quenching Non-Radiative Decay (e.g., vibrations) Probe_Off->Quenching Dominant Pathway Complex_On Probe-Metal Complex (High Fluorescence) Analyte->Complex_On Emission Fluorescence Emission Complex_On->Emission Enhanced Pathway

Caption: "Turn-on" fluorescence via Chelation-Enhanced Fluorescence (CHEF).

Protocol 3.1: Fluorometric Titration for Metal Ion Sensing

Causality: This protocol validates the probe's response to the target ion. By systematically increasing the concentration of the metal ion, we can determine key performance metrics like the detection limit and binding constant. This titration experiment is a self-validating system; a lack of a clear, saturable fluorescence response would indicate poor probe performance or a non-specific interaction.

Materials:

  • Quinoline probe stock solution (1 mM in DMSO)

  • Target metal ion stock solution (e.g., 10 mM CuCl₂ in deionized water)

  • Stock solutions of various other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, etc.)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Spectrofluorometer and cuvettes

Procedure:

  • Prepare the Blank: In a cuvette, add buffer solution and an aliquot of the probe stock solution to reach a final concentration of 10 µM. Mix well.

  • Measure Baseline Fluorescence: Record the fluorescence emission spectrum of the probe alone. This is your baseline (F₀).

  • Titration:

    • To the same cuvette, add small, incremental amounts of the target metal ion stock solution (e.g., 0.2, 0.4, 0.6... equivalents).

    • After each addition, mix thoroughly and allow the solution to incubate for 2-5 minutes to ensure the binding equilibrium is reached.[9]

    • Record the fluorescence emission spectrum.

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing the probe at 10 µM in buffer.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different, potentially interfering metal ion.

    • To a final cuvette, add only the target metal ion (e.g., 2 equivalents).

    • Measure and compare the fluorescence intensity across all samples. A highly selective probe will show a significant fluorescence change only in the presence of the target ion.[9]

  • Data Analysis:

    • Response Curve: Plot the fluorescence intensity at λ_em against the concentration of the added metal ion.

    • Detection Limit (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the titration curve at low concentrations.[13]

    • Binding Constant (Ka): For a 1:1 binding stoichiometry, the binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation.

Table 1: Example Performance Data for Quinoline-Based Metal Ion Probes

Probe DerivativeTarget IonDetection Limit (LOD)Solvent SystemReference
Quinoline-based Schiff baseAl³⁺Not specifiedNot specified[6]
Quinoline-based probeCu²⁺1.03 µMPartially aqueous[13]
RhBQ (modified quinoline)Cr³⁺2.12 x 10⁻⁸ MACN/H₂O (9:1)[9]

Section 4: Application in Live-Cell Imaging

A key application for novel fluorescent probes is visualizing biological structures and processes within living cells.[14] This requires probes that are cell-permeable, non-toxic, and specifically target the structure or analyte of interest.[15]

Protocol 4.1: Live-Cell Staining and Fluorescence Microscopy

Causality: This protocol is designed to maintain cell health, which is essential for obtaining biologically relevant imaging data.[16] Using a physiological buffer during imaging, minimizing light exposure, and including appropriate controls ensures that the observed fluorescence is due to the probe's specific localization and not cellular stress or artifacts.[15]

G cluster_imaging Live-Cell Imaging Workflow Start Seed Cells on Imaging Dish Incubate1 Incubate (24h) Allow Adhesion Start->Incubate1 Load Load with Probe (e.g., 1-10 µM in media) Incubate1->Load Incubate2 Incubate (15-60 min) Allow Uptake Load->Incubate2 Wash Wash with PBS (Remove excess probe) Incubate2->Wash Image Image with Microscope (Live-cell imaging medium) Wash->Image Analyze Data Analysis (Localization, Intensity) Image->Analyze

Caption: Step-by-step workflow for live-cell imaging experiments.

Materials & Equipment:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or chamber slides

  • Quinoline probe stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescence microscope with environmental control (temperature, CO₂)

Procedure:

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of the quinoline probe (e.g., 1-10 µM) in pre-warmed complete cell culture medium.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal loading time and concentration should be determined empirically.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells two or three times with warm PBS to remove any unbound, extracellular probe.

  • Imaging:

    • Replace the PBS with pre-warmed live-cell imaging medium. This specialized medium has low background fluorescence.

    • Transfer the dish to the fluorescence microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Allow the dish to equilibrate for 10-15 minutes.

  • Image Acquisition:

    • Locate the cells using brightfield or DIC optics.

    • Using the appropriate filter set for your probe, acquire fluorescence images.

    • Crucial: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal-to-noise ratio.[16]

  • Controls:

    • Autofluorescence Control: Image unstained cells using the same acquisition settings to assess the level of cellular autofluorescence.

    • Toxicity Control: Monitor cell morphology throughout the experiment. Signs of toxicity include cell rounding, blebbing, or detachment.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. (n.d.). Benchchem.
  • Quinoline-Based Fluorescent Probe for Various Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
  • Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. (n.d.). Benchchem.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023).
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
  • Photophysical properties of quinoline derivatives in CH 3 CN. (n.d.).
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). PMC - NIH.
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023).
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). PMC - PubMed Central.
  • Quinoline-Based Fluorescence Sensors. (n.d.).
  • Fluorescent Probes for Live Cell Imaging. (2018). MDPI.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science.

Sources

Probing the Twist: A Detailed Guide to DNA Gyrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how to effectively measure the inhibition of DNA gyrase is a critical step in the discovery of new antibacterial agents. This essential bacterial enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2][3] Its absence in higher eukaryotes makes it an ideal target for novel antibiotics.[4] This guide provides an in-depth exploration of the experimental protocols for assaying DNA gyrase inhibition, focusing on the underlying principles, detailed methodologies, and data interpretation to ensure scientific rigor and reproducibility.

The Mechanism of DNA Gyrase: A Target for Inhibition

DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits.[5] The enzyme's catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by ATP-dependent capture of a second DNA segment (the T-segment). The G-segment is cleaved, the T-segment is passed through the break, and the G-segment is then resealed.[6] This intricate process results in the introduction of a negative supercoil. Inhibitors can interfere with this cycle at various stages, and understanding these mechanisms is key to designing effective assays. For instance, aminocoumarins like novobiocin competitively inhibit the ATPase activity of the GyrB subunit, while fluoroquinolones like ciprofloxacin stabilize the cleavage complex, leading to cytotoxic double-strand breaks.[4]

Core Assays for Measuring DNA Gyrase Inhibition

The choice of assay depends on the specific research question, the class of compounds being screened, and the desired throughput. Here, we detail the most common and robust methods for assessing DNA gyrase inhibition.

The DNA Supercoiling Assay: The Gold Standard

The supercoiling assay is the most direct method for measuring the catalytic activity of DNA gyrase.[7] It relies on the principle that the supercoiled and relaxed forms of a plasmid DNA substrate can be separated by agarose gel electrophoresis due to their different hydrodynamic properties.[8]

DNA gyrase, in the presence of ATP, converts a relaxed circular DNA plasmid into a negatively supercoiled form.[7] Inhibitors of this process will either reduce the amount of supercoiled product or prevent its formation altogether. The different topological states of the plasmid (relaxed, supercoiled, and intermediate topoisomers) migrate at different rates through an agarose gel, allowing for clear visualization and quantification.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Relaxed pBR322 Substrate R1 Assemble Reaction Mix: Buffer, Relaxed DNA, ATP, Inhibitor P1->R1 P2 Prepare Assay Buffer & Reagents P2->R1 R2 Add DNA Gyrase R1->R2 R3 Incubate at 37°C R2->R3 A1 Stop Reaction (e.g., SDS/Proteinase K) R3->A1 A2 Agarose Gel Electrophoresis A1->A2 A3 Visualize & Quantify (e.g., EtBr staining) A2->A3

Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.

a. Preparation of Relaxed DNA Substrate:

While commercially available, relaxed pBR322 DNA can be prepared in-house by treating supercoiled pBR322 with a type I topoisomerase.[10]

  • Reaction Mixture:

    • 50 µg of supercoiled pBR322 DNA

    • 1x Topoisomerase I relaxation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)[7]

    • 10-20 units of calf thymus topoisomerase I

    • Bring the final volume to 150 µL with sterile, nuclease-free water.

  • Incubation: Incubate at 37°C for 1 hour.[10]

  • Enzyme Inactivation: Heat-inactivate the topoisomerase I at 65°C for 10 minutes.[7]

  • Purification: Purify the relaxed plasmid DNA using a standard phenol:chloroform extraction followed by ethanol precipitation.[10]

  • Quantification and Verification: Resuspend the DNA in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA). Determine the concentration using UV spectrophotometry and verify the relaxed state by running a small aliquot on a 1% agarose gel alongside a supercoiled DNA marker.[7]

b. Supercoiling Reaction:

  • Reaction Setup: On ice, prepare a master mix containing the following components per 30 µL reaction:

    • 6 µL of 5x DNA Gyrase Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

    • 0.5 µg of relaxed pBR322 DNA

    • Nuclease-free water to a volume of 26 µL

  • Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations (a vehicle control, typically DMSO, should be included). The final DMSO concentration should not exceed 1-2% as it can inhibit the enzyme.

  • Enzyme Addition: Add 3 µL of DNA gyrase (typically 1-2 units, pre-diluted in dilution buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol). The optimal amount of enzyme should be predetermined by titration to achieve approximately 90% supercoiling in the absence of an inhibitor.[7]

  • Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

c. Analysis:

  • Stop Reaction: Terminate the reaction by adding 6 µL of 6x Stop Buffer/Loading Dye (e.g., 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA, 1% SDS).[11]

  • Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at a low voltage (e.g., 2-5 V/cm) to ensure good separation of topoisomers.[11][12]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) or a safer alternative like SYBR Safe for 15-30 minutes, followed by destaining in water. Visualize the DNA bands under UV light and capture the image using a gel documentation system.

The gel will show a ladder of bands, with the most supercoiled form migrating fastest, followed by topoisomers with decreasing superhelicity, and the relaxed form migrating the slowest. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The half-maximal inhibitory concentration (IC₅₀) can be determined by quantifying the band intensities using densitometry software (e.g., ImageJ) and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13][14]

ParameterDescriptionTypical Value/Range
Enzyme Concentration Amount of DNA gyrase per reaction.1-2 Units (should be titrated)
Substrate Concentration Amount of relaxed plasmid DNA.0.5 µg per reaction
ATP Concentration Required for the supercoiling activity.1 mM
Incubation Time Duration of the enzymatic reaction.30-60 minutes
Incubation Temperature Optimal temperature for E. coli DNA gyrase.37°C
Agarose Gel % For separation of DNA topoisomers.1.0%
High-Throughput Fluorescence-Based Supercoiling Assays

For screening large compound libraries, gel-based assays are too labor-intensive. Fluorescence-based assays in a microplate format offer a high-throughput alternative.[10]

These assays exploit the differential interaction of a fluorescent dye with supercoiled versus relaxed DNA or utilize triplex formation, which is more efficient with negatively supercoiled DNA.[10][15]

  • Dye-Based Assays: Certain dyes exhibit enhanced fluorescence upon binding to supercoiled DNA compared to relaxed DNA in the presence of magnesium.[15][16] As gyrase converts relaxed DNA to its supercoiled form, the fluorescence signal increases.

  • Triplex-Based Assays: A biotinylated triplex-forming oligonucleotide is immobilized on a streptavidin-coated plate. Negatively supercoiled plasmid DNA, which forms a triplex more readily than relaxed DNA, is captured on the plate and subsequently detected with a DNA-intercalating dye like SYBR Gold.[10]

  • Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotinylated triplex-forming oligonucleotide.[10]

  • Gyrase Reaction: The supercoiling reaction is performed in the wells of the plate with relaxed plasmid DNA, DNA gyrase, ATP, and test compounds.[10]

  • Triplex Formation: A buffer that promotes triplex formation is added, and the plate is incubated to allow the newly supercoiled DNA to bind to the immobilized oligonucleotide.[10]

  • Washing and Detection: The wells are washed to remove unbound DNA. A fluorescent dye (e.g., SYBR Gold) is added, and the fluorescence is read on a plate reader.[10] A decrease in fluorescence indicates inhibition of supercoiling.

The DNA Cleavage Assay: Identifying Gyrase Poisons

This assay is specifically designed to identify compounds that act as "gyrase poisons," such as fluoroquinolones. These inhibitors stabilize the covalent intermediate where the DNA is cleaved and covalently attached to the enzyme.[12][17]

The assay is typically performed in the absence of ATP. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) and a protease (proteinase K) traps the cleavage complex.[12] This results in the conversion of supercoiled plasmid DNA into a linear form (from double-strand breaks) and a nicked/relaxed form (from single-strand breaks), which can be resolved by agarose gel electrophoresis.[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Supercoiled pBR322 Substrate R1 Assemble Reaction Mix: Buffer, Supercoiled DNA, Inhibitor P1->R1 P2 Prepare Assay Buffer (No ATP) P2->R1 R2 Add DNA Gyrase R1->R2 R3 Incubate at 37°C R2->R3 A1 Add SDS & Proteinase K R3->A1 A2 Incubate at 37°C A1->A2 A3 Agarose Gel Electrophoresis A2->A3 A4 Visualize Bands (Linearized DNA) A3->A4

Caption: Workflow for a DNA gyrase cleavage assay to detect gyrase poisons.

  • Reaction Setup: On ice, assemble a 30 µL reaction mixture containing:[12]

    • 6 µL of 5x DNA Gyrase Assay Buffer (without ATP)

    • 0.5 µg of supercoiled pBR322 DNA

    • Test compound at various concentrations

    • DNA Gyrase (a higher concentration is often required than for supercoiling assays)[17]

    • Nuclease-free water to 30 µL

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Trapping the Cleavage Complex: Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/mL.[17]

  • Second Incubation: Incubate at 37°C for another 30 minutes to digest the protein.[17]

  • Analysis: Stop the reaction and analyze the products by 1% agarose gel electrophoresis as described for the supercoiling assay.

A positive result for a gyrase poison is the appearance of a linearized plasmid DNA band, the intensity of which increases with the compound concentration. At very high concentrations of some poisons, the amount of linear DNA may decrease, a phenomenon known as the "bell-shaped curve."[14]

Troubleshooting and Considerations

  • Enzyme Activity: Always titrate a new batch of DNA gyrase to determine the optimal concentration for your assay conditions.

  • Solvent Effects: Be mindful of the final concentration of solvents like DMSO, as they can inhibit gyrase activity. Always include a vehicle control.

  • DNA Quality: Use high-quality, nuclease-free plasmid DNA for consistent results.

  • Gel Resolution: For gel-based assays, running the gel slowly at a low voltage is crucial for separating the different DNA topoisomers.[12]

By carefully selecting the appropriate assay and adhering to these detailed protocols, researchers can confidently and accurately assess the inhibitory potential of novel compounds against DNA gyrase, a critical step in the development of new life-saving antibiotics.

References

  • ProFoldin. (n.d.). Gel-based Gyrase Assay. Retrieved from [Link]

  • Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104. Available at: [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 2029, pp. 13-23). Humana, New York, NY. Available at: [Link]

  • Laponogov, I., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 954-967. Available at: [Link]

  • Laponogov, I., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(10), 954-967. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Retrieved from [Link]

  • Nagar, S., et al. (2020). A Comprehensive Review on DNA Gyrase Inhibitors. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 20(6), 765-777. Available at: [Link]

  • Tsai, C. H., et al. (2020). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Scientific Reports, 10(1), 1-11. Available at: [Link]

  • Inspiralis. (n.d.). Cleavage Assays. Retrieved from [Link]

  • Top Biosciences. (n.d.). E. coli DNA gyrase fluorescence assay kit, TB-K-001. Retrieved from [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Nagar, S., et al. (2020). A Comprehensive Review on DNA Gyrase Inhibitors. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 20(6), 765-777. Available at: [Link]

  • Inspiralis. (n.d.). E. coli | DNA Gyrase | Shop. Retrieved from [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Rajakumari, K., et al. (2024). Comprehensive review of DNA gyrase as enzymatic target for drug discovery and development. European Journal of Medicinal Chemistry Reports, 12, 100233. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • Pan, X. S., & Fisher, L. M. (2009). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Methods in Molecular Biology (Vol. 582, pp. 11-20). Humana Press. Available at: [Link]

  • Univerzita Karlova. (n.d.). Characterisation of Gyrase inhibitors using ITC and enzymatic assay. Retrieved from [Link]

  • E-Hefnawy, T., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(9), 3514-3522. Available at: [Link]

  • Rajakumari, K., et al. (2024). Comprehensive review of DNA gyrase as enzymatic target for drug discovery and development. European Journal of Medicinal Chemistry Reports, 12, 100233. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for DNA gyrase inhibition. Retrieved from [Link]

  • Creative Diagnostics. (2023). DNA Gyrase – A Specialized Type II Topoisomerase. Retrieved from [Link]

  • Roca, J. (2018). Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase. In Methods in Molecular Biology (Vol. 1703, pp. 15-23). Humana Press, New York, NY. Available at: [Link]

Sources

Leveraging 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 4-hydroxyquinoline-3-carboxylic acid motif is a "privileged structure," most famously recognized in the quinolone and fluoroquinolone antibiotics.[1][2] The strategic placement of functional groups on this core allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide focuses on a specific, highly versatile derivative: 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid . We will explore its synthesis, physicochemical characteristics, and its application as a pivotal building block for creating novel molecular entities. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical underpinnings and practical, field-tested protocols for its use.

Part 1: Core Compound Characteristics and Synthesis

The utility of any synthetic building block begins with a thorough understanding of its properties and a reliable method for its preparation. This compound is a stable, solid compound at room temperature, whose structure features three key functional regions: the quinoline core, the acidic carboxylic acid group, and the electron-donating ethoxy substituent.

Physicochemical Properties
PropertyValueSource
CAS Number 303121-10-0[3]
Molecular Formula C12H11NO4[4]
Molecular Weight 233.22 g/mol [4][5]
Appearance Solid[6]
Boiling Point 418.1°C at 760 mmHg[5]
Density 1.349 g/cm³[5]
Tautomerism Exists in equilibrium with its 4-oxo tautomer[7]
The Gould-Jacobs Reaction: A Foundational Synthesis

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction, first reported in 1939.[7][8] This thermal cyclization process provides a direct route to the quinoline system from readily available aniline precursors.

The synthesis of this compound begins with its ethyl ester precursor, which is synthesized via the Gould-Jacobs reaction. The key steps involve:

  • Condensation: A substituted aniline (4-ethoxyaniline) reacts with diethyl ethoxymethylenemalonate. This step forms an intermediate anilinomethylenemalonate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent. This induces an intramolecular cyclization via a proposed ketene intermediate, followed by tautomerization to form the aromatic 4-hydroxyquinoline ring system.[9]

  • Saponification: The resulting ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid.[7][9]

Modern adaptations of this reaction often employ microwave irradiation to dramatically reduce reaction times and, in some cases, improve yields.[10][11]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification A 4-Ethoxyaniline C Anilinomethylenemalonate Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Energy (Heat or Microwave) C->D High-boiling solvent E Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate D->E F Base Hydrolysis (e.g., NaOH) E->F G This compound F->G

Caption: Workflow for the synthesis of the title compound.

Part 2: Applications in Synthetic Elaboration

The true power of this compound lies in its capacity for controlled, site-selective derivatization. The carboxylic acid at the 3-position is the primary handle for synthetic manipulation, allowing for the construction of diverse compound libraries.

Application Focus: Amide Library Synthesis for SAR Studies

In drug discovery, structure-activity relationship (SAR) studies are crucial for optimizing a lead compound. By systematically modifying a scaffold and assessing the biological activity of the resulting analogs, researchers can identify key structural features required for potency and selectivity. The carboxylic acid group is an ideal anchor point for creating a library of amides, which can probe interactions within a biological target's binding pocket.

Causality of Experimental Choices:

  • Why Amide Coupling? Amides are metabolically stable functional groups. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide bond are critical for molecular recognition in biological systems.

  • Why Use Coupling Reagents? Direct condensation of a carboxylic acid and an amine to form an amide requires very high temperatures and is often inefficient. Peptide coupling reagents like DCC (Dicyclohexylcarbodiimide) or HATU activate the carboxylic acid, converting the hydroxyl into a better leaving group and allowing the reaction to proceed under mild conditions.[12] 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.[12]

Derivatization_Logic Scaffold Derivatization Logic cluster_amines cluster_products Core Core Scaffold This compound -COOH Prod1 Product 1 (Aliphatic Amide) Core:f0->Prod1 Amide Coupling (HATU/DIPEA) Prod2 Product 2 (Aromatic Amide) Core:f0->Prod2 Amide Coupling (HATU/DIPEA) Prod3 Product 3 (Functionalized Amide) Core:f0->Prod3 Amide Coupling (HATU/DIPEA) Amine1 Aliphatic Amines (e.g., Piperidine) Amine1->Prod1 Amine2 Aromatic Amines (e.g., Aniline) Amine2->Prod2 Amine3 Functionalized Amines (e.g., Amino Esters) Amine3->Prod3 SAR Biological Screening & Structure-Activity Relationship (SAR) Analysis Prod1->SAR Prod2->SAR Prod3->SAR

Caption: Logic flow for creating a diverse amide library.

Part 3: Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for success.

Protocol 1: Synthesis of Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate

This protocol is an adaptation of the classical Gould-Jacobs reaction.[7][9]

Materials:

  • 4-Ethoxyaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.05 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for initial reaction)

  • Hexanes (for trituration)

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline in absolute ethanol.

  • Add diethyl ethoxymethylenemalonate dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. The progress can be monitored by TLC.

  • Once the condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting viscous oil, add diphenyl ether to a concentration of approximately 0.5 M.

  • Heat the solution in a pre-heated oil bath at 240-250 °C for 30-45 minutes. Caution: This step must be performed in a well-ventilated fume hood.

  • Allow the reaction mixture to cool to room temperature, during which the product should begin to precipitate.

  • Dilute the cooled mixture with hexanes to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexanes to remove the diphenyl ether solvent.

  • Dry the solid under vacuum to yield the ethyl ester product as an off-white to pale yellow solid.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C14H15NO4 is 261.27 g/mol .[13]

Protocol 2: Saponification to this compound

Materials:

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.5 eq)

  • Ethanol/Water (1:1 v/v)

  • Hydrochloric acid (HCl), 2 M

Procedure:

  • Suspend the ethyl ester in a 1:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq in water) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl.

  • A precipitate will form upon acidification. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C overnight.

Validation: The final product's identity and purity should be confirmed by melting point, NMR, and IR spectroscopy (noting the appearance of a broad O-H stretch for the carboxylic acid).

Protocol 3: Representative Amide Coupling with Benzylamine

This protocol uses HATU, a common and efficient peptide coupling agent.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a flame-dried, nitrogen-flushed flask.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This is the pre-activation step.

  • Add benzylamine dropwise to the activated mixture.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure amide.

Validation: Characterize the final amide product by NMR and high-resolution mass spectrometry to confirm its structure and purity.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4. PubChem. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Chemistry Research. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • This compound Price. Chemsrc.com. [Link]

  • 3-hydroxyquinoline. Organic Syntheses. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid core represents a particularly attractive starting point for drug discovery campaigns. Its structure possesses three distinct, chemically addressable functional groups: a carboxylic acid at the C3 position, a phenolic hydroxyl group at C4, and the aromatic quinoline backbone itself.

This multiplicity of functional handles allows for a systematic and diverse derivatization strategy. By modifying these specific sites, researchers can generate a library of novel analogues to probe the Structure-Activity Relationship (SAR) of the scaffold against a chosen biological target. The goal of such a campaign is to optimize the parent molecule's potency, selectivity, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and overall drug-like characteristics.

This document provides a detailed guide for researchers, outlining robust protocols for the derivatization of this compound and a logical framework for subsequent bioassay screening. The methodologies are designed to be self-validating, with an emphasis on the chemical rationale behind procedural choices.

Strategic Overview of Derivatization

The derivatization strategy is logically segmented by the functional group being targeted on the parent molecule. This allows for a modular approach to library synthesis, where different functionalities can be explored independently or in combination.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Strategies cluster_2 Generated Library cluster_3 Screening Cascade Core 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic Acid Amidation Strategy A: Amidation (C3) Core->Amidation Functionalization Esterification Strategy B: Esterification (C3) Core->Esterification Functionalization Alkylation Strategy C: O-Alkylation (C4) Core->Alkylation Functionalization Coupling Strategy D: C-C Coupling Prep (C4) Core->Coupling Functionalization Library Diverse Chemical Library: Amides, Esters, Ethers, etc. Amidation->Library Esterification->Library Alkylation->Library Coupling->Library Primary Primary Bioassay (e.g., % Inhibition @ 10 µM) Library->Primary Screening Secondary Secondary Assay (IC50 Determination) Primary->Secondary Confirmation Hit Validated Hit Compound Secondary->Hit Validation

Figure 1: Overall workflow from core scaffold derivatization to hit identification.

Protocols for Derivatization at the C3-Carboxylic Acid

The carboxylic acid is arguably the most versatile handle for derivatization, readily undergoing reactions to form amides and esters. Amide formation, in particular, is a cornerstone of medicinal chemistry as it introduces a hydrogen bond donor/acceptor unit and allows for the incorporation of a vast array of commercially available amine building blocks.

Strategy A: Amide Synthesis via Acyl Chloride Intermediate

This classic two-step method is highly reliable and proceeds through a reactive acyl chloride. It is particularly useful for less reactive amines. The choice of thionyl chloride is driven by its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification of the intermediate.[4]

G Start Carboxylic Acid (Parent Compound) Step1 1. Add SOCl₂ 2. Reflux (2-4h) 3. Evaporate excess SOCl₂ Start->Step1 Intermediate Acyl Chloride (Crude) Step1->Intermediate Step2 1. Dissolve in dry DCM 2. Add Amine (R-NH₂) + Base (TEA) 3. Stir @ 0°C to RT Intermediate->Step2 End Final Amide Derivative Step2->End

Figure 2: Workflow for the two-step amidation protocol.

Protocol A1: Synthesis of Quinoline-3-carboxamides

  • Acyl Chloride Formation:

    • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 233 mg, 1.0 mmol).

    • Add thionyl chloride (SOCl₂, 10 eq, 0.73 mL, 10.0 mmol) and a single drop of dry N,N-Dimethylformamide (DMF) as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction by the cessation of gas evolution.

    • Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid and should be used immediately in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in dry dichloromethane (DCM, 10 mL) in the same flask, maintaining the nitrogen atmosphere.

    • In a separate flask, prepare a solution of the desired primary or secondary amine (1.1 eq, 1.1 mmol) and triethylamine (TEA, 3.0 eq, 0.42 mL, 3.0 mmol) in dry DCM (5 mL). The TEA acts as an acid scavenger for the HCl generated during the reaction.

    • Cool the acyl chloride solution to 0°C using an ice bath.

    • Add the amine/TEA solution dropwise to the stirring acyl chloride solution over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Strategy B: Direct Amide Coupling (One-Pot)

For more sensitive substrates or for higher throughput synthesis, direct coupling reagents are preferred. This method avoids the harsh conditions of acyl chloride formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral substrates.[5]

Protocol B1: HATU-Mediated Synthesis of Quinoline-3-carboxamides

  • To a dry round-bottom flask, add this compound (1.0 eq, 233 mg, 1.0 mmol), the desired amine (1.1 eq, 1.1 mmol), and HATU (1.2 eq, 456 mg, 1.2 mmol).

  • Dissolve the solids in dry DMF (10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 0.52 mL, 3.0 mmol) to the stirring solution. The base is crucial for activating the carboxylic acid and ensuring the reaction proceeds.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Wash the organic layer with 5% LiCl aqueous solution (3 x 20 mL) to remove residual DMF, followed by saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography to obtain the desired amide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocols for Derivatization at the C4-Hydroxyl Group

The phenolic hydroxyl group at the C4 position is a key site for modification. It can be converted into a triflate, a superlative leaving group for palladium-catalyzed cross-coupling reactions, thereby opening a gateway to C-C and C-N bond formation on the quinoline core.

Strategy C: Synthesis of C4-Arylquinolines via Suzuki-Miyaura Coupling

This strategy involves a two-step process: conversion of the hydroxyl to a triflate, followed by a Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is a powerful and versatile reaction for forming biaryl structures, valued for the mild reaction conditions and the stability and low toxicity of the boronic acid reagents.[6][7][8]

Protocol C1: Triflate Formation

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the ethyl ester of the parent compound, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1.0 eq, 261 mg, 1.0 mmol), in dry DCM (10 mL). (Note: The carboxylic acid must be protected, typically as an ester, to prevent interference with this reaction).[9]

  • Add dry pyridine (2.0 eq, 0.16 mL, 2.0 mmol).

  • Cool the solution to 0°C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq, 0.25 mL, 1.5 mmol) dropwise.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The crude triflate is often pure enough to be used directly in the next step.

Protocol C2: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial or Schlenk tube, add the crude quinoline-4-triflate (1.0 eq, from the previous step), the desired arylboronic acid (1.5 eq, 1.5 mmol), and a base such as Cs₂CO₃ (2.0 eq, 652 mg, 2.0 mmol).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%, 37 mg, 0.05 mmol). The choice of catalyst and ligand is critical for reaction efficiency and can be screened for optimal results.[7]

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

  • Heat the reaction mixture to 80-100°C for 4-16 hours, or use microwave irradiation (e.g., 120°C for 30-60 minutes).

  • After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the C4-aryl derivative.

  • Validation: Confirm the structure of the coupled product by NMR and MS analysis. The ester can then be hydrolyzed back to the carboxylic acid if desired for bioassays.

Bioassay Screening Cascade and Data Presentation

Once a library of derivatives is synthesized, a hierarchical screening approach is employed to efficiently identify promising compounds. Quinolines are known to exhibit a range of activities, including antiproliferative effects on cancer cells and kinase inhibition.[10][11][12]

Primary Screening: Cytotoxicity Assay (MTT)

A primary screen is used to assess the general cytotoxic or antiproliferative activity of the entire library against a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Protocol D1: MTT Cell Proliferation Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of all synthesized derivatives in DMSO. Dilute the compounds in culture medium to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are advanced to secondary screening.

Secondary Screening: IC₅₀ Determination

For primary hits, a dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Perform the MTT assay as described above, but treat the cells with a serial dilution of the hit compound (e.g., 8-10 concentrations, from 100 µM down to 1 nM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Data Presentation

Summarize the synthesized compounds and their biological activity in a clear, tabular format.

Table 1: Example Data for a Library of C3-Amide Derivatives

Compound IDR Group (from R-NH₂)Primary Screen (% Inhibition @ 10 µM)Secondary Screen (IC₅₀, µM)
Parent -OH (Carboxylic Acid)5.2> 100
AN-001 Benzyl65.88.7
AN-002 4-Fluorobenzyl82.12.3
AN-003 Cyclohexyl21.445.1
AN-004 Morpholino91.50.9
AN-005 Piperidin-1-yl78.94.6

Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold provides a rich platform for medicinal chemistry exploration. The protocols detailed in this application note offer robust and validated methods for creating diverse libraries of amides, esters, and C4-substituted analogues. By coupling these synthetic strategies with a logical bioassay cascade, researchers can efficiently navigate the path from a promising core structure to the identification of potent and selective hit compounds for further drug development.

References

  • Advanced Journal of Chemistry, Section A. (2025).
  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • PMC. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • ResearchGate. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • PMC. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. (2009). Biological Activities of Quinoline Derivatives. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Google Patents. (n.d.).
  • RSC Advances. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. [Link]

  • ResearchGate. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Notes and Protocols for the Solubility Testing of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for determining the solubility of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a critical parameter in drug development. Recognizing the pivotal role of solubility in bioavailability and formulation, this document outlines both regulatory-compliant aqueous solubility testing and a broader assessment in various organic solvents. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step instructions. By adhering to these methodologies, researchers can generate robust and reliable solubility data, essential for advancing pharmaceutical candidates.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Therefore, a thorough understanding of an API's solubility characteristics is paramount from the early stages of drug discovery through to formulation development.

This compound, as a member of the quinoline carboxylic acid class, possesses structural features—a carboxylic acid group and a quinoline nucleus—that suggest its solubility will be pH-dependent. The ethoxy and hydroxyl groups further contribute to its polarity and potential for hydrogen bonding, influencing its interaction with different solvents. This application note will detail the established "shake-flask" method, a gold standard for equilibrium solubility determination, and its application to this compound.

Understanding the Physicochemical Properties of this compound

A preliminary analysis of the molecular structure of this compound provides insights into its expected solubility behavior.

  • Structure:

    • Quinoline Core: A heterocyclic aromatic system that can exhibit hydrophobic characteristics.

    • Carboxylic Acid Group (-COOH): An acidic functional group that can deprotonate to form a carboxylate anion (-COO⁻) in basic solutions, significantly increasing aqueous solubility.[1]

    • Hydroxyl Group (-OH): A polar group capable of hydrogen bonding, which can enhance solubility in polar protic solvents.

    • Ethoxy Group (-OCH₂CH₃): An ether linkage that adds some lipophilic character to the molecule.

  • Expected Solubility Profile:

    • Aqueous Solubility: Expected to be low in acidic to neutral pH due to the protonated state of the carboxylic acid. Solubility should increase significantly at higher pH values as the carboxylic acid deprotonates to the more soluble carboxylate salt.

    • Organic Solvent Solubility: The presence of both polar (hydroxyl, carboxylic acid) and non-polar (quinoline ring, ethoxy group) moieties suggests that solubility will be variable across a range of organic solvents. The principle of "like dissolves like" will be a guiding factor in solvent selection.[2]

Regulatory Framework for Solubility Determination

For pharmaceutical development, solubility testing is often guided by regulatory bodies such as the World Health Organization (WHO), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). These guidelines are crucial for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[3][4]

According to the WHO and FDA, an API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[4][5] This pH range simulates the conditions of the gastrointestinal tract.

Experimental Protocols

This section provides detailed, step-by-step protocols for determining the solubility of this compound.

Materials and Equipment
  • API: this compound (purity > 99%)

  • Solvents:

    • Aqueous Buffers:

      • pH 1.2 (0.1 N HCl)[4]

      • pH 4.5 (Acetate buffer)[4]

      • pH 6.8 (Phosphate buffer)[4]

    • Organic Solvents (analytical grade or higher):

      • Methanol

      • Ethanol

      • Acetone

      • Dimethyl Sulfoxide (DMSO)

      • Acetonitrile (ACN)

      • Ethyl Acetate

      • Dichloromethane (DCM)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker incubator or water bath

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks, pipettes, and vials

Visualizing the Experimental Workflow

The general workflow for solubility determination can be visualized as follows:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API B Add chosen solvent A->B  to vial C Equilibrate at controlled temperature (e.g., 24-48 hours) B->C  in shaker D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: General workflow for equilibrium solubility determination.

Protocol 1: Aqueous pH-Solubility Profile

This protocol is designed to meet regulatory requirements for BCS classification.

  • Preparation of Buffer Solutions: Prepare the pH 1.2, 4.5, and 6.8 buffers according to standard pharmacopeial procedures.

  • Sample Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of each buffer (e.g., 5 mL) to the vials.

    • Perform each pH condition in triplicate.

  • Equilibration:

    • Securely cap the vials and place them in a shaker incubator set to 37 ± 1 °C.

    • Agitate the samples at a constant speed for at least 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to confirm this duration.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection, is a suitable starting point.[1]

  • Data Reporting:

    • Calculate the solubility in mg/mL for each replicate.

    • Report the mean solubility and standard deviation for each pH.

Protocol 2: Solubility in Organic Solvents

This protocol provides a broader understanding of the compound's solubility for formulation and process development.

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, DMSO, ACN, ethyl acetate, DCM).

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1, adding a precise volume of each organic solvent to vials containing an excess of the API.

    • Conduct these determinations at a controlled room temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the samples for 24-48 hours at a constant temperature.

  • Sample Processing and Analysis:

    • Follow the same centrifugation, filtration, and dilution steps as in Protocol 1.

    • Analyze the samples using a suitable, validated HPLC method.

  • Data Reporting:

    • Report the solubility in mg/mL for each organic solvent.

Data Presentation and Interpretation

The quantitative results from the solubility studies should be presented in a clear and concise manner.

Table of Aqueous Solubility
pHTemperature (°C)Mean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*
1.2370.050.014000
4.5370.250.03800
6.8375.500.1536.4

*Hypothetical data assuming a highest therapeutic dose of 200 mg.

Interpretation: The hypothetical data illustrates the expected pH-dependent solubility. The solubility is very low at pH 1.2 and increases as the pH rises, consistent with the deprotonation of the carboxylic acid group. Based on this hypothetical data, the compound would not be classified as "highly soluble" according to regulatory guidelines, as the dose/solubility volume at pH 1.2 and 4.5 exceeds 250 mL.

Table of Organic Solvent Solubility
SolventPolarity IndexTemperature (°C)Mean Solubility (mg/mL)
Dichloromethane3.125< 0.1
Ethyl Acetate4.4251.2
Acetone5.1258.5
Acetonitrile5.8253.0
Ethanol4.32515.2
Methanol5.12525.8
Dimethyl Sulfoxide (DMSO)7.225> 100

*Hypothetical data.

Interpretation: The hypothetical data shows that this compound has good solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol. Its solubility is lower in less polar solvents, which is consistent with the presence of polar functional groups capable of hydrogen bonding.

Causality and Self-Validation in Protocols

  • Excess Solid: The presence of excess undissolved API at the end of the experiment is a critical self-validating control, confirming that a saturated solution has been achieved.

  • Equilibration Time: A 48-hour equilibration period is generally sufficient for most compounds. However, for compounds with very low solubility or complex crystal structures, a kinetic solubility study (measuring concentration at multiple time points) is recommended to definitively establish the time to reach equilibrium.

  • Temperature Control: Maintaining a constant and accurate temperature is crucial as solubility is a temperature-dependent property.[6]

  • Validated Analytical Method: The use of a specific and validated analytical method, such as HPLC, ensures that the measured concentration is accurate and not influenced by degradation products or impurities.

Conclusion

This application note provides a robust and scientifically sound methodology for determining the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of the solubility profile in both aqueous and organic media will guide formulation strategies, aid in the interpretation of bioavailability studies, and ultimately contribute to the successful development of new therapeutic agents.

References

  • Experiment 1 Determination of Solubility. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved from [Link]

  • Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization. Retrieved from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. (n.d.). Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018, August 9). FDA. Retrieved from [Link]

  • Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved from [Link]

  • This compound Price. (2025, September 17). Chemsrc.com. Retrieved from [Link]

  • Dissolution testing and acceptance criteria for immediate-release solid oral dosage form drug products containing high solubility drug substances. (n.d.). Digital Collections - National Library of Medicine. Retrieved from [Link]

  • US FDA Recommended Dissolution methods Database. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning from antibacterial to anticancer and anti-inflammatory.[1] this compound is a distinct member of this class, and its structural features suggest a potential for multifaceted biological activity. The presence of the 4-hydroxyquinoline core, combined with an ethoxy group at the 6-position and a carboxylic acid at the 3-position, creates a unique electronic and steric profile that warrants thorough investigation.

The initial stages of drug discovery for any novel chemical entity are critically dependent on a robust in vitro screening cascade.[2][3] These preliminary assays are essential for establishing a foundational understanding of a compound's biological effects, including its potential therapeutic efficacy and its cytotoxic liabilities.[4] This guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of this compound, designed for researchers in pharmacology and drug development. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Logical Workflow for In Vitro Compound Screening

A systematic approach is crucial to efficiently evaluate a novel compound. The workflow should begin with broad cytotoxicity profiling to establish safe concentration ranges for subsequent, more specific, functional assays.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B General Cytotoxicity Screening (e.g., MTT, LDH Assays) in Multiple Cell Lines A->B C Determine IC50 & Non-Toxic Concentration Range B->C D Antimicrobial Assays (MIC Determination) C->D E Anti-inflammatory Assays (NO, Cytokine Inhibition) C->E F Enzyme Inhibition Assays (e.g., COX, LOX) C->F G Pathway Analysis (e.g., Western Blot for NF-κB) D->G E->G F->G H Target Engagement Assays G->H

Caption: A logical workflow for the in vitro screening of novel compounds.

Part 1: Foundational Cytotoxicity Assessment

Before exploring any specific therapeutic activity, it is imperative to determine the concentration-dependent toxicity of this compound. This establishes the therapeutic window and informs the dose selection for all subsequent experiments.[4][5] We will utilize two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[2]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Causality Behind Choices:

  • Cell Lines: Using a panel of cell lines (e.g., a non-cancerous line like HEK293 and various cancer lines like MCF-7 or HeLa) provides a broader understanding of potential selective toxicity.[6]

  • Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the formazan crystals. A vehicle control (DMSO without the compound) is crucial to ensure the solvent itself is not causing toxicity at the concentration used.

  • Positive Control: A known cytotoxic agent like Doxorubicin is used as a positive control to validate that the assay system can detect cell death effectively.[2]

Materials:

  • This compound

  • Selected cell lines (e.g., HEK293, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 or 48 hours.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

G cluster_0 In Mitochondria of Viable Cell cluster_1 Measurement MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase DMSO Add DMSO to Solubilize Formazan->DMSO Reader Read Absorbance at 570 nm DMSO->Reader

Caption: The principle of the MTT cytotoxicity assay.

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method to assess cytotoxicity by measuring the integrity of the plasma membrane.[4][5] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[4]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Controls: Include three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in commercial kits).

    • Vehicle control: Cells treated with the same concentration of DMSO as the test compound.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer an aliquot of the supernatant from each well to a fresh 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).

Example Data Presentation:

CompoundCell LineIC50 (µM) - 48h (MTT Assay)IC50 (µM) - 48h (LDH Assay)
This compoundHEK293> 100> 100
This compoundMCF-725.4 ± 3.128.9 ± 4.5
Doxorubicin (Positive Control)MCF-71.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Screening for Potential Therapeutic Activities

Based on the known activities of quinoline derivatives, we will focus on two key areas: antimicrobial and anti-inflammatory potential.[1][7]

Protocol 2.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] This is a standardized and quantitative method.[10]

Causality Behind Choices:

  • Media: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as it provides reproducible results.[8]

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland standard to ensure the results are consistent and comparable across experiments.

  • Controls: A growth control (no compound) and a sterility control (no bacteria) are essential for validating the results. A known antibiotic (e.g., Ciprofloxacin) is used as a positive control.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • 0.5 McFarland turbidity standard

  • Resazurin dye (optional, for easier visualization)

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9] If using Resazurin, a color change from blue to pink indicates bacterial growth.

Example Data Presentation:

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
This compound1664
Ciprofloxacin (Positive Control)0.50.25
Protocol 2.2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of the compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). LPS is a component of gram-negative bacteria that induces a strong inflammatory response, including the production of NO by the enzyme inducible nitric oxide synthase (iNOS).[11]

Causality Behind Choices:

  • Cell Line: RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies because they reliably produce NO in response to LPS.

  • Measurement: NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Cytotoxicity Check: It is crucial to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed reduction in NO is not simply due to the compound killing the cells.

Materials:

  • RAW 264.7 cell line

  • LPS (from E. coli)

  • Griess Reagent System

  • Sodium nitrite standard

  • Complete culture medium

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells for a negative control (cells only), a vehicle control (cells + DMSO + LPS), and the test compound without LPS to check for direct effects.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Compound->NFkB Potential Inhibition Point

Caption: Potential inhibition of the LPS-induced inflammatory pathway.

Part 3: Exploring the Mechanism of Action

If the functional screens yield positive results, the next logical step is to investigate the potential mechanism of action. Enzyme inhibition is a common mechanism for drug action.[12][13]

Protocol 3.1: General Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

This protocol provides a general template for a cell-free enzyme inhibition assay. As an example, we will consider the inhibition of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.[14]

Step-by-Step Methodology:

  • Reagents: Use a commercial COX inhibitor screening kit, which typically includes purified COX-1 or COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and a colorimetric probe.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the heme cofactor, and the enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (e.g., Indomethacin) to the wells. Incubate for a short period (e.g., 10 minutes) to allow for binding to the enzyme.

  • Initiate Reaction: Add the substrate, arachidonic acid, to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for the time specified in the kit (e.g., 5-10 minutes).

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. The signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value.

Conclusion and Future Directions

This guide outlines a foundational in vitro testing cascade for the preliminary evaluation of this compound. The data generated from these assays will provide a critical initial assessment of the compound's cytotoxicity, antimicrobial, and anti-inflammatory potential. Positive "hits" from this screening process would warrant further investigation, including more advanced cell-based assays to elucidate specific signaling pathways, selectivity profiling against a broader range of targets, and eventual progression to in vivo models to assess efficacy and safety in a whole-organism context.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.). BenchChem.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.).
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.
  • What is an Inhibition Assay? (n.d.). Biobide Blog.
  • Antimicrobial Susceptibility Testing (AST)
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). WJPR.
  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
  • Buy 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid | 303121-05-3. (2023). Smolecule.
  • Synthesis and in vitro antiproliferative activities of quinoline deriv
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important quinoline derivative. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Gould-Jacobs Pathway

The most prevalent and reliable method for synthesizing this compound is the Gould-Jacobs reaction .[1][2] This multi-step process is a cornerstone of quinoline synthesis and is particularly effective for anilines bearing electron-donating groups, such as the 3-ethoxyaniline used for this target molecule.[1] The synthesis can be logically divided into three primary stages, each with its own set of potential challenges and byproduct formations:

  • Condensation: The initial reaction between 3-ethoxyaniline and diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal Cyclization: An intramolecular ring-closure of the resulting intermediate to form the quinoline core.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

Visualizing the Synthesis and Byproduct Formation

To provide a clear overview, the following diagrams illustrate the intended synthetic pathway and the points at which common byproducts can emerge.

Gould_Jacobs_Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 3-Ethoxyaniline C Diethyl N-(3-ethoxyphenyl)- aminomethylenemalonate A->C + Heat - EtOH B Diethyl Ethoxymethylenemalonate (DEEMM) B->C + Heat - EtOH D Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate C->D High Temp (e.g., 250°C) - EtOH E 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid (Product) D->E 1. NaOH (aq) 2. Acidification

Caption: The intended Gould-Jacobs reaction pathway.

Byproduct_Formation Intermediate Diethyl N-(3-ethoxyphenyl)- aminomethylenemalonate Ester Ethyl 6-Ethoxy-4-hydroxy- quinoline-3-carboxylate Intermediate->Ester Correct Cyclization (High Temp) Isomer Byproduct: Ethyl 8-Ethoxy-4-hydroxy- quinoline-3-carboxylate Intermediate->Isomer Incorrect Cyclization (Side Reaction) Uncyclized Impurity: Uncyclized Intermediate Intermediate->Uncyclized Incomplete Cyclization FinalAcid Desired Product (Carboxylic Acid) Ester->FinalAcid Complete Hydrolysis Unhydrolyzed Impurity: Unhydrolyzed Ester Ester->Unhydrolyzed Incomplete Hydrolysis Decarboxylated Byproduct: 6-Ethoxy-4-hydroxyquinoline FinalAcid->Decarboxylated Decarboxylation (Excess Heat/Acid)

Caption: Common byproduct formation pathways.

Troubleshooting Guide & FAQs

Stage 1: Condensation
Q1: My initial reaction is sluggish, and TLC analysis shows significant amounts of unreacted 3-ethoxyaniline. What's causing this?

Answer: This issue typically points to two factors: insufficient heat or moisture contamination.

  • Causality: The condensation of the aniline with DEEMM is a nucleophilic substitution on the enol ether, which requires thermal energy to proceed at a practical rate.[1] While the reaction can be run neat or in a solvent like ethanol, temperatures are typically elevated to reflux.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: DEEMM can slowly hydrolyze in the presence of water to diethyl malonate and ethyl formate. Ensure your glassware is oven-dried and use anhydrous solvents if applicable.

    • Increase Temperature: If using a solvent like ethanol, ensure you are at a vigorous reflux. For neat reactions, a temperature of 100-120°C is typically sufficient.

    • Reaction Time: Allow the reaction to proceed for at least 2-4 hours, monitoring by TLC until the 3-ethoxyaniline spot has been consumed.

Q2: I observe a new, unidentified spot on my TLC plate that is not starting material or the expected product. What might it be?

Answer: This is likely a side product from the DEEMM starting material. DEEMM is highly reactive and can undergo self-condensation or decomposition under thermal stress.[3][4] Additionally, if your 3-ethoxyaniline starting material is old or was improperly stored, it may contain oxidation-related impurities that can lead to minor, colored byproducts.

  • Preventative Measures:

    • Use Fresh DEEMM: Use freshly opened or recently distilled DEEMM for best results.

    • Purify Aniline: If the purity of your 3-ethoxyaniline is suspect, consider distillation or column chromatography before use.

Stage 2: Thermal Cyclization
Q3: The yield of my cyclized ester is low, and I've isolated a large amount of the uncyclized intermediate, Diethyl N-(3-ethoxyphenyl)aminomethylenemalonate. How do I drive the reaction to completion?

Answer: This is the most common failure point of the Gould-Jacobs reaction and is almost always due to insufficient cyclization temperature.

  • Causality: The thermal cyclization is a pericyclic reaction (specifically, a 6-electron electrocyclization) followed by elimination of ethanol.[1] This reaction has a high activation energy and requires significant thermal input, typically around 250°C.

  • Troubleshooting Protocol:

    • High-Temperature Solvent: The cyclization is often performed in a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. This allows for precise and uniform temperature control.

    • Optimize Temperature & Time: Heat the reaction mixture to 240-260°C. The reaction time must be carefully optimized; too short, and cyclization is incomplete; too long, and degradation occurs.[5] A typical duration is 15-30 minutes. Monitor the evolution of ethanol as an indicator of reaction progress.

    • Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by enabling rapid, uniform heating to the target temperature.[5][6]

Q4: My product analysis (NMR or LC-MS) suggests the presence of an isomer. How is the 8-ethoxy isomer forming?

Answer: While cyclization to form the 6-ethoxy product is strongly favored, trace amounts of the 8-ethoxy isomer can form.

  • Mechanistic Insight: The cyclization occurs at one of the two ortho positions relative to the aniline's nitrogen. For 3-ethoxyaniline, these are the C2 and C6 positions of the aniline ring.

    • Favored Path (C6): Cyclization onto the C6 position (para to the ethoxy group) is electronically and sterically favored, leading to the desired 6-ethoxy product.

    • Disfavored Path (C2): Cyclization onto the C2 position (ortho to the ethoxy group) is sterically hindered by the adjacent ethoxy group. While less likely, under harsh thermal conditions, this pathway can lead to the formation of Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate .

  • Mitigation Strategy: Using the lowest effective cyclization temperature and shortest possible reaction time will maximize the kinetic product (6-ethoxy) and minimize the formation of the thermodynamically less-favored isomer. Careful purification by recrystallization or column chromatography is essential to separate these isomers.

Stage 3: Saponification & Workup
Q5: My final product is contaminated with a significant amount of a compound that has lost a mass of 44 Da (CO2). What is this byproduct and how do I prevent it?

Answer: This is the most critical byproduct at this stage: 6-ethoxy-4-hydroxyquinoline , formed via decarboxylation of your final product.

  • Causality: 4-Hydroxyquinoline-3-carboxylic acids are vinylogous β-keto acids. This structural motif makes them susceptible to decarboxylation (loss of CO₂) upon heating, particularly under acidic conditions used during workup.[7][8]

  • Troubleshooting & Prevention:

    • Control Hydrolysis Temperature: Perform the saponification with NaOH or KOH at a moderate temperature (e.g., 80-90°C or gentle reflux). Avoid excessively high temperatures or prolonged heating once the ester has been consumed (monitor by TLC).

    • Careful Acidification: This is the most critical step. After hydrolysis, cool the reaction mixture in an ice bath before and during acidification (e.g., with HCl or acetic acid). Add the acid slowly to control the exotherm. The goal is to precipitate the carboxylic acid product at a low temperature to prevent it from redissolving and decarboxylating in the hot, acidic medium.

    • Rapid Isolation: Once the product has precipitated, do not let it sit in the acidic solution for an extended period. Filter the solid promptly, wash it with cold water to remove residual acid, and dry it under vacuum at a low temperature.

Q6: After workup, my product's melting point is low and broad, and NMR shows it's contaminated with the ethyl ester starting material. How can I ensure complete hydrolysis?

Answer: Incomplete hydrolysis is usually due to insufficient base, insufficient time, or poor solubility of the ester.

  • Troubleshooting Steps:

    • Molar Excess of Base: Use at least 2-3 molar equivalents of NaOH or KOH to ensure the reaction goes to completion and to maintain a sufficiently basic environment.

    • Co-solvent: The starting ester has limited solubility in purely aqueous base. Adding a co-solvent like ethanol or methanol can significantly improve solubility and reaction rate.

    • Monitor the Reaction: Use TLC to track the disappearance of the starting ester. The carboxylate salt product will typically remain at the baseline, while the ester will have a distinct Rf value. The reaction is complete only when the ester spot is no longer visible.

Summary of Common Byproducts
Byproduct NameStage FormedPrimary CauseMitigation Strategy
Diethyl N-(3-ethoxyphenyl)aminomethylenemalonateCyclizationIncomplete reaction due to low temperature or short time.Increase cyclization temperature to ~250°C; use high-boiling solvent.
Ethyl 8-Ethoxy-4-hydroxyquinoline-3-carboxylateCyclizationSterically hindered cyclization at the C2 position of the aniline.Use lowest effective temperature and time; careful purification.
Thermal Degradation ProductsCyclizationExcessively high temperature (>260°C) or prolonged heating.Precise temperature control; optimize reaction time (15-30 min).
Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylateSaponificationIncomplete hydrolysis.Use excess base (2-3 eq.), add co-solvent (EtOH), monitor by TLC.
6-Ethoxy-4-hydroxyquinolineSaponificationDecarboxylation of the product due to heat and acid.Cool reaction mixture before/during acidification; rapid filtration.
Protocol: Gould-Jacobs Synthesis of this compound

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Part A: Synthesis of Ethyl 6-Ethoxy-4-hydroxyquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 3-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM, 1.1 eq). Heat the mixture at 110°C for 2 hours. The reaction can be monitored by TLC (30% Ethyl Acetate in Hexane). Allow the mixture to cool. The resulting viscous oil, primarily Diethyl N-(3-ethoxyphenyl)aminomethylenemalonate, is typically used in the next step without further purification.

  • Cyclization: To a separate flask containing a high-boiling solvent (e.g., Dowtherm A), preheated to 250°C, add the intermediate from the previous step dropwise over 10-15 minutes. Maintain the temperature at 250°C for an additional 20 minutes.

  • Isolation: Allow the mixture to cool to below 100°C. Add hexane to precipitate the crude product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The crude ester can be purified by recrystallization from ethanol or ethyl acetate.

Part B: Saponification to the Carboxylic Acid

  • Hydrolysis: Suspend the crude ester (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide (3.0 eq NaOH). Heat the mixture to a gentle reflux until TLC analysis shows complete consumption of the starting ester (approx. 2-4 hours).

  • Workup: Cool the reaction mixture to 0-5°C using an ice-water bath. While maintaining the low temperature and stirring vigorously, slowly add 2M hydrochloric acid until the pH of the solution is ~2-3. A precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral. Dry the white to off-white solid under vacuum at 40-50°C to yield the final product, this compound.

References
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • Carballo, R. M., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Copper-quinoline decarboxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • NIH. (2018). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the Conrad-Limpach reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful method for synthesizing 4-hydroxyquinolines and encounter challenges with reaction yield. Here, we will dissect the common failure points in the experimental workflow, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your synthesis.

Troubleshooting Guide: A Symptom-Based Approach

Low yield in a Conrad-Limpach synthesis is a frequent yet solvable issue. The reaction is a two-stage process: (1) the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, and (2) the high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[1] Success hinges on optimizing both stages.

Below is a logical workflow to diagnose and resolve common problems.

G cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting start Low Overall Yield Detected check_stage1 Is Stage 1 (Condensation) Complete? start->check_stage1 check_stage2 Is Stage 2 (Cyclization) the Issue? check_stage1->check_stage2 Yes troubleshoot_stage1 Problem: Incomplete Condensation or Knorr Product Formation check_stage1->troubleshoot_stage1 No troubleshoot_stage2 Problem: Incomplete Cyclization or Tar Formation check_stage2->troubleshoot_stage2 Yes final_check Review Workup & Purification: - Proper precipitation? - Effective washing of solvent? check_stage2->final_check No solution1a Verify Temperature: - Use RT to moderate heat - Avoid temps >140°C troubleshoot_stage1->solution1a solution1b Ensure Acid Catalysis: - Add catalytic H₂SO₄ or HCl troubleshoot_stage1->solution1b solution1c Check Reactant Purity troubleshoot_stage1->solution1c solution2a Verify Temperature: - Ensure vigorous heating to ~250°C - Use sand bath for even heat transfer troubleshoot_stage2->solution2a solution2b Optimize Solvent: - Use high-boiling inert solvent (Dowtherm A, Diphenyl Ether) - Ensure solvent BP > 250°C troubleshoot_stage2->solution2b solution2c Check Reaction Time: - Monitor reaction (TLC) - Typical time: 30-60 min at temp troubleshoot_stage2->solution2c solution2d Use Inert Atmosphere: - Run under N₂ or Ar to prevent oxidation troubleshoot_stage2->solution2d

Caption: A logical workflow for troubleshooting low yields in the Conrad-Limpach reaction.

Q1: My cyclization step (Stage 2) is failing or giving a very low yield. What are the most common causes?

This is the most critical and energy-intensive step of the synthesis. The thermal electrocyclization requires overcoming a significant energy barrier because it temporarily disrupts the aromaticity of the aniline ring.[2] Failure here is almost always linked to temperature or the reaction medium.

Cause A: Insufficient Reaction Temperature

The rate-determining step is the annulation, which requires a temperature of approximately 250 °C to proceed efficiently.[1][3] Many standard laboratory setups struggle to reach and maintain this temperature consistently.

  • Expert Insight: Simply setting a heating mantle to its maximum setting is not sufficient. You must measure the internal reaction temperature.

  • Troubleshooting Steps:

    • Accurate Measurement: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (not just in the heating mantle or oil bath).

    • Heating Method: A sand bath is often superior to an oil bath for achieving temperatures above 220 °C, as it provides more uniform and stable heating.

    • Vigorous Stirring: Ensure the mixture is stirred vigorously to promote even heat distribution and prevent localized charring.

Cause B: Improper Solvent Choice

Historically, this reaction was performed without a solvent, resulting in very moderate yields (often below 30%) and unmanageable tar formation.[3][4] The use of a high-boiling, inert solvent is crucial for success. The solvent's primary roles are to facilitate heat transfer, maintain a fluid reaction mixture, and prevent reactant decomposition.[4]

  • Expert Insight: There is a direct correlation between the solvent's boiling point and the reaction yield, with optimal results achieved in solvents boiling above 250 °C.[2]

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, BP = 257 °C) and diphenyl ether (BP = 259 °C) are the most commonly cited and effective solvents.[2] Mineral oil is a cheaper but often less convenient alternative.[3]

    • Consider Alternatives: Studies have identified less expensive or more user-friendly solvents that also give good yields, such as 1,2,4-trichlorobenzene (BP = 213 °C, moderate yield) and 2,6-di-tert-butylphenol (BP = 253 °C, good yield).[2]

    • Review the Data: Consult the table below to guide your solvent selection.

SolventBoiling Point (°C)Typical Yield (%)Notes
Neat (No Solvent)N/A< 30%Not recommended; leads to tarring and low yield.[3]
Ethyl Benzoate213~34%An improvement over neat, but suboptimal temperature.[2]
1,2,4-Trichlorobenzene213~54%Inexpensive alternative with moderate yield.[2]
Dowtherm A 257 ~65-95% Gold standard; excellent heat transfer and high yield. [2][3]
Diphenyl Ether 259 High Very effective, but solid at room temperature.[2]
Mineral Oil > 275 High Inexpensive and effective, but can be difficult to remove during workup.[3]

Data synthesized from multiple sources to show general trends.[2][3]

Q2: I suspect the initial condensation (Stage 1) is incomplete or forming the wrong isomer. How can I fix this?

The initial reaction between the aniline and the β-ketoester is a competition between two pathways: the desired Conrad-Limpach pathway and the undesired Knorr pathway. This competition is governed by temperature.[5][6]

G cluster_main cluster_CL Conrad-Limpach Pathway cluster_Knorr Knorr Pathway Reactants Aniline + β-Ketoester CL_Intermediate Attack at Keto Group (Kinetic Control) β-Aminoacrylate Reactants->CL_Intermediate Low Temp (e.g., Room Temp) Acid Catalyst Knorr_Intermediate Attack at Ester Group (Thermodynamic Control) β-Ketoanilide Reactants->Knorr_Intermediate High Temp (e.g., 140°C) CL_Product 4-Hydroxyquinoline CL_Intermediate->CL_Product Heat (~250°C) Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Heat

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into modern, greener synthetic approaches.

I. Troubleshooting Guide: Navigating Common Challenges in Classical Quinoline Syntheses

This section addresses specific issues encountered during the most common quinoline synthesis reactions in a question-and-answer format, providing actionable solutions based on established chemical principles.

A. The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is notoriously vigorous and prone to side reactions.[1]

Issue 1: The reaction is dangerously exothermic and difficult to control.

  • Question: My Skraup reaction is proceeding too violently, with a rapid increase in temperature and pressure. What are the immediate safety precautions and long-term preventative measures?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    • Immediate Actions: If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[2] Ensure a blast shield is in place and that the reaction is being conducted in a well-ventilated fume hood.

    • Preventative Measures: The key to a controlled Skraup synthesis lies in moderating the exothermic steps.

      • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, slowing down the oxidation of the dihydroquinoline intermediate.[2]

      • Controlled Reagent Addition: The order of reagent addition is critical. The sulfuric acid should be added slowly and with efficient cooling to the mixture of the aniline, glycerol, and ferrous sulfate.[2][3]

      • Gradual Heating: Initially, heat the mixture gently. Once the reaction begins to boil, remove the external heat source, as the exotherm should sustain the reaction for a period.[2] Reapply heat only after this initial vigorous phase has subsided.[2]

Issue 2: Consistently low yields and significant tar formation.

  • Question: I am following a standard Skraup protocol, but my yields are poor, and the workup is complicated by a large amount of black, intractable tar. What are the causes, and how can I improve this?

  • Answer: Low yields and tar formation are classic challenges in the Skraup synthesis, often stemming from the harsh acidic and oxidizing conditions that lead to the polymerization of acrolein and other intermediates.[1]

    • Optimize Temperature Control: As mentioned above, moderating the exotherm is crucial. Overheating is a primary cause of tar formation.[1]

    • Ensure Complete Reaction: After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purification Strategy: The crude product of a Skraup synthesis is often a tarry residue.[1] Steam distillation is a common and effective method to isolate the quinoline product from the non-volatile tar.[1][4]

B. The Doebner-von Miller Synthesis

This method is a versatile approach to quinoline synthesis but can be plagued by polymerization and low yields.[5]

Issue 1: Low yield of the desired quinoline product with significant polymer formation.

  • Question: My Doebner-von Miller reaction is resulting in a low yield of the quinoline and a large amount of polymeric material. How can I suppress this side reaction?

  • Answer: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][6]

    • Employ a Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline and acid catalyst are in an aqueous phase.[5] This minimizes the concentration of the carbonyl compound in the acidic aqueous phase, thus reducing self-polymerization.[5]

    • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl, favoring the desired reaction pathway.[5]

    • Optimize Acid Catalyst: Both Brønsted and Lewis acids can be used.[7] Experimenting with different acids (e.g., HCl, H₂SO₄, p-TsOH, SnCl₄, ZnCl₂) and their concentrations can help find an optimal balance between reaction rate and byproduct formation.[5] Milder Lewis acids may be preferable in some cases.[5]

Issue 2: The reaction stalls or gives no product, especially with substituted anilines.

  • Question: I am using an aniline with an electron-withdrawing group, and the reaction is not proceeding. What can I do to drive the reaction to completion?

  • Answer: The electronic nature of the substituents on the aniline ring significantly impacts its nucleophilicity and reactivity in the Doebner-von Miller reaction.[8]

    • Substituent Effects: Anilines with strong electron-withdrawing groups are less reactive and may require more forcing conditions to achieve good conversion.[8]

    • Optimization of Reaction Conditions: For less reactive anilines, consider systematically increasing the reaction temperature and/or extending the reaction time.[8] The use of a more potent Lewis acid catalyst may also be beneficial.[8] Monitoring the reaction by TLC is essential to track progress and avoid decomposition.

C. The Combes Synthesis

A key challenge in the Combes synthesis is controlling the regioselectivity when using unsymmetrical β-diketones.[9]

Issue: Formation of a mixture of regioisomers.

  • Question: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of quinoline regioisomers that are difficult to separate. How can I control the regiochemical outcome?

  • Answer: The regioselectivity in the Combes synthesis is a result of a delicate interplay between steric and electronic effects during the acid-catalyzed electrophilic aromatic annulation, which is the rate-determining step.[9][10]

    • Steric Hindrance: A bulkier substituent on the β-diketone will generally direct the cyclization to produce the quinoline with that substituent at the less sterically hindered 2-position.[10]

    • Electronic Effects of Aniline Substituents: The electronic properties of substituents on the aniline ring play a crucial role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can lead to the preferential formation of the other.[9][10]

    • Catalyst and Reaction Conditions: While traditionally catalyzed by strong acids like sulfuric acid, exploring alternative catalysts can influence regioselectivity.[9] A mixture of polyphosphoric acid (PPA) and an alcohol has been shown to be an effective dehydrating agent that can alter the product distribution.[9]

D. The Friedländer Synthesis

The Friedländer synthesis is a versatile and high-yielding method, but it can be susceptible to side reactions and regioselectivity issues with unsymmetrical ketones.[11]

Issue 1: Low yield due to competing side reactions.

  • Question: I am experiencing low yields in my Friedländer synthesis. What are the likely side reactions, and how can I minimize them?

  • Answer: Low yields in the Friedländer synthesis can often be attributed to competing side reactions.[12]

    • Aldol Condensation: The ketone starting material can undergo self-condensation, particularly under basic conditions, to form α,β-unsaturated ketones.[11] Switching to an acidic catalyst can significantly reduce this side reaction.[11]

    • Degradation of Starting Materials: Harsh reaction conditions (high temperatures, strong acids or bases) can lead to the degradation of the starting materials or the final product.[11][12] The use of milder, modern catalysts can often mitigate this issue.[11]

Issue 2: Lack of regioselectivity with unsymmetrical ketones.

  • Question: The reaction of my 2-aminoaryl ketone with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity with unsymmetrical ketones is a common challenge.[13]

    • Catalyst Choice: The use of specific catalysts, such as ionic liquids or certain amine catalysts, has been shown to improve regioselectivity.[14]

    • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can help direct the cyclization to a single regioisomer.[11]

II. Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a quinoline synthesis reaction? A1: The most critical parameters are the choice of catalyst, solvent, reaction temperature, and reaction time. The catalyst can significantly influence the reaction pathway and rate, with modern catalysts often allowing for milder conditions.[11] The solvent can affect the solubility of reactants and the reaction's energy profile.[11] Temperature and time are interdependent and should be optimized to ensure complete conversion without product degradation, often monitored by TLC.[8]

Q2: Are there "greener" alternatives to the classical quinoline synthesis methods? A2: Yes, significant progress has been made in developing more environmentally benign approaches to quinoline synthesis.[15] These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[16][17]

  • Use of Greener Solvents: Water and ethanol are increasingly being used as environmentally friendly solvents for quinoline synthesis, sometimes even under catalyst-free conditions.[18][19]

  • Reusable and Non-toxic Catalysts: The development of solid-supported catalysts, nanocatalysts, and ionic liquids allows for easier catalyst recovery and reuse, minimizing waste.[1][14][20]

Q3: How can I effectively monitor the progress of my quinoline synthesis? A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of most quinoline synthesis reactions. By co-spotting the reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the product over time. This allows for the determination of the optimal reaction time and can help diagnose issues such as stalled reactions or the formation of multiple products.

Q4: What are the best general strategies for purifying crude quinoline products? A4: The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Distillation: For liquid quinolines, steam distillation is excellent for removing non-volatile tars, followed by vacuum distillation for further purification.[4]

  • Crystallization: Solid quinoline derivatives can often be purified by recrystallization from a suitable solvent. For basic quinolines, crystallization via salt formation (e.g., with picric acid or phosphoric acid) can be a powerful technique to achieve high purity, followed by liberation of the free base.

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography is a versatile tool. For basic quinolines that may interact strongly with acidic silica gel, it is often beneficial to use neutral or basic alumina or to deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent.

III. Data Summary and Experimental Protocols

A. Comparative Data of Quinoline Synthesis Methods
FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisFriedländer Synthesis
Reactants Aniline, glycerol, H₂SO₄, oxidizing agent[21]Aniline, α,β-unsaturated carbonyl[7]Aniline, β-diketone[9]2-Aminoaryl aldehyde/ketone, α-methylene carbonyl[11]
Catalyst Strong acid (e.g., H₂SO₄)[21]Brønsted or Lewis acid[7]Strong acid (e.g., H₂SO₄, PPA)[9]Acid or base[11]
Reaction Conditions Harsh, highly exothermic, high temp. (>150°C)[4]Typically requires heating[5]Requires heating in strong acid[9]Generally milder, can be catalyst-free[18]
Yield Often low to moderate[4]Variable, can be low due to polymerization[8]Generally goodGood to excellent[4]
Advantages Readily available starting materialsVersatile for substituted anilinesGood for 2,4-disubstituted quinolinesBroad scope, high yields, milder conditions[4]
Disadvantages Violent reaction, tar formation, limited scope[1][4]Polymerization of carbonyl, potential for low yields[5]Regioselectivity issues with unsymmetrical diketones[9]Requires pre-functionalized starting materials[4]
B. Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator [22]

  • Materials: Aniline (1.0 mole), Glycerol (3.0 moles), Nitrobenzene (0.4 mole), Concentrated Sulfuric Acid (100 ml), Ferrous Sulfate Heptahydrate (10 g).

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring and cooling, add the concentrated sulfuric acid.

    • Add the ferrous sulfate heptahydrate to the mixture.

    • Gently heat the mixture. The reaction will become exothermic and begin to boil. Remove the external heat source and allow the reaction to proceed under its own exotherm.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours.

    • Cool the reaction mixture, dilute with water, and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

Protocol 2: Microwave-Assisted Friedländer Synthesis in Acetic Acid [23]

  • Materials: 2-Aminophenylketone (1 mmol), Cyclic ketone (e.g., cyclohexanone, 1.2 mmol), Glacial Acetic Acid (3 mL).

  • Procedure:

    • In a microwave-safe reaction vessel, combine the 2-aminophenylketone and the cyclic ketone.

    • Add glacial acetic acid to act as both the solvent and the catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 160°C for 5 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Purify the product by column chromatography or recrystallization.

Protocol 3: Green Friedländer Synthesis in Water (Catalyst-Free) [18]

  • Materials: 2-Aminobenzaldehyde (1 mmol), Ketone with an α-methylene group (e.g., acetone, 1.2 mmol), Water (5 mL).

  • Procedure:

    • In a round-bottom flask, dissolve the 2-aminobenzaldehyde in water.

    • Add the ketone to the solution.

    • Heat the reaction mixture to 70°C and stir for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.

IV. Visualizing Reaction Mechanisms and Workflows

A. Reaction Mechanisms

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation caption Skraup Synthesis Mechanism Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone -H₂O Iminium_Intermediate Iminium Intermediate Enone->Iminium_Intermediate Intramolecular Condensation Quinoline Quinoline Iminium_Intermediate->Quinoline -H₂O caption Friedländer Synthesis Mechanism

Caption: Friedländer Synthesis Mechanism

B. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Quinoline Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Tar_Formation Significant Tar Formation? Check_Purity->Tar_Formation Control_Exotherm Improve Temperature Control (e.g., Moderator, Slow Addition) Tar_Formation->Control_Exotherm Yes (Skraup) Biphasic_System Use Biphasic Solvent System Tar_Formation->Biphasic_System Yes (D-v-M) Reaction_Stalled Reaction Stalled? Tar_Formation->Reaction_Stalled No Control_Exotherm->Reaction_Stalled Biphasic_System->Reaction_Stalled Optimize_Catalyst Optimize Catalyst (Type and Loading) Increase_Temp_Time Increase Temperature and/or Reaction Time Optimize_Catalyst->Increase_Temp_Time Reaction_Stalled->Optimize_Catalyst Yes Monitor_TLC Monitor by TLC Reaction_Stalled->Monitor_TLC No Increase_Temp_Time->Monitor_TLC Purify Purify Product (Distillation, Chromatography, Crystallization) Monitor_TLC->Purify

Sources

Technical Support Center: Purification Challenges of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<3_Step_Process>

Introduction

Quinoline carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their synthesis, often achieved through multicomponent reactions like the Doebner reaction, can yield a complex mixture of products, unreacted starting materials, and various side products.[3][4] Consequently, achieving the high purity required for downstream applications presents significant challenges for researchers. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common purification hurdles encountered with this important class of molecules.

The unique molecular architecture of quinoline carboxylic acids, featuring a basic quinoline nitrogen and an acidic carboxylic acid group, imparts amphoteric properties that complicate standard purification protocols.[5] Issues such as poor solubility, co-precipitation of impurities, and interactions with chromatographic stationary phases are frequently reported. This guide is structured to address these specific problems in a practical, question-and-answer format, offering field-proven insights and detailed experimental protocols to empower researchers in their purification endeavors.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide direct answers to specific experimental challenges. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My quinoline carboxylic acid is poorly soluble in common recrystallization solvents, making it difficult to achieve high purity. What should I do?

Causality: The rigid, planar structure of the quinoline ring system, combined with strong intermolecular hydrogen bonding from the carboxylic acid groups, often leads to high lattice energy and consequently, low solubility in many organic solvents.[6][7]

Solutions:

  • Systematic Solvent Screening: A methodical approach to solvent selection is critical. Start with a range of solvents with varying polarities. Good candidates often include alcohols (ethanol, methanol), amides (DMF, DMAc), and esters (ethyl acetate).[8] A structured approach to screening is outlined in the table below.

    Solvent Class Examples Rationale Potential Issues
    Alcohols Ethanol, Methanol, IsopropanolCan form hydrogen bonds, aiding dissolution at elevated temperatures.May not provide a large solubility differential between hot and cold.
    Amides DMF, DMAcHigh polarity and boiling points can dissolve highly crystalline compounds.Difficult to remove residual solvent; may require high vacuum drying.
    Esters Ethyl AcetateModerate polarity, good for compounds with intermediate polarity.Lower boiling point may not be sufficient for highly insoluble compounds.
    Aromatic Hydrocarbons TolueneCan interact with the aromatic quinoline core.Generally poor solvents for the polar carboxylic acid group.
  • Binary Solvent Systems: This is often the most effective strategy. Dissolve your crude product in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. This technique carefully modulates the solubility to induce crystallization.[8] A common and effective combination is DMF/water or ethanol/water.

  • pH-Mediated Recrystallization: Leverage the amphoteric nature of your molecule. Dissolve the crude quinoline carboxylic acid in a dilute aqueous base (e.g., NaHCO₃ or NaOH) to form the highly soluble carboxylate salt. Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., HCl or acetic acid) to precipitate the purified quinoline carboxylic acid.[9][10] Wash the precipitate thoroughly with water to remove any residual salts.

    Experimental Protocol: pH-Mediated Recrystallization

    • Dissolution: In a suitable flask, suspend the crude quinoline carboxylic acid in deionized water.

    • Basification: Slowly add a 1M aqueous solution of NaOH or NaHCO₃ dropwise with stirring until the solid completely dissolves and the solution is basic (check with pH paper).

    • Filtration: If any solid remains, perform a gravity or vacuum filtration to remove insoluble impurities.

    • Acidification: Cool the basic solution in an ice bath. Slowly add a 1M aqueous solution of HCl or acetic acid dropwise with constant stirring until the product precipitates and the solution is acidic.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Drying: Dry the purified product under vacuum.

Q2: During column chromatography on silica gel, my quinoline carboxylic acid streaks badly, leading to poor separation. How can I improve this?

Causality: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[11] This strong interaction leads to "tailing" or streaking, where the compound moves slowly and unevenly down the column, resulting in broad peaks and poor separation from impurities.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[11] Triethylamine (0.5-2%) is a common and effective choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline carboxylic acid to elute more symmetrically.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds.[11]

    • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient non-polar character, reversed-phase chromatography can be an excellent option.[12] In this technique, a polar mobile phase is used, and separation is based on hydrophobicity.

  • Acidify the Mobile Phase: For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the carboxylic acid group and minimizing interactions with residual silanols on the C18 stationary phase.[12]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This often happens when the solution is cooled too quickly, the concentration of the solute is too high, or the chosen solvent is not ideal. The compound is coming out of solution at a temperature above its melting point (or the melting point of the impure mixture).

Solutions:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not immediately place it in an ice bath. Once at room temperature, you can then gradually lower the temperature further in a refrigerator or ice bath to maximize the yield.[8]

  • Use a More Dilute Solution: Add more of the hot solvent to the solution before cooling. This will lower the saturation point and may prevent the compound from precipitating at a temperature above its melting point.[13]

  • Change the Solvent System: The current solvent may be too "good" of a solvent, causing the compound to remain soluble even at lower temperatures, or the solubility curve may be too steep. Experiment with different single or binary solvent systems.

  • Scratching and Seeding: If the solution is supersaturated but crystallization has not initiated, you can induce it by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[13]

Q4: After purification, my quinoline carboxylic acid is a yellow or brown color. Does this indicate a significant impurity?

Causality: Pure quinoline is a colorless liquid, but it and many of its derivatives are susceptible to oxidation and degradation upon exposure to air and light, leading to the formation of colored impurities.[14][15]

Solutions:

  • Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.[13] Perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Storage Conditions: To prevent discoloration of the purified product, store it in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon).

  • Purity Assessment: While a slight yellow tint may not significantly impact the purity for some applications, it is always best to assess the purity using an analytical technique like HPLC or NMR to confirm that the color is not due to a significant impurity.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of quinoline carboxylic acids?

A1: The impurities will depend on the specific synthetic route, but for common methods like the Doebner reaction, you can expect to find unreacted starting materials (anilines, aldehydes, pyruvic acid), intermediates, and side products from self-condensation or decomposition of the starting materials.[3][4]

Q2: How can I effectively remove unreacted starting materials?

A2: Acid-base extraction is a powerful technique for this.[17][18] By dissolving your crude product in an organic solvent and washing with an aqueous acid, you can remove basic impurities like unreacted aniline. A subsequent wash with an aqueous base can remove acidic starting materials like pyruvic acid. Your quinoline carboxylic acid, being amphoteric, can be manipulated to be in either the organic or aqueous layer depending on the pH.[19]

Diagram: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with dilute aqueous acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 aq1 Aqueous Layer: Basic Impurities (e.g., Aniline) separate1->aq1 org1 Organic Layer: Quinoline Carboxylic Acid + Neutral Impurities separate1->org1 wash_base Wash with dilute aqueous base (e.g., 1M NaHCO3) org1->wash_base separate2 Separate Layers wash_base->separate2 aq2 Aqueous Layer: Quinoline Carboxylic Acid Salt separate2->aq2 org2 Organic Layer: Neutral Impurities separate2->org2 acidify Acidify Aqueous Layer aq2->acidify precipitate Precipitate and Filter acidify->precipitate product Purified Quinoline Carboxylic Acid precipitate->product

Caption: Workflow for purifying quinoline carboxylic acids using acid-base extraction.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is often best for a comprehensive purity profile.[16]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the percentage of your main compound and any impurities.[20] A reversed-phase C18 column with a UV detector is commonly used.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to not only quantify impurities but also get information about their molecular weights, which can help in their identification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and can also be used to detect and quantify impurities if they have distinct signals.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Can I use preparative HPLC for the purification of quinoline carboxylic acids?

A4: Yes, preparative HPLC is a very powerful technique for achieving high purity, especially for challenging separations or for obtaining highly pure material for biological testing.[12] Reversed-phase chromatography on a C18 column is the most common method.[12] You can scale up an analytical HPLC method to a preparative scale by using a larger column and a higher flow rate.

Diagram: Purification Method Selection Guide

G start Crude Quinoline Carboxylic Acid is_solid Is the product a solid? start->is_solid solubility Solubility Screening is_solid->solubility Yes chromatography Column Chromatography is_solid->chromatography No (or oily) good_solubility Good recrystallization solvent found? solubility->good_solubility recrystallize Recrystallization good_solubility->recrystallize Yes good_solubility->chromatography No final_product High Purity Product recrystallize->final_product streaking Streaking on silica? chromatography->streaking modify_eluent Modify Eluent (add TEA or Acid) streaking->modify_eluent Yes prep_hplc Preparative HPLC streaking->prep_hplc Persistent streaking->final_product No change_phase Change Stationary Phase (Alumina or C18) modify_eluent->change_phase modify_eluent->final_product change_phase->final_product prep_hplc->final_product

Caption: Decision tree for selecting a suitable purification method.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025).
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • BenchChem. (2025).
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(1), 1-10.
  • Google Patents. (1990).
  • Wikipedia. (2024). Quinoline.
  • Wikipedia. (2024). Acid-base extraction.
  • BenchChem. (2025).
  • PubChem. (n.d.). Quinoline.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • The Journal of Organic Chemistry. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ResearchGate. (2017).
  • Anti-Cancer Agents in Medicinal Chemistry. (2020).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

Sources

Technical Support Center: Resolving Tar Formation in the Skrap Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a pervasive challenge in organic synthesis: tar formation during the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating issue. Here, we delve into the root causes of tarring and provide actionable, field-tested troubleshooting strategies and frequently asked questions to enhance your reaction efficiency and product purity.

Understanding the "Tar" Problem in Skraup Synthesis

The Skraup synthesis, a cornerstone for preparing quinolines, is notorious for its harsh reaction conditions.[1] The combination of a primary aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent at high temperatures creates a perfect storm for the formation of complex, high-molecular-weight byproducts collectively known as "tar".[2][3] This viscous, often black, polymeric goo can significantly lower the yield of the desired quinoline and complicate its isolation and purification.[1][4]

The primary culprit behind tar formation is the in-situ generation of acrolein from the dehydration of glycerol by concentrated sulfuric acid.[3][5][6] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes polymerization under the strongly acidic and exothermic conditions of the reaction.[3]

Core Mechanism of Tar Formation

TarFormation Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein -2H₂O H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization [H⁺] Tar Tar (Polymeric Byproducts) Polymerization->Tar

Caption: Dehydration of glycerol to acrolein, the key step leading to tar formation.

Troubleshooting Guide: Minimizing and Managing Tar Formation

This section provides a structured approach to troubleshooting tar formation, categorized by the stage of the experimental process.

Issue 1: The reaction is excessively vigorous and immediately forms a thick, black tar.

This is a common scenario indicating a runaway reaction. The highly exothermic nature of the Skraup synthesis, if not properly controlled, accelerates the polymerization of acrolein.[5][7]

Question: My Skraup synthesis is extremely exothermic and difficult to control, leading to extensive charring. How can I moderate the reaction?

Answer: Controlling the initial exotherm is critical. Here are several strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to make the reaction less violent.[7] It is believed to act as an oxygen carrier, ensuring a more controlled oxidation step. Boric acid can also be employed for a smoother reaction, though it may slightly decrease the yield.[5]

  • Controlled Reagent Addition: The order of reagent addition is paramount. Always mix the aniline, glycerol, and ferrous sulfate before the slow, careful addition of concentrated sulfuric acid with efficient cooling.[2][8]

  • Gradual Heating: Gently heat the reaction mixture to initiate the reaction. Once it begins to boil, immediately remove the external heat source.[2] The reaction's own exotherm should sustain the reflux for a period.[8] If the reaction becomes too vigorous, external cooling can be applied.[2]

Issue 2: The reaction proceeds, but the final mixture is a tarry mass with low quinoline yield.

Even with a controlled exotherm, tar can accumulate throughout the reaction. This points to suboptimal reaction conditions that favor polymerization over the desired cyclization pathway.

Question: My reaction mixture turns into a thick, black tar, making product isolation nearly impossible. What are the primary causes, and how can I minimize tar formation?

Answer: Minimizing tar formation requires a multi-faceted approach focusing on temperature control, reagent choice, and modern synthetic modifications.

Comparative Table of Mitigation Strategies
StrategyDescriptionAdvantagesDisadvantages
Temperature Optimization Avoid excessively high temperatures. Follow a gentle heating profile to initiate the reaction and then allow the exotherm to sustain it.[7]Reduces the rate of acrolein polymerization.[2]May require longer reaction times if the temperature is too low.
Alternative Oxidizing Agents While nitrobenzene is common, arsenic acid is known to result in a less violent reaction.[9][10] Iodine has also been reported as an effective and milder alternative.[8][11]Can significantly reduce the reaction's vigor and subsequent tarring.Arsenic compounds are highly toxic.
Microwave-Assisted Synthesis Using microwave irradiation can drastically reduce reaction times and often leads to cleaner reactions with higher yields.[1][8]Shorter reaction times minimize the opportunity for side reactions like polymerization.Requires specialized microwave synthesis equipment.
Ionic Liquids Employing ionic liquids as both the solvent and catalyst can result in cleaner reactions and simpler product isolation.[1][8]Can lead to higher yields and a more environmentally friendly process.Ionic liquids can be expensive and may require specific workup procedures.
Issue 3: The quinoline product is isolated but is heavily contaminated with tarry byproducts.

Successful synthesis of the quinoline is only half the battle. Effective purification is crucial for obtaining a clean product.

Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective purification methods?

Answer: Separating the volatile quinoline from the non-volatile tar is key.

  • Steam Distillation: This is the most common and highly effective method.[8] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution, and then steam is passed through it. The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind.[8]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[8]

  • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be very effective.[8]

  • Distillation Under Reduced Pressure: For final purification, the collected quinoline can be distilled under reduced pressure.[8]

Experimental Protocol: A Modified Skraup Synthesis with Tar Mitigation

This protocol incorporates several of the troubleshooting strategies discussed above.

Materials:
  • Aniline

  • Glycerol ("dynamite" glycerol with <0.5% water is optimal)[12]

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:
  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.

  • Charging Reactants: To the flask, add the aniline, ferrous sulfate heptahydrate, and glycerol.[7]

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid through the dropping funnel. Maintain a controlled temperature with an ice bath as this addition is highly exothermic.[7]

  • Initiation: Gently heat the mixture to start the reaction. Once boiling commences, remove the external heat source and allow the reaction to proceed under its own exotherm.[8]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[8]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[8]

  • Purification:

    • Separate the quinoline from the aqueous distillate.

    • Extract the aqueous layer with dichloromethane to recover any dissolved product.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • For higher purity, the crude quinoline can be further purified by vacuum distillation.[8]

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Tar Formation Observed Exotherm Is the initial reaction excessively vigorous? Start->Exotherm Moderate Implement Moderation: - Add FeSO₄ - Slow H₂SO₄ addition with cooling - Gradual initial heating Exotherm->Moderate Yes LowYield Is the final yield low due to tar? Exotherm->LowYield No Moderate->LowYield Optimize Optimize Conditions: - Control temperature carefully - Consider alternative oxidants (Iodine) - Explore microwave or ionic liquid methods LowYield->Optimize Yes Purification Is the isolated product impure with tar? LowYield->Purification No Optimize->Purification Purify Refine Purification: - Ensure efficient steam distillation - Use activated carbon for color - Final vacuum distillation Purification->Purify Yes End Improved Synthesis Purification->End No Purify->End

Caption: A decision-making workflow for troubleshooting tar formation in Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each reagent in the Skraup synthesis? A1:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[8]

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which provides the three-carbon unit to complete the heterocyclic ring.[6][8]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[5][8]

  • Oxidizing Agent (e.g., Nitrobenzene): Oxidizes the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[5][6]

Q2: Can I use a different acid instead of sulfuric acid? A2: While sulfuric acid is the most common dehydrating agent and catalyst, other strong acids can potentially be used. However, the efficiency of acrolein formation and the subsequent cyclization are highly dependent on the acid's properties. Any substitution would require significant optimization.

Q3: Are there "greener" or more environmentally friendly modifications to the Skraup synthesis? A3: Yes, several modifications aim to improve the environmental footprint of the Skraup synthesis. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[1][8]

  • Use of ionic liquids: These can serve as recyclable solvents and catalysts, leading to cleaner reactions.[1][8]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[8]

  • Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with milder and safer alternatives is an active area of research.[8]

Q4: My starting aniline has an electron-withdrawing group, and the yield is very low. Why is this happening? A4: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. Strong electron-withdrawing groups (like a nitro group) deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards the Michael addition with acrolein.[13] This can lead to very low yields or require much harsher reaction conditions, which in turn can increase tar formation.[8]

Q5: Can polymerization inhibitors be added to the reaction mixture? A5: The addition of conventional polymerization inhibitors (like hydroquinone or BHT) is not a standard practice in the Skraup synthesis.[14][15] The harsh, acidic conditions would likely degrade these inhibitors. The most effective way to prevent polymerization is to control the reaction conditions (temperature, rate of addition) and use moderators like ferrous sulfate.[3][7]

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Technical Support Center: Optimization of Skraup Quinoline Synthesis. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. Available at: [Link]

  • Avoiding polymerization in quinoline synthesis. Benchchem.
  • Preparation and Properties of Quinoline.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Skraup Reaction. NROChemistry. Available at: [Link]

  • My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • QUINOLINE. Organic Syntheses Procedure. Available at: [Link]

  • Skraup reaction process for synthesizing quinolones. Google Patents.
  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. Available at: [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]

  • Skraup reaction. chemeurope.com. Available at: [Link]

  • Polymerisation inhibitor. Wikipedia. Available at: [Link]

  • Polymerization Inhibitors. 3V Sigma USA. Available at: [Link]

  • Skraup reaction.
  • Polymerization Inhibitors|Q-1300|Q-1301. Available at: [Link]

  • Polymerization Inhibitors. Quimidroga. Available at: [Link]

  • Skraup Reaction. YouTube. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. Available at: [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]

Sources

stability issues of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Introduction

This compound is a quinoline derivative with potential applications in various research fields, including medicinal chemistry.[1][2] The stability of this compound in solution is paramount for obtaining reliable and consistent experimental results. Degradation can lead to a loss of potency, the formation of impurities, and misleading data.[3] This guide provides a comprehensive overview of the factors affecting its stability and offers practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in solution.

Q1: My solution of this compound has turned yellow/brown. What does this indicate?

Discoloration, particularly to yellow and then brown, is a common sign of degradation for quinoline compounds.[3] This is often a result of oxidation or photodegradation.[3][4] The quinoline ring system is susceptible to oxidation, and the presence of the hydroxyl group can further enhance this sensitivity. Exposure to light, especially UV light, can also induce photochemical reactions leading to colored byproducts.[3][5] It is crucial to store your solutions protected from light to minimize this effect.[3]

Q2: I'm observing a gradual loss of activity or inconsistent results in my biological assays. Could this be a stability issue?

Yes, a loss of potency and inconsistent assay results are classic indicators of compound degradation.[3] The chemical structure of this compound can be susceptible to hydrolysis, particularly at the ester-like linkage of the ethoxy group or through decarboxylation under certain conditions.[6] Several factors, including pH, temperature, and light exposure, can influence the rate of degradation.[3][7] It is highly recommended to prepare fresh solutions for sensitive experiments or to perform a stability validation of your stock solutions under your specific storage conditions.

Q3: What are the primary factors influencing the stability of this compound in solution?

The stability of quinoline derivatives like this compound is primarily affected by:

  • pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[3] The carboxylic acid and hydroxyl groups on the molecule mean its ionization state will change with pH, which can significantly impact its reactivity and degradation pathways.[5][7] Degradation can be accelerated in both acidic and basic conditions.[3]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[3][5] This can lead to the formation of various byproducts.[8]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation reactions, including hydrolysis and oxidation.[3][6]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.[3][4]

Q4: What is the recommended way to prepare and store stock solutions of this compound?

For optimal stability, stock solutions should be prepared in a suitable, dry, organic solvent such as DMSO or ethanol, if solubility permits. For aqueous experiments, it is advisable to prepare fresh dilutions from the organic stock solution just before use.[3] If aqueous stock solutions are necessary, they should be prepared in a buffer at a pH where the compound is most stable (which may need to be determined empirically) and stored protected from light at low temperatures (-20°C or -80°C).[3] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Observation of Precipitation in Solution
  • Symptom: A solid precipitate forms in your solution upon storage or after dilution.

  • Possible Cause:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or after a change in temperature or pH.

    • Degradation Product: The precipitate could be a less soluble degradation product.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of the compound in your specific solvent and at the intended concentration. Consider using a different solvent or a co-solvent system to improve solubility.

    • pH Adjustment: The ionization state of the carboxylic acid and hydroxyl groups significantly affects solubility. Adjusting the pH of the solution might help to keep the compound dissolved. For weakly acidic compounds, increasing the pH can improve solubility.[7]

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradation product.[9][10]

Issue 2: Color Change in Solution
  • Symptom: The initially colorless or pale solution turns yellow or brown over time.

  • Possible Cause:

    • Photodegradation: Exposure to ambient or UV light is a likely cause.[3]

    • Oxidation: Reaction with atmospheric oxygen or trace metal ion contaminants can lead to colored oxidized products.[3]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for color change in solution.

Issue 3: Inconsistent Experimental Results
  • Symptom: High variability in assay results or a noticeable decrease in the compound's expected effect over time.

  • Possible Cause:

    • Chemical Degradation: The compound is degrading in your stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution for each experiment to see if consistency improves.

    • Perform a Forced Degradation Study: To understand the degradation profile of the compound, a forced degradation study can be performed. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation products and pathways.[3][11]

    • Stability-Indicating HPLC Method: Develop a stability-indicating HPLC method that can separate the intact parent compound from its potential degradation products.[11] This will allow you to quantify the amount of degradation over time under your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify the potential instability of this compound.

Objective: To determine the primary degradation pathways of the compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber with UV and visible light sources[12]

  • Temperature-controlled oven

  • HPLC-UV/PDA or LC-MS system[11]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[11]

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60-80°C.[3]

    • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][12] A control sample should be wrapped in aluminum foil.[3]

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Samples should be taken at various time points.[3]

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Potential Degradation Pathway Diagram

Based on the chemical structure, the following degradation pathways can be hypothesized:

G A This compound B Hydrolysis of Ethoxy Group (Acidic/Basic Conditions) A->B H+/OH- D Oxidation of Quinoline Ring (Light/Oxidizing Agents) A->D [O], hv F Decarboxylation (Thermal Stress) A->F Heat C 6-Hydroxy-4-hydroxyquinoline-3-carboxylic acid + Ethanol B->C E N-oxides, hydroxylated derivatives, ring-opened products D->E G 6-Ethoxy-4-hydroxyquinoline F->G

Caption: Hypothesized degradation pathways for this compound.

Data Summary Table

The following table provides a summary of recommended storage conditions and factors that can influence the stability of this compound in solution.

ParameterRecommendation/ObservationPotential Impact on StabilityReference
Storage Temperature Solid: Room Temperature. Solution: -20°C to -80°C.Higher temperatures accelerate degradation.[3][13]
pH of Aqueous Solution Empirically determine optimal pH for stability. Generally, a slightly acidic to neutral pH (4-7) is often a good starting point for quinoline derivatives.Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[3][7]
Light Exposure Store in amber vials or protect from light by wrapping in aluminum foil.Photodegradation can lead to the formation of colored byproducts and loss of potency.[3][5]
Solvent Stock solutions in dry organic solvents (e.g., DMSO) are generally more stable. Prepare aqueous solutions fresh.Water can participate in hydrolytic degradation.[3][6]
Atmosphere For long-term storage of sensitive solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).Oxygen can cause oxidative degradation.[4]
Freeze-Thaw Cycles Minimize repeated freeze-thaw cycles.Can lead to physical instability (e.g., precipitation) and potentially accelerate degradation.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Lin, Q., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
  • Gurnule, W. B., et al. (2012).
  • NIH. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC.
  • Singru, R. N. (2011). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Der Pharma Chemica.
  • ChemicalBook. (2023). 6-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.
  • Welankiwar, A., et al. (n.d.). Photostability testing of pharmaceutical products.
  • ResearchGate. (n.d.). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin.
  • Matrix Scientific. (n.d.). 6-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • de Lima, V. R., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology.
  • NIH. (2024).
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PCCA. (2022).
  • Achmem. (n.d.). This compound.
  • PubMed. (n.d.).
  • PubChem. (n.d.).
  • Al-kuraishi, M. M. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • VSNCHEM. (n.d.). 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
  • NIH. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres. PMC.
  • Google Patents. (n.d.).
  • BioProcess International. (2016).
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • ResearchGate. (n.d.).
  • Shah, K. J., & Coats, E. A. (1977).

Sources

Technical Support Center: Ensuring the Stability of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 303121-10-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. Our goal is to provide you with the technical insights and practical guidance necessary to maintain its integrity throughout your experiments.

Introduction: Understanding the Molecule

This compound is a complex organic molecule with a quinoline core, featuring an ethoxy group, a hydroxyl group, and a carboxylic acid moiety. This specific combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. Understanding these structural features is paramount to preventing degradation. The 4-hydroxyquinoline structure is known to be susceptible to oxidation, while the overall aromatic system can be sensitive to light. The carboxylic acid group may also undergo decarboxylation under certain stress conditions.

This guide will delve into the potential degradation pathways, provide detailed troubleshooting for common issues, and offer standardized protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the storage and use of this compound.

Q1: I've noticed a discoloration (yellowing or browning) of my solid this compound sample over time. What is causing this?

A1: Discoloration is a common indicator of degradation, primarily due to oxidation and/or photodegradation. The 4-hydroxyquinoline core is structurally similar to a phenol, making it susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. This oxidation can lead to the formation of highly colored quinone-like species.[1][2]

Troubleshooting Steps:

  • Minimize Light Exposure: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.[3]

  • Consistent Temperature: Store the compound in a cool, dark, and dry place as recommended. Avoid temperature fluctuations that can accelerate degradation.

Q2: My experimental results are inconsistent, suggesting a loss of potency of my compound. Could this be a storage issue?

A2: Yes, inconsistent results are a classic sign of compound degradation. A decrease in the concentration of the active parent compound due to degradation will directly impact its efficacy in your assays. The primary culprits are often slow, ongoing degradation due to improper storage conditions (exposure to light, elevated temperatures, or humidity).

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare stock solutions fresh before each experiment.

  • Stock Solution Storage: If stock solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in amber vials to minimize both thermal and photodegradation. Avoid repeated freeze-thaw cycles.[3]

  • Perform a Purity Check: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your current batch and compare it to the certificate of analysis.

Q3: What are the optimal storage conditions for solid this compound?

A3: Based on supplier safety data sheets and the compound's chemical nature, the following conditions are recommended for optimal stability:

ParameterRecommendationRationale
Temperature Room temperature, in a cool area.Prevents acceleration of thermally-induced degradation pathways like decarboxylation.
Atmosphere Sealed in a dry environment.[2]The compound is hygroscopic; moisture can facilitate hydrolytic degradation or act as a medium for other reactions.
Light Protected from light (amber vial or dark place).[3][4]The quinoline ring system is known to be susceptible to photodegradation.
Container Tightly sealed, inert container.[4]Prevents exposure to atmospheric oxygen and moisture.

Q4: I need to dissolve the compound for my experiments. What solvents are recommended and how should I store the solutions?

A4: The choice of solvent will depend on your specific experimental needs. However, for stability, consider the following:

  • Solvent Selection: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in degradation pathways, while residual water in any solvent can promote hydrolysis.

  • Solution Storage: Store solutions at low temperatures (e.g., -20°C) and protected from light. For sensitive experiments, it is always best practice to prepare solutions fresh.

  • pH Considerations: The stability of quinoline derivatives can be pH-dependent. If using aqueous buffers, the optimal pH for stability should be determined experimentally.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the potential chemical transformations this compound can undergo.

cluster_main This compound cluster_degradation Degradation Pathways A Parent Compound B Oxidation Products (Quinone-like species) A->B O₂, Light, Metal Ions C Photodegradation Products (Ring cleavage, hydroxylated species) A->C UV/Visible Light D Thermal Degradation (Decarboxylation) A->D Heat E Hydrolysis Products (Loss of ethoxy group) A->E Moisture (Acid/Base)

Caption: Potential degradation pathways for this compound.

  • Oxidation: The electron-rich 4-hydroxyquinoline ring is susceptible to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-like structures, which are often colored.[1][5] This process can be catalyzed by light, heat, and the presence of metal ions.

  • Photodegradation: Exposure to UV and visible light can provide the energy needed to induce photochemical reactions. This can lead to the formation of hydroxylated derivatives, photoisomers, and in more extreme cases, cleavage of the quinoline ring.[3]

  • Thermal Degradation (Decarboxylation): At elevated temperatures, the carboxylic acid group at the 3-position can be lost as carbon dioxide (CO₂).[6][7] This would result in the formation of 6-Ethoxy-4-hydroxyquinoline.

  • Hydrolysis: While generally less common for aryl ethers under neutral conditions, the ethoxy group could potentially be hydrolyzed to a hydroxyl group under harsh acidic or basic conditions, especially in the presence of moisture.

Experimental Protocols: Stability Assessment

For critical applications, it is advisable to perform a forced degradation study to understand the stability of the compound under your specific experimental conditions and to validate your analytical methods.

Protocol 1: Forced Degradation Study

This study exposes the compound to various stress conditions to identify potential degradation products and pathways.[4]

Objective: To achieve 5-20% degradation of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C. Also, store the solid compound under the same conditions.

    • Photodegradation: Expose the stock solution in a quartz cuvette or a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] Prepare a control sample by wrapping an identical container in aluminum foil.

  • Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize (if applicable) C->D E Analyze by HPLC D->E F Assess Degradation (%) & Identify Degradants E->F

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: Start with a gradient program to ensure separation of compounds with different polarities. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The optimal wavelength for quantification should be determined from the UV spectrum of the parent compound.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision. The stressed samples from the forced degradation study are used to demonstrate specificity, ensuring that degradation product peaks do not co-elute with the parent compound peak.[9]

By implementing these guidelines and protocols, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54.
  • BenchChem (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts (2019). 16.
  • Google Patents (2010). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Pearson (2024). Oxidation of Phenols to Quinones: Videos & Practice Problems.
  • Karanam, N. R., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3254–3271.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2291.
  • ResearchGate (2015). If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?.
  • Silva, L. F., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of the Brazilian Chemical Society, 27(10), 1843-1853.
  • Reddy, J. S., et al. (2011). Fluoroquinolone Salts with Carboxylic Acids. Journal of Pharmaceutical Sciences, 100(8), 3160-3176.
  • ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Karanam, N. R., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
  • Purwanti, A., et al. (2022). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Molecules, 27(19), 6296.
  • Waggoner, D., et al. (2020). Oxidation of Small Phenolic Compounds by Mn(IV). Geosciences, 10(11), 444.
  • Zhang, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Environmental Science and Pollution Research, 29(25), 38165-38176.
  • Itoh, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Atta, A. M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • Itoh, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Markees, D. G., & Schwab, L. S. (1972). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry, 37(15), 2370–2373.
  • Zhang, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. R Discovery.
  • Al-Awadi, N. A., et al. (2023). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. Scientific Reports, 13(1), 6241.
  • BenchChem (2025). Application Notes and Protocols: Decarboxylation Reactions of Isoquinoline-1-carboxylic Acid.
  • Asif, M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Separation Science (2025). Analytical Techniques In Stability Testing.
  • BenchChem (2025). A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
  • Google Patents (2001).
  • ResearchGate (2010).
  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(17), 3104.
  • BenchChem (2025).
  • RSC Publishing.
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1657-1664.
  • Jiang, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4156.
  • RSC Publishing (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Organic Chemistry Portal.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190.
  • Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid 97%.
  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(3), 229.
  • ResearchGate (2020).
  • Khan Academy.

Sources

Technical Support Center: Troubleshooting Quinoline Carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the crystallization of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of quinoline carboxylic acids in a direct question-and-answer format.

Q1: What are the best starting solvents for crystallizing my quinoline carboxylic acid?

A1: Solvent selection is a critical first step and is highly dependent on the specific substituents on the quinoline and carboxylic acid moieties. A good starting point is to screen solvents with varying polarities. For many quinoline carboxylic acids, alcohols (e.g., ethanol, methanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone) are effective.[1] Due to the polar carboxylic acid group and the often more nonpolar quinoline core, binary solvent systems are highly recommended. A common and effective approach is to dissolve the compound in a "good" solvent in which it is highly soluble (like DMF or DMAc, used with caution due to high boiling points) and then slowly add a "poor" or "anti-solvent" in which it is sparingly soluble (like water or heptane) at an elevated temperature until turbidity is observed.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens when the level of supersaturation is too high, often caused by cooling the solution too quickly or having too high a concentration of the solute.[1] To resolve this, you can try the following strategies:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, perhaps by insulating the flask, before moving it to a colder environment like a refrigerator.[1][3]

  • Use a more dilute solution: Add a small amount of additional solvent to the hot solution before cooling.[1]

  • Change the solvent system: The current solvent may not be suitable. Experiment with a solvent of different polarity or a different binary solvent mixture.[1]

  • Seeding: If you have a few crystals from a previous attempt, add a single seed crystal to the cooled, supersaturated solution to encourage templated growth.[1]

Q3: No crystals are forming even after my solution has cooled completely. What should I do?

A3: If no crystals have formed, your solution is likely not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Concentrate the solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Seeding: Add a small seed crystal of your compound to the solution.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[1]

  • Change the solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use an anti-solvent approach.[1]

  • Vapor Diffusion: Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[1]

Q4: The purity of my recrystallized product isn't improving. What could be the issue?

A4: If recrystallization is not enhancing the purity of your product, consider these possibilities:

  • Inappropriate Solvent Choice: The impurity may have very similar solubility characteristics to your target compound in the chosen solvent. You will need to screen for a different solvent or solvent system that can better discriminate between the compound and the impurity.[1]

  • Incomplete Dissolution: If the crude material was not fully dissolved during the heating phase (excluding any obvious insoluble contaminants), the trapped impurities will be present in the final crystals.[1]

  • Co-crystallization: The impurity may be forming a co-crystal with your desired compound, meaning the impurity is incorporated into the crystal lattice.[1] This is a more challenging issue that may require a different purification technique or a change in the crystallization solvent to disrupt the co-crystal formation.

Q5: How does pH affect the crystallization of my quinoline carboxylic acid?

A5: The pH of the crystallization medium can have a significant impact on the solubility of quinoline carboxylic acids.[4][5] The carboxylic acid group is ionizable, and its solubility in aqueous systems will increase as the pH rises and the acid is deprotonated to the more soluble carboxylate salt.[6] This property can be used to your advantage. For instance, you can dissolve your compound in a basic aqueous solution and then slowly acidify it to induce crystallization.[7][8] The pH can also influence the polymorphic form of the final crystalline product.[9]

II. In-Depth Troubleshooting Guides

Guide 1: Overcoming Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[10][11]

Problem: You suspect you are obtaining a mixture of polymorphs or an undesired polymorph.

Troubleshooting Workflow:

G start Polymorphism Suspected char Characterize Solid Form (PXRD, DSC, TGA) start->char lit Literature Review for Known Polymorphs char->lit solvent Vary Crystallization Solvent (Polarity, H-bonding capability) char->solvent If form is unknown/undesired lit->solvent If multiple forms known temp Control Crystallization Temperature lit->temp If temperature dependence is reported result Isolate and Characterize New Crystalline Form solvent->result temp->result rate Modify Cooling/Evaporation Rate rate->result seed Seed with Desired Polymorph end Desired Polymorph Isolated seed->end stable Determine Relative Stability (Slurry Experiment) result->stable result->end If desired form is obtained stable->seed If stable form identified

Caption: Troubleshooting workflow for polymorphism in quinoline carboxylic acid crystallization.

Causality and Explanation:

  • Solvent Effect: The choice of solvent can dictate which polymorph nucleates and grows. Solvents can interact differently with the various crystal faces of different polymorphs, stabilizing one form over another.[12][13] Experiment with a range of solvents from different classes (e.g., alcohols, ketones, esters, aromatic hydrocarbons).

  • Temperature Control: Some polymorphic systems are enantiotropic, meaning the relative stability of the polymorphs changes with temperature. Crystallizing at different temperatures can favor the formation of a specific polymorph.[14][15]

  • Supersaturation and Cooling Rate: The rate at which supersaturation is achieved can influence which polymorph nucleates first (Ostwald's Rule of Stages suggests the metastable form may appear first).[11][16] A slower cooling or evaporation rate generally favors the most stable polymorph.[16]

  • Seeding: If you have a sample of the desired polymorph, seeding a supersaturated solution with it can direct the crystallization towards that form.

Guide 2: Improving Crystal Habit and Size

The shape (habit) and size of crystals are important for downstream processing, such as filtration and formulation.[10] Needle-like crystals, for example, can be difficult to filter and handle.[13]

Problem: Crystals are too small, are agglomerated, or have an undesirable needle-like morphology.

Troubleshooting Workflow:

G start Poor Crystal Habit/Size cooling Decrease Cooling Rate (e.g., insulated flask, controlled cooling) start->cooling supersat Lower Supersaturation (e.g., use slightly more solvent) start->supersat solvent Change Solvent or Use Additives start->solvent agitation Modify Agitation/Stirring Rate start->agitation result Observe Crystal Morphology (Microscopy) cooling->result supersat->result solvent->result agitation->result end Improved Crystal Habit/Size result->end

Caption: Workflow for optimizing crystal habit and size.

Causality and Explanation:

  • Cooling Rate and Supersaturation: Rapid cooling leads to high supersaturation, which favors rapid nucleation over crystal growth, resulting in many small crystals.[16][17] Slower cooling keeps the supersaturation level lower, allowing existing crystals to grow larger.[3][16]

  • Solvent Choice: The solvent can significantly influence crystal habit by selectively adsorbing to certain crystal faces and inhibiting their growth.[13][18] Changing the solvent can therefore alter the relative growth rates of different faces and change the overall shape of the crystal.

  • Agitation: The stirring rate can affect crystal size. While stirring can improve heat and mass transfer, high agitation can also lead to secondary nucleation (new crystals forming from collisions with existing crystals), which can result in a smaller average particle size.[16]

III. Experimental Protocols

Protocol 1: General Cooling Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude quinoline carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To slow the cooling process, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful for compounds that are poorly soluble in common recrystallization solvents.[2][19]

  • Solvent System Selection: Identify a "good" solvent that readily dissolves your quinoline carboxylic acid and an "anti-solvent" in which your compound is insoluble but is miscible with the "good" solvent.

  • Dissolution: Dissolve your compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. You should observe the solution becoming turbid, indicating the onset of precipitation/crystallization. The rate of addition is a critical parameter; slower addition generally leads to better crystals.[20]

  • Equilibration: Continue stirring the resulting suspension for a period (e.g., 1 hour) to allow the crystallization to complete.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Solvent Properties for Crystallization Screening
SolventPolarity IndexBoiling Point (°C)Hydrogen Bond Donor/AcceptorCommon Use Case
Water 10.2100BothAnti-solvent for less polar compounds
Methanol 5.165BothGood solvent for polar compounds
Ethanol 4.378BothGood solvent for polar compounds
Acetone 5.156AcceptorGeneral purpose solvent
Ethyl Acetate 4.477AcceptorGood for compounds of intermediate polarity
Toluene 2.4111NeitherGood for non-polar/aromatic compounds
Heptane 0.198NeitherAnti-solvent for polar compounds
DMF 6.4153AcceptorStrong, polar "good" solvent

IV. References

  • Benchchem. Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.

  • Benchchem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.

  • Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things.

  • Benchchem. Technical Support Center: Crystallization of Quinoline-Based Compounds.

  • Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • ResearchGate. Factors which affect the crystallization of a drug substance. [Link]

  • European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.

  • NIH. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. [Link]

  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.

  • ResearchGate. Strategy for control of crystallization of polymorphs. [Link]

  • BIOVIA. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]

  • DSpace@MIT. Control of polymorphism in continuous crystallization. [Link]

  • ResearchGate. Controlling factor of polymorphism in crystallization process. [Link]

  • RSC Publishing. Strategy for control of crystallization of polymorphs - CrystEngComm. [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. [Link]

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • Cool Separations. Cooling Crystallization Technology. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Substituted Quinoline NMR Interpretation

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds. Precise structural elucid[1][2][3]ation is therefore critical. While Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, the spectra of substituted quinolines are often complex and challenging to interpret. Common issues include sev[1][3]ere signal overlapping in the aromatic region, ambiguous substituent positioning, and concentration-dependent chemical shifts.

This technical support g[2][4]uide provides a structured approach to overcoming these challenges. It is designed for researchers, scientists, and drug development professionals who routinely encounter complex NMR spectra of substituted quinolines. We will address frequently asked questions (FAQs), provide detailed troubleshooting guides for common problems, and outline the application of advanced 2D NMR techniques for unambiguous structure determination.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Initial Assessment and 2D NMR as a Solution

Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge with substituted quinolines. When 1D ¹H NMR is insuff[4]icient, 2D NMR techniques are essential for unambiguous assignment.

Troubleshooting Workfl[4][5]ow:

  • Optimize 1D ¹H NMR Acquisition: Ensure the sample is free of particulate matter and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Proper shimming of the ma[4]gnetic field is crucial for achieving the best possible resolution.

  • Proceed to 2D ¹H-¹H COSY: This is the first and most crucial step to resolve overlapping signals. A COSY (Correlation Spectroscopy) spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows you to trace [4]the connectivity of protons within the same spin system, helping to differentiate signals even when they overlap in the 1D spectrum. A cross-peak between two [4]signals confirms they are from adjacent protons.

  • Employ TOCSY if Nec[4]essary: For more complex spin systems, a TOCSY (Total Correlation Spectroscopy) experiment can identify all protons belonging to a single spin system, even those not directly coupled.

  • Utilize Heteronucle[4][6]ar Techniques (HSQC/HMBC): If proton-proton correlations are insufficient, correlating protons to their attached carbons (HSQC) or to carbons two or three bonds away (HMBC) can provide the necessary resolution and connectivity information.

Experimental[4][7] Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.

  • Sample Preparation[4]:

    • Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the soluti[4]on is clear and free of particulate matter. Filter if necessary.

    • Transfer the solu[4]tion to a clean, dry NMR tube.

  • Instrument Setup ([4]1D ¹H Spectrum):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standar[4]d 1D ¹H spectrum.

    • Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).

    • Determine the spe[4]ctral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Se[4]tup:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

    • Set the spectral [4]widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of[4] data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time.

    • Set the number of[4] scans (NS) per increment (e.g., 2, 4, or 8).

    • Set the receiver [4]gain automatically.

  • Acquisition and Pr[4]ocessing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply a window fu[4]nction (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase the spectru[4]m in both dimensions and symmetrize to reduce noise.

    • Calibrate the axe[4]s using the 1D spectrum.

  • Analysis:

    • [4] The 1D spectrum appears on the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.

    • Trace the connect[4]ivities by "walking" along the cross-peaks to establish the proton network.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Understanding Electronic Effects

Substituents significantly alter the electronic environment of the quinoline ring, causing predictable shifts in NMR signals.

  • Electron-Donating [4]Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This "shields" the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawin[4]g Groups (EWGs): Groups like -NO₂, -CN, and halogens decrease electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield (to a higher ppm value).

Positional Effects: The magnitude and direction of the shift are highly dependent on the substituent's position (ortho, meta, para). The effect is generally s[4]trongest on the ortho and para positions.

Data Presentation: Typ[4]ical Chemical Shift Ranges

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C28.7 - 9.0150 - 152
C37.3 - 7.6121 - 123
C48.0 - 8.3135 - 137
C57.6 - 7.9127 - 129
C67.4 - 7.7126 - 128
C77.5 - 7.8129 - 131
C87.9 - 8.2127 - 129
C4a-128 - 130
C8a-147 - 149

Note: These are approximate ranges for an unsubstituted quinoline and will vary significantly with substitution.

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: The Role of Intermolecular Interactions

Quinolines are known to exhibit unusual concentration-dependent chemical shift changes in ¹H NMR studies. This phenomenon is primar[2][4][7]ily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between quinoline molecules in solution. As concentration increase[2][4][7]s, the molecules are more likely to form stacked aggregates, often in an anti-parallel conformation. This stacking creates shi[4][7]elding or deshielding effects on the protons, causing their chemical shifts to change.

Troubleshooting and Mitigation:

  • Standardize Concentration: When comparing spectra of different derivatives, use the same concentration for each sample to ensure consistency.

  • Acquire Spectra at Different Concentrations: To confirm if this effect is present, run the NMR at a few different concentrations. A noticeable shift in proton resonances with changing concentration is a strong indicator of aggregation.

  • Consider Temperature Variation: In some cases, acquiring the spectrum at a higher temperature can disrupt these intermolecular interactions, leading to sharper signals and more consistent chemical shifts.

Advanced NMR Techniques for Unambiguous Structure Elucidation

When 1D and COSY spectra are insufficient, a combination of advanced 2D NMR experiments is required for complete and unambiguous structure determination.

Heteronuclear Single Quantum Coherence (HSQC)
  • Purpose: Correlates proton signals directly to the carbon atoms they are attached to (¹JCH).

  • Application: By s[4]preading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances. It is the primary method [4]for assigning protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC)
  • Purpose: Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).

  • Application: Inva[4][6]luable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH). It is also the best metho[4]d for identifying and assigning quaternary carbons.

Nuclear Overhause[6]r Effect Spectroscopy (NOESY)
  • Purpose: Correlates protons that are close in space, regardless of whether they are connected through bonds.

  • Application: Esse[8][9]ntial for determining the stereochemistry and conformation of the molecule. For substituted quinoline[8][9]s, it can help differentiate between isomers by observing through-space interactions between a substituent and a proton on the quinoline core.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for tackling the NMR-based structure elucidation of a substituted quinoline.

G A Acquire 1D ¹H and ¹³C Spectra B Signals Well-Resolved? A->B C Assign Signals using Chemical Shift, Integration, & J-Coupling B->C Yes E Acquire 2D COSY Spectrum B->E No (Overlap) D Structure Elucidated C->D F Establish ¹H-¹H Connectivity (Resolve Overlap) E->F G Need C-H Connectivity? F->G H Acquire HSQC/HMBC Spectra G->H Yes J Need Stereochemistry? G->J No I Assign Quaternary Carbons & Link Fragments H->I I->J J->D No K Acquire NOESY/ROESY Spectrum J->K Yes L Determine 3D Structure K->L L->D

Caption: Logical workflow for NMR-based structure elucidation.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Retrieved from [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • ResearchGate. 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]

  • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • UNCW Institutional Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • PubMed Central. Structure and Absolute Configuration of Phenanthro-perylene Quinone Pigments from the Deep-Sea Crinoid Hypalocrinus naresianus. Retrieved from [Link]

  • PubChem. Quinoline. Retrieved from [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • Omics. Figure 21. Retrieved from [Link]

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Wikipedia. Nuclear Overhauser effect. Retrieved from [Link]

  • PubMed Central. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • Chegg. Solved 1 Chapter 10.3 Problems in 2D NMR Problem 312 The IH. Retrieved from [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating quinolone-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of bacterial resistance to this critical class of antimicrobials. Our goal is to equip you with the knowledge and practical tools to dissect resistance mechanisms and devise strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses common initial observations and questions that arise during antimicrobial susceptibility testing of quinolone compounds.

Q1: We're observing a sudden and significant increase in the Minimum Inhibitory Concentration (MIC) of our quinolone compound against our bacterial strain. What are the most probable causes?

A1: A notable rise in the MIC is a strong indicator that your bacterial strain has developed resistance. The primary mechanisms of resistance to quinolone-based compounds are:

  • Target-Site Mutations: This is the most common cause of high-level quinolone resistance.[1] Alterations within the Quinolone Resistance-Determining Regions (QRDRs) of the target enzymes, DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), can diminish the binding affinity of your compound.[1] Even a single mutation in the primary target can lead to a substantial increase in the MIC.[2]

  • Increased Efflux: Bacteria can actively pump your compound out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[1][3] This is often due to the overexpression of efflux pumps.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes (e.g., qnr genes, aac(6')-Ib-cr) can confer low-level resistance or create a favorable genetic background for the selection of higher-level resistance mutations.[1][4][5]

  • Reduced Permeability: Particularly in Gram-negative bacteria, mutations that lead to a decreased expression of outer membrane porins can restrict the influx of the quinolone compound into the cell.[3]

Q2: How can we systematically determine the specific mechanism of resistance in our bacterial strain?

A2: A structured experimental approach is crucial to pinpoint the resistance mechanism. We recommend the following workflow:

  • Confirm and Quantify the MIC Increase: Accurately determine the fold-increase in MIC compared to a susceptible parent strain using a standardized method like broth microdilution.

  • Sequence the Target Genes: Amplify and sequence the QRDRs of the gyrA, gyrB, parC, and parE genes to identify any mutations.

  • Assess Efflux Pump Activity: Employ an ethidium bromide accumulation assay. A lower accumulation of this fluorescent substrate in your resistant strain compared to the susceptible parent strain is indicative of increased efflux pump activity.

  • Screen for Plasmid-Mediated Resistance: Use Polymerase Chain Reaction (PCR) to screen for the presence of common plasmid-mediated quinolone resistance (PMQR) genes.

The following diagram illustrates this troubleshooting workflow:

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for Investigating Quinolone Resistance Mechanisms.

Q3: Our quinolone compound shows reduced efficacy against a clinical isolate, but sequencing of the gyrA and parC QRDRs revealed no mutations. What should we investigate next?

A3: While mutations in gyrA and parC are very common, their absence points towards other significant resistance mechanisms.[6] Your next steps should be:

  • Investigate Efflux Pump Overexpression: This is the most likely culprit. An ethidium bromide accumulation assay is a straightforward method to assess this. A significant reduction in fluorescence in the resistant isolate compared to a susceptible control suggests enhanced efflux. You can further confirm this by performing an MIC assay in the presence of a known efflux pump inhibitor (EPI). A four-fold or greater reduction in the MIC in the presence of the EPI strongly implicates efflux as the resistance mechanism.

  • Screen for Plasmid-Mediated Quinolone Resistance (PMQR) Genes: These genes can confer resistance without any target site mutations.[5] Key PMQR genes to screen for include:

    • qnr genes (qnrA, qnrB, qnrS): These encode proteins that protect DNA gyrase from quinolones.[6]

    • aac(6')-Ib-cr: This gene codes for an enzyme that modifies and inactivates certain quinolones.[6]

    • Plasmid-Encoded Efflux Pumps (qepA, oqxAB): These pumps actively extrude quinolones from the cell.[6]

  • Sequence gyrB and parE: Although less frequent, mutations in the B and E subunits of DNA gyrase and topoisomerase IV can also contribute to resistance.

Q4: Can a combination of resistance mechanisms be present in a single isolate?

A4: Absolutely. It is quite common, especially in clinical isolates with high levels of resistance, to find a combination of mechanisms.[3][4] For instance, an isolate may possess a mutation in gyrA and also overexpress an efflux pump.[7] The presence of a low-level resistance mechanism, such as a qnr plasmid, can also facilitate the selection of higher-level resistance mutations in the target enzymes.[4][8] This multi-pronged resistance can present a significant challenge in drug development.

Section 2: Troubleshooting Guides for Key Experiments

This section provides detailed protocols and troubleshooting tips for the essential experiments required to dissect quinolone resistance.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized and quantitative approach to determine the MIC of an antimicrobial agent.[2][9]

Experimental Protocol:

  • Prepare Quinolone Stock Solution: Dissolve your quinolone compound in a suitable solvent (e.g., DMSO, 0.1 N NaOH) to create a high-concentration stock solution.

  • Prepare Inoculum: From a fresh overnight culture, prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Further dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of Quinolone: In a 96-well microtiter plate, perform a two-fold serial dilution of your quinolone compound in CAMHB to cover the desired concentration range.

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well containing the serially diluted quinolone. Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the quinolone compound that completely inhibits visible bacterial growth.[7]

Troubleshooting:

Problem Possible Cause(s) Solution(s)
No growth in any wells, including the growth control. Inoculum was not viable.Use a fresh, actively growing culture for inoculum preparation.
Incorrect incubation conditions.Verify incubator temperature and atmosphere.
Growth in all wells, even at high quinolone concentrations. Bacterial strain is highly resistant.Extend the dilution series to higher concentrations.
Inoculum was too dense.Ensure the inoculum is standardized to a 0.5 McFarland standard before dilution.
"Skipped" wells (growth at a higher concentration than a well with no growth). Pipetting error during serial dilution.Be meticulous with pipetting technique; use fresh tips for each dilution.
Contamination of a well.Use aseptic technique throughout the procedure.
Assessing Efflux Pump Activity with an Ethidium Bromide (EtBr) Accumulation Assay

This fluorometric assay measures the accumulation of the fluorescent substrate ethidium bromide. Lower accumulation in the resistant strain suggests higher efflux activity.[1]

Experimental Protocol:

  • Bacterial Cell Preparation: Grow your susceptible and resistant bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).

  • Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial cell suspensions.

  • Initiate the Assay: Add a final concentration of 1-2 µg/mL of ethidium bromide to the wells. To assess the role of efflux, a parallel set of wells should also contain a known efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine at a sub-inhibitory concentration.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a plate reader (excitation ~530 nm, emission ~600 nm) at regular intervals (e.g., every minute) for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. A lower fluorescence signal in the resistant strain compared to the susceptible strain indicates increased efflux. An increase in fluorescence in the resistant strain upon addition of an EPI confirms the involvement of active efflux.

Troubleshooting:

Problem Possible Cause(s) Solution(s)
High background fluorescence. Autofluorescence from the media or cells.Run a control with cells but no EtBr and subtract this background.
No difference in fluorescence between susceptible and resistant strains. Efflux is not the primary resistance mechanism.Proceed to investigate other mechanisms like target site mutations.
The specific efflux pump is not inhibited by the chosen EPI.Test a different EPI with a broader spectrum of activity.
Fluorescence decreases over time. Photobleaching of EtBr.Reduce the intensity of the excitation light or the frequency of measurements.
Cell death and lysis.Ensure the concentrations of EtBr and EPI are not toxic to the cells.
Identification of Target-Site Mutations via PCR and Sanger Sequencing

This workflow allows for the precise identification of mutations in the QRDRs of gyrA, gyrB, parC, and parE.

Experimental Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both your susceptible and resistant bacterial strains.

  • Primer Design: Design PCR primers that flank the QRDRs of your target genes.

  • PCR Amplification: Perform PCR to amplify the QRDR-containing fragments from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.[10]

  • Sequence Analysis: Align the sequencing results from the resistant strain with those from the susceptible strain (or a reference sequence) to identify any nucleotide changes that result in amino acid substitutions.

Troubleshooting:

Problem Possible Cause(s) Solution(s)
No PCR product. Poor quality or insufficient template DNA.Re-extract genomic DNA and ensure its purity and integrity.[11]
Incorrect annealing temperature.Optimize the annealing temperature using a gradient PCR.[12]
PCR inhibitors present in the DNA sample.Dilute the template DNA or use a DNA purification kit that removes inhibitors.[12]
Multiple PCR bands. Non-specific primer binding.Increase the annealing temperature; redesign primers for higher specificity.[13]
Poor quality sequencing data. Insufficient or impure PCR product.Ensure a clean, single PCR product is sent for sequencing.
Primer-dimer contamination.Optimize PCR conditions to minimize primer-dimer formation.
Screening for Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Multiplex PCR is an efficient method to simultaneously screen for the presence of multiple PMQR genes.

Experimental Protocol:

  • Plasmid DNA Extraction: Isolate plasmid DNA from your resistant bacterial strain.

  • Multiplex PCR: Use validated primer sets for the target PMQR genes (qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, oqxAB) in a multiplex PCR reaction.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The presence of bands of the expected sizes for specific genes indicates that the isolate carries those PMQR determinants.

  • Confirmation (Optional but Recommended): Excise the bands of interest from the gel, purify the DNA, and send for Sanger sequencing to confirm their identity.

Troubleshooting:

Problem Possible Cause(s) Solution(s)
No amplification of any target genes. Poor quality plasmid DNA.Use a high-quality plasmid extraction kit.
PCR conditions are not optimal for multiplexing.Optimize annealing temperature and extension time for the combination of primers.
Faint or missing bands for some targets. Some primer pairs are less efficient than others in the multiplex reaction.Adjust the concentration of the less efficient primer pairs.
The isolate does not carry those specific PMQR genes.
Non-specific bands. Primer interactions or non-specific binding.Increase the annealing temperature; redesign primers if necessary.

The following diagram illustrates the key molecular mechanisms of quinolone resistance at the cellular level:

Quinolone_Resistance_Mechanisms

Caption: Cellular Mechanisms of Bacterial Resistance to Quinolones.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of quinolone resistance. Cold Spring Harbor Perspectives in Medicine, 5(11), a025320. [Link]

  • Correia, S., Poeta, P., Igrejas, G., & Caniça, M. (2017). Mechanisms of quinolone resistance in bacteria: a review. IntechOpen. [Link]

  • Jacoby, G. A. (2005). Mechanisms of resistance to quinolones. Clinical infectious diseases, 41(Supplement_2), S120-S126. [Link]

  • Strahilevitz, J., Jacoby, G. A., Hooper, D. C., & Robicsek, A. (2009). Plasmid-mediated quinolone resistance: a multifaceted threat. Clinical microbiology reviews, 22(4), 664-689. [Link]

  • Rodríguez-Martínez, J. M., Cano, M. E., Velasco, C., Martínez-Martínez, L., & Pascual, A. (2011). Plasmid-mediated quinolone resistance: an update. Journal of infection and chemotherapy, 17(2), 149-161. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • Bhalani, D. V., & Bhatt, K. K. (2019). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. 3 Biotech, 9(7), 271. [Link]

  • Martins, M., Santos, B., Martins, A., Viveiros, M., Couto, I., Cruz, A., ... & Amaral, L. (2011). Identification of efflux pump-mediated multidrug-resistant bacteria by the ethidium bromide-agar cartwheel method. In vivo, 25(6), 953-957. [Link]

  • Viveiros, M., Martins, A., Paixão, L., Rodrigues, L., Martins, M., Couto, I., ... & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. BMC microbiology, 9(1), 1-10. [Link]

  • CD Genomics. (2020). Sanger Sequencing: Introduction, Principle, and Protocol. [Link]

  • Edvotek. (n.d.). DNA Extraction & Human PCR Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). PCR Troubleshooting Guide. [Link]

  • Poole, K. (2000). Efflux-mediated resistance to fluoroquinolones in gram-negative bacteria. Antimicrobial agents and chemotherapy, 44(9), 2233-2241. [Link]

Sources

minimizing side reactions in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide, designed for experienced researchers, provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges and minimize side reactions in classical quinoline syntheses. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This guide is structured to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your research.

General Troubleshooting: Common Issues Across Quinoline Syntheses

Before diving into method-specific issues, it's important to recognize that many challenges in quinoline synthesis stem from a few common root causes.

FAQ 1: My reaction is producing a significant amount of dark, intractable tar. What are the general causes and solutions?

Answer: Tar formation is a frequent and frustrating side reaction in many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions. The primary cause is the acid-catalyzed polymerization of highly reactive intermediates, such as α,β-unsaturated aldehydes or ketones, under the harsh conditions of high temperatures and strong acids.[1]

Core Strategies to Mitigate Tar Formation:

  • Temperature Control: This is the most critical parameter. High temperatures accelerate not only the desired reaction but also the undesired polymerization pathways. It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]

  • Controlled Reagent Addition: The slow, dropwise addition of the more reactive species (e.g., the α,β-unsaturated carbonyl compound) helps to maintain its low concentration in the reaction mixture. This favors the desired intermolecular reaction with the aniline derivative over self-polymerization.[3]

  • Efficient Stirring: Good agitation is essential for even heat distribution and preventing localized hotspots where charring and polymerization can initiate.

  • Milder Catalysts: Where possible, substituting strong acids like concentrated sulfuric acid with milder Brønsted or Lewis acids can significantly reduce the propensity for tar formation.[4]

Method-Specific Troubleshooting Guides

This section provides detailed, question-and-answer-formatted troubleshooting for the most common quinoline synthesis methods.

The Skraup Synthesis

The Skraup synthesis is notoriously exothermic and prone to vigorous, hard-to-control reactions, often leading to significant tar formation.[5][6]

FAQ 2: My Skraup reaction is extremely violent and difficult to control, resulting in a low yield and a large amount of black tar. How can I moderate it?

Answer: The violent exotherm of the Skraup reaction is a major safety concern and a primary driver of side reactions.[7] The key is to temper the reaction's vigor.

Solutions:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely adopted and highly effective method to make the reaction less violent.[7][8] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a more controlled, slower oxidation of the dihydroquinoline intermediate.[7] Boric acid can also be used as a moderator.[5]

  • Controlled Addition of Sulfuric Acid: The concentrated sulfuric acid should be added slowly and with efficient cooling (e.g., in an ice bath) to the mixture of the aniline, glycerol, and ferrous sulfate.[9] This prevents a rapid and uncontrolled exotherm.

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, the external heat source should be removed. The exothermic nature of the reaction will sustain it for a period. Heat should only be reapplied after this initial vigorous phase has subsided.[9]

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the reaction's vigor. Arsenic acid is known to result in a less violent reaction, though it presents its own toxicity concerns.[6] Other alternatives include ferric compounds and V₂O₅.[10]

Optimized Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator [9][10]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: In a fume hood, slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. It is crucial to cool the flask in an ice-water bath during this step to maintain control over the temperature.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool. Carefully dilute with water.

    • Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

    • The most effective method for separating the volatile quinoline from the non-volatile tar is steam distillation.[7] Unreacted nitrobenzene will co-distill with the quinoline.

    • Separate the quinoline from the aqueous distillate. To remove unreacted aniline, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, followed by re-basification and a second steam distillation.[7]

    • The crude quinoline can be further purified by vacuum distillation.

The Doebner-von Miller Synthesis

A primary challenge in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to low yields and the formation of resinous materials.[1][11]

FAQ 3: My Doebner-von Miller reaction is producing a large amount of polymeric material, resulting in a low yield of the desired quinoline. How can I prevent this?

Answer: Polymerization of the α,β-unsaturated carbonyl compound is the most common side reaction in this synthesis.[3] The following strategies can significantly mitigate this issue.

Solutions:

  • Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline helps to keep its concentration low, thereby disfavoring self-condensation.[3][11]

  • In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds. This is known as the Beyer method and helps to maintain a low concentration of the reactive intermediate.[1]

  • Choice of Acid Catalyst: While strong Brønsted acids are common, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) can also catalyze the reaction, sometimes with better results and fewer side reactions.[1][4]

  • Temperature Control: As with the Skraup synthesis, maintaining the lowest effective temperature is crucial to minimize polymerization.[2]

Optimized Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [3][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and concentrated hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature help control the exothermic reaction and minimize the polymerization of crotonaldehyde.

  • Cyclization: After the addition is complete, add a Lewis acid catalyst such as anhydrous zinc chloride.

  • Reaction Monitoring: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform steam distillation to isolate the 2-methylquinoline, which is steam-volatile.

    • Extract the distillate with an organic solvent (e.g., chloroform).

    • Combine the organic layers, dry over an anhydrous drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12] A significant challenge arises when using an unsymmetrical β-diketone, which can lead to the formation of a mixture of regioisomers.[1]

FAQ 4: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of the Combes synthesis is influenced by a combination of steric and electronic factors. The cyclization step is an intramolecular electrophilic aromatic substitution, and its direction is determined by the nucleophilicity of the ortho-positions of the aniline and steric hindrance.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Increasing the steric bulk of the substituents on either the aniline or the β-diketone can favor cyclization at the less sterically hindered position.[13]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline can activate the ortho-positions, influencing the direction of cyclization. Conversely, strong electron-withdrawing groups (like -NO₂) can deactivate the ring and may prevent cyclization altogether.[12]

  • Choice of Acid Catalyst: The acid catalyst can also influence the ratio of regioisomers. Polyphosphoric acid (PPA) is often used and can provide different selectivity compared to sulfuric acid.[14]

Optimized Protocol: Regioselective Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [12][14]

  • Reaction Setup: In a fume hood, combine m-chloroaniline and acetylacetone in a round-bottom flask.

  • Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Reaction: Gently heat the reaction mixture for a short period to ensure complete cyclization.

  • Work-up and Isolation:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize the solution with a base such as ammonia or sodium hydroxide.

    • The 2,4-dimethyl-7-chloroquinoline may precipitate and can be collected by filtration.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15] A common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][16]

FAQ 5: My Friedländer reaction is giving a low yield due to the formation of aldol condensation byproducts. How can I prevent this?

Answer: The self-condensation of the ketone is a significant competing reaction pathway that reduces the yield of the desired quinoline.[16]

Solutions to Minimize Aldol Condensation:

  • Use Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Switching to an acidic catalyst, such as p-toluenesulfonic acid (p-TsOH) or iodine, can significantly suppress this side reaction.[16][17]

  • Use of an Imine Analog: To circumvent the conditions that promote aldol condensation, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[18]

  • Milder Reaction Conditions: The use of milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[18]

  • Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to maintain a low concentration and favor the reaction with the 2-aminoaryl carbonyl compound.[1]

Optimized Protocol: Friedländer Synthesis using p-Toluenesulfonic Acid [19]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone and the active methylene compound, add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the reaction mixture, with or without a solvent, under reflux. The optimal temperature and time will depend on the specific substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Data Summary: Catalyst Comparison in Quinoline Synthesis

The choice of catalyst can significantly impact the yield and reaction conditions. The following table provides a comparison of various catalysts used in quinoline synthesis.

CatalystSynthesis MethodSubstratesYield (%)Reaction ConditionsSource
Transition-Metal Catalysts
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[8]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[8]
Metal-Free Catalysts
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 100Not Specified[8]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesHighNot Specified[8]
Nanocatalysts
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsNot Specified90°C, Solvent-free[8]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[8]

Visualizing Workflows

Troubleshooting Low Yield in Quinoline Synthesis

Caption: A logical workflow for troubleshooting low product yields.

Decision-Making for Skraup Synthesis Control

Caption: Key decision points for ensuring a controlled Skraup synthesis.

References

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Benchchem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (2025). A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies.
  • Benchchem. (2025). Benchmarking Catalyst Efficiency for Quinoline Core Synthesis: A Comparative Guide Featuring 2-tert-Butylquinoline.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (n.d.). Green Chemistry (RSC Publishing).
  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org.
  • Benchchem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20875–20896.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • P-toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. (2025).
  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google P
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 59-89.
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Combes quinoline synthesis | Request PDF. Retrieved from [Link]

  • Prepar
  • Synthesis of Quinoline and deriv
  • CN102746221B - Method for extracting quinoline
  • Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. (2025).
  • CN102746221B - Method for extracting quinoline
  • Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. As a foundational scaffold in medicinal chemistry and materials science, the efficient synthesis of quinolines is paramount.[1][2][3][4][5] A critical, yet often underestimated, parameter governing the success of these reactions is the choice of solvent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection, troubleshoot common issues, and optimize reaction outcomes. Here, we synthesize technical data with field-proven insights to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in quinoline synthesis.

Q1: What is the primary role of a solvent in quinoline synthesis?

A solvent is not merely an inert medium but an active participant that influences multiple facets of the reaction. Its primary roles are:

  • Solubilization: Ensuring that reactants, reagents, and catalysts are in the same phase to allow for effective molecular interactions. Quinoline syntheses often involve both polar and non-polar precursors, making solubility a key initial consideration.

  • Heat Transfer: Providing a medium for uniform heat distribution, which is crucial for reactions requiring elevated temperatures, such as the classical Skraup or Combes syntheses.[6][7]

  • Reaction Rate and Selectivity: The solvent can stabilize or destabilize transition states and reactive intermediates, thereby altering the reaction kinetics and influencing product distribution (regioselectivity).[8] For instance, polar aprotic solvents might accelerate reactions involving charged intermediates.

  • Mechanism Influence: In some cases, the solvent can directly participate in the reaction mechanism or shift the equilibrium between different pathways.

Q2: How does solvent polarity impact the outcome of quinoline synthesis?

Solvent polarity is a crucial factor that can significantly alter reaction efficiency and product profiles.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. They are particularly useful in reactions that proceed through charged intermediates. For example, water and ethanol are often used as "green" solvents in modern, catalyzed versions of the Friedländer and Doebner-von Miller syntheses, sometimes leading to higher yields and simpler work-ups.[9][10][11][12] Acetic acid can function as both a polar solvent and an acid catalyst.[9][13]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. They can be effective in the Friedländer synthesis to improve the solubility of reactants, especially when dealing with complex substrates.[13][14]

  • Non-Polar Solvents (e.g., Toluene, Dichloroethane): These are typically used when reactants are non-polar or when water needs to be removed azeotropically during the reaction. In some Friedländer variations, toluene has been shown to increase yields compared to more polar options like acetonitrile.[15]

Q3: What are "green solvents" and why are they increasingly used in quinoline synthesis?

Green solvents are environmentally benign alternatives to traditional volatile organic compounds (VOCs). Their adoption is driven by the principles of sustainable chemistry, which aim to reduce waste and environmental impact.[12][16][17][18][19] In quinoline synthesis, common green solvents include:

  • Water: Inexpensive, non-toxic, and non-flammable. It has been successfully used in microwave-assisted and p-TSA catalyzed syntheses, often resulting in excellent yields and easy product isolation by simple filtration.[9][12]

  • Ethanol: A bio-based solvent that is less toxic than many traditional organic solvents. It is frequently used in combination with water or other catalysts.[9][11]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They can act as both the solvent and the catalyst, are non-volatile, and can often be recycled.[17][20] They have been shown to improve outcomes in Skraup and Friedländer syntheses.[20]

Q4: Can quinoline synthesis be performed without a solvent?

Yes, solvent-free or "neat" reaction conditions are a cornerstone of green chemistry and have been successfully applied to quinoline synthesis.[2][9][16][18] These reactions are often facilitated by:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields.[9][16][21]

  • Grinding/Mechanochemistry: Reactants are ground together, sometimes with a solid catalyst, to initiate the reaction. This method avoids bulk solvents entirely.

  • Solid-Acid Catalysis: Using a solid-supported acid catalyst (like p-TSA) under solvent-free heating conditions can be highly efficient for reactions like the Friedländer synthesis.[22]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during quinoline synthesis, with a focus on solvent-based interventions.

Issue 1: Low or No Product Yield in Friedländer Synthesis

  • Q: My Friedländer synthesis using a 2-aminoaryl ketone is giving a very low yield. Could the solvent be the problem, and how can I fix it?

    A: Yes, the solvent is a very likely culprit. Low yields in the Friedländer synthesis often stem from poor solubility of reactants or the formation of side products, both of which are heavily influenced by the solvent.[13][23]

    Causality & Troubleshooting Steps:

    • Check Solubility: 2-aminoaryl ketones can have poor solubility in common solvents like ethanol at lower temperatures. This prevents the initial condensation step with the active methylene compound.

      • Solution: Switch to a more polar solvent with a higher boiling point, such as Dimethylformamide (DMF), to enhance reactant solubility.[13][14] Alternatively, if using microwave-assisted synthesis, ethanol can be effective as it absorbs microwave energy efficiently, increasing the reaction temperature and solubility.[13]

    • Assess Reaction Conditions: Traditional methods often require high temperatures (150-220°C), which may not be achievable in low-boiling point solvents under reflux.[10][24]

      • Solution: If a high temperature is required, select a high-boiling point solvent like diphenyl ether or mineral oil. For milder conditions, consider using a more efficient catalyst system that can work in lower-boiling solvents like ethanol or even water.[6][10]

    • Minimize Side Reactions: Under basic conditions, the active methylene compound (especially a ketone) can undergo self-condensation (aldol reaction), consuming starting material and reducing the yield of the desired quinoline.[10][13]

      • Solution: Switch from a base-catalyzed to an acid-catalyzed system. Using a solvent like glacial acetic acid can serve as both the solvent and catalyst, favoring the desired cyclization.[24]

Issue 2: Significant Tar Formation in Skraup and Doebner-von Miller Reactions

  • Q: My Skraup (or Doebner-von Miller) reaction is producing a large amount of black, intractable tar, making purification nearly impossible. How can solvent choice help?

    A: Tar formation is a classic and notorious problem in these reactions, arising from the highly acidic and exothermic conditions that cause the polymerization of acrolein (from glycerol dehydration) or other α,β-unsaturated intermediates.[21] While adding a moderator like ferrous sulfate is standard practice, solvent strategy is also key.[7][21]

    Causality & Troubleshooting Steps:

    • Control the Reaction Rate: The reaction is often violently exothermic. Using nitrobenzene as both the oxidant and solvent is traditional but can be difficult to control.[7]

      • Solution: While not a solvent change, ensuring the presence of FeSO₄ to moderate the reaction is the first critical step.[21]

    • Sequester Reactive Intermediates: The polymerization of the α,β-unsaturated carbonyl compound is a major source of tar.

      • Solution: Employ a biphasic reaction medium. The carbonyl compound can be sequestered in an organic phase, limiting its concentration in the acidic aqueous phase where polymerization is rampant.[10]

    • Adopt Greener, Milder Conditions: The harsh conditions of the classical Skraup synthesis are the root cause of tarring.

      • Solution: Transition to a modern, greener protocol. Microwave-assisted Skraup synthesis using an ionic liquid or even water as the solvent can proceed under more controlled conditions, drastically reducing tar formation and reaction time.[9][20][21]

Issue 3: Poor Regioselectivity in Combes Synthesis

  • Q: I am using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of 2,4-disubstituted quinoline regioisomers. Can the solvent influence this outcome?

    A: Regioselectivity in the Combes synthesis is a known challenge, primarily governed by the steric and electronic effects of the substituents on both the aniline and the β-diketone.[10][25] The acid-catalyzed ring closure is the rate-determining step where selectivity is established. While the solvent's role is secondary to reactant structure, it can still exert an influence.

    Causality & Troubleshooting Steps:

    • Influence on Intermediates: The solvent can influence the stability and equilibrium of the intermediate Schiff base and its enamine tautomer, which precedes the cyclization.

      • Solution: Experiment with different acid/solvent systems. The traditional catalyst is concentrated sulfuric acid, which acts as its own medium.[25] Consider using polyphosphoric acid (PPA), which can also serve as the solvent and dehydrating agent, or a mixture of PPA and an alcohol (forming a polyphosphoric ester), which has been shown to be more effective and can influence the reaction environment.[25]

    • Systematic Screening: Since the effect can be subtle, a systematic screen of solvents is the most practical approach.

      • Solution: Run small-scale parallel reactions in different solvents like acetic acid, toluene with a catalytic amount of p-TSA, or using PPA. Analyze the product ratio in each case to identify a solvent system that favors your desired regioisomer.

Issue 4: Difficulty with Product Isolation and Purification

  • Q: My reaction works, but I am struggling to isolate the product from the high-boiling point solvent (e.g., mineral oil, diphenyl ether) used in a Conrad-Limpach cyclization. What should I do?

    A: This is a common practical issue when high temperatures (e.g., ~250°C) are required for thermal cyclization.[6][10] The choice of a high-boiling solvent is necessary for the reaction but complicates the work-up.

    Causality & Troubleshooting Steps:

    • Solvent Removal: High-boiling solvents cannot be easily removed by a standard rotary evaporator.

      • Solution 1 (Precipitation/Trituration): After cooling the reaction, the product often crystallizes or precipitates. The viscous solvent can be removed by vacuum filtration and then washing the solid product thoroughly with a low-boiling, non-polar solvent like petroleum ether or hexanes, in which the product is insoluble but the solvent is.[6]

      • Solution 2 (Solvent Extraction): If the product does not precipitate, dilute the cooled reaction mixture with a large volume of a non-polar solvent (e.g., hexanes) and extract the product with an appropriate aqueous solution (e.g., dilute acid if the quinoline is basic) or another immiscible organic solvent.

    • Alternative Methodologies: If purification remains a significant challenge, consider if the high temperature is truly necessary.

      • Solution: Explore alternative catalytic methods that may allow the cyclization to occur at lower temperatures, enabling the use of more manageable solvents like DMF or even refluxing ethanol. Modern methods often provide pathways to avoid such harsh thermal conditions.

Section 3: Comparative Data & Experimental Protocols
Table 1: Overview of Solvent Effects in Common Quinoline Syntheses
Synthesis MethodCommon SolventsGreener AlternativesTypical Issues & Solvent-Related Considerations
Skraup H₂SO₄, Nitrobenzene (as solvent & oxidant)Ionic Liquids, Water (Microwave)Highly exothermic, significant tar formation. Greener solvents enable milder, more controlled conditions.[7][9][21]
Doebner-von Miller Acid catalyst in various mediaWater, Ethanol, Biphasic systemsPolymerization of α,β-unsaturated carbonyls. Biphasic systems can sequester the carbonyl to reduce side reactions.[10][26]
Combes H₂SO₄, Polyphosphoric Acid (PPA)Acetic Acid, Toluene/p-TSARegioselectivity with unsymmetrical diketones. PPA or PPA/alcohol mixtures can improve dehydration efficiency.[25][27][28]
Friedländer Ethanol, Acetic Acid, DMF, TolueneWater, Ethanol, Solvent-free (Microwave)Reactant solubility, side reactions (aldol). DMF improves solubility; water/ethanol are excellent for green, catalyzed versions.[10][13][14][15][22]
Conrad-Limpach Mineral Oil, Diphenyl Ether (high-temp cyclization)N/A for thermal stepDifficult product isolation. Requires high temperatures (~250°C), making solvent choice for the cyclization step limited.[6][10]
Protocol 1: General Procedure for Solvent Screening in a Friedländer Synthesis

This protocol outlines a method for efficiently testing multiple solvents to optimize your reaction yield.

  • Preparation: In separate, identical small-scale reaction vessels (e.g., microwave vials or small round-bottom flasks), add the 2-aminoaryl aldehyde/ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of your chosen catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Solvent Addition: To each vessel, add a different solvent (2-3 mL) from a pre-selected list (e.g., Ethanol, Water, Toluene, DMF, Acetic Acid, Dichloroethane).

  • Reaction: Stir and heat all reactions under identical conditions (e.g., 80°C for 4 hours, or a set microwave program).

  • Monitoring: At regular intervals, take a small aliquot from each reaction and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the formation of the product.

  • Work-up & Analysis: Upon completion, cool the reactions. Perform a standardized work-up (e.g., extraction with ethyl acetate and washing with brine).[10] Remove the solvent under reduced pressure.

  • Comparison: Compare the crude yields and purity (by TLC or ¹H NMR) to identify the optimal solvent for your specific substrates.

Section 4: Visual Guides
Diagram 1: Solvent Selection Workflow for Quinoline Synthesis

This decision tree provides a logical pathway for selecting an appropriate solvent system for a new quinoline synthesis reaction.

SolventSelectionWorkflow start Define Synthesis Goal (e.g., Friedländer, Skraup) check_green Is a 'Green' Protocol a Priority? start->check_green green_options Start with: - Water - Ethanol - Water/Ethanol Mix - Ionic Liquid check_green->green_options Yes classical_route Consider Classical vs. Modern Methods check_green->classical_route No check_solubility Are Reactants Soluble in Initial Choice? green_options->check_solubility classical_route->check_solubility increase_polarity Increase Solvent Polarity (e.g., Ethanol -> DMF) or Use Co-solvent check_solubility->increase_polarity No check_temp What is the Required Reaction Temperature? check_solubility->check_temp Yes increase_polarity->check_solubility Re-evaluate low_temp < 120°C check_temp->low_temp Low high_temp > 150°C check_temp->high_temp High low_temp_solvents Standard Solvents OK: - Ethanol - Toluene - Acetic Acid - DMF low_temp->low_temp_solvents high_temp_solvents High-Boiling Solvents: - Diphenyl Ether - Mineral Oil - PPA Consider Solvent-Free/MW high_temp->high_temp_solvents optimize Run Reaction & Troubleshoot (Yield, Purity, Side Products) low_temp_solvents->optimize high_temp_solvents->optimize

Caption: A decision workflow to guide initial solvent selection.

References
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 12, 2026, from [Link]

  • Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry, 27(16), 1381-1392. Retrieved January 12, 2026, from [Link]

  • Narender, P., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Retrieved January 12, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Recent Progress in the Synthesis of Quinolines. (2019). PubMed. Retrieved January 12, 2026, from [Link]

  • Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-96. Retrieved January 12, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Antonchick, A. P., et al. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 73(18), 7152-7158. Retrieved January 12, 2026, from [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Sharma, S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(106), 61747-61765. Retrieved January 12, 2026, from [Link]

  • Review on Quinoline: Recent Advances in Synthesis and Applications. (n.d.). IJARESM. Retrieved January 12, 2026, from [Link]

  • Vale, J. A., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(11), 5871-5889. Retrieved January 12, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved January 12, 2026, from [Link]

  • A review on quinolines: New green synthetic methods and bioactive potential. (2025). European Journal of Pharmaceutical Sciences, 209, 107097. Retrieved January 12, 2026, from [Link]

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2019). Butlerov Communications, 60(11), 31-39. Retrieved January 12, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 12, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Academia.edu. Retrieved January 12, 2026, from [Link]

  • Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • of solvent on the reaction times and yields. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(37), 21975-21998. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Performance in Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst activity and longevity during the synthesis of quinoline scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying causality and field-proven insights to help you troubleshoot and optimize your reactions effectively.

This resource is structured to address issues from initial diagnosis to catalyst regeneration, ensuring a self-validating system of protocols and knowledge.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding catalyst deactivation during quinoline synthesis.

Q1: My quinoline synthesis (e.g., Friedländer, Skraup) has stalled or is giving significantly lower yields than expected after a few runs with a recycled catalyst. What is the likely cause?

A1: A decline in catalyst performance upon recycling is a classic symptom of catalyst deactivation. The primary causes are threefold: chemical poisoning, physical fouling, and thermal degradation. In many quinoline syntheses, the nitrogen-containing quinoline product itself can act as a poison to transition metal catalysts like Palladium (Pd) and Rhodium (Rh).[1][2] The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the metal's active sites, effectively blocking them from participating in the catalytic cycle.[1]

Q2: What are the most common catalyst poisons I should be aware of in quinoline synthesis?

A2: Beyond product inhibition, several classes of compounds are notorious catalyst poisons. Their presence, even at trace levels, can be detrimental.[3][4]

  • Sulfur Compounds: Often present as impurities in reagents (e.g., glycerol in Skraup synthesis) or from starting materials. Sulfur strongly and often irreversibly chemisorbs onto metal surfaces (especially Ni, Pd, Pt), blocking active sites.[3][5]

  • Nitrogen-Containing Heterocycles: Besides the quinoline product, other nitrogenous intermediates or impurities can act as poisons for both transition metal and some Lewis acid catalysts.[1][2]

  • Halides: Chloride, bromide, or iodide ions, sometimes introduced with reagents or as byproducts, can poison metal catalysts.[3]

  • Heavy Metals: Trace impurities of metals like lead, mercury, or arsenic in starting materials can cause severe, often irreversible, deactivation.[6]

  • Water: While some modern syntheses are designed to run in water, excess or unexpected water can deactivate moisture-sensitive catalysts, particularly Lewis acids like Indium Triflate (In(OTf)₃) or zeolites.[7]

Q3: I am using a solid acid catalyst like a zeolite for a gas-phase quinoline synthesis and observing a drop in activity. Is this also poisoning?

A3: Yes, but the mechanism is often different. For solid acid catalysts like zeolites, the most common deactivation pathway is fouling by coke formation.[8] High temperatures and acidic conditions can cause reactants, intermediates, or products to polymerize into heavy, carbonaceous deposits (coke or tar).[9][10] These deposits physically block the catalyst's pores and cover the acid sites, preventing reactants from accessing them.[8] In classic acid-catalyzed syntheses like the Skraup reaction, the harsh conditions with sulfuric acid are well-known to produce significant tar, which deactivates the catalyst.[9]

Q4: Can my catalyst be regenerated, or do I need to prepare a fresh batch every time?

A4: It depends on the nature of the deactivation.

  • Reversible Poisoning: If the poison binds weakly, it can sometimes be removed. For example, mild fouling might be reversed by washing.

  • Irreversible Poisoning: Strong chemisorption, such as from sulfur or heavy metals, is often permanent.[3]

  • Fouling (Coking): Coke deposits can often be removed by controlled oxidation (burning off the carbon) at high temperatures.[1][11]

  • Thermal Degradation (Sintering): This is the agglomeration of metal particles or collapse of a support structure due to excessive heat. This is a physical change and is generally irreversible.[1]

Many catalysts, especially expensive ones like palladium or reusable Lewis acids like In(OTf)₃, are designed to be regenerated.[9][12][13]

Part 2: Troubleshooting Guide - A Systematic Approach to Diagnosis

When facing a failing reaction, a systematic approach is crucial. This guide provides a logical workflow to diagnose the root cause of catalyst deactivation.

Step 1: Initial Observation & Data Collection

Record the following key observations:

  • Nature of Failure: Is it a gradual loss of activity over several runs, or a sudden, complete failure? A sudden failure often points to a gross contamination event, while a gradual decline suggests product inhibition or slow fouling.

  • Visual Inspection: Is there evidence of tar or polymer formation in the reaction vessel? Has the catalyst changed color or texture? For heterogeneous catalysts, has it become pulverized?

  • Reaction Parameters: Were there any deviations in temperature, reaction time, solvent purity, or reagent source for the failed experiment compared to successful ones?

Step 2: Diagnostic Workflow for a Poisoned Catalyst

The following diagram outlines a systematic workflow to identify the cause of deactivation.

G cluster_0 Phase 1: Initial Troubleshooting cluster_1 Phase 2: Poison Identification A Reaction Failure (Low Yield, Stalled) B Control Experiment: Run with Fresh Catalyst & Reagents A->B C Reaction Succeeds? B->C D Issue is with Spent Catalyst. Proceed to Phase 2. C->D  Yes E Issue is with Reagents or Conditions. Verify Purity & Setup. C->E  No F Analyze Spent Catalyst & Reaction Mixture D->F G Analytical Techniques F->G H GC-MS of Crude Mixture: Identify unusual byproducts G->H I ICP-MS/OES of Catalyst: Detect heavy metal poisons (Pb, Hg, As) G->I J XPS/EDX of Catalyst: Surface elemental analysis (S, Halides, N) G->J K TGA of Catalyst: Quantify coke/fouling G->K L Poison Identified? H->L I->L J->L K->L M Proceed to Regeneration (Phase 3) L->M  Yes N Consider Mechanical/ Thermal Deactivation. Analyze with XRD/TEM for sintering. L->N  No

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Step 3: Understanding Poisoning Mechanisms

Visualizing how poisons interact with your catalyst can clarify the deactivation pathway.

G cluster_0 Chemical Poisoning (e.g., Quinoline on Pd) cluster_1 Fouling / Coking (e.g., Tar on Zeolite) node_A node_A node_B node_B poison_A Quinoline (Poison) poison_A->node_A:f0 Strong Coordination node_C node_C node_D node_D poison_B Tar/Coke Deposits poison_B->node_C:f0 Deposition poison_B->node_C:f1 Blockage

Caption: Mechanisms of chemical poisoning vs. physical fouling.

Part 3: Catalyst Regeneration Protocols

Once a likely cause of deactivation has been identified, you may be able to restore catalytic activity. The following protocols are starting points and should be optimized for your specific catalyst and system.

ALWAYS handle catalysts and reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Regeneration of Lewis Acid Catalysts (e.g., In(OTf)₃, Zn(OTf)₂) after Friedländer Synthesis

Principle: Lewis acid catalysts are often poisoned by coordination with basic nitrogen compounds or hydrolysis. Regeneration typically involves washing to remove adsorbed organic poisons, followed by rigorous drying.[12][13][14]

Materials:

  • Spent Indium Triflate (In(OTf)₃) catalyst

  • Diethyl ether or Ethyl acetate (reagent grade)

  • Deionized water

  • Vacuum filtration apparatus

  • High-vacuum oven or Schlenk line

Procedure:

  • Quench and Dissolve: After the reaction, cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the organic components.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water. The water-soluble In(OTf)₃ will move to the aqueous layer.

  • Isolate Aqueous Layer: Separate the aqueous layer containing the catalyst.

  • Remove Water: Evaporate the water from the aqueous layer under reduced pressure to obtain the solid catalyst.

  • Rigorous Drying: Transfer the recovered solid catalyst to a vacuum oven. Dry under high vacuum at an elevated temperature (e.g., 80-120 °C) for several hours to remove all traces of water and volatile organics.

  • Storage: Store the reactivated catalyst in a desiccator under an inert atmosphere to prevent re-exposure to moisture.

Protocol 2: Regeneration of Heterogeneous Palladium on Carbon (Pd/C) Poisoned by N-Heterocycles or Sulfur

Principle: Mild poisoning of Pd/C by organic molecules can sometimes be reversed by washing. More severe poisoning by sulfur or coking requires thermal oxidation to burn off contaminants, followed by reduction to reactivate the palladium metal.[10][15][16]

Materials:

  • Spent Pd/C catalyst

  • Suitable organic solvent (e.g., ethanol, ethyl acetate)

  • Dilute aqueous base (e.g., 5 wt% NaOH solution) - for organic fouling

  • Tube furnace with temperature control and gas flow (Air/N₂, H₂/N₂)

Procedure (Method A: Solvent/Base Washing for Mild Fouling):

  • Filtration: Carefully filter the spent Pd/C catalyst from the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air.

  • Solvent Wash: Wash the filter cake thoroughly with a sequence of solvents. Start with the reaction solvent, followed by a more polar solvent like ethanol to remove adsorbed organic species.

  • Base Wash (Optional): If heavy organic fouling is suspected, suspend the catalyst in a dilute NaOH solution and stir for several hours.[10] This can help dissolve acidic organic tars.

  • Water Wash: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst carefully under vacuum at a moderate temperature (e.g., 60-80 °C).

Procedure (Method B: Thermal Oxidation for Severe Poisoning/Coking):

  • Preparation: Place the washed and dried (from Method A) spent catalyst in a quartz tube within a tube furnace.

  • Oxidation (Calcination): Heat the catalyst under a slow flow of air or a dilute oxygen/nitrogen mixture. Slowly ramp the temperature to 300-500 °C and hold for 2-4 hours.[10] This step burns off organic poisons and converts sulfur to volatile oxides. CAUTION: This process can be exothermic. Use a dilute oxygen stream and slow heating ramp to maintain control.

  • Purge: Cool the catalyst to below 100 °C under a flow of inert gas (N₂ or Ar).

  • Reduction (Activation): Switch the gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂). Slowly heat the catalyst to 100-150 °C and hold for 1-2 hours to reduce the palladium oxide (formed during calcination) back to active palladium metal.

  • Final Purge & Cool: Cool the catalyst to room temperature under an inert gas stream before carefully removing it for storage.

Protocol 3: Regeneration of Solid Acid Zeolite Catalysts after Gas-Phase Synthesis

Principle: Deactivation is primarily due to coke deposition within the zeolite pores. Regeneration involves a controlled high-temperature calcination in air to burn off the coke.[17][18]

Materials:

  • Coked zeolite catalyst

  • Tube furnace with precise temperature and atmosphere control

Procedure:

  • Loading: Place the spent zeolite catalyst in the tube furnace.

  • Inert Purge: Heat the catalyst to ~150 °C under a flow of nitrogen to drive off any physisorbed water and volatile organics.

  • Controlled Burn-off: Slowly introduce a controlled amount of air or a lean O₂/N₂ mixture into the gas stream while gradually increasing the temperature. A typical final temperature is between 450-550 °C. The heating rate should be slow (e.g., 1-2 °C/min) to prevent rapid, uncontrolled combustion of the coke, which can generate hot spots and cause irreversible thermal damage (sintering) to the zeolite structure.

  • Hold: Maintain the final temperature in the air stream for 3-6 hours, or until the exit gas stream shows no more CO₂ (indicating complete coke removal).

  • Cooling: Cool the catalyst back to room temperature under a flow of dry nitrogen.

  • Rehydration (if necessary): Some zeolites require a specific water content for optimal activity. If needed, expose the cooled catalyst to a humidified air or nitrogen stream for a controlled period.

Part 4: Data Interpretation & Preventative Measures

Proactive measures are always more effective than reactive regeneration.

Table 1: Common Poisons in Quinoline Synthesis & Mitigation Strategies
Poison ClassCommon Sources in Quinoline SynthesisTypical Catalysts AffectedPreventative Measures
Nitrogen Compounds Quinoline product, aniline starting material, nitrogenous intermediatesPd, Pt, Rh, Ru, Co, Ni[2][19]- Use higher catalyst loading. - Choose a ligand that mitigates poisoning.[1] - Optimize reaction to drive to completion, minimizing intermediate buildup.
Sulfur Compounds Impurities in glycerol, reagents (e.g., thiourea derivatives), solventsPd, Pt, Ni, Ru[3][20]- Use high-purity, sulfur-free reagents. - Purify feedstocks before reaction. - Employ a sacrificial scavenger bed upstream of the catalyst.
Water Wet solvents, atmospheric moisture, reaction byproductLewis Acids (In(OTf)₃, Zn(OTf)₂, zeolites)[7][14]- Use anhydrous solvents and reagents. - Run reactions under an inert atmosphere (N₂ or Ar). - Add molecular sieves to the reaction mixture.
Coke/Tar Polymerization of reactants/products in harsh acidic/thermal conditions (Skraup, Doebner-von Miller)Solid Acids (Zeolites), H₂SO₄[8][9]- Optimize temperature to avoid overheating.[9] - Use moderators (e.g., FeSO₄ in Skraup synthesis) to control exotherm.[21] - For zeolites, modify pore structure or acidity to suppress coke formation.[8]
Table 2: Illustrative Impact of Poisoning on Catalyst Performance

The following data is representative and illustrates the potential impact of poisons. Actual values will vary significantly based on the specific reaction, catalyst, and conditions.

Catalyst SystemPoison & ConcentrationObservationEstimated Performance Impact
Pd/C in a Heck-type quinoline synthesis Quinoline Product (build-up)Gradual decrease in conversion over 5 cyclesCycle 1: 95% Yield Cycle 5: 40% Yield
Ni catalyst in Skraup-type reaction 50 ppm Sulfur impurity in glycerolSharp drop in activity after 1st runRun 1: 75% Yield Run 2: <10% Yield
In(OTf)₃ in Friedländer reaction Use of non-anhydrous solventNo reaction or very low conversionExpected Yield: 90% Observed Yield: <5%

By understanding the fundamental mechanisms of catalyst poisoning and implementing a systematic approach to troubleshooting and regeneration, researchers can significantly improve the efficiency, cost-effectiveness, and reliability of their quinoline synthesis protocols.

References

  • Detection of Catalyst Poisons - GAS Dortmund. (n.d.). Retrieved from [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Indium triflate: A reusable catalyst for expeditious chemoselective conversion of aldehydes to acylals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalyst Poisoning Solutions - Gulf Bio Analytical. (n.d.). Retrieved from [Link]

  • Recent Progress in Palladium Catalysed Sustainable Synthesis of Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Name Your Poison: Identification of Poisoned Catalyst Culprits - ChemistryViews. (2011). Retrieved from [Link]

  • Catalyst Poisoning Testing - Intertek. (n.d.). Retrieved from [Link]

  • Understanding coke formation and deactivation mechanism on zeolite based acid catalysts - DSpace at KOASAS. (n.d.). Retrieved from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulphur poisoning of nickel-based hot gas cleaning catalysts in synthetic gasification gas: I. Effect of different process parameters - VTT's Research Information Portal. (n.d.). Retrieved from [Link]

  • Reactivation of an Aged Commercial Three-Way Catalyst by Oxalic and Citric Acid Washing. (2005). Retrieved from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Retrieved from [Link]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (n.d.). Retrieved from [Link]

  • What Is A Catalyst Poison? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

  • Reactivation of an aged commercial three-way catalyst by oxalic and citric acid washing. (2005). Retrieved from [Link]

  • CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents. (n.d.).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Retrieved from [Link]

  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives - RSC Publishing. (n.d.). Retrieved from [Link]

  • Indium Triflate as a Recyclable Catalyst for the Nitration of Aromatic Compounds without a Halogenated Solvent - ResearchGate. (n.d.). Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved from [Link]

  • Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. (n.d.). Retrieved from [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading - Publikationen in KITopen. (2021). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved from [Link]

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics - Sciforum. (2000). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Indium(III) Triflate - ResearchGate. (n.d.). Retrieved from [Link]

  • Reactivation of a Commercial Diesel Oxidation Catalyst by Acid Washing - PubMed. (2005). Retrieved from [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.). Retrieved from [Link]

  • US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (n.d.).
  • Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments - ResearchGate. (n.d.). Retrieved from [Link]

  • MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION - Elessent Clean Technologies. (n.d.). Retrieved from [Link]

  • Catalytic mechanism of sulfuric acid in cellulose pyrolysis: A combined experimental and computational investigation - ResearchGate. (2018). Retrieved from [Link]

  • Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments - MDPI. (n.d.). Retrieved from [Link]

    • The reversibility of the adsorption of catalyst poisons. Part I. The revival of poisoned catalysts by simple washing - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (2012). Retrieved from [Link]

  • Synthesis of acidic–basic Y zeolite from kaolin: catalytic and mechanism study in the cracking of polyethylene - RSC Publishing. (n.d.). Retrieved from [Link]

  • Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Ciprofloxacin and the 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide provides a detailed comparison of the well-established fluoroquinolone antibiotic, ciprofloxacin, with the broader class of 4-hydroxyquinoline-3-carboxylic acids. The specific compound, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, is included as a representative of this class; however, it is crucial to note that publicly available experimental data on its biological activity is limited. Therefore, the comparison with this specific molecule is largely based on established structure-activity relationships within the quinolone family and should be considered theoretical pending further empirical investigation.

Introduction: The Quinolone Core in Antibacterial Drug Discovery

The quinolone class of antibiotics has been a cornerstone of infectious disease management for decades. Their synthetic nature allows for extensive structural modification, leading to the development of potent agents with broad-spectrum activity. Ciprofloxacin, a second-generation fluoroquinolone, remains a widely used and clinically significant antibiotic. This guide will delve into the established characteristics of ciprofloxacin and compare them to the foundational 4-hydroxyquinoline-3-carboxylic acid scaffold, from which it is derived. By examining the parent structure, we can infer the potential attributes of its lesser-studied derivatives, such as this compound.

Ciprofloxacin: A Clinically Established Fluoroquinolone

Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its clinical utility extends to a variety of infections, including those of the urinary tract, respiratory system, skin, and bones.[2][3]

Chemical Structure

Ciprofloxacin's chemical name is 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid.[1] Its structure is characterized by a quinolone core with key substitutions that enhance its antibacterial efficacy and pharmacokinetic properties.

Caption: Chemical structure of Ciprofloxacin.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4]

  • In Gram-negative bacteria , the primary target is DNA gyrase.

  • In Gram-positive bacteria , topoisomerase IV is the main target.

By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[4]

ciprofloxacin_moa Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Leads to Topo_IV->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Antibacterial Spectrum

Ciprofloxacin has a broad spectrum of activity, particularly against Gram-negative bacteria.[1] It is also effective against some Gram-positive organisms, though newer fluoroquinolones may have enhanced activity in this regard.[1]

Bacterial ClassRepresentative OrganismsCiprofloxacin Activity
Gram-negative Escherichia coli, Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeaeHigh
Gram-positive Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniaeModerate
Atypical Mycoplasma pneumoniae, Chlamydia trachomatis, Legionella pneumophilaModerate
Anaerobes Bacteroides fragilisGenerally Poor
Pharmacokinetics and Safety Profile

Ciprofloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability and wide tissue distribution.[5] It is primarily eliminated through the kidneys.[6] Common side effects include gastrointestinal disturbances such as nausea and diarrhea.[1] More serious but rare adverse effects can include tendonitis and tendon rupture, particularly in older patients.[1]

The 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold

The 4-hydroxyquinoline-3-carboxylic acid moiety is the foundational chemical structure for many quinolone antibiotics, including the non-fluorinated first-generation agents and the later-generation fluoroquinolones.[7] The antibacterial activity of this scaffold is attributed to its ability to inhibit bacterial DNA gyrase.

Chemical Structure

The basic structure consists of a fused bicyclic system with a hydroxyl group at position 4 and a carboxylic acid group at position 3.

Caption: Chemical structure of this compound.

Inferred Properties and Comparison with Ciprofloxacin

Based on the established SAR of quinolones, we can hypothesize the potential properties of this compound in comparison to ciprofloxacin.

FeatureCiprofloxacinThis compound (Theoretical)Rationale for Inference
Core Structure Fluoroquinolone4-Hydroxyquinoline-3-carboxylic acidBoth share the quinolone-3-carboxylic acid core.
N-1 Substituent CyclopropylUnsubstituted (Hydrogen)The absence of a substituent at N-1 in the target molecule is a major structural difference. This is expected to significantly reduce antibacterial potency compared to ciprofloxacin.
C-6 Substituent FluorineEthoxyThe presence of an ethoxy group instead of a fluorine atom at C-6 is another key difference. While the ethoxy group may confer some lipophilicity, it is not expected to provide the same level of broad-spectrum activity enhancement as the fluorine atom in ciprofloxacin.
C-7 Substituent PiperazineUnsubstituted (Hydrogen)The lack of a bulky, basic substituent at C-7, such as the piperazine ring in ciprofloxacin, would likely result in a much narrower spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IVLikely inhibition of DNA gyraseAs a member of the quinolone class, it is expected to target DNA gyrase. However, its affinity for the enzyme is predicted to be significantly lower than that of ciprofloxacin due to the lack of key potentiating substituents.
Antibacterial Spectrum Broad-spectrum (especially Gram-negative)Likely narrow-spectrum, potentially with some activity against susceptible Gram-positive organisms.The absence of the N-1 cyclopropyl, C-6 fluoro, and C-7 piperazinyl groups would drastically limit its activity against a wide range of bacteria, especially resistant strains.
Clinical Significance Widely used antibioticCurrently no established clinical use.The predicted lower potency and narrower spectrum make it unlikely to be a clinically viable antibiotic in its current form.

Experimental Protocols

To empirically determine the antibacterial activity of a novel compound like this compound and compare it to a standard like ciprofloxacin, the following experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the test compound (e.g., this compound) and the reference compound (ciprofloxacin) is prepared in a suitable solvent.

    • Serial two-fold dilutions of each compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

mic_workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test and Reference Compounds Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Ciprofloxacin is a well-characterized and potent fluoroquinolone antibiotic with a broad spectrum of activity, a clear mechanism of action, and a defined clinical profile. In contrast, this compound represents a structurally simpler member of the quinolone family for which there is a paucity of public biological data.

Based on established structure-activity relationships, it is reasonable to hypothesize that this compound would exhibit significantly lower antibacterial potency and a narrower spectrum of activity compared to ciprofloxacin. The absence of key structural motifs—the N-1 cyclopropyl group, the C-6 fluorine atom, and the C-7 piperazinyl ring—are the primary reasons for this predicted difference in efficacy.

This comparative guide underscores the importance of specific structural modifications to the quinolone core in achieving potent and broad-spectrum antibacterial activity. While this compound may serve as a chemical intermediate or a starting point for further drug design, it is unlikely to possess the requisite characteristics for clinical utility as an antibacterial agent in its current form. Further in-depth experimental evaluation is necessary to definitively characterize its biological profile.

References

  • Wikipedia. Ciprofloxacin. [URL: https://en.wikipedia.org/wiki/Ciprofloxacin]
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? [URL: https://www.patsnap.
  • Hooper, D. C. (2000). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 31(Supplement_2), S24–S28.
  • Creative Biolabs. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [URL: https://www.creative-biolabs.
  • Slideshare. (2016). Ciprofloxacin mechanism of action or mode of action. [URL: https://www.slideshare.net/mobile/JagirPatel3/ciprofloxacin-mechanism-of-action-or-mode-of-action]
  • NCBI Bookshelf. (2023). Ciprofloxacin. In StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK535454/]
  • NHS. (2023). About ciprofloxacin. [URL: https://www.nhs.uk/medicines/ciprofloxacin/]
  • Patsnap Synapse. (2024). Ciprofloxacin and its pharmacokinetic properties. [URL: https://www.patsnap.com/synapse/articles/ciprofloxacin-and-its-pharmacokinetic-properties]
  • Bergan, T., Thorsteinsson, S. B., Solberg, R., Bjornskau, L., Kolstad, I. M., & Johnsen, S. (1986). Pharmacokinetics of ciprofloxacin after oral and parenteral administration. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 101–109.
  • Cirz, R. T., & Romesberg, F. E. (2007). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy, 51(8), 2849–2857.
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447.
  • Gorgani, N. N., Ghaffari, F., & Mardaneh, J. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Medical Microbiology, 71(10).
  • Drusano, G. L., Standiford, H. C., Plaisance, K., Forrest, A., Leslie, J., & Caldwell, J. (1986). Absolute bioavailability of ciprofloxacin. Antimicrobial Agents and Chemotherapy, 30(3), 444–446.
  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of Resistance to Quinolones. In Quinolones. IntechOpen.
  • Schacht, P., Arcieri, G., Branolte, J., Bruck, H., Chyský, V., & Hullmann, R. (1989). Safety of oral ciprofloxacin. An update based on clinical trial results. The American Journal of Medicine, 87(5A), 98S–102S.
  • Bisacchi, G. S., & O'Brien, P. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(9), 1347–1362.

Sources

A Comparative Analysis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid and Nalidixic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides a detailed, objective comparison between the first-generation quinolone, nalidixic acid, and a structurally related but less characterized compound, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of quinolone activity and the potential of novel derivatives.

Introduction to the Compounds

Nalidixic acid, discovered in the early 1960s, was the progenitor of the vast class of quinolone antibiotics. It is a synthetic 1,8-naphthyridine derivative primarily effective against Gram-negative bacteria and has historically been used to treat urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[2][3]

This compound, on the other hand, is a quinolone derivative for which specific antibacterial activity data is not extensively available in public literature. Its structural similarity to the core quinolone pharmacophore suggests a potential for antibacterial action. This guide will, therefore, draw upon established structure-activity relationship (SAR) principles within the quinolone class to provide a predictive analysis of its potential efficacy in comparison to the well-documented activity of nalidixic acid.

Head-to-Head Comparison: Known vs. Predicted Activity

A direct comparison of the in vitro activity of these two compounds is challenging due to the lack of published minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) data for this compound. However, by examining their structural differences and considering established SAR, we can infer potential activity.

FeatureNalidixic AcidThis compound (Predicted)
Core Structure 1,8-Naphthyridine4-Quinolone
Key Substituents N1-ethyl, C7-methylC6-ethoxy
Antibacterial Spectrum Primarily Gram-negative bacteria (e.g., E. coli, Proteus, Shigella, Enterobacter, Klebsiella).[1] Minor anti-Gram-positive activity.[1]Likely to exhibit activity against Gram-negative bacteria. The presence of the 4-quinolone core is fundamental for antibacterial action. The ethoxy group at C6 may influence spectrum and potency.
Potency Moderate activity against susceptible Gram-negative organisms.[4]The ethoxy group at the C6 position is a modification that has been explored in more potent fluoroquinolones. Generally, alkoxy groups at C6 can enhance antibacterial activity compared to an unsubstituted position. Therefore, it is plausible that it may exhibit comparable or potentially slightly enhanced activity against certain strains compared to nalidixic acid, though likely still less potent than second and third-generation fluoroquinolones.
Mechanism of Action Inhibition of DNA gyrase (specifically the GyrA subunit) and, to a lesser extent, topoisomerase IV.[1][3]Predicted to be the same as other quinolones: inhibition of bacterial DNA gyrase and topoisomerase IV.

Mechanistic Insights: The Quinolone Mode of Action

Both nalidixic acid and, presumably, this compound, exert their antibacterial effects by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient DNA-enzyme complex, leading to double-strand DNA breaks and ultimately cell death.[3]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes complex leading to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolone antibiotics inhibit DNA gyrase and topoisomerase IV, leading to double-strand DNA breaks and bacterial cell death.

Structure-Activity Relationship (SAR) in Quinolones: A Predictive Framework

The antibacterial potency of quinolones is highly dependent on the substituents at various positions of the core ring structure.

  • N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Nalidixic acid has an ethyl group at this position.

  • C-6 Position: The C-6 position is a key site for modification. The introduction of a fluorine atom at this position, for instance, dramatically increases the spectrum and potency, leading to the fluoroquinolone class.[5] While an ethoxy group is not as common as fluorine, alkoxy substitutions at C-6 have been shown to influence activity.

  • C-7 Position: Substitutions at the C-7 position, often with piperazinyl or other cyclic amines, significantly enhance activity against both Gram-negative and Gram-positive bacteria.[5] Nalidixic acid has a simple methyl group at C-7, which contributes to its limited spectrum. This compound is unsubstituted at this position.

Based on these principles, the presence of an ethoxy group at C-6 in this compound might confer slightly different potency or pharmacokinetic properties compared to the C-7 methyl group of nalidixic acid. However, the absence of a C-7 substituent and a C-6 fluorine atom suggests that its overall activity is unlikely to surpass that of second-generation fluoroquinolones.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative activity of these two compounds, the following standard microbiological assays are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of nalidixic acid and this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

    • Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

MIC Assay Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of Compounds Start->Prep_Compounds Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (No visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum.

Conclusion

Nalidixic acid, as the first-generation quinolone, laid the groundwork for a critically important class of antibiotics. Its activity is well-characterized but limited in spectrum and potency. This compound, while not extensively studied, represents a structural variation of the core quinolone pharmacophore. Based on established structure-activity relationships, it is likely to possess antibacterial activity, primarily against Gram-negative bacteria. The presence of a C-6 ethoxy group may modulate its potency, but without empirical data, its performance relative to nalidixic acid remains speculative.

For researchers in drug discovery, this compound and its derivatives could serve as a starting point for further optimization. The detailed experimental protocols provided in this guide offer a standardized approach to rigorously evaluate its antibacterial potential and directly compare it with established agents like nalidixic acid. Such studies are essential to uncover novel quinolone structures with improved therapeutic profiles.

References

  • Sugino, A., Peebles, C. L., Kreuzer, K. N., & Cozzarelli, N. R. (1977). Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme. Proceedings of the National Academy of Sciences, 74(11), 4767-4771. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid? [Link]

  • Patsnap Synapse. (2024). What is Nalidixic Acid used for? [Link]

  • Wikipedia. (2024). Nalidixic acid. [Link]

  • Neu, H. C. (1985). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 7(Suppl 4), S631-S637. [Link]

  • Goss, W. A., Deitz, W. H., & Cook, T. M. (1965). Mechanism of Action of Nalidixic Acid on Escherichia coli II. Inhibition of Deoxyribonucleic Acid Synthesis. Journal of Bacteriology, 89(4), 1068-1074. [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Chantot, J. F., & Bryskier, A. (1985). Antibacterial activity of ofloxacin and other 4-quinolone derivatives: in-vitro and in-vivo comparison. Journal of Antimicrobial Chemotherapy, 16(4), 475-484. [Link]

  • Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American Family Physician, 65(3), 455-464. [Link]

Sources

The Analytical Crucible: A Comparative Guide to Validating Quinoline Inhibitor Target Engagement in Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor development, confirming that a quinoline-based molecule reaches and interacts with its intended target within the complex cellular milieu is a critical juncture. This guide provides an in-depth, objective comparison of leading experimental methodologies for validating target engagement, moving beyond mere procedural lists to explore the causality behind experimental choices. We will delve into the principles, protocols, and data interpretation of four key techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), In-Cell Western (ICW), and Bioluminescence Resonance Energy Transfer (BRET).

The Imperative of Target Engagement Validation

The quinoline scaffold is a cornerstone in the design of potent kinase inhibitors, with numerous derivatives targeting key players in signaling pathways implicated in cancer and inflammatory diseases.[1][2][3][4] However, a compound's biochemical potency against a purified enzyme often doesn't translate directly to cellular efficacy. Cell membranes, intracellular ATP concentrations, and the presence of protein complexes can all influence a compound's ability to engage its target.[5] Therefore, rigorous validation of intracellular target engagement is paramount to bridge the gap between biochemical activity and cellular phenotype, ensuring that observed biological effects are indeed a consequence of on-target activity.

A Comparative Overview of Target Engagement Methodologies

Choosing the right assay to validate target engagement is a strategic decision dictated by the specific research question, the nature of the target protein, available resources, and desired throughput. Below is a comparative analysis of four powerful techniques.

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[6][7][8]Label-free, applicable to endogenous proteins in intact cells or lysates, provides direct evidence of physical interaction.[6][9]Lower throughput for traditional Western blot-based readout, requires a specific and high-quality antibody, not all ligand binding events result in a significant thermal shift.[10]Thermal shift curves (melt curves), Isothermal dose-response curves (EC50).[8]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[11]Label-free, does not require modification of the compound, can be used for target identification.[11]Requires careful optimization of protease concentration and digestion time, typically performed in cell lysates which may not fully recapitulate the cellular environment.[11]Dose-dependent protection from proteolysis observed on a Western blot.
In-Cell Western (ICW) A quantitative immunofluorescence method to measure changes in target protein levels or post-translational modifications in fixed cells within a microplate format.Higher throughput than traditional Western blotting, allows for multiplexing to measure a target and a loading control simultaneously.[12]Indirect measure of target engagement (measures downstream consequences like changes in phosphorylation), requires high-quality antibodies validated for this application.[12]Quantitative fluorescence intensity data, dose-response curves for inhibition of phosphorylation.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. Inhibitor binding displaces the tracer, reducing the BRET signal.[5]Highly quantitative, can be performed in live cells in real-time, high throughput.[5][10]Requires genetic modification of the target protein (luciferase tagging), relies on the availability of a suitable fluorescent tracer.[10]Dose-response curves (IC50) for tracer displacement.[5]

Delving into the Methodologies: Protocols and Causality

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Direct Interaction

CETSA is a powerful biophysical assay that directly assesses the physical interaction between an inhibitor and its target protein in a cellular environment.[6][8] The underlying principle is that ligand binding confers thermodynamic stability to the target protein, making it more resistant to heat-induced unfolding and aggregation.[6][13]

The following diagram illustrates the key steps in a CETSA experiment.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat cells with quinoline inhibitor or vehicle cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat_shock 4. Heat at a range of temperatures aliquot->heat_shock lysis 5. Cell Lysis heat_shock->lysis centrifugation 6. Separate soluble and aggregated proteins lysis->centrifugation western_blot 7. Western Blot for target protein centrifugation->western_blot analysis 8. Quantify and plot soluble protein vs. temperature western_blot->analysis

CETSA Experimental Workflow.

This protocol is adapted for a quinoline-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

  • Cell Culture and Treatment:

    • Culture A549 cells (or another cell line with endogenous EGFR expression) to 70-80% confluency.

    • Treat cells with the quinoline inhibitor at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C. The incubation time should be sufficient to allow for cell penetration and target binding.

  • Cell Harvesting and Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[15]

    • Carefully collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a suitable secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the vehicle control indicates target stabilization and engagement.[8]

Drug Affinity Responsive Target Stability (DARTS): An Alternative for Protease Sensitivity

DARTS operates on the principle that ligand binding can alter a protein's conformation, thereby masking or exposing protease cleavage sites.[11] This change in susceptibility to proteolysis can be used to infer target engagement.

The following diagram outlines the general steps of a DARTS experiment.

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate treatment 2. Incubate lysate with quinoline inhibitor or vehicle cell_lysis->treatment add_protease 3. Add protease (e.g., thermolysin) treatment->add_protease stop_digestion 4. Stop digestion add_protease->stop_digestion sds_page 5. SDS-PAGE stop_digestion->sds_page western_blot 6. Western Blot for target protein sds_page->western_blot analysis 7. Analyze for protected protein bands western_blot->analysis

DARTS Experimental Workflow.
  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Inhibitor Treatment:

    • Incubate aliquots of the cell lysate with the quinoline inhibitor at various concentrations or with a vehicle control for a specified time at room temperature.

  • Proteolysis:

    • Add a protease, such as thermolysin or pronase, to each sample. The choice of protease and its concentration must be carefully optimized to achieve partial digestion of the proteome.

    • Incubate for a defined period to allow for digestion.

  • Stopping the Reaction and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody specific for the target protein.

  • Data Interpretation:

    • A stronger band for the target protein in the inhibitor-treated lanes compared to the vehicle control indicates that the inhibitor protected the protein from proteolysis, thus demonstrating target engagement.

In-Cell Western (ICW): Quantifying Downstream Effects

The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format.[12] It is particularly useful for assessing the functional consequences of target engagement, such as the inhibition of a kinase's phosphorylation activity.

  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media for several hours.

    • Pre-treat the cells with a serial dilution of the quinoline EGFR inhibitor for 1-2 hours.

    • Stimulate the cells with EGF for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody cocktail containing an antibody against the phosphorylated target (e.g., anti-phospho-EGFR) and a normalization antibody (e.g., anti-Actin or a total protein stain).

    • Incubate with a cocktail of species-appropriate secondary antibodies conjugated to different near-infrared fluorophores.

  • Imaging and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-protein and the normalization control in each well.

    • Normalize the phospho-protein signal to the normalization signal.

    • Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET): A Live-Cell Proximity Assay

BRET is a powerful technique for quantifying target engagement in real-time in living cells.[5] It relies on energy transfer between a luciferase-tagged target protein (donor) and a fluorescently labeled tracer molecule (acceptor) that binds to the same target.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, opaque 96-well plate.

  • Assay Setup:

    • Add the NanoBRET™ fluorescent tracer to the cells.

    • Add the quinoline inhibitor at various concentrations.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

  • Detection and Analysis:

    • Measure the luminescence at two wavelengths: one for the donor (luciferase) and one for the acceptor (tracer).

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • As the inhibitor displaces the tracer, the BRET ratio will decrease.

    • Plot the BRET ratio against the inhibitor concentration to obtain a dose-response curve and determine the IC50 value for target engagement.[5]

Case Study: Validating a Quinoline-Based BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[16][17][18] Let's consider a hypothetical quinoline-based BTK inhibitor, "QuinoBTKi".

A research team could employ a multi-pronged approach to validate its target engagement:

  • Initial Confirmation with CETSA: A CETSA experiment in a B-cell lymphoma cell line would provide direct evidence of QuinoBTKi binding to endogenous BTK. A significant thermal shift in the presence of the inhibitor would be a strong indicator of target engagement.

  • Functional Consequence with ICW: An In-Cell Western could be used to measure the inhibition of BTK's downstream signaling. This would involve stimulating the B-cell receptor and measuring the phosphorylation of a known BTK substrate, such as PLCγ2. A dose-dependent decrease in PLCγ2 phosphorylation upon treatment with QuinoBTKi would confirm that the inhibitor is functionally active in cells.

  • Quantitative Affinity with BRET: For a precise measurement of the inhibitor's affinity for BTK in live cells, a NanoBRET™ assay could be developed. This would provide a quantitative IC50 value for target engagement, which can be compared to the IC50 for functional inhibition obtained from the ICW.

Signaling Pathway Context: EGFR and BTK

Many quinoline-based inhibitors target kinases within critical signaling pathways. Understanding these pathways is essential for interpreting target engagement data.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[19][20][21][22][23]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR Signaling Pathway and the point of inhibition by a quinoline-based inhibitor.
BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[16][17][18] Activation of the BCR leads to the recruitment and activation of BTK, which in turn activates downstream effectors like PLCγ2, leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival.[24]

BTK_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->BTK Inhibits Ca_mobilization Calcium Mobilization PLCG2->Ca_mobilization Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_mobilization->Transcription_Factors Proliferation B-Cell Proliferation & Survival Transcription_Factors->Proliferation

Simplified BTK Signaling Pathway and the point of inhibition by a quinoline-based inhibitor.

Conclusion: An Integrated Approach for Robust Validation

Validating the target engagement of quinoline inhibitors is not a one-size-fits-all endeavor. Each of the methodologies discussed offers unique advantages and insights. CETSA and DARTS provide direct, label-free evidence of a physical interaction, with CETSA being particularly powerful for its application in intact cells. ICW offers a higher-throughput means to assess the functional consequences of target engagement, while BRET provides highly quantitative affinity measurements in live cells.

A judicious and often integrated approach, leveraging the strengths of multiple techniques, will provide the most comprehensive and robust validation of target engagement. This, in turn, builds a solid foundation for understanding the mechanism of action of novel quinoline inhibitors and increases the confidence in their therapeutic potential as they advance through the drug discovery pipeline.

References

Sources

A Comparative Guide to Knockdown Strategies for Target Validation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of contemporary knockdown methodologies to confirm the cellular target of novel small molecules, using 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid as a case study. As the precise molecular target of this compound is not yet fully elucidated, we will proceed with a common hypothetical target for quinolone derivatives: a protein kinase, which we will refer to as "Kinase X," a key regulator in a cellular proliferation pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of small molecule inhibitors.

The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets, leading to antibacterial, antitumor, and anti-HIV activities.[1] The critical step following the discovery of a bioactive small molecule is the unambiguous identification and validation of its molecular target.[2] This process is essential for understanding its mechanism of action, predicting potential off-target effects, and guiding lead optimization. Genetic knockdown approaches are a cornerstone of target validation, allowing for the specific depletion of a putative target protein to observe the consequential effect on the small molecule's efficacy.[2][3]

This guide will compare two of the most powerful and widely used knockdown technologies: RNA interference (RNAi) using small interfering RNA (siRNA) and CRISPR-interference (CRISPRi). We will delve into the underlying principles, experimental workflows, and the relative advantages and disadvantages of each approach in the context of validating "Kinase X" as the target of this compound.

Comparative Overview of Knockdown Technologies

Both siRNA and CRISPRi are powerful tools for reducing the expression of a target gene, but they operate at different stages of the gene expression pathway.[4][5] Understanding these differences is crucial for selecting the most appropriate method for a given target validation study.

FeaturesiRNA (RNA interference)CRISPRi (CRISPR interference)
Mechanism of Action Post-transcriptional silencing via mRNA degradation in the cytoplasm.[5][6]Transcriptional repression by sterically hindering RNA polymerase binding at the gene promoter in the nucleus.[4]
Target Molecule mRNA transcript[4]Genomic DNA (promoter region)[6]
Effect Transient knockdown of protein expression.[7]Stable and sustained, but reversible, gene silencing.[4][7]
Efficiency Variable, often achieving 70-90% knockdown.[6]Generally more consistent and can achieve >90% knockdown.[4]
Off-Target Effects Can occur due to partial complementarity with non-target mRNAs.[5][6]Can occur, but generally considered to be less frequent than with siRNA.[5]
Delivery Relatively simple transfection of synthetic RNA duplexes.[5]Requires delivery of both a guide RNA (gRNA) and a catalytically dead Cas9 (dCas9) protein, often via plasmid transfection or viral transduction.[6]
Time to Effect Rapid, typically within 24-48 hours.[5]Slower onset, requiring transcription and translation of the CRISPRi components, typically 48-72 hours or longer to establish stable cell lines.[7]

Experimental Workflow for Target Validation

The overarching goal of these experiments is to determine if the depletion of the putative target, "Kinase X," phenocopies or abrogates the cellular effect of this compound. A common cellular effect of inhibiting a kinase in a proliferation pathway is the reduction of cell viability.

G cluster_0 Phase 1: Knockdown cluster_1 Phase 2: Validation & Treatment cluster_2 Phase 3: Phenotypic Analysis Select Target Gene (Kinase X) Select Target Gene (Kinase X) siRNA Design & Synthesis siRNA Design & Synthesis Select Target Gene (Kinase X)->siRNA Design & Synthesis CRISPRi gRNA Design & Cloning CRISPRi gRNA Design & Cloning Select Target Gene (Kinase X)->CRISPRi gRNA Design & Cloning Transfection of siRNA Transfection of siRNA siRNA Design & Synthesis->Transfection of siRNA Transfection/Transduction of dCas9 and gRNA Transfection/Transduction of dCas9 and gRNA CRISPRi gRNA Design & Cloning->Transfection/Transduction of dCas9 and gRNA Transient Knockdown Transient Knockdown Transfection of siRNA->Transient Knockdown Stable Knockdown Stable Knockdown Transfection/Transduction of dCas9 and gRNA->Stable Knockdown Validate Knockdown Efficiency (qPCR, Western Blot) Validate Knockdown Efficiency (qPCR, Western Blot) Transient Knockdown->Validate Knockdown Efficiency (qPCR, Western Blot) Stable Knockdown->Validate Knockdown Efficiency (qPCR, Western Blot) Treat with this compound Treat with this compound Validate Knockdown Efficiency (qPCR, Western Blot)->Treat with this compound Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat with this compound->Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compare IC50 values Compare IC50 values Cell Viability Assay (e.g., MTT, CellTiter-Glo)->Compare IC50 values

Caption: General experimental workflow for target validation using knockdown approaches.

Method 1: siRNA-Mediated Knockdown

siRNA offers a rapid and straightforward method for transiently reducing protein expression, making it an excellent choice for initial target validation studies.[4][5]

Protocol: siRNA Transfection and Analysis
  • Cell Seeding: Plate a suitable cancer cell line known to express "Kinase X" (e.g., HeLa, A549) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute a validated siRNA targeting "Kinase X" and a non-targeting control (NTC) siRNA in serum-free media. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically to achieve maximal knockdown.

  • Knockdown Validation:

    • qPCR: Harvest RNA from a subset of cells at 24 hours post-transfection to quantify the reduction in "Kinase X" mRNA levels.

    • Western Blot: Lyse cells at 48-72 hours post-transfection to assess the reduction in "Kinase X" protein levels.

  • Compound Treatment: At 24 hours post-transfection, re-plate the transfected cells into 96-well plates. Allow cells to adhere for 4-6 hours.

  • Dose-Response: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Phenotypic Assay: After 48-72 hours of compound treatment, perform a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values for the compound in cells treated with the "Kinase X" siRNA and the NTC siRNA.

Expected Outcome & Interpretation

If "Kinase X" is the true target of this compound, depleting "Kinase X" with siRNA should render the cells less sensitive to the compound. This would be observed as a significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the "Kinase X" siRNA-treated cells compared to the NTC-treated cells.

G cluster_0 siRNA-Mediated Target Validation Logic cluster_1 Control Path cluster_2 Experimental Path start Start: Cells expressing Kinase X NTC_siRNA Treat with Non-Targeting Control siRNA start->NTC_siRNA KinaseX_siRNA Treat with Kinase X siRNA start->KinaseX_siRNA NTC_Compound Add this compound NTC_siRNA->NTC_Compound NTC_Result Result: Significant Cell Death (Low IC50) NTC_Compound->NTC_Result Conclusion Conclusion: Resistance to compound upon knockdown confirms Kinase X is the target. NTC_Result->Conclusion Comparison KinaseX_Knockdown Kinase X protein levels are reduced KinaseX_siRNA->KinaseX_Knockdown KinaseX_Compound Add this compound KinaseX_Knockdown->KinaseX_Compound KinaseX_Result Result: Reduced Cell Death (High IC50) KinaseX_Compound->KinaseX_Result KinaseX_Result->Conclusion Comparison

Caption: Logic diagram for siRNA-based target validation.

Method 2: CRISPRi-Mediated Knockdown

Protocol: CRISPRi Stable Cell Line Generation and Analysis
  • gRNA Design: Design and synthesize at least two independent guide RNAs (gRNAs) targeting the promoter region of "Kinase X." Include a non-targeting gRNA control.

  • Vector Cloning: Clone the gRNAs into a suitable lentiviral expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect the gRNA-containing plasmids with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

  • Cell Line Transduction: Transduce a cell line that stably expresses a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB) with the lentiviral particles.

  • Stable Cell Line Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive knockdown of "Kinase X."

  • Knockdown Validation: Expand the stable cell lines and validate the knockdown efficiency of "Kinase X" at both the mRNA (qPCR) and protein (Western Blot) levels.

  • Compound Treatment: Seed the stable knockdown and control cell lines into 96-well plates.

  • Dose-Response and Phenotypic Assay: Perform the dose-response treatment with this compound and the subsequent cell viability assay as described in the siRNA protocol (steps 8-9).

  • Data Analysis: Calculate and compare the IC50 values for the compound in the "Kinase X" knockdown and control cell lines.

Expected Outcome & Interpretation

Comparison and Recommendations

ConsiderationsiRNACRISPRiRecommendation for this Study
Speed High. Results can be obtained in 3-5 days.Low. Generating stable cell lines can take several weeks.Start with siRNA for rapid initial validation.
Throughput High. Easily adaptable for screening multiple targets or compounds.Moderate. More labor-intensive upfront.siRNA is preferable for initial screens.
Robustness of Knockdown Moderate. Transient and can be incomplete.High. Stable, heritable, and often more complete knockdown.Use CRISPRi for orthogonal validation of key findings from the siRNA screen.
Off-Target Concerns Higher potential for sequence-dependent off-target effects.[5]Generally lower off-target effects.[5]Use at least two independent siRNAs and two independent gRNAs to control for off-target effects.
Interpretation A positive result is strong evidence, but incomplete knockdown can lead to false negatives.A positive result provides very high confidence in the target-drug relationship.A concordant result between both siRNA and CRISPRi provides the highest level of validation.

References

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule.
  • Sygnature Discovery. Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
  • Jackson, A. L., & Linsley, P. S. (2015, May 21). Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. PMC - NIH.
  • Gilbert, I. H. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Biocompare. (2019, April 30). The Best Functional Genomic Screening Method: CRISPR or RNAi?
  • Horizon Discovery. (2022, July 7). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets.
  • ResearchGate. (2015, February 26). CRISPR OR shRNA?
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.).

Sources

A Guide to Biochemical Assay-Based Validation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid. Drawing from established methodologies for potent Dihydroorotate Dehydrogenase (DHODH) inhibitors, we present a series of biochemical and cell-based assays designed to rigorously test the hypothesis that this compound targets the de novo pyrimidine biosynthesis pathway. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating and robust analytical cascade.

Introduction: The Therapeutic Potential of DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[3] Rapidly proliferating cells, including cancer cells, activated lymphocytes, and certain parasites, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1][4] This dependency has established DHODH as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[3][5]

The compound this compound belongs to the 4-hydroxyquinoline-3-carboxylic acid class, which has been identified as inhibitors of various dehydrogenases.[6][7][8] This structural motif is present in known DHODH inhibitors, suggesting a high probability that this compound exerts its biological effects through the inhibition of DHODH. This guide outlines the necessary biochemical assays to confirm this hypothesis and compares its potential efficacy against established DHODH inhibitors.

Hypothesized Mechanism of Action

We hypothesize that this compound functions as a competitive inhibitor of DHODH, binding to the enzyme and preventing the conversion of dihydroorotate to orotate. This action would deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequent inhibition of cell proliferation.[7]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Inhibitor 6-Ethoxy-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->Orotate Blocks Conversion

Caption: The de novo pyrimidine biosynthesis pathway and the hypothesized point of inhibition.

Comparative Analysis: Selecting the Right Benchmarks

To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized DHODH inhibitors. We recommend the following compounds as benchmarks:

  • Brequinar (NSC 368390): A highly potent and selective inhibitor of human DHODH, with IC50 values typically in the low nanomolar range.[1][9] It serves as a positive control for strong inhibition.

  • A77 1726 (Teriflunomide): The active metabolite of Leflunomide, another well-established DHODH inhibitor used in the treatment of autoimmune diseases.[5] It generally displays moderate potency.[10][11]

These compounds represent a spectrum of inhibitory activity and provide a robust basis for comparison.

Experimental Validation: A Multi-Assay Approach

A combination of in vitro enzymatic assays and cell-based assays is crucial for a thorough validation of the proposed mechanism. This multi-pronged approach ensures that the observed biological effects are directly attributable to the inhibition of DHODH.

Experimental_Workflow cluster_assays Assay Cascade Enzymatic_Assay Biochemical Assay: DHODH Enzyme Inhibition (IC50) Cell_Assay Cell-Based Assay: Cell Proliferation (GI50) Enzymatic_Assay->Cell_Assay Confirms cell permeability and on-target effect in situ Rescue_Assay Mechanism Confirmation: Uridine/Orotate Rescue Cell_Assay->Rescue_Assay Confirms specificity for the pyrimidine biosynthesis pathway Conclusion Validate Mechanism: DHODH is the Target Rescue_Assay->Conclusion

Caption: A logical workflow for the validation of a DHODH inhibitor.

Part 1: In Vitro DHODH Enzymatic Assay

Principle: This assay directly measures the enzymatic activity of recombinant human DHODH. The oxidation of dihydroorotate is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600-650 nm.[1][3][12] The rate of this color change is proportional to DHODH activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[3]

    • Recombinant Human DHODH: Dilute in Assay Buffer to a working concentration (e.g., 10-20 nM, to be optimized empirically).[12]

    • Compound Stock: Prepare a 10 mM stock solution of this compound, Brequinar, and A77 1726 in DMSO.

    • Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.

    • Reaction Mix: Prepare a solution in Assay Buffer containing L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP. Final concentrations in the well should be approximately 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP.[4][12]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted compounds or DMSO (vehicle control) to appropriate wells.

    • Add 178 µL of the diluted DHODH enzyme solution to each well. Include a "no enzyme" control for background correction (100% inhibition).

    • Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.[3][4]

    • Initiate the reaction by adding 20 µL of the Reaction Mix to each well.

    • Immediately begin measuring the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Normalize the data to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Part 2: Cell-Based Proliferation Assay

Principle: This assay assesses the effect of DHODH inhibition on the growth of cancer cell lines that are highly dependent on de novo pyrimidine synthesis, such as the acute myeloid leukemia cell line MOLM-13 or the colon cancer cell line HCT-116.[1][13] Cell viability is measured using a colorimetric or luminescent method like the MTT or CellTiter-Glo® assay.

Protocol:

  • Cell Culture:

    • Culture MOLM-13 or another suitable cancer cell line in appropriate complete medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.[12]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and the benchmark inhibitors. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

  • Viability Measurement (MTT Assay example):

    • Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.[3]

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Part 3: Uridine/Orotate Rescue Assay

Principle: This assay is a critical step for confirming that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. If the compound inhibits DHODH, the downstream effects can be bypassed by supplying cells with pyrimidines through the salvage pathway.[2] Adding exogenous uridine or orotate should rescue the cells from the inhibitor-induced growth arrest.[11][14]

Protocol:

  • Assay Setup:

    • The setup is identical to the Cell-Based Proliferation Assay.

    • Prepare parallel sets of plates. One set will receive only the inhibitors, and the other set will receive the inhibitors plus a final concentration of ~100 µM uridine or orotic acid.[14]

  • Procedure:

    • Co-treat the cells with the inhibitors and uridine/orotate for the same 48-72 hour incubation period.

    • Measure cell viability as described previously.

  • Data Analysis:

    • Compare the GI50 values in the presence and absence of uridine/orotate. A significant rightward shift in the dose-response curve (i.e., a much higher GI50) in the presence of uridine or orotate strongly indicates that the compound's primary mechanism of action is the inhibition of DHODH.[7]

Data Summary and Interpretation

The quantitative data from these assays should be summarized for a clear comparison.

CompoundDHODH Enzymatic IC50 (nM)Cell Proliferation GI50 (nM)GI50 with Uridine Rescue (nM)
This compound Experimental ValueExperimental ValueExperimental Value
Brequinar ~1-5[10][11]~0.2-10[9][13]>1000
A77 1726 (Teriflunomide) ~25-500[10][11]~1000-5000>50000

Interpretation of Expected Results:

  • A potent compound will exhibit low nanomolar IC50 and GI50 values, similar to Brequinar.

  • A strong correlation between the enzymatic IC50 and the cellular GI50 suggests good cell permeability and on-target activity.

  • A dramatic increase in the GI50 value in the uridine rescue assay is the definitive evidence that confirms the inhibition of the de novo pyrimidine biosynthesis pathway as the primary mechanism of action.

By following this structured, multi-assay approach, researchers can rigorously validate the mechanism of this compound, accurately determine its potency, and benchmark its performance against established standards in the field of DHODH inhibition.

References

  • ResearchGate. (2025). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. [Link]

  • Wiley Online Library. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

  • National Institutes of Health. (n.d.). Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. [Link]

  • Wiley Online Library. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. [Link]

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. [Link]

  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors, Indoluidins, That Inhibit Cancer Cell Growth. [Link]

  • PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. [Link]

  • PubMed. (2016). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. [Link]

  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. [Link]

  • PubMed Central. (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. [Link]

  • PubMed Central. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • PubMed Central. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. [Link]

  • PubMed Central. (2016). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]

  • PubMed Central. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. [Link]

  • OSTI.GOV. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][2][3] Among its many derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[4][5][6][7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoline-3-carboxylic acids, offering a comparative overview of how structural modifications influence their biological efficacy. We will delve into the causality behind experimental choices in their design and provide supporting experimental data and protocols for researchers in drug discovery and development.

The Quinoline-3-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The fundamental structure of quinoline-3-carboxylic acid, characterized by a carboxylic acid group at the C-3 position of the quinoline ring, is crucial for its biological activity. This acidic moiety often plays a key role in binding to target enzymes or receptors.[9] The versatility of this scaffold lies in the numerous positions available for substitution, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties. The most commonly modified positions include the N-1, C-2, C-4, C-6, and C-7 positions.

Comparative SAR Analysis Across Different Biological Activities

The following sections will compare the SAR of quinoline-3-carboxylic acid derivatives across antibacterial, anticancer, and antiviral activities, highlighting key structural modifications that enhance potency and selectivity.

Antibacterial Activity

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[9][10] The carboxylic acid at C-3 is essential for their mechanism of action, which involves stabilizing the enzyme-DNA complex, leading to double-stranded DNA breaks and bacterial cell death.[9]

Key SAR insights for antibacterial activity include:

  • N-1 Position: The substituent at the N-1 position significantly influences antibacterial potency. Small, lipophilic groups are generally favored. For instance, the substitution of a methylamino group at the N-1 position has been shown to enhance antibacterial activity.[6]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of many potent fluoroquinolone antibiotics. This substitution generally increases activity against a broad spectrum of bacteria.[6]

  • C-7 Position: The C-7 position is a critical site for modification to modulate the antibacterial spectrum and potency. The introduction of nitrogen-containing heterocyclic rings, such as piperazine or pyrrolidine, is a common strategy. For example, a 4-methyl-1-piperazinyl group at C-7 leads to significant antibacterial potency.[6]

  • C-8 Position: Substitutions at the C-8 position can also impact activity. Halogen atoms like fluorine or chlorine at this position have been shown to enhance in vitro activity against Gram-negative organisms.[11]

Table 1: Comparison of Antibacterial Activity of Quinoline-3-Carboxylic Acid Derivatives

CompoundN-1 SubstituentC-6 SubstituentC-7 SubstituentTarget OrganismMIC (µg/mL)Reference
AmifloxacinMethylaminoFluoro4-Methyl-1-piperazinylEscherichia coli0.25[6]
Norfloxacin analogueMethylaminoFluoro1-PiperazinylEscherichia coli(Comparable to Amifloxacin)[6]
Anticancer Activity

Quinoline derivatives, including those with a carboxylic acid at the C-3 position, have demonstrated significant potential as anticancer agents.[1][2][12] Their mechanisms of action are diverse and can include the inhibition of protein kinases or enzymes involved in nucleotide biosynthesis.[5][9][13]

A notable mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[9][13]

Key SAR insights for anticancer activity:

  • C-2 Position: For hDHODH inhibitors, bulky hydrophobic substituents at the C-2 position are necessary for potent activity.[13]

  • C-3 Position: While many potent anticancer quinolines are quinoline-4-carboxylic acids, studies on quinoline-3-carboxylic acids have also yielded promising results.[1][14][15] For some derivatives, the free carboxylic acid at C-3 enhances selectivity for cancer cells, possibly due to the acidic tumor microenvironment.[14][15] Hydrolysis of a C-3 ester to the corresponding carboxylic acid has been shown to increase selectivity.[14][15]

  • C-4 Position: In the context of 2,4-disubstituted quinoline-3-carboxylic acids, modifications at the C-4 position can influence antiproliferative activity.[14]

  • Amide Derivatives: Conversion of the C-3 carboxylic acid to a carboxamide has also been explored, leading to potent inhibitors of platelet-derived growth factor receptor (PDGFR).[16] SAR studies of these carboxamides suggest that electron-donating groups on the aniline moiety of the amide are important for cytotoxicity.[16]

Table 2: Comparison of Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives

Compound IDC-2 SubstituentC-4 SubstituentCell LineIC50 (µM)Reference
4k4-chlorostyrylPhenylK5620.28[1]
4m4-fluorostyrylPhenylK5620.28[1]
4m4-fluorostyrylPhenylMCF-70.33[1]
4n4-bromostyrylPhenylMCF-70.33[1]
2fVaried styrylVaried arylMCF-7 & K562Micromolar inhibition[14][15]
2lVaried styrylVaried arylMCF-7 & K562Micromolar inhibition[14][15]
Antiviral Activity

The antiviral potential of quinoline-3-carboxylic acids is an emerging area of research.[7][17] A significant mechanism of action for their antiviral activity is the inhibition of host cell enzymes that are essential for viral replication, such as human dihydroorotate dehydrogenase (hDHODH).[8][18] By targeting a host enzyme, these compounds may have a broad spectrum of activity and a higher barrier to the development of viral resistance.[8][18]

Key SAR insights for antiviral activity (as hDHODH inhibitors):

  • C-2 Position: Similar to the anticancer activity of hDHODH inhibitors, a hydrophobic moiety at the C-2 position is crucial for antiviral potency.[8]

  • C-3 Position: The free carboxylic acid at C-3 is critical for activity.

  • C-6 Position: Electron-withdrawing groups, such as fluorine, at the C-6 position have a beneficial effect on antiviral activity.[8]

Experimental Protocols

Synthesis of 2,4-Disubstituted Quinoline-3-Carboxylic Acids

This protocol is adapted from the synthesis of 2,4-disubstituted quinoline-3-carboxylate derivatives, followed by hydrolysis.[1][14][15]

Step 1: Synthesis of Ethyl 2-styryl-4-phenylquinoline-3-carboxylate

  • To a solution of ethyl 2-methyl-4-phenylquinoline-3-carboxylate (1 mmol) in acetic anhydride (5 mL), add the appropriate aromatic aldehyde (1.2 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure ester.

Step 2: Hydrolysis to Quinoline-3-Carboxylic Acid

  • Dissolve the synthesized ester (1 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide solution (5 mL).

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 4-5.

  • Filter the precipitated carboxylic acid, wash thoroughly with water, and dry.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.[1]

In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[6]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a bacterial inoculum of the test organism (e.g., Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles and experimental workflows.

SAR_Antibacterial cluster_N1 N-1 Position cluster_C6 C-6 Position cluster_C7 C-7 Position Core Quinoline-3-Carboxylic Acid Core N1_sub Methylamino Core->N1_sub C6_sub Fluoro Core->C6_sub C7_sub Piperazinyl / Pyrrolidinyl Core->C7_sub Activity Enhanced Antibacterial Activity N1_sub->Activity Increases Potency C6_sub->Activity Broadens Spectrum C7_sub->Activity Modulates Spectrum & Potency

Caption: Key Substitutions for Enhanced Antibacterial Activity.

Workflow start Starting Materials (e.g., o-aminobenzophenone) step1 Synthesis of Quinoline-3-carboxylate Ester start->step1 step2 Hydrolysis step1->step2 product Quinoline-3-carboxylic Acid Derivative step2->product bioassay Biological Evaluation (e.g., MIC, IC50) product->bioassay sar SAR Analysis bioassay->sar

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The quinoline-3-carboxylic acid scaffold remains a highly valuable starting point for the development of new therapeutic agents. The extensive body of research on its SAR provides a solid foundation for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. As demonstrated in this guide, strategic modifications at key positions on the quinoline ring can lead to potent antibacterial, anticancer, and antiviral compounds. Future research will likely focus on exploring novel substitutions, developing dual-action agents, and further elucidating the mechanisms of action of these versatile molecules.

References

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Niedzialkowska, E., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(40), 37045-37055. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Domagala, J. M., et al. (1986). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 29(4), 445-448. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology, 20(8), 2011-2023. [Link]

  • Sharma, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

  • Liu, Y., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Antimicrobial Agents and Chemotherapy, 55(1), 289-298. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

  • V. S., A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. [Link]

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Singh, Y., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 117472. [Link]

  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. [Link]

  • Parveen, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 223, 113632. [Link]

  • Gupta, H., & Singh, R. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2113-2122. [Link]

Sources

comparing the efficacy of different quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Efficacy

The quinoline scaffold is a cornerstone of medicinal and industrial chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is integral to numerous bioactive compounds, including the renowned antimalarial drug, quinine.[1][3] The enduring importance of quinoline derivatives has driven the development of a rich portfolio of synthetic methodologies over the past century and a half.[4][5]

This guide offers a comparative analysis of the most significant methods for quinoline synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the field-proven insights necessary for making informed decisions in a laboratory setting. We will explore the harsh but foundational classical syntheses and contrast them with the elegance and efficiency of modern catalytic strategies.

Classical Approaches: The Foundation of Quinoline Chemistry

The "named reactions" for quinoline synthesis, mostly discovered in the late 19th century, are foundational to heterocyclic chemistry.[6] While often demanding harsh conditions, they remain relevant for their use of simple, readily available starting materials.

The Skraup Synthesis: A Brute-Force Classic

The Skraup synthesis is perhaps the most fundamental method for producing the parent quinoline ring.[7] It involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene.[8]

Mechanism and Rationale: The reaction's power lies in its tandem nature. First, the concentrated sulfuric acid dehydrates glycerol into acrolein, an α,β-unsaturated aldehyde.[9][10] The aniline then undergoes a Michael-type conjugate addition to the acrolein. The strongly acidic environment catalyzes the subsequent cyclization and dehydration to form 1,2-dihydroquinoline. Finally, the oxidizing agent aromatizes this intermediate to the stable quinoline ring.[9] The reaction is notoriously exothermic and can become violent; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[8][9]

Efficacy and Limitations:

  • Advantages: Its primary advantage is the use of inexpensive and simple starting materials to produce unsubstituted or simply substituted quinolines.[2]

  • Disadvantages: The conditions are extremely harsh (strong acid, high temperatures), and the reaction can be hazardous.[2][10] Yields are often low to moderate, and the method offers limited scope for introducing substituents onto the newly formed pyridine ring.[2][11]

The Friedländer Synthesis: A More Versatile Approach

The Friedländer synthesis represents a significant step forward in terms of versatility and milder conditions. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or ester), catalyzed by either acid or base.[12][13][14]

Mechanism and Rationale: Two primary mechanistic pathways are viable.[12] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration. The alternative pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, which then undergoes an intramolecular aldol condensation and elimination to yield the quinoline. The choice of catalyst (acid or base) can influence the predominant pathway and the success of the reaction with specific substrates.[6][14]

Efficacy and Limitations:

  • Advantages: This method generally provides good to excellent yields under significantly milder conditions than the Skraup synthesis.[2] Its major strength is its broad substrate scope, which allows for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[2][15]

  • Disadvantages: The primary limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials, which often need to be synthesized separately.[2] Furthermore, using asymmetric ketones can lead to regioselectivity issues, yielding a mixture of products.[14]

The Combes Synthesis: A Gateway to 2,4-Disubstituted Quinolines

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines.[16] It employs the acid-catalyzed condensation of an arylamine with a β-diketone.[16][17]

Mechanism and Rationale: The reaction begins with the formation of an enamine from the aniline and one of the diketone's carbonyl groups.[4][18] In the presence of a strong acid like concentrated sulfuric acid, the second carbonyl group is protonated, activating it for the rate-determining electrophilic aromatic annulation (ring closure) onto the aniline ring.[16] A final dehydration step yields the aromatic quinoline product.

Efficacy and Limitations:

  • Advantages: It provides a direct route to quinolines with substituents at the 2- and 4-positions, a pattern that is common in pharmacologically active molecules.[16]

  • Disadvantages: The reaction requires strongly acidic conditions. Furthermore, if the aniline substrate is unsymmetrically substituted, mixtures of regioisomers can be formed, with the outcome dependent on both steric and electronic factors.[16][19]

The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity

This method utilizes the reaction between anilines and β-ketoesters and is remarkable for its temperature-dependent regioselectivity.[17][20]

Mechanism and Rationale: The reaction's outcome is a classic example of kinetic versus thermodynamic control.[21]

  • At lower temperatures (e.g., room temperature) , the reaction is under kinetic control. The more reactive keto-carbonyl of the β-ketoester is preferentially attacked by the aniline, leading to an enamine intermediate that cyclizes upon heating to form a 4-hydroxyquinoline (the Conrad-Limpach product).[20][22]

  • At higher temperatures (e.g., 140°C) , the reaction is under thermodynamic control. The initial attack on the keto-carbonyl is reversible, but the non-reversible reaction of the aniline with the less reactive ester group to form a β-ketoanilide becomes dominant.[20][21] This anilide then cyclizes under acidic conditions to yield the more stable 2-hydroxyquinoline isomer (the Knorr product).[20]

Efficacy and Limitations:

  • Advantages: The ability to selectively synthesize either 2- or 4-hydroxyquinolines simply by controlling the reaction temperature is a significant synthetic advantage.

  • Disadvantages: The high temperatures required for the Knorr synthesis can be a limitation for sensitive substrates. The cyclization step often requires an inert, high-boiling solvent for optimal yields.[20]

The Doebner-von Miller Reaction: An Important Skraup Variation

This reaction is a modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used directly instead of being generated in situ from glycerol.[23][24] This approach allows for the synthesis of a wider range of substituted quinolines.[25] The reaction is typically catalyzed by Brønsted or Lewis acids.[23]

Modern Methods: The Pursuit of Efficiency and Sustainability

While classical methods are robust, modern organic synthesis demands greater efficiency, milder conditions, better functional group tolerance, and greener processes.[11][26][27] This has led to the development of powerful new strategies for quinoline construction.

Transition-Metal-Catalyzed Syntheses

The use of transition metals (e.g., palladium, copper, rhodium, ruthenium) has revolutionized quinoline synthesis.[28][29] These methods often proceed via novel reaction pathways, such as C-H bond activation, and offer access to complex quinoline structures that are difficult to obtain through classical routes.[1] Copper-catalyzed aerobic oxidation cyclizations, for example, allow for the one-pot synthesis of substituted quinolines from anilines and aldehydes, using molecular oxygen as a green oxidant.[29]

  • Advantages: These reactions often proceed under much milder conditions, exhibit high functional group tolerance, and provide excellent control over regioselectivity.[28][29] They enable the construction of highly functionalized quinolines from readily available starting materials.

  • Disadvantages: The primary drawbacks can be the cost, toxicity, and air-sensitivity of the metal catalysts and ligands.[30]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials.[31] This approach aligns with the principles of green chemistry by minimizing waste and saving time. The Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an activated alkene, is a prominent MCR for generating substituted quinolines with high efficiency.[31][32]

At-a-Glance Comparison of Key Quinoline Synthesis Methods

FeatureSkraup SynthesisFriedländer SynthesisCombes SynthesisConrad-Limpach-KnorrTransition-Metal Catalysis
Reactants Aniline, glycerol, oxidizing agent2-Aminoaryl aldehyde/ketone, α-methylene carbonylAniline, β-diketoneAniline, β-ketoesterVaries (e.g., anilines, alkynes, alcohols)
Conditions Harsh: strong acid (H₂SO₄), >150°C, exothermic[2]Generally mild: acid or base catalysis[2]Strong acid (H₂SO₄)Temperature-dependent (RT for 4-OH, >140°C for 2-OH)[20]Often mild, catalyst-dependent
Catalyst Conc. H₂SO₄Acid (e.g., p-TsOH) or Base (e.g., NaOH)[12]Conc. H₂SO₄Acid-catalyzed cyclizationPd, Cu, Rh, Ru, etc.[28]
Typical Yield Low to moderate, variable[2]Good to excellent[2]Moderate to goodGoodGood to excellent
Scope Limited; mainly for simple quinolines[2]Broad; highly versatile for substitution patterns[2]Specific for 2,4-disubstitution[16]Specific for 2- or 4-hydroxyquinolinesVery broad, high functional group tolerance
Advantages Inexpensive, simple starting materials[2]High yields, mild conditions, great versatility[2]Direct route to 2,4-disubstituted productsRegiocontrol via temperatureHigh efficiency, mild conditions, novel disconnections
Disadvantages Hazardous conditions, low yield, limited scope[2]Requires pre-functionalized starting materials[2]Harsh acid, potential regioisomeric mixturesCan require high temperaturesCatalyst cost and toxicity

Visualizing Synthesis Strategies

Logical Flow for Method Selection

The choice of a synthetic route is dictated by the desired substitution pattern on the quinoline core and the availability of starting materials.

G start Target Quinoline Structure? unsub Unsubstituted or simple substitution? start->unsub Analyze Substitution highly_sub Highly substituted on both rings? start->highly_sub hydroxy_sub 2-OH or 4-OH substituted? start->hydroxy_sub specific_sub 2,4-disubstituted? start->specific_sub complex_sub Complex/Novel substitution pattern? start->complex_sub skraup Consider Skraup Synthesis unsub->skraup Yes friedlander Consider Friedländer Synthesis highly_sub->friedlander Yes clk Consider Conrad-Limpach-Knorr hydroxy_sub->clk Yes combes Consider Combes Synthesis specific_sub->combes Yes modern Consider Modern Methods (Transition-Metal Catalysis, MCRs) complex_sub->modern Yes

Caption: Decision tree for selecting an appropriate quinoline synthesis method.

Representative Experimental Protocols

To provide a tangible comparison, detailed protocols for the Skraup and Friedländer syntheses are presented below.

Protocol 1: The Skraup Synthesis of Quinoline[10]

Objective: To synthesize quinoline from aniline and glycerol.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate (FeSO₄·7H₂O) (optional, as moderator)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Chloride (NaCl)

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Caution: This reaction is highly exothermic and must be performed in a large flask (at least 10x the volume of reactants) equipped with a reflux condenser and a mechanical stirrer in a well-ventilated fume hood.

  • To a 2-L round-bottom flask, add 100 g of anhydrous glycerol and 25 g of ferrous sulfate heptahydrate.

  • Carefully add 85 mL of concentrated sulfuric acid in portions, with cooling and stirring.

  • Add 52 g of aniline, followed by 35 g of nitrobenzene.

  • Heat the mixture gently on a heating mantle. Once the reaction begins (indicated by bubbling), immediately remove the heat source. The reaction can proceed vigorously. If it becomes too violent, cool the flask with an ice-water bath.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Allow the mixture to cool. Dilute with 500 mL of water and make it strongly alkaline by slowly adding a 40% NaOH solution while cooling the flask.

  • Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene.

  • Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain pure quinoline.

Protocol 2: The Friedländer Synthesis of 2-Methylquinoline[2]

Objective: To synthesize 2-methylquinoline from 2-aminobenzaldehyde and acetone.

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Water

  • Dichloromethane for extraction

Procedure:

  • In a 100-mL round-bottom flask, dissolve 5.0 g of 2-aminobenzaldehyde in 25 mL of ethanol.

  • Add 10 mL of acetone to the solution.

  • While stirring at room temperature, slowly add a solution of 1.0 g of NaOH in 10 mL of water dropwise over 15 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for 2 hours. The product may begin to precipitate.

  • Heat the reaction mixture to reflux for 1 hour to ensure the completion of the cyclization.

  • Cool the mixture to room temperature and then pour it into 100 mL of cold water.

  • Extract the aqueous mixture three times with 30-mL portions of dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol-water to obtain pure 2-methylquinoline.

Conclusion

The synthesis of quinolines is a mature field of organic chemistry, yet it continues to evolve. The classical named reactions, particularly the Skraup and Friedländer syntheses, remain valuable for their directness and use of simple precursors, forming the bedrock of many synthetic strategies.[2] However, they are often hampered by harsh conditions, limited scope, and safety concerns.

The ascendancy of modern methods, especially those catalyzed by transition metals, has opened new avenues for creating highly complex and functionalized quinoline derivatives under mild and controlled conditions.[1][28] These advanced techniques offer the precision and efficiency required for contemporary drug discovery and materials science. The choice of method is no longer just about feasibility but involves a strategic calculation of efficiency, cost, substrate availability, and environmental impact. For the modern researcher, a deep understanding of both the classical foundations and the cutting-edge catalytic systems is essential for navigating the rich and varied landscape of quinoline synthesis.

References

A complete list of references with clickable URLs will be provided in the final section.

Sources

A Researcher's Guide to Benchmarking Novel Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of therapeutic agents. From the historic antimalarial quinine to contemporary targeted cancer therapies, quinoline derivatives have consistently demonstrated a remarkable breadth of pharmacological activities.[3][4][5] This guide provides an in-depth comparative framework for researchers and drug development professionals engaged in the evaluation of new quinoline derivatives. By establishing clear benchmarks and outlining robust experimental protocols, we aim to facilitate a more rigorous and efficient assessment of novel chemical entities.

This guide will delve into three key therapeutic areas where quinoline derivatives have made a significant impact: oncology, infectious diseases (antibacterial), and malarial infections. For each area, we will introduce established benchmark compounds, provide detailed experimental protocols for their evaluation, and present a comparative analysis with recently developed, promising quinoline derivatives.

I. Anticancer Activity: Targeting the Pillars of Cell Proliferation

The development of novel anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a rich source of compounds that interfere with various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[6][7]

Benchmark Compound: Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a widely used and potent chemotherapeutic agent. Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA double-strand breaks and subsequent apoptosis.[8] Due to its well-characterized activity and broad efficacy against a range of cancers, doxorubicin serves as an excellent benchmark for evaluating the cytotoxic potential of new anticancer compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of Doxorubicin Against Various Human Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
MCF-7Breast2.5[9]
HCT-116Colon5.34[6]
MGC-803Gastric1.38[6]
A549Lung> 20[9]
HepG2Liver12.2[9]
K562Leukemia0.59[6]
BFTC-905Bladder2.3[9]
HeLaCervical2.9[9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Featured Novel Quinoline Derivatives: A Glimpse into the Future of Cancer Therapy

Recent research has yielded a plethora of quinoline derivatives with potent anticancer activities. Here, we highlight two promising examples:

  • Quinoline-Chalcone Hybrid (Compound 12e): This compound has demonstrated significant inhibitory potency against various cancer cell lines, with IC50 values of 1.38 µM against MGC-803 (gastric), 5.34 µM against HCT-116 (colon), and 5.21 µM against MCF-7 (breast) cells.[6] Its mechanism of action is believed to involve the induction of G2/M phase cell cycle arrest and apoptosis.[6]

  • Novel Quinoline Nitrate Derivative (Compound 6g): This recently synthesized compound has shown notable anticancer potential, particularly against non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1) cell lines.[10] The presence of a nitric oxide-releasing moiety is correlated with its anticancer activity.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives and the benchmark compound (Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5% to avoid solvent-induced toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add quinoline derivatives & benchmark compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Mechanistic Insights: Targeting Key Signaling Pathways

Many quinoline derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and the VEGF signaling pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[11] Its aberrant activation is a common feature in many cancers. Several quinoline-based inhibitors have been developed to target key components of this pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several FDA-approved quinoline-based multi-kinase inhibitors, such as Cabozantinib and Lenvatinib, target VEGFRs.

VEGF Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Survival, Migration Akt->Angiogenesis Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Simplified VEGF signaling pathway in angiogenesis.

II. Antibacterial Activity: Combating the Rise of Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline-based antibiotics, particularly the fluoroquinolones, have been a mainstay in the treatment of bacterial infections for decades.

Benchmark Compound: Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[13] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14] Ciprofloxacin's well-established efficacy and extensive clinical use make it an ideal benchmark for assessing the potency of new antibacterial quinoline derivatives.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Against Common Bacterial Pathogens

Bacterial StrainGram StainCiprofloxacin MIC (µg/mL)Reference
Staphylococcus aureusPositive0.6[15]
Escherichia coliNegative0.013[15]
Pseudomonas aeruginosaNegative0.15[15]
Klebsiella pneumoniaeNegative≤0.125[8]
Enterococcus faecalisPositive1.0[8]

Note: MIC values can vary depending on the specific strain and testing methodology.

Featured Novel Quinoline Derivatives: The Next Generation of Antibacterials

Researchers are actively exploring novel quinoline scaffolds to overcome existing resistance mechanisms.

  • Quinoline-2-one Derivative (Compound 6c): This compound has demonstrated potent activity against multidrug-resistant Gram-positive bacteria, with MIC values of 0.75 µg/mL against MRSA (methicillin-resistant S. aureus) and VRE (vancomycin-resistant Enterococci), and 2.50 µg/mL against MRSE (methicillin-resistant S. epidermidis).[11]

  • Quinoline-based Dihydrotriazine Derivative (Compound 93a-c): This class of compounds has shown excellent antibacterial activity against both S. aureus and E. coli, with a reported MIC value of 2 µg/mL.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline derivatives and the benchmark compound (Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Insights: Inhibition of Bacterial DNA Replication

Fluoroquinolones, including ciprofloxacin, exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones block the progression of the replication fork, leading to DNA damage and cell death.[14]

Mechanism of Fluoroquinolone Action

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase relieves supercoiling ReplicationFork Replication Fork Gyrase->ReplicationFork allows progression Complex Stable Fluoroquinolone-Gyrase-DNA Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Gyrase binds to BlockedReplication Replication Fork Blockage Complex->BlockedReplication leads to CellDeath DNA Damage & Cell Death BlockedReplication->CellDeath

Sources

head-to-head comparison of quinoline topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Quinolone Topoisomerase Inhibitors: A Guide for Researchers

Introduction: Targeting Bacterial DNA Topology

In the landscape of antibacterial drug discovery, the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, stand out as validated and essential targets.[1][2] These enzymes are critical for managing the complex topology of DNA during replication, transcription, and chromosome segregation.[3][4] Quinolones, a class of synthetic broad-spectrum antibacterial agents, exploit this dependency by directly inhibiting these enzymes.[5][6] The foundational member, nalidixic acid, has evolved through chemical modifications into the highly potent fluoroquinolones, which are mainstays in clinical practice.[5][7]

The bactericidal activity of quinolones stems from their ability to function as "topoisomerase poisons."[1][6] They bind to the enzyme-DNA complex, stabilizing a transient intermediate where the DNA is cleaved.[1][8] This action blocks the DNA re-ligation step, leading to the accumulation of toxic double-strand breaks that halt DNA replication and trigger cell death.[9][10] This guide provides a head-to-head comparison of key quinolone inhibitors, focusing on the experimental data and methodologies that underpin our understanding of their performance and guide future drug development.

The Dual Targets: DNA Gyrase and Topoisomerase IV

To effectively compare quinolone inhibitors, one must first appreciate the distinct roles and structures of their targets. Both enzymes are heterotetramers, but they perform different primary functions that vary between bacterial species.[1]

  • DNA Gyrase (GyrA₂GyrB₂): Unique to bacteria, DNA gyrase introduces negative supercoils into DNA in an ATP-dependent process.[3][11][12] This action is vital for relieving the positive superhelical stress that accumulates ahead of the replication fork, thereby facilitating the unwinding of the DNA helix.[3][9] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit harbors the ATPase activity.[11][12]

  • Topoisomerase IV (ParC₂ParE₂): The primary role of topoisomerase IV is the decatenation (unlinking) of intertwined daughter chromosomes following replication.[2][4] This ensures proper chromosome segregation into daughter cells. While it can also relax positive supercoils, it lacks the unique negative supercoiling ability of gyrase.[2] ParC is homologous to GyrA, and ParE is homologous to GyrB.[1]

A critical determinant of a quinolone's spectrum of activity is its preferential target. In most Gram-negative bacteria, DNA gyrase is the primary target , while in many Gram-positive bacteria, topoisomerase IV is more susceptible .[1][10][13] This distinction is fundamental to understanding why certain quinolones are more effective against specific pathogens.

Mechanism of Inhibition and the Rise of Resistance

Quinolones interrupt the catalytic cycle of type II topoisomerases by trapping the "cleavage complex," a ternary structure consisting of the enzyme, the cleaved DNA, and the drug molecule.[1][14]

Quinolone Mechanism of Action cluster_cycle Topoisomerase Catalytic Cycle cluster_inhibition Quinolone Inhibition Enzyme + DNA Enzyme + DNA DNA Binding & Wrapping DNA Binding & Wrapping Enzyme + DNA->DNA Binding & Wrapping 1 G-Segment Cleavage G-Segment Cleavage DNA Binding & Wrapping->G-Segment Cleavage 2 T-Segment Passage T-Segment Passage G-Segment Cleavage->T-Segment Passage 3 (ATP-dependent) Cleavage Complex Ternary Complex (Enzyme-DNA-Quinolone) G-Segment Cleavage->Cleavage Complex Quinolone Binding G-Segment Re-ligation G-Segment Re-ligation T-Segment Passage->G-Segment Re-ligation 4 G-Segment Re-ligation->Enzyme + DNA 5 (Cycle Repeats) Quinolone Quinolone Re-ligation Blocked Re-ligation Blocked Cleavage Complex->Re-ligation Blocked Stabilization DSBs & Cell Death DSBs & Cell Death Re-ligation Blocked->DSBs & Cell Death Replication Fork Collision

Figure 1: Quinolone interruption of the topoisomerase catalytic cycle.

The widespread use of these agents has inevitably led to the emergence of resistance, a complex phenotype that typically arises from a combination of factors.[5]

  • Target-Site Mutations: The most common mechanism involves amino acid substitutions within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[13][15] These mutations reduce the binding affinity of the drug to the cleavage complex.

  • Reduced Drug Accumulation: Bacteria can limit intracellular quinolone concentration by upregulating efflux pumps that actively transport the drug out of the cell or by reducing the expression of porins that facilitate drug entry.[15][16]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying genes like qnr can protect the target enzymes from quinolone binding, contributing to low-level resistance that facilitates the selection of higher-level mutations.[5][13]

Quinolone Resistance Mechanisms cluster_target Target Modification cluster_accumulation Reduced Accumulation cluster_plasmid Plasmid-Mediated Quinolone Quinolone Bacterial Cell Bacterial Cell Quinolone->Bacterial Cell Altered Target Altered Topoisomerase Efflux Pump Efflux Pump Upregulation Qnr Protein Qnr Protein (Target Protection) QRDR Mutations Mutations in gyrA, parC (QRDRs) QRDR Mutations->Altered Target Reduced Binding Reduced Binding Altered Target->Reduced Binding Lower Affinity Resistance Resistance Reduced Binding->Resistance Efflux Pump->Quinolone Drug Efflux Efflux Pump->Resistance Porin Loss Decreased Porin Expression Porin Loss->Quinolone Reduced Uptake Porin Loss->Resistance Qnr Protein->Altered Target Protects Target Qnr Protein->Resistance

Figure 2: Major pathways contributing to bacterial resistance to quinolones.

Head-to-Head Comparison: Performance Metrics

The evolution of fluoroquinolones has yielded agents with varying spectra of activity, potency, and safety profiles. Here, we compare several key agents based on quantitative in vitro and clinical data.

Performance Metric 1: In Vitro Antibacterial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the gold standard for assessing in vitro potency, representing the lowest drug concentration that prevents visible bacterial growth.[7] A lower MIC value indicates higher potency. The table below compares the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several fluoroquinolones against key pathogens.

Organism Ciprofloxacin Levofloxacin Moxifloxacin Delafloxacin
Staphylococcus aureus (MSSA)110.250.03
Staphylococcus aureus (MRSA)>32>32>320.5
Streptococcus pneumoniae210.250.06
Escherichia coli0.060.120.120.12
Pseudomonas aeruginosa1284

Data are representative MIC₉₀ values in µg/mL, compiled from various sources. Actual values may vary by study and region.[17][18][19]

Expert Insights: The data clearly illustrate the generational shift in activity. Ciprofloxacin, a second-generation agent, exhibits excellent potency against Gram-negative bacteria like P. aeruginosa but has weaker activity against Gram-positive organisms like S. pneumoniae.[17][18] Later-generation agents like Moxifloxacin show significantly improved Gram-positive coverage.[17] Delafloxacin stands out for its potent activity against both Methicillin-sensitive (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), a significant advantage in treating skin and soft tissue infections.

Performance Metric 2: Target Enzyme Inhibition (IC₅₀)

To understand the basis of their antibacterial potency, we must examine the direct inhibition of the target enzymes. The half-maximal inhibitory concentration (IC₅₀) measures the drug concentration required to reduce enzyme activity by 50% in a purified system.

Enzyme Source Inhibitor DNA Gyrase IC₅₀ (µM) Topo IV IC₅₀ (µM)
E. coliCiprofloxacin~0.8~10
S. aureusCiprofloxacin~15~5
S. pneumoniaeLevofloxacin~20~4
S. pneumoniaeMoxifloxacin~10~2

Data are representative IC₅₀ values compiled from various biochemical studies. Exact values can differ based on assay conditions.

Expert Insights: These enzymatic data provide a causal link to the MIC values. Ciprofloxacin's lower IC₅₀ against E. coli DNA gyrase compared to Topo IV confirms gyrase as its primary target in this Gram-negative bacterium.[10] Conversely, its lower IC₅₀ against S. aureus Topo IV aligns with the general principle that Topo IV is the preferential target in Gram-positives.[10][13] The improved potency of newer agents like moxifloxacin against S. pneumoniae is reflected in their lower IC₅₀ values against both enzymes from that organism, with a particular strength against Topo IV.

Essential Experimental Protocols for Comparative Analysis

Accurate and reproducible data are the bedrock of any comparative guide. The following protocols are standard, self-validating systems for characterizing quinolone inhibitors.

Inhibitor Characterization Workflow Start Novel Compound MIC_Test 1. Determine MIC (Broth Microdilution) Start->MIC_Test Broad-Spectrum Potency Enzyme_Assay 2. Determine IC50 (Decatenation/Relaxation Assay) MIC_Test->Enzyme_Assay Target-Specific Potency Cleavage_Assay 3. Confirm Mechanism (DNA Cleavage Assay) Enzyme_Assay->Cleavage_Assay Mechanism of Action In_Vivo 4. Assess In Vivo Efficacy (Animal Models) Cleavage_Assay->In_Vivo Preclinical Validation End Characterized Inhibitor In_Vivo->End

Figure 3: General workflow for screening and characterizing novel topoisomerase inhibitors.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the in vitro antibacterial potency according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Prepare Inoculum: Culture bacteria to the logarithmic growth phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Prepare serial two-fold dilutions of the quinolone inhibitors in a 96-well microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well. The final volume is typically 100-200 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]

Causality: This method provides a direct, quantitative measure of a compound's ability to inhibit bacterial proliferation under standardized conditions, allowing for direct comparison across different agents and organisms.

Protocol 2: Topoisomerase IV Decatenation Assay for IC₅₀ Determination

This biochemical assay directly measures the inhibition of Topoisomerase IV's primary enzymatic function.

Methodology:

  • Substrate: The substrate is kinetoplast DNA (kDNA), a network of thousands of interlocked mini-circles. Topoisomerase IV resolves this network into individual, decatenated circles.[20][21]

  • Reaction Setup: In a reaction tube, combine 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM KGlu, 50 mM Mg(OAc)₂), ATP, and kDNA.[20]

  • Inhibitor Addition: Add serial dilutions of the test quinolone (or a solvent control, like DMSO) to the tubes.

  • Enzyme Addition: Add a pre-determined optimal concentration of purified Topoisomerase IV enzyme to initiate the reaction. Incubate at 37°C for 30 minutes.[21]

  • Reaction Stop & Analysis: Stop the reaction (e.g., with SDS/proteinase K). Analyze the products by agarose gel electrophoresis.[20]

  • Visualization & Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize. The large kDNA network remains in the well, while the decatenated mini-circles migrate as a distinct band. Quantify the band intensities to calculate the IC₅₀ value.[20]

Causality: This assay isolates the enzyme from the complexities of a living cell, providing a direct measure of target engagement and inhibition. The shift from immobile kDNA to mobile mini-circles is a clear, visual readout of enzymatic activity. A similar assay using supercoiled plasmid DNA can be used to assess DNA gyrase activity.[22]

In Vivo Performance: Pharmacokinetics and Safety

While in vitro data are essential, a drug's clinical utility depends on its behavior in a biological system. This involves evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its safety profile.[18]

Parameter Ciprofloxacin Levofloxacin Moxifloxacin Delafloxacin
Half-Life (hours) 3-56-8128-10
Dosing Frequency Twice DailyOnce DailyOnce DailyTwice Daily (IV)
Primary Elimination RenalRenalNon-renalMixed
Common Adverse Effects GI upset, CNS effectsSimilar to CiproQTc prolongationGI upset, Injection site reactions
Phototoxicity Risk LowLowLowLow

Data are representative values and can vary based on patient factors.[17][19][23][24]

Expert Insights: The longer half-lives of newer agents like levofloxacin and moxifloxacin allow for convenient once-daily dosing, which can improve patient adherence.[17] The route of elimination is also a key consideration; agents with non-renal clearance, like moxifloxacin, may require less dose adjustment in patients with kidney disease.[17] Safety is paramount, and while fluoroquinolones are generally well-tolerated, they carry class-wide warnings for potential side effects.[24][25] The risk of specific toxicities, such as the QTc interval prolongation seen with some agents, must be weighed against their efficacy for a given infection.[19]

Conclusion and Future Outlook

The head-to-head comparison of quinolone topoisomerase inhibitors reveals a clear trajectory of innovation. From the Gram-negative focus of early agents like ciprofloxacin, the class has evolved to include drugs with potent Gram-positive and even anti-MRSA activity. This evolution is driven by a deep understanding of structure-activity relationships, target preference, and the persistent challenge of bacterial resistance.

The experimental methodologies outlined in this guide—from standardized MIC testing to specific enzymatic assays—form the essential toolkit for any researcher in this field. They allow for the robust, quantitative comparison of existing agents and the validation of novel chemical entities. As resistance continues to compromise the utility of current antibiotics, the logical application of these principles will be crucial in developing the next generation of topoisomerase inhibitors that can effectively combat multidrug-resistant pathogens.[5][26]

References

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. [URL: https://www.microbiologyresearch.org/content/journal/micro/10.1099/mic.0.000962]
  • Mechanisms of quinolone resistance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8672078/]
  • Mechanisms of Resistance to Quinolones | Clinical Infectious Diseases - Oxford Academic. [URL: https://academic.oup.com/cid/article/32/Supplement_1/S9/310433]
  • (PDF) Mechanisms of Resistance to Quinolones - ResearchGate. [URL: https://www.researchgate.net/publication/339203929_Mechanisms_of_Resistance_to_Quinolones]
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4159385/]
  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms - Microbe Notes. [URL: https://microbenotes.com/dna-gyrase/]
  • Mechanisms of drug resistance: quinolone resistance - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2095002/]
  • A Head-to-Head Comparison of Ciprofloxacin and Other Fluoroquinolones: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/a-head-to-head-comparison-of-ciprofloxacin-and-other-fluoroquinolones-a-guide-for-researchers/]
  • DNA gyrase - Wikipedia. [URL: https://en.wikipedia.org/wiki/DNA_gyrase]
  • DNA gyrase: structure and function - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2207077/]
  • DNA gyrase - Grokipedia. [URL: https://grokipedia.org/DNA_gyrase]
  • Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... - ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-DNA-gyrase-Initially-DNA-gyrase-is-bound-to-a-G-segment_fig2_353457007]
  • The new fluoroquinolones: A critical review - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014378/]
  • Topoisomerase inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Topoisomerase_inhibitor]
  • Topoisomerase IV - Wikipedia. [URL: https://en.wikipedia.org/wiki/Topoisomerase_IV]
  • Efficacy and safety of levofloxacin in the context of other contemporary fluoroquinolones: a review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1163453/]
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials | ACS Pharmacology & Translational Science. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.0c00057]
  • Topoisomerase IV - Laboratory Notes.
  • Quinolones Mechanism of action - YouTube. [URL: https://www.youtube.
  • A Comparative Guide to the Validation of Topoisomerase II Inhibition - Benchchem. [URL: https://www.benchchem.
  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. - R Discovery. [URL: https://discovery.researcher.life/article/models-of-in-vivo-bacterial-infections-for-the-development-of-antimicrobial-peptide-based-drugs/e7ac69584e0c460d6964b38379f83584]
  • Topoisomerase Assays - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4123848/]
  • Topoisomerase IV and its function. (A) Structure of the Topo IV... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Topoisomerase-IV-and-its-function-A-Structure-of-the-Topo-IV-complex-with-DNA-B_fig1_344197904]
  • Animal models in the evaluation of antimicrobial agents - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/cmr.1.3.392]
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [URL: https://www.researchgate.net/publication/368868019_Review_Antimicrobial_efficacy_validation_using_in_vitro_and_in_vivo_testing_methods]
  • Structure of the topoisomerase IV C-terminal domain: a broken beta-propeller implies a role as geometry facilitator in catalysis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15629252/]
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389945/]
  • Application Notes and Protocols for In Vitro Topoisomerase IV Inhibition Assays - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-in-vitro-topoisomerase-iv-inhibition-assays/]
  • Topoisomerase Assays - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4123848/]
  • Topoisomerases as Anticancer Targets - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007385/]
  • Fluoroquinolones: Mechanisms of Action and Resistance - YouTube. [URL: https://www.youtube.
  • DNA Gyrase and Topoisomerase IV, Topoisomerase II Essential enzymes DNA replication, Transcription - YouTube. [URL: https://www.youtube.
  • Safety of fluoroquinolones: An update - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2435056/]
  • [PDF] Clinical Safety Profile of Fluoroquinolones | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Clinical-Safety-Profile-of-Fluoroquinolones-Owens-Ambrose/090412176461c28c688c3a8e9832711311b93d39]
  • Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters - lebbyac. [URL: https://www.lebbyac.org/wp-content/uploads/2021/03/Comparison-of-the-Fluoroquinolones-Based-on-Pharmacokinetic-and-Pharmacodynamic-Parameters.pdf]
  • Generations apart: Making sense of the new fluoroquinolones - Healio. [URL: https://www.healio.com/news/ophthalmology/20120225/generations-apart-making-sense-of-the-new-fluoroquinolones]
  • A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis | The BMJ. [URL: https://www.bmj.com/content/338/bmj.b1865]
  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - MDPI. [URL: https://www.mdpi.com/2079-6382/11/9/1168]
  • In vitro activities (IC50) of Topo I inhibitors determined in assays... | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/In-vitro-activities-IC50-of-Topo-I-inhibitors-determined-in-assays-against-P_tbl1_273138838]
  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754381/]
  • A Comparative Guide to Benchmarking Novel Topoisomerase Inhibitors: Evaluating 2-(2,5-Dichlorophenyl) - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-benchmarking-novel-topoisomerase-inhibitors-evaluating-2-2-5-dichlorophenyl-1-4-benzoquinone/]
  • Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - Pharmacognosy Reviews. [URL: https://www.phcogrev.com/article/2011/5/9/1041030973-784576192]
  • Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15700957/]
  • Quinoline-chalcone hybrids as topoisomerase inhibitors. - ResearchGate. [URL: https://www.researchgate.net/publication/343100589_Quinoline-chalcone_hybrids_as_topoisomerase_inhibitors]
  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31078768/]
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5906]
  • Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6018241/]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From Benchtop Potential to Preclinical Proof

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exert their effects through diverse and potent mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of critical signaling pathways that drive tumor progression.[3][4] A novel derivative, 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, emerges from this promising class. While in vitro studies may suggest efficacy, the true litmus test for any potential therapeutic is its performance within a complex biological system.

This guide provides a comprehensive framework for the rigorous in vivo validation of this compound. We will move beyond rote protocols to dissect the causality behind experimental choices, compare and contrast critical model systems, and provide a self-validating workflow to generate robust, publishable data. Our focus is on establishing not only the compound's efficacy but also its safety profile, paving the way for further translational development.

Part 1: Mechanistic Grounding & Strategic Approach

Before initiating any animal studies, it is crucial to ground the experimental design in the known biological activities of the compound's parent class. Quinoline derivatives are known to interfere with multiple oncogenic signaling pathways.[5][6] Their mechanisms often involve the inhibition of key protein kinases such as c-Met, EGFR, and VEGFR, which are central regulators of cell proliferation, survival, and angiogenesis.[7] This multi-targeted potential necessitates a thoughtful in vivo strategy that can assess both direct cytotoxicity and potential immunomodulatory effects.

Potential_Anticancer_Mechanisms Compound 6-Ethoxy-4-hydroxyquinoline -3-carboxylic acid Kinase Tyrosine Kinases (EGFR, VEGFR, c-Met) Compound->Kinase Inhibits Topo Topoisomerase II Compound->Topo Inhibits Apoptosis Apoptosis Induction Compound->Apoptosis Angiogenesis Angiogenesis Inhibition Compound->Angiogenesis Signaling PI3K/AKT/mTOR Ras/Raf/MEK Kinase->Signaling CellCycle Cell Cycle Arrest Topo->CellCycle Proliferation Decreased Proliferation & Survival Signaling->Proliferation TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth Angiogenesis->TumorGrowth Proliferation->TumorGrowth

Caption: Potential mechanisms of action for quinoline derivatives.

The primary goal of the in vivo phase is to translate these potential mechanisms into measurable therapeutic outcomes. This requires selecting an appropriate animal model that can accurately reflect the intended clinical application and provide clear, interpretable data.

Part 2: A Comparative Guide to In Vivo Cancer Models

The choice of animal model is the most critical decision in an in vivo study. It dictates the types of questions that can be answered and directly impacts the clinical relevance of the findings. The two predominant models for solid tumor research are the xenograft and the syngeneic model.

FeatureXenograft ModelSyngeneic Model
Host Mouse Immunodeficient (e.g., Nude, SCID, NSG)Immunocompetent (e.g., C57BL/6, BALB/c)
Tumor Origin Human cancer cell lines or patient tissue (PDX)[8]Murine cancer cell lines from the same genetic background as the host[9]
Primary Application Assessing direct cytotoxicity and anti-proliferative effects on human tumors.[10]Evaluating immunomodulatory agents and tumor-immune system interactions.[11][12]
Advantages - Directly tests compounds on human cancer cells. - High translational relevance for tumor genetics.[8]- Fully intact and functional immune system.[12] - Essential for testing immunotherapies (e.g., checkpoint inhibitors).[11] - Allows study of the tumor microenvironment (TME).[13]
Disadvantages - Lack of a functional immune system prevents evaluation of immunomodulatory effects.[11] - Potential for mismatched stromal interactions (mouse stroma vs. human tumor).- Tumor is of murine origin, not human. - Results may not fully translate if the compound targets a human-specific protein.[9]

Expert Recommendation: For a novel compound like this compound, a staged approach is optimal.

  • Initial Validation in a Xenograft Model: This serves to confirm that the compound has direct anti-tumor activity against human cancer cells in a living system, validating the in vitro findings. A positive result here justifies further investigation.

  • Mechanistic Follow-up in a Syngeneic Model: Given that quinoline derivatives can modulate the immune system, a subsequent study in a syngeneic model is crucial. This will reveal if the compound's efficacy is enhanced by, or dependent on, an anti-tumor immune response.

Part 3: The In Vivo Experimental Workflow: A Validated Protocol

A successful in vivo study is built on a foundation of meticulous planning and standardized procedures. The following workflow is designed to ensure reproducibility and generate a comprehensive dataset covering efficacy and safety.

In_Vivo_Workflow step1 Step 1: MTD Study Determine Maximum Tolerated Dose (MTD) - Establish safety profile - Select doses for efficacy study step2 Step 2: Model Establishment - Inject tumor cells subcutaneously - Allow tumors to reach ~100 mm³ - Randomize mice into treatment groups step1->step2 step3 Step 3: Compound Administration - Prepare formulation (e.g., in DMSO/PEG) - Administer via chosen route (IP, PO, IV) - Treat for a defined period (e.g., 21 days) step2->step3 step4 Step 4: Monitoring & Measurement - Measure tumor volume 2-3x weekly - Record body weight at each measurement - Perform daily clinical observations step3->step4 step5 Step 5: Endpoint Analysis - Calculate Tumor Growth Inhibition (TGI) - Collect terminal blood for toxicology - Harvest tumors and organs for analysis (IHC, Flow Cytometry) step4->step5

Caption: A validated workflow for in vivo anticancer studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity (typically defined as >20% body weight loss or significant clinical signs of distress).[14] This preliminary study is essential for selecting safe and effective doses for the main efficacy study.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy study (e.g., BALB/c or C57BL/6).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation: Administer the compound at escalating doses (e.g., 10, 30, 100 mg/kg) based on a logarithmic scale.[14] The administration route and schedule should match the planned efficacy study.

  • Monitoring: For 7-14 days, monitor animals daily for:

    • Body Weight: A sensitive indicator of systemic toxicity.

    • Clinical Signs: Changes in posture, activity, fur texture, and behavior.

    • Mortality.

  • Endpoint: The MTD is determined as the highest dose that meets the predefined safety criteria. Select two to three doses at or below the MTD for the efficacy study.

Protocol 2: Subcutaneous Tumor Model Efficacy Study

Rationale: This protocol assesses the compound's ability to inhibit the growth of an established tumor. The subcutaneous model allows for easy, non-invasive monitoring of tumor volume.[15]

Methodology:

  • Cell Preparation: Culture the chosen cancer cell line (e.g., human A549 lung cancer for xenograft; murine CT26 colon cancer for syngeneic) to ~80% confluency. Harvest and resuspend cells in sterile PBS or media, often mixed 1:1 with a basement membrane extract like Cultrex BME to improve tumor take rate.[16]

  • Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Begin caliper measurements once tumors are palpable (approx. 5-7 days post-implantation).

    • Measure the length (L) and width (W) of the tumor.

    • Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 (L x W²) .[17]

  • Randomization: When the average tumor volume reaches 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes. Groups should include:

    • Vehicle Control

    • Test Compound (Low Dose)

    • Test Compound (High Dose)

    • Positive Control (a standard-of-care chemotherapy, e.g., Doxorubicin)

  • Treatment: Begin dosing according to the schedule determined in the MTD study (e.g., daily intraperitoneal injections for 21 days).

  • Efficacy & Toxicity Assessment:

    • Measure tumor volume and body weight 2-3 times per week.[17]

    • At the end of the study, euthanize the animals and perform a final tumor volume and weight measurement.

    • Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

    • Harvest major organs (liver, kidney, spleen) for histopathological analysis to assess organ toxicity.[14]

Part 4: Data Presentation and Interpretation

Clear visualization of data is paramount for interpreting results and communicating findings.

Efficacy Data: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Plot the mean tumor volume for each group over time.

TGI Calculation: TGI (%) = [1 - ((Mean Tumor Volume of Treated Group at End) / (Mean Tumor Volume of Vehicle Group at End))] x 100

Toxicity Data: Plot the mean percentage change in body weight for each group over the course of the study.

Summary of Key Endpoints: Quantitative data should be summarized in a clear, concise table.

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEM
Vehicle101500 ± 150--2.5 ± 1.0
Compound (25 mg/kg)10825 ± 12045-4.0 ± 1.5
Compound (50 mg/kg)10450 ± 9570-8.5 ± 2.0
Positive Control10300 ± 8080-15.0 ± 2.5

Interpretation: In this example, this compound demonstrates a dose-dependent anti-tumor effect, with 70% TGI at the 50 mg/kg dose. The associated body weight loss is moderate compared to the positive control, suggesting a potentially favorable therapeutic window. Further analysis of blood parameters and organ histology would be required to complete the safety assessment.

Conclusion

The in vivo validation of a novel anticancer compound is a complex but essential undertaking. By grounding the experimental design in the known mechanisms of quinoline derivatives, making a rational and comparative choice of animal models, and executing a rigorous, self-validating experimental workflow, researchers can generate the high-quality data necessary to advance promising molecules like this compound toward clinical consideration. This systematic approach ensures that both the efficacy and safety of the compound are thoroughly interrogated, providing a solid foundation for future drug development efforts.

References

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: ResearchGate.
  • Title: Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Source: Current Topics in Medicinal Chemistry.
  • Title: Tumor Volume Measurement. Source: Peira.
  • Title: Insights into Quinoline Schiff Bases as Anticancer Agents. Source: ijrpr.
  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: Bioorganic & Medicinal Chemistry.
  • Title: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Source: Polycyclic Aromatic Compounds.
  • Title: Protocol to study the immune profile of syngeneic mouse tumor models. Source: STAR Protocols.
  • Title: Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Source: Crown Bioscience Blog.
  • Title: Protocol to study the immune profile of syngeneic mouse tumor models. Source: PubMed.
  • Title: Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Source: NIH.
  • Title: Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Source: PMC.
  • Title: Syngeneic Tumor Mouse Models. Source: Kyinno Bio.
  • Title: Syngeneic Models. Source: Altogen Labs.
  • Title: How to measure tumors? Source: YouTube.
  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Source: PMC - NIH.
  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: PubMed Central.
  • Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Source: Bio-Techne.
  • Title: Use of patient-derived xenograft mouse models in cancer research and treatment. Source: Future Science OA.
  • Title: Technical Support Center: Mitigating In Vivo Toxicity of Anticancer Agent 164. Source: Benchchem.
  • Title: Review on recent development of quinoline for anticancer activities. Source: ResearchGate.
  • Title: an overview of quinoline derivatives as anti-cancer agents. Source: ResearchGate.
  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs. Source: International Journal of Pharmacy and Biological Sciences.

Sources

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern oncology. Among the myriad of scaffolds explored, the quinoline nucleus has emerged as a privileged structure, demonstrating remarkable versatility and potent inhibitory activity against a spectrum of protein kinases.[1] This guide provides an in-depth comparative analysis of quinoline derivatives in kinase inhibition, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these promising therapeutic agents.

The Quinoline Scaffold: A Foundation for Potent Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a rigid and planar scaffold that can be readily functionalized at multiple positions. This structural versatility allows for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature the quinoline core, underscoring its clinical significance.[1]

Comparative Efficacy of Quinoline-Based Kinase Inhibitors

The true measure of a kinase inhibitor lies in its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Below is a comparative summary of the inhibitory activities of key quinoline derivatives against various kinases.

Quinoline DerivativePrimary Kinase Target(s)Other Targeted KinasesIC50 (nM) - Primary Target(s)Reference
Bosutinib ABL, SRCLYN, HCK1.2 (ABL), 1.0 (SRC)[2]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT-4 (VEGFR1), 5 (VEGFR2), 22 (FGFR1), 30 (PDGFRα)[3][4]
Cabozantinib c-MET, VEGFR2, AXL, RET, KIT, FLT3-1.3 (c-MET), 0.035 (VEGFR2)[3][5]
Foretinib c-MET, VEGFR2RON, AXL, TIE-2, FLT30.4 (c-MET), 0.9 (VEGFR2)[6]
Neratinib EGFR, HER2-92 (EGFR), 59 (HER2)[6]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Key Signaling Pathways Targeted by Quinoline Inhibitors

The therapeutic efficacy of quinoline-based kinase inhibitors stems from their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway plays a pivotal role in cell growth and differentiation.[6] Dysregulation of this pathway is a common driver of tumorigenesis. Quinoline derivatives, such as neratinib, target the ATP-binding site of EGFR, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process.[8][9][10] Quinoline derivatives like lenvatinib and cabozantinib inhibit VEGFR, thereby disrupting the tumor blood supply.[3]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR signaling pathway and point of inhibition.
c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor invasion and metastasis.[11][12][13][14] Cabozantinib is a potent inhibitor of c-MET, making it an effective therapeutic for cancers where this pathway is dysregulated.[5]

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cMET c-MET GAB1 GAB1 cMET->GAB1 HGF HGF HGF->cMET Binds Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->cMET Inhibits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Invasion_Metastasis Invasion & Metastasis PI3K->Invasion_Metastasis RAS->Invasion_Metastasis

c-MET signaling pathway and point of inhibition.

Experimental Protocols for Evaluating Kinase Inhibition

The robust evaluation of kinase inhibitors requires well-defined and validated experimental protocols. Here, we outline the methodologies for two key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[15][16][17][18]

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of quinoline inhibitor in DMSO. Start->Step1 Step2 Add inhibitor and kinase to a 384-well plate. Step1->Step2 Step3 Initiate reaction by adding ATP and substrate. Step2->Step3 Step4 Incubate at 30°C for 1 hour. Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop the reaction and deplete ATP. Step4->Step5 Step6 Incubate at room temperature for 40 minutes. Step5->Step6 Step7 Add Kinase Detection Reagent to convert ADP to ATP and generate light. Step6->Step7 Step8 Incubate at room temperature for 30-60 minutes. Step7->Step8 Step9 Measure luminescence. Step8->Step9 Step10 Calculate % inhibition and IC50 values. Step9->Step10 End End Step10->End

Workflow for in vitro kinase inhibition assay.

Detailed Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: In a 384-well white opaque plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution in the same buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[18]

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays measure the inhibition of a specific kinase within intact cells.[19][20]

General Protocol Outline:

  • Cell Culture and Seeding: Culture the desired cancer cell line known to have an active kinase of interest. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline inhibitor or DMSO for a specified period (e.g., 2-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phosphorylation: The activity of the target kinase is typically assessed by measuring the phosphorylation of a downstream substrate. This can be done using various methods, such as:

    • Western Blotting: A traditional method to detect the levels of a specific phosphoprotein.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based method that uses antibodies to quantify the amount of a phosphorylated substrate.

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A sensitive and homogeneous assay format that measures the proximity of two labeled antibodies, one for the total protein and one for the phosphorylated form.[21]

  • Data Analysis: Quantify the level of substrate phosphorylation in treated cells relative to control cells. Determine the IC50 value of the inhibitor in the cellular context.

Future Directions and Conclusion

Quinoline derivatives continue to be a rich source of novel kinase inhibitors with significant therapeutic potential.[1] Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel quinoline-based scaffolds and the use of advanced drug design techniques will undoubtedly lead to the discovery of even more potent and effective kinase inhibitors for the treatment of cancer and other diseases. This guide provides a foundational understanding of the comparative landscape and the experimental approaches necessary to advance this exciting field of research.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025).
  • Simplified EGFR-signaling pathway. (n.d.). ResearchGate. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed Central. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). ResearchGate. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). Molecular Systems Biology. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. [Link]

  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... (n.d.). ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • FDA-approved quinoline-based drugs. (n.d.). ResearchGate. [Link]

  • An overview of the c-MET signaling pathway. (2011). Semantic Scholar. [Link]

  • VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. [Link]

  • VEGF signaling pathway. (2023). Proteopedia. [Link]

  • Simplified schematic diagram of signaling pathways activated by growth factors... (n.d.). ResearchGate. [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023). Medium. [Link]

  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. [Link]

  • IC:50 values of the different compounds in U87MG and LN229 cells after... (n.d.). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • IC50 values of different types of drug. (n.d.). ResearchGate. [Link]

  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Average sequence coverage and IC 50 values for kinase targets of bosutinib. (n.d.). ResearchGate. [Link]

  • Cabometyx (cabozantinib) vs Lenvima (lenvatinib). (n.d.). Everyone.org. [Link]

  • Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. (2025). CancerNetwork. [Link]

  • Cabozantinib vs Lenvatinib Comparison. (n.d.). Drugs.com. [Link]

  • TKI/IO Comparison: Lenvatinib/Pembrolizumab vs Cabozantinib/Nivolumab vs Axitinib... (2023). GU Oncology Now. [Link]

Sources

assessing the specificity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Specificity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

In the quest for novel therapeutics targeting neurological and inflammatory disorders, kynurenic acid (KYNA), an endogenous metabolite of tryptophan, has emerged as a compelling scaffold. Its broad-spectrum antagonism at ionotropic glutamate and α7 nicotinic acetylcholine receptors, coupled with its activity at GPR35, underscores its potential as a neuroprotective and anti-inflammatory agent. However, the therapeutic utility of native KYNA is hampered by its poor penetration of the blood-brain barrier. This has spurred the development of analogs such as this compound, designed to overcome this limitation while retaining or even enhancing the desirable biological activities of the parent compound.

This guide provides a comprehensive framework for a rigorous assessment of the specificity of this compound. As a novel chemical entity, a thorough understanding of its on-target potency and potential off-target interactions is paramount for its advancement as a research tool and, potentially, a therapeutic candidate. This document outlines a multi-tiered experimental approach, grounded in established methodologies, to construct a detailed specificity profile. We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the specificity profile of this compound, it is essential to benchmark its performance against relevant compounds. The following have been selected as key comparators:

  • Kynurenic Acid (KYNA): The parent compound, serving as the primary reference for biological activity and the baseline for assessing improvements in potency and selectivity.

  • SZR-72 (N-(2-(dimethylamino)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): A well-studied KYNA analog with demonstrated neuroprotective effects, providing a benchmark for a structurally related compound that has undergone some in vivo characterization.[1][2][3][4]

  • SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide): Another KYNA analog with reported high permeability through the blood-brain barrier and anti-inflammatory properties, offering a comparison for a more complex derivative.[5][6][7]

A Phased Approach to Specificity Profiling

A systematic evaluation of specificity should begin with the known targets of the parent compound and progressively broaden to include a wider range of potential off-targets. The following workflow is proposed:

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary & Off-Target Profiling cluster_2 Phase 3: Data Analysis & Interpretation Glutamate Receptors Glutamate Receptors NMDA Receptor Assays NMDA Receptor Assays Glutamate Receptors->NMDA Receptor Assays Binding & Functional AMPA/Kainate Assays AMPA/Kainate Assays Glutamate Receptors->AMPA/Kainate Assays Binding & Functional Broad Kinase Panel Broad Kinase Panel NMDA Receptor Assays->Broad Kinase Panel AMPA/Kainate Assays->Broad Kinase Panel Nicotinic Receptors Nicotinic Receptors α7 nAChR Assays α7 nAChR Assays Nicotinic Receptors->α7 nAChR Assays Binding & Functional α7 nAChR Assays->Broad Kinase Panel Orphan GPCRs Orphan GPCRs GPR35 Assays GPR35 Assays Orphan GPCRs->GPR35 Assays Functional GPR35 Assays->Broad Kinase Panel General CNS Receptor Panel General CNS Receptor Panel Broad Kinase Panel->General CNS Receptor Panel Comparative Data Table Comparative Data Table General CNS Receptor Panel->Comparative Data Table Selectivity Indices Selectivity Indices Comparative Data Table->Selectivity Indices Specificity Profile Specificity Profile Selectivity Indices->Specificity Profile This compound This compound This compound->Glutamate Receptors This compound->Nicotinic Receptors This compound->Orphan GPCRs

Caption: Proposed workflow for specificity profiling.

Phase 1: Primary Target Engagement - Experimental Protocols

The initial phase focuses on quantifying the interaction of this compound with the established molecular targets of KYNA.

Glutamate Receptor Subtypes

Rationale: KYNA is a known antagonist of ionotropic glutamate receptors.[8] It is critical to determine if the 6-ethoxy derivative retains this activity and to assess its subtype selectivity.

1.1.1 NMDA Receptor

  • Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of the test compounds for the NMDA receptor.

    • Protocol:

      • Prepare a membrane fraction from rat brain tissue known to express NMDA receptors.

      • Incubate the membrane preparation with a known radioligand for the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the test compound or comparators.

      • After incubation, separate the bound and free radioligand by vacuum filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Calculate the IC50 value for each compound and convert it to a Ki value using the Cheng-Prusoff equation.[9][10]

  • Whole-Cell Patch-Clamp Electrophysiology

    • Objective: To assess the functional antagonism of NMDA receptor-mediated currents.

    • Protocol:

      • Use a cell line stably expressing human recombinant NMDA receptors (e.g., HEK293 cells expressing NR1/NR2B subunits).

      • Establish a whole-cell patch-clamp recording configuration.

      • Apply a saturating concentration of NMDA and glycine to elicit a maximal current response.

      • In the continued presence of the agonists, apply increasing concentrations of the test compound or comparators.

      • Measure the inhibition of the NMDA-induced current and calculate the IC50 for functional antagonism.[11][12]

1.1.2 AMPA and Kainate Receptors

Similar radioligand binding and electrophysiological assays should be conducted for AMPA and kainate receptors, using subtype-selective radioligands and agonists to determine the affinity and functional antagonism at these receptor subtypes.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Rationale: KYNA is also an antagonist of the α7 nAChR. Assessing the activity of the 6-ethoxy derivative at this receptor is crucial, as it is implicated in cognitive function and inflammation.

  • Calcium Flux Assay

    • Objective: To measure the functional inhibition of α7 nAChR-mediated calcium influx.

    • Protocol:

      • Use a cell line endogenously expressing α7 nAChRs (e.g., IMR-32 human neuroblastoma cells) or a stably transfected cell line.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-incubate the cells with varying concentrations of the test compound or comparators.

      • Stimulate the cells with a known α7 nAChR agonist (e.g., choline or PNU-282987) in the presence of a positive allosteric modulator (PAM) like PNU-120596 to enhance the signal.[13]

      • Measure the change in fluorescence intensity using a plate reader.

      • Determine the IC50 for the inhibition of the agonist-induced calcium response.[13][14]

G Protein-Coupled Receptor 35 (GPR35)

Rationale: GPR35 is an orphan GPCR for which KYNA is an agonist. This receptor is involved in inflammation and pain, making it a key target to characterize.

  • β-Arrestin Recruitment Assay

    • Objective: To determine the agonist or antagonist activity of the test compounds at GPR35.

    • Protocol:

      • Utilize a commercially available assay system (e.g., PathHunter) in a cell line (e.g., CHO-K1) stably co-expressing human GPR35 and a β-arrestin-enzyme fragment complementation system.

      • Treat the cells with a range of concentrations of the test compound or comparators.

      • Measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.

      • Calculate the EC50 for agonist activity or the IC50 for antagonist activity (by co-incubating with a known GPR35 agonist like zaprinast).[15][16][17]

Phase 2: Secondary and Off-Target Profiling

Rationale: The 4-quinolone-3-carboxylic acid scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in compounds with diverse biological activities, including antibacterial and anticancer effects.[18] This promiscuity necessitates a broad screening approach to identify potential off-target interactions.

  • Broad Kinase Panel: The quinoline core is a common feature in many kinase inhibitors. Therefore, it is prudent to screen this compound against a large panel of recombinant human kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel) at a fixed concentration (e.g., 10 µM) to identify any significant inhibition.

  • General CNS Receptor Panel: To ensure a comprehensive understanding of its CNS effects, the compound should be screened against a panel of common G protein-coupled receptors, ion channels, and transporters relevant to the central nervous system. Commercial services offer such panels for broad liability screening.

Phase 3: Data Analysis and Interpretation

The data generated from these assays should be compiled into a comprehensive table to facilitate direct comparison.

TargetAssay TypeThis compoundKynurenic AcidSZR-72SZR-104
NMDA Receptor Binding (Ki)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Functional (IC50)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
AMPA Receptor Binding (Ki)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Functional (IC50)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Kainate Receptor Binding (Ki)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Functional (IC50)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
α7 nAChR Functional (IC50)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
GPR35 Functional (EC50/IC50)Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Kinase X Inhibition @ 10 µMExperimental ValueNot ApplicableNot ApplicableNot Applicable
CNS Receptor Y Inhibition @ 10 µMExperimental ValueNot ApplicableNot ApplicableNot Applicable

Interpreting the Specificity Profile:

The primary outcome of this guide is the generation of a specificity profile for this compound. This profile is not merely a collection of data points but a tool for informed decision-making in drug development. Key aspects of interpretation include:

  • On-Target Potency: A direct comparison of the Ki and IC50/EC50 values for the 6-ethoxy derivative with KYNA and its other analogs will reveal whether the structural modifications have enhanced, diminished, or maintained its activity at the primary targets.

  • Selectivity: By comparing the potency across different glutamate receptor subtypes, for instance, one can determine if the 6-ethoxy modification has conferred any subtype selectivity. A selectivity index can be calculated by dividing the potency at an off-target by the potency at the on-target. A higher index indicates greater selectivity.

  • Off-Target Liabilities: Any significant activity identified in the broad kinase or CNS receptor panels should be followed up with concentration-response curves to determine the IC50. These off-target activities may predict potential side effects or suggest alternative therapeutic applications.

Conclusion

The systematic assessment of specificity is a cornerstone of modern drug discovery and development. For a novel compound like this compound, a derivative of a biologically active scaffold, this process is of utmost importance. The experimental framework detailed in this guide provides a robust and comprehensive strategy for elucidating its molecular interactions. By systematically evaluating its on-target potency and screening for off-target activities in comparison to its parent compound and other relevant analogs, researchers can build a detailed specificity profile. This profile will be invaluable for guiding future preclinical and clinical development, ultimately determining the therapeutic potential and safety of this promising kynurenic acid derivative.

References

  • Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578. Available from: [Link]

  • Zhang, R., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(2), 187-194. Available from: [Link]

  • Demeter, I., et al. (2012). A novel kynurenic acid analog (SZR104) inhibits pentylenetetrazole-induced epileptiform seizures. An electrophysiological study. Neuropharmacology, 62(4), 1755-1761. Available from: [Link]

  • Nagy, K., et al. (2023). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. International Journal of Molecular Sciences, 24(13), 10793. Available from: [Link]

  • Gopalakrishnan, S. M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. ASSAY and Drug Development Technologies, 9(2), 165-175. Available from: [Link]

  • Gellért, L., et al. (2021). SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood-Brain Barrier. Pharmaceutics, 13(1), 61. Available from: [Link]

  • ResearchGate. (2012). A novel kynurenic acid analog (SZR104) inhibits pentylenetetrazole-induced epileptiform seizures. An electrophysiological study. Available from: [Link]

  • Lajkó, E., et al. (2022). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences, 23(4), 1983. Available from: [Link]

  • Varga, B., et al. (2021). The Kynurenic Acid Analog SZR72 Enhances Neuronal Activity after Asphyxia but Is Not Neuroprotective in a Translational Model of Neonatal Hypoxic Ischemic Encephalopathy. International Journal of Molecular Sciences, 22(9), 4822. Available from: [Link]

  • Toldi, J., et al. (2008). The kynurenate analog SZR-72 prevents the nitroglycerol-induced increase of c-fos immunoreactivity in the rat caudal trigeminal nucleus: comparative studies of the effects of SZR-72 and kynurenic acid. Neuroscience Research, 61(4), 429-432. Available from: [Link]

  • Goswami, S., et al. (2016). Functional α7 nicotinic receptors in human airway smooth muscle increase intracellular calcium concentration and contractility in asthmatics. Respiratory Research, 17(1), 1-12. Available from: [Link]

  • Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. Available from: [Link]

  • ResearchGate. (2015). Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis. Available from: [Link]

  • ResearchGate. (2018). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Available from: [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Available from: [Link]

  • Grimwood, S., et al. (2000). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 39(12), 2379-2388. Available from: [Link]

  • Nagy, K., et al. (2023). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. MDPI. Available from: [Link]

  • Varga, B., et al. (2024). Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson's Disease Therapeutics. Biomedicines, 12(1), 183. Available from: [Link]

  • Al-Trawneh, M., & Al-Awaida, W. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5785-5803. Available from: [Link]

Sources

A Researcher's Comprehensive Guide to Validating Off-Target Effects of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] While their on-target efficacy is often well-characterized, the potential for off-target interactions remains a critical hurdle in drug development.[1] Unforeseen off-target effects can lead to toxicity, reduced therapeutic efficacy, or even unexpected therapeutic benefits.[4][5] Therefore, a systematic and multi-faceted approach to validating these effects is paramount to ensuring the safety and success of quinoline-based drug candidates.[5][6]

This guide provides an in-depth comparison of key experimental and computational methodologies for characterizing the off-target profile of quinoline-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the rationale and practical steps needed to build a comprehensive off-target validation strategy.

The Landscape of Off-Target Validation: A Comparative Overview

Choosing the appropriate assay for off-target validation depends on several factors, including the stage of drug development, the specific chemical properties of the quinoline compound, and the research questions being addressed. A combination of in silico, in vitro, and cellular approaches is often the most robust strategy.

dot

Caption: A generalized workflow for off-target validation.

Table 1: Comparison of Key Off-Target Validation Methodologies
Method Principle Throughput Data Output Pros Cons
In Silico Modeling Computational prediction of interactions based on ligand similarity or protein structure.[7][8]HighList of potential off-targets.[7]Cost-effective, rapid, broad screening.[9]Predictive, requires experimental validation, potential for false positives/negatives.[7]
Kinase Profiling Measures the binding affinity or inhibitory activity of a compound against a large panel of purified kinases.[10][11]HighDissociation constants (Kd) or IC50 values.[4]Broad kinome coverage, quantitative, highly sensitive.[4][10]In vitro system lacks cellular context (e.g., ATP concentrations, scaffolding proteins).[12]
Differential Scanning Fluorimetry (DSF) Measures the change in a protein's thermal melting point upon ligand binding; stabilization indicates an interaction.[4]Medium-HighThermal shift (ΔTm).[4]Low cost, direct measure of binding.May not be suitable for all proteins, can be influenced by buffer conditions.
Cellular Thermal Shift Assay (CETSA) Quantifies changes in protein thermal stability in a cellular environment upon drug treatment.[13][14][15]MediumIsothermal dose-response fingerprints (ITDRF) or thermal shifts.[13]Measures target engagement in a physiological context, label-free.[14]Can be lower throughput, requires specific antibodies or mass spectrometry.[13]
Phenotypic Screening Assesses the global effect of a compound on a cell or organism's phenotype without a preconceived target.[9][16]HighChanges in morphology, viability, or specific biomarkers.Unbiased, discovers novel mechanisms, physiologically relevant.[16][17]Target deconvolution can be challenging and time-consuming.[18]

Part 1: In Silico Prediction - The First Line of Inquiry

Computational approaches are invaluable for generating initial hypotheses about potential off-target interactions.[8] These methods can be broadly categorized into ligand-based and structure-based approaches.[8]

  • Ligand-Based Methods : These approaches, such as Similarity Ensemble Approach (SEA), utilize the principle that structurally similar molecules often have similar biological activities.[7] By comparing the quinoline compound to databases of molecules with known targets, potential off-targets can be predicted.

  • Structure-Based Methods : When the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the quinoline compound within the protein's active site.[8]

It is crucial to remember that in silico predictions are not a substitute for experimental validation.[19] Studies have shown that while these methods can correctly identify a significant percentage of known interactions, they can also miss a substantial number.[7]

Part 2: In Vitro Biochemical and Biophysical Assays - Quantifying Interactions

Once a list of potential off-targets is generated, in vitro assays are employed to confirm and quantify these interactions.

Kinase Profiling: A Broad Sweep of the Kinome

Given that a significant number of quinoline-based compounds are designed as kinase inhibitors, comprehensive kinase profiling is a standard and essential step.[10][20][21] These assays screen the compound against a large panel of purified kinases to determine its selectivity profile.[10][11]

dot

Caption: The workflow of a typical kinase profiling experiment.

Experimental Protocol: Competition Binding Kinase Assay

  • Immobilization : A specific kinase is immobilized on a solid support.

  • Competition : The immobilized kinase is incubated with a fixed concentration of a biotinylated ligand that is known to bind to the kinase's active site, along with a range of concentrations of the test quinoline compound.

  • Detection : The amount of biotinylated ligand bound to the kinase is quantified, typically using a fluorescently labeled streptavidin.

  • Data Analysis : A dose-response curve is generated, and the dissociation constant (Kd) or IC50 value is calculated to determine the binding affinity of the test compound for the kinase.

Causality Behind Experimental Choices : This method is chosen for its high throughput and quantitative output, allowing for the rapid screening of hundreds of kinases.[10] The use of a competition assay format provides a direct measure of the compound's ability to displace a known ligand from the active site.

Part 3: Cell-Based Assays - Validating in a Physiological Context

While in vitro assays are powerful, they lack the complexity of a living cell. Cell-based assays are therefore critical for confirming that the observed in vitro interactions translate to target engagement in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in Situ

CETSA is a biophysical method that assesses drug-target engagement in intact cells or tissue lysates.[13][14][15][22] The principle is that the binding of a ligand to a protein increases its thermal stability.[14][22]

dot

Caption: The experimental workflow for CETSA.

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

  • Cell Treatment : Treat intact cells with a range of concentrations of the quinoline compound.

  • Heat Challenge : Heat the treated cells at a single, optimized temperature that induces partial denaturation of the target protein.[13]

  • Lysis and Fractionation : Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.[23]

  • Quantification : Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis : Plot the amount of soluble protein as a function of the compound concentration to generate an ITDRF curve, from which the EC50 of target engagement can be determined.

Causality Behind Experimental Choices : CETSA is a powerful tool because it directly measures the physical interaction between the drug and its target within the complex milieu of the cell.[13] This provides a more accurate assessment of target engagement than in vitro assays alone. The ITDRF format allows for the determination of a dose-dependent effect on target stabilization.[13]

Phenotypic Screening: An Unbiased Approach

Phenotypic screening takes a "top-down" approach, identifying compounds that produce a desired cellular phenotype without prior knowledge of the molecular target.[16][17] This method is particularly useful for uncovering unexpected off-target effects that may have functional consequences.[9]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Seeding : Plate cells in multi-well plates.

  • Compound Treatment : Treat the cells with the quinoline compound at various concentrations.

  • Staining : After an incubation period, fix the cells and stain them with fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging : Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis : Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity).

  • Data Interpretation : Compare the phenotypic profile of the quinoline compound to a library of reference compounds with known mechanisms of action to identify potential off-targets.

Causality Behind Experimental Choices : This unbiased approach can reveal off-target effects that might be missed by target-centric methods.[16] High-content imaging provides a rich, multi-parametric readout of cellular health and function, allowing for the detection of subtle phenotypic changes.

Conclusion: An Integrated and Iterative Strategy

Validating the off-target effects of quinoline-based compounds is not a linear process but rather an iterative cycle of prediction, experimental validation, and refinement. No single method is sufficient on its own. By integrating in silico, in vitro, and cell-based approaches, researchers can build a comprehensive understanding of a compound's selectivity profile, ultimately leading to the development of safer and more effective therapies.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Lounkine, E., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8.
  • Kim, H., & Kim, J. S. (2019). Off-target effects in CRISPR/Cas9 gene editing. BMB reports, 52(10), 573-579.
  • BenchChem. (2025). A Researcher's Guide to Validating Off-Target Effects of [Compound Name].
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Taylor & Francis. (2008, July). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621.
  • Saha, B., et al. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1475, 237-253.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(4), 423-432.
  • Various Authors. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Lino, C. A., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature protocols, 15(12), 3848-3889.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2687-2693.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161.
  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • CETSA. (n.d.). CETSA.
  • ResearchGate. (2025, August 7). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
  • Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848.
  • Green, J. D., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular pharmacology, 151, 107468.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • ResearchGate. (2025, August 7). Protein kinase profiling assays: A technology review | Request PDF.
  • WJBPHS. (n.d.). Target identification and validation in research.
  • Ntenti, C. A., et al. (2018). Computational/in silico methods in drug target and lead prediction. Briefings in bioinformatics, 19(5), 847-857.
  • Wikipedia. (n.d.). Quinine.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Jenkins, J., & Schirle, M. (2016). Identifying Compound Efficacy Targets in Phenotypic Drug Discovery. Drug Discovery Today, 21(4), 584-593.
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature reviews. Drug discovery, 22(6), 461-482.
  • Frye, S. V. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 626-628.
  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • PNAS. (n.d.). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of medicinal chemistry, 54(10), 3486-3499.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In...
  • Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.
  • Nishii, K., et al. (2012). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 17(12), 14757-14780.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • UCL. (n.d.). Small molecule Translation: from target to adopted product.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Valenta, A. C., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. DNA repair, 137, 103678.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Molecules, 30(14), 3181.

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: Proper Disposal of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS No. 303121-10-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting our commitment to responsible chemical management.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. Based on available safety data, this compound is classified as an irritant.

Key Hazards:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Immediate personal protection is paramount. The following Personal Protective Equipment (PPE) must be worn when handling this compound for disposal:

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact and potential allergic reactions.
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes and serious irritation.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection N95 or higher particulate respiratorRecommended when handling the solid, powdered form to prevent inhalation.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Solid Waste Disposal

This protocol applies to unused or expired solid this compound and any materials contaminated with the solid compound (e.g., weigh boats, contaminated paper towels).

  • Containerization: Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Skin Sensitizer"), and the date of accumulation.[2][3]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible chemicals.[3][4]

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Liquid Waste Disposal

This protocol applies to solutions containing this compound.

  • Containerization: Collect all liquid waste in a designated, sealed, and non-reactive hazardous waste container.

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name and concentration, solvent(s) used, and hazard information.

  • Storage: Store the liquid hazardous waste container in the SAA, ensuring it is tightly sealed to prevent leaks or evaporation.

  • Collection: Follow institutional procedures for the pickup of liquid hazardous waste.

Decontamination and Disposal of Empty Containers

Properly decontaminated containers can often be disposed of as non-hazardous waste. However, institutional policies may vary.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Rinsate Collection: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.

  • Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposition Final Disposition SolidWaste Solid Waste (Unused chemical, contaminated labware) SolidHW Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidHW LiquidWaste Liquid Waste (Solutions containing the compound) LiquidHW Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidHW EmptyContainer Empty Original Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHSpickup Arrange for Pickup by EH&S or Licensed Contractor SolidHW->EHSpickup LiquidHW->EHSpickup CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container per Institutional Guidelines TripleRinse->DisposeContainer After Rinsing CollectRinsate->LiquidHW

Caption: Decision workflow for proper waste stream management.

Regulatory Context and Institutional Compliance

The disposal of chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[2][3] It is the responsibility of the waste generator to ensure that all disposal activities are fully compliant with these regulations.[5] Always consult your institution's specific waste management plan and your EH&S department for guidance. Laboratories must maintain accurate records of hazardous waste generation and disposal.[5]

By adhering to these procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship, ensuring that our pursuit of knowledge does not come at the cost of our collective well-being.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2023, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the compounds we handle are often novel, with toxicological data that may be incomplete. This guide addresses the safe handling of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS No. 303121-10-0). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will adopt a conservative approach grounded in the known hazard profiles of structurally similar quinoline and carboxylic acid derivatives. This procedural guide is designed to provide you, our fellow researchers, with the essential, immediate safety and logistical information required for its confident and safe manipulation in a laboratory setting.

Our core philosophy is that a well-informed scientist is a safe scientist. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a deep, intuitive understanding of risk mitigation.

Hazard Assessment: An Informed Perspective

Based on data from analogous compounds such as 4-Hydroxyquinoline-3-carboxylic acid and other quinoline derivatives, we must anticipate that this compound may present the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][2][3][4][5][6]

  • Serious Eye Irritation: The compound, particularly as a fine powder, can cause significant eye irritation or damage upon contact.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dusts can lead to irritation of the nose, throat, and lungs.[1][3][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][7][8]

Some quinoline compounds are also suspected of causing genetic defects and may have carcinogenic properties, reinforcing the need for stringent handling protocols.[2] Therefore, all handling procedures must be designed to minimize any possibility of direct contact or aerosol generation.

The Hierarchy of Controls: Beyond PPE

Before we even consider Personal Protective Equipment (PPE), we must implement more effective control measures. PPE is the last line of defense, not the first.

Engineering Controls: Your Primary Barrier All procedures involving this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified chemical fume hood .[1][9] The fume hood's constant airflow is critical for containing dusts and potential vapors, preventing inhalation, which is a primary route of exposure. Ensure the sash is positioned at the appropriate height to maintain optimal airflow during all manipulations.

Personal Protective Equipment (PPE): Your Final Safeguard

The correct selection and use of PPE are non-negotiable. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Preparing Solutions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Laboratory Coat, Closed-toe ShoesNot required if performed in a fume hood.
Running Reactions & Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Laboratory Coat, Closed-toe ShoesNot required if performed in a fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant Apron or SuitNIOSH-approved Air-Purifying Respirator
Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Rationale: To protect against accidental splashes and airborne dust, which can cause serious eye irritation.[1][2][4][6][7][9][10][11]

  • Protocol:

    • Wear chemical splash goggles that meet EN 166 or ANSI Z87.1 standards for all tasks.[1] Standard safety glasses with side shields do not provide an adequate seal against dusts and splashes.

    • For larger volume transfers or reactions with an elevated risk of splashing, supplement goggles with a full-face shield.[1][9]

B. Hand Protection:

  • Rationale: To prevent skin contact, a likely route of exposure that can cause irritation.[2][3][9]

  • Protocol:

    • Select chemical-resistant gloves, such as nitrile or neoprene. Avoid latex gloves, which offer poor chemical protection.

    • Before each use, inspect gloves for any signs of degradation, punctures, or tears.[3][9]

    • Don gloves over the cuffs of your lab coat to create a protective seal.

    • If a glove becomes contaminated, remove it immediately using the proper technique (without touching the outer surface with your bare hand), and wash your hands thoroughly.[3]

    • Dispose of contaminated gloves in the designated solid chemical waste container.[3][9]

C. Skin and Body Protection:

  • Rationale: To protect skin and personal clothing from contamination.[1][2][9]

  • Protocol:

    • A clean, buttoned laboratory coat must be worn at all times.

    • Ensure legs are fully covered (long pants) and wear closed-toe shoes.

    • For large-scale operations or spill cleanup, a chemical-resistant apron or a complete chemical suit may be necessary.[1][9]

D. Respiratory Protection:

  • Rationale: To prevent the inhalation of fine powders, which can cause respiratory tract irritation.[1][3][6]

  • Protocol:

    • Under normal conditions, all work should be conducted in a chemical fume hood, which negates the need for respiratory protection.

    • In the event of a significant spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates is required.[1][12] Surgical masks provide no protection against chemical dusts or vapors.[12]

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Engineering Controls & PPE Selection Start Start: Handling this compound Task What is the task? Start->Task Weighing Weighing / Solution Prep Task->Weighing Weighing Reaction Reaction / Transfer Task->Reaction Reaction Spill Spill / Emergency Task->Spill Spill FumeHood Is the task performed in a certified fume hood? PPE_Standard Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat FumeHood->PPE_Standard Yes PPE_Enhanced Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat FumeHood->PPE_Enhanced Yes (Reaction) NoWork STOP! Do not proceed. Move task to a fume hood. FumeHood->NoWork No Weighing->FumeHood Weighing->FumeHood Reaction->FumeHood Reaction->FumeHood PPE_Emergency Required PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical Apron/Suit - NIOSH Respirator Spill->PPE_Emergency

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.